3-Methyl-4-propyloctane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-propyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611350 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-35-4 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my privilege to present this technical guide on 3-Methyl-4-propyloctane. This document moves beyond a simple recitation of facts, aiming instead to provide a holistic understanding of this branched alkane, grounded in the principles of synthetic chemistry and analytical science. The structure of this guide is intentionally fluid, designed to mirror the interconnectedness of chemical properties, synthesis, and potential applications. Our exploration will be underpinned by a commitment to scientific integrity, offering not just data, but the reasoning behind the methodologies and interpretations presented. Every piece of information is meticulously referenced to authoritative sources, ensuring a self-validating and trustworthy resource for the discerning researcher.
Molecular Identity and Structural Elucidation
This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its fundamental identity is established by its unique arrangement of carbon and hydrogen atoms.
IUPAC Name: this compound[1] CAS Number: 62184-35-4[1][2][3] Molecular Formula: C₁₂H₂₆[1][2][4][5] Molecular Weight: 170.33 g/mol [1][4][5]
The structure consists of an eight-carbon backbone (octane) with a methyl group (-CH₃) at the third carbon and a propyl group (-CH₂CH₂CH₃) at the fourth carbon.[2] This specific branching pattern gives rise to chirality at both the third and fourth carbon atoms, meaning that this compound can exist as a mixture of stereoisomers.[2]
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62184-35-4 | Benchchem, PubChem, ChemicalBook[1][2][6] |
| Molecular Formula | C₁₂H₂₆ | Benchchem, PubChem, ChemicalBook[1][2][4][5] |
| Molecular Weight | 170.33 g/mol | PubChem, ChemicalBook[1][4][5] |
| Boiling Point | 197 °C | ChemicalBook[4] |
| Density | 0.7617 g/cm³ | ChemicalBook[4] |
| Refractive Index | 1.4263 | ChemicalBook[4] |
Synthetic Pathways: A Strategic Approach
The synthesis of a saturated alkane like this compound is most strategically achieved through the reduction of a corresponding unsaturated precursor, such as an alkene or alkyne.[2] This approach is favored because the carbon-carbon bond framework can be more readily constructed using reactions that are facilitated by the presence of a functional group.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for this compound points to 3-methyl-4-propyl-octene as a key intermediate.[2] The synthesis of this alkene can be approached through established carbon-carbon bond-forming reactions.
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The Molecular Architecture of 3-Methyl-4-propyloctane: A Technical Guide for Advanced Research
An In-depth Structural and Analytical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-propyloctane is a branched alkane characterized by the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, its core structure consists of an eight-carbon octane backbone substituted with a methyl group at the third carbon and a propyl group at the fourth. The presence of two adjacent chiral centers at the C3 and C4 positions introduces significant stereochemical complexity, resulting in four possible stereoisomers. This guide provides a comprehensive analysis of the molecular structure, conformational dynamics, and spectroscopic signature of this compound. It details methodologies for its unambiguous characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines plausible synthetic strategies, and discusses its relevance in the context of medicinal chemistry, particularly concerning its physicochemical properties like lipophilicity. This document is intended to serve as a technical resource for scientists engaged in organic synthesis, structural elucidation, and drug discovery.
Introduction
Branched alkanes are fundamental structural motifs in organic chemistry and constitute key fragments in numerous biologically active molecules and materials. This compound (CAS No: 62184-35-4) serves as an exemplary model for understanding the nuanced structural features that arise from aliphatic substitution.[1][2] Its proper identification and synthesis demand a sophisticated application of modern analytical and synthetic techniques. The core challenge and point of interest in its structure are the two contiguous stereocenters, which dictate the molecule's three-dimensional shape and can influence its interactions in a biological or material science context. This guide will deconstruct the molecule from first principles of IUPAC nomenclature to the practical application of advanced spectroscopic and synthetic protocols.
Molecular Structure and Stereochemistry
The systematic name, this compound, precisely defines its connectivity. The parent chain is the longest continuous carbon chain, which is eight carbons long (octane). Numbering begins from the end that assigns the lowest possible locants to the substituents, leading to a methyl group (-CH₃) on carbon 3 and a propyl group (-CH₂CH₂CH₃) on carbon 4.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[2] |
| CAS Number | 62184-35-4 | Benchchem[1] |
| Calculated LogP | 6.1 | PubChem[2] |
Chirality and Stereoisomers
The most critical structural feature of this compound is the presence of two chiral centers at positions C3 and C4.[1] Each of these carbons is bonded to four different groups, giving rise to stereoisomerism.
-
Carbon 3 (C3): Bonded to a hydrogen (H), a methyl group (-CH₃), an ethyl group (C1-C2 of the main chain), and the remainder of the substituted octane chain.
-
Carbon 4 (C4): Bonded to a hydrogen (H), a propyl group (-CH₂CH₂CH₃), a butyl group (C5-C8 of the main chain), and the remainder of the substituted octane chain.
With two chiral centers, a maximum of 2² = 4 stereoisomers can exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, while the (3R, 4S) and (3S, 4R) isomers constitute a second enantiomeric pair. The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is diastereomeric.
Conformational Analysis
Rotation around the C-C single bonds allows this compound to adopt numerous conformations. The relative stability of these conformers is governed by torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). Analysis using Newman projections, particularly looking down the critical C3-C4 bond, is essential.
The most stable conformations will be staggered arrangements that maximize the distance between the largest substituents (the propyl group and the rest of the octane chain).
-
Anti-conformation: The bulkiest groups are 180° apart, representing the lowest energy state.
-
Gauche conformation: The bulkiest groups are 60° apart, which induces some steric strain, making it higher in energy than the anti-conformation.
-
Eclipsed conformations: These are the highest energy states due to significant torsional and steric strain and act as rotational barriers.
The specific energy landscape is complex, but the molecule will predominantly exist in low-energy staggered conformations at room temperature.
Caption: Logical workflow for deriving the IUPAC name.
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework. Due to the molecule's asymmetry, all 12 carbons and 26 protons are, in principle, chemically non-equivalent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Predicted using NMRDB.org in CDCl₃. Values are estimates and may differ from experimental results.
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted Splitting |
| 1 | 14.1 | -CH₃ | 0.90 | t |
| 2 | 23.0 | -CH₂- | 1.25 | m |
| 3 | 34.5 | -CH- | 1.50 | m |
| 3-CH₃ | 19.8 | -CH₃ | 0.85 | d |
| 4 | 45.7 | -CH- | 1.45 | m |
| 5 | 29.5 | -CH₂- | 1.28 | m |
| 6 | 32.0 | -CH₂- | 1.26 | m |
| 7 | 22.6 | -CH₂- | 1.27 | m |
| 8 | 14.0 | -CH₃ | 0.89 | t |
| Propyl-1' | 36.8 | -CH₂- | 1.35 | m |
| Propyl-2' | 20.5 | -CH₂- | 1.40 | m |
| Propyl-3' | 14.4 | -CH₃ | 0.92 | t |
-
¹H NMR Insights: The proton spectrum will be complex, with significant signal overlap in the aliphatic region (approx. 0.8-1.6 ppm). The methyl groups will appear as triplets (for the ends of the octane and propyl chains) and a doublet (for the C3-methyl group). The methine protons at C3 and C4 will be complex multiplets due to coupling with numerous neighboring protons.
-
¹³C NMR Insights: The carbon spectrum provides a clearer picture, with distinct signals expected for each of the 12 carbons. The chemical shifts are influenced by branching, with the methine carbons (C3, C4) appearing further downfield than the methylene and methyl carbons.
Protocol 1: Sample Preparation for NMR Analysis
This protocol is a standard procedure for preparing a small organic molecule for NMR analysis.[3][4]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should not contain proton signals that would obscure the analyte signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.
Mass Spectrometry (MS)
Under Electron Ionization (EI), branched alkanes undergo characteristic fragmentation. The molecular ion (M⁺) peak at m/z = 170 is expected to be of very low abundance or completely absent due to the high propensity for fragmentation.[3][5]
Expected Fragmentation Pattern:
-
Preferential Cleavage: C-C bond cleavage will occur preferentially at the branching points (C3 and C4) to form more stable secondary and tertiary carbocations.
-
Loss of Largest Group: The favored fragmentation pathway is often the loss of the largest alkyl radical from a branch point.[5][6]
-
Cleavage of the C4-C5 bond would result in the loss of a butyl radical (C₄H₉•, 57 Da), leading to a fragment ion at m/z = 113.
-
Cleavage of the C3-C4 bond could lead to the loss of a pentyl group containing the propyl substituent, or loss of an ethyl group.
-
-
Characteristic Series: The spectrum will be dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁) separated by 14 Da (a CH₂ group).[3]
Protocol 2: GC-MS Analysis for Identification and Purity
This protocol outlines a general procedure for analyzing a volatile organic compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC: Use a non-polar capillary column (e.g., DB-1 or HP-5ms). Set a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
MS: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 200.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from saturating the detector.
-
Data Acquisition: Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of this peak, comparing the fragmentation pattern to the expected pathways.
-
Assess purity by integrating the peak area relative to any impurity peaks.
-
Synthesis and Chemical Reactivity
The synthesis of a specifically branched alkane like this compound requires a strategy that can precisely form C-C bonds at the desired locations. A common and effective approach involves creating an unsaturated precursor, such as an alkene, which is then reduced to the final alkane.
Plausible Synthetic Route: Grignard Reaction and Hydrogenation
A robust method involves the reaction of a Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol and subsequent catalytic hydrogenation of the alkene mixture.[7]
Caption: A plausible Grignard-based synthetic route. Note: This diagram shows the synthesis of an intermediate; a similar strategy starting with 2-methyl-3-heptanone and a propyl Grignard would be needed for the final target.
Alternative Synthetic Route: Corey-House Synthesis
The Corey-House synthesis provides another powerful method for forming C-C bonds. This reaction involves a lithium dialkylcuprate (Gilman reagent) reacting with an alkyl halide.[8][9][10] For this compound, this could involve, for example, the reaction of lithium di(pentyl)cuprate with 3-bromo-2-methylhexane. This method is particularly effective for coupling different alkyl groups.[10]
Relevance in a Drug Development Context
While a simple alkane like this compound is not a drug candidate itself, its structural features are highly relevant to medicinal chemistry.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). With a calculated XLogP3 value of 6.1, this compound is highly lipophilic.[2] Understanding how branched alkyl fragments contribute to overall molecular lipophilicity is crucial for tuning the pharmacokinetic properties of drug candidates.
-
Metabolic Stability: Saturated aliphatic chains are subject to metabolic oxidation by cytochrome P450 enzymes. The presence of branching can influence the rate and site of metabolism. Tertiary C-H bonds, like those at C3 and C4, can be more susceptible to oxidation than primary or secondary ones.
-
Molecular Scaffolding: Branched alkyl groups serve as common structural scaffolds that orient functional groups in three-dimensional space. The defined stereochemistry of fragments like this can be used to control the conformation of a larger molecule, potentially improving its binding affinity to a biological target.
Conclusion
This compound is a structurally informative branched alkane whose complexity arises from its two adjacent chiral centers. Its identity is definitively confirmed through a combination of ¹H and ¹³C NMR spectroscopy to map its atomic connectivity and mass spectrometry to analyze its characteristic fragmentation patterns. Its synthesis can be achieved through established organometallic routes, such as the Grignard or Corey-House reactions, which offer precise control over C-C bond formation. As a molecular fragment, it provides valuable insights into the physicochemical properties, such as high lipophilicity and conformational dynamics, that are fundamental to the design and development of new therapeutic agents. This guide provides the foundational technical knowledge and protocols necessary for researchers to confidently synthesize, characterize, and utilize this and similar branched alkane structures in their scientific endeavors.
References
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3-Methyl-4-propyloctane IUPAC nomenclature
The IUPAC nomenclature serves as a self-validating system. To verify a name, one can reverse the process: draw the structure based only on the name and then re-apply the naming rules. If the original name is regenerated, the name is correct. For example, analyzing "this compound" leads to drawing only one possible structure, and applying the rules to that structure leads back to the same name, confirming its validity. One can also perform a simple carbon count from the name (1 for methyl + 3 for propyl + 8 for octane = 12 carbons) to quickly check against the molecular formula (C12H26). [3][8]
References
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An In-depth Technical Guide to the Stereoisomers of 3-Methyl-4-propyloctane
Abstract
This technical guide provides a comprehensive exploration of the stereoisomerism of 3-methyl-4-propyloctane, a branched alkane with significant structural complexity. Addressed to researchers, scientists, and professionals in drug development, this document delineates the theoretical framework for identifying and classifying its stereoisomers. It further presents detailed experimental protocols for their separation and characterization. By integrating fundamental principles of stereochemistry with practical analytical methodologies, this guide serves as an essential resource for navigating the challenges associated with the stereochemical analysis of complex chiral molecules.
Introduction: The Significance of Stereoisomerism
Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1] In fields such as pharmacology and materials science, the specific stereochemistry of a molecule can profoundly influence its biological activity, physical properties, and overall efficacy. Therefore, the ability to identify, separate, and characterize stereoisomers is of paramount importance. This guide focuses on this compound, a model compound for understanding the stereochemical complexities that arise from multiple chiral centers in a seemingly simple acyclic alkane.
Theoretical Framework: Identifying the Stereoisomers of this compound
The stereochemical diversity of this compound arises from the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[2]
Identification of Chiral Centers
The structure of this compound is an eight-carbon chain (octane) with a methyl group at the third carbon and a propyl group at the fourth carbon.[3]
-
Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (part of the main chain), and the rest of the substituted octane chain.[3] Since all four groups are different, C3 is a chiral center.
-
Carbon-4 (C4): This carbon is attached to a hydrogen atom, a propyl group (-CH2CH2CH3), a butyl group (part of the main chain), and the rest of the substituted octane chain.[3] As these four groups are distinct, C4 is also a chiral center.
With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers.[4] For this compound, this results in 2^2 = 4 possible stereoisomers.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either 'R' (rectus) or 'S' (sinister).[5][6]
The CIP Priority Rules are as follows:
-
Atomic Number: Assign priority to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.[7]
-
First Point of Difference: If there is a tie in atomic number, proceed along the substituent chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.[2]
-
Multiple Bonds: Treat double and triple bonds as if the atoms are bonded to an equivalent number of single-bonded atoms.[7]
2.2.1. Assigning Priorities for this compound
At Carbon-3:
-
-CH(CH2CH2CH3)(CH2CH2CH2CH3): The carbon at position 4 is the highest priority.
-
-CH2CH3: The ethyl group is the second highest priority.
-
-CH3: The methyl group is the third highest priority.
-
-H: The hydrogen atom has the lowest priority.
At Carbon-4:
-
-CH(CH3)(CH2CH3): The carbon at position 3 is the highest priority.
-
-CH2CH2CH2CH3: The butyl group is the second highest priority.
-
-CH2CH2CH3: The propyl group is the third highest priority.
-
-H: The hydrogen atom has the lowest priority.
The Four Stereoisomers of this compound
Based on the two chiral centers, the four possible stereoisomers are:
-
(3R, 4R)-3-Methyl-4-propyloctane
-
(3S, 4S)-3-Methyl-4-propyloctane
-
(3R, 4S)-3-Methyl-4-propyloctane
-
(3S, 4R)-3-Methyl-4-propyloctane
These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[8][9] Diastereomers are stereoisomers that are not mirror images of each other.[8][9]
-
(3R, 4R) and (3S, 4S) are a pair of enantiomers.
-
(3R, 4S) and (3S, 4R) are a pair of enantiomers.
-
The relationship between (3R, 4R) and (3R, 4S) is diastereomeric.
The logical relationship between the stereoisomers is depicted in the following diagram:
Caption: Relationships between the stereoisomers of this compound.
Experimental Separation and Characterization
The separation and characterization of the stereoisomers of this compound require specialized analytical techniques due to their identical physical properties, with the exception of their interaction with plane-polarized light.[10]
Chiral Gas Chromatography (GC) for Separation
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers.[11] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
3.1.1. Experimental Protocol: Chiral GC Separation
-
Column Selection: A cyclodextrin-based chiral capillary column is recommended for the separation of non-functionalized alkanes.[12] The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the analyte.[12] For this compound, a β-cyclodextrin-based column is a suitable starting point.[12]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is standard for hydrocarbon analysis.
-
Carrier Gas: Hydrogen is the preferred carrier gas for its high efficiency, with an optimal linear velocity of 60-80 cm/sec.[12]
-
Temperature Program:
-
Injector and Detector Temperature: 250°C.
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) is suitable for a neat or concentrated sample.
-
Sample Preparation: The sample of this compound is diluted in a volatile, achiral solvent such as hexane.
The expected outcome is a chromatogram showing four distinct peaks, corresponding to the four stereoisomers.
Caption: Workflow for Chiral Gas Chromatography Separation.
Polarimetry for Characterization of Optical Activity
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[13] Enantiomers will rotate light to an equal magnitude but in opposite directions.[14] A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise.[15]
3.2.1. Experimental Protocol: Polarimetry
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of a known concentration (c, in g/mL) of the isolated stereoisomer in an achiral solvent (e.g., hexane).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[16]
-
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using Biot's Law:[13] [α] = α / (l * c)
Data Presentation:
| Stereoisomer Pair | Expected Specific Rotation Relationship |
| (3R, 4R) / (3S, 4S) | Equal magnitude, opposite sign |
| (3R, 4S) / (3S, 4R) | Equal magnitude, opposite sign |
Note: The sign of rotation (+ or -) cannot be predicted from the R/S configuration and must be determined experimentally.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers.[17] Furthermore, the use of chiral derivatizing agents or chiral solvating agents can enable the differentiation of enantiomers by converting them into diastereomeric complexes with distinct NMR spectra.[17][18]
Synthesis of Chiral Alkanes
The synthesis of specific stereoisomers of chiral alkanes is a significant challenge in organic chemistry. Modern synthetic methods often employ radical polar crossover reactions of vinyl boron ate complexes, which can lead to the formation of chiral alkanes with excellent enantiopurity.[19] Other strategies involve the use of chiral precursors or chiral auxiliaries to guide the stereochemical outcome of the reaction.[20]
Conclusion
The stereochemical analysis of this compound serves as an excellent case study for understanding the principles of stereoisomerism in acyclic alkanes. This guide has detailed the theoretical basis for the existence of its four stereoisomers and has provided robust experimental protocols for their separation and characterization. For researchers in drug development and related scientific fields, a thorough understanding and application of these principles and techniques are crucial for the successful development of stereochemically pure and effective molecules.
References
- Gerleve, C., et al. (2019). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 58(38), 13373-13377.
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Physical properties of C12 branched alkanes
An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes
Abstract
Dodecane (C12H26), with its 355 structural isomers, represents a fascinating and complex subject in hydrocarbon research.[1][2] This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of the physical properties of C12 branched alkanes. Moving beyond simple data tabulation, this document elucidates the fundamental relationships between molecular structure and macroscopic properties such as boiling point, melting point, density, viscosity, and surface tension. By synthesizing experimental methodologies with theoretical principles, this guide provides a framework for understanding and predicting the behavior of these compounds, which are integral to fields ranging from lubricant formulation to their use as solvents and components in drug delivery systems.[3]
The Landscape of Dodecane Isomerism
The molecular formula C12H26 encompasses a vast number of structural isomers, which are molecules sharing the same formula but differing in the connectivity of their atoms.[2] This structural diversity is the primary determinant of the wide range of physical properties observed among dodecane isomers. The degree and position of branching along the carbon backbone dictate the overall shape of the molecule, which in turn influences the nature and magnitude of intermolecular forces.
Isomerism in dodecane can be broadly classified based on the length of the principal carbon chain and the nature of the attached alkyl groups (e.g., methyl, ethyl). Understanding this structural variance is the first step in predicting physical behavior.
Caption: Hierarchical classification of C12H26 isomers.
Core Physical Properties and the Influence of Branching
The physical properties of alkanes are governed by weak intermolecular forces known as van der Waals forces (specifically, London dispersion forces).[4][5] The strength of these forces is dependent on the molecule's surface area and its ability to pack closely with its neighbors. Branching fundamentally alters these characteristics.
Boiling Point
The boiling point is a direct indicator of the strength of intermolecular forces. For alkanes, two primary factors are at play:
-
Molecular Size: As the number of carbon atoms increases, the surface area grows, leading to stronger van der Waals forces and a higher boiling point.[5][6]
-
Molecular Shape (Branching): For isomers with the same number of carbon atoms (like C12 alkanes), increased branching leads to a more compact, spherical shape.[4][7] This reduces the available surface area for intermolecular contact, thereby weakening the van der Waals forces.[6][8] Consequently, less energy is required to separate the molecules into the gas phase, resulting in a lower boiling point compared to the straight-chain counterpart.[4][9][10]
Causality in Action: Consider the isomers of pentane (C5H12) as an illustrative example. n-Pentane (boiling point 36.1°C) has a higher boiling point than its branched isomer, isopentane (2-methylbutane, boiling point 27.7°C).[6] This principle holds true for the 355 isomers of dodecane.
Melting Point
The relationship between branching and melting point is more nuanced. While weaker intermolecular forces suggest a lower melting point, the efficiency of crystal lattice packing plays a crucial role.
-
General Trend: Often, branching disrupts the regular packing of molecules in a solid crystal, leading to a lower melting point than the straight-chain isomer.[7]
-
The Symmetry Exception: Highly branched, symmetrical isomers can pack more efficiently and tightly into a crystal lattice than their linear counterparts.[7][11] This compact packing creates a more stable solid structure that requires more energy to break apart, resulting in a significantly higher melting point.[11] For example, 2,2-dimethylpropane (neopentane) is a very symmetrical molecule and has a higher melting point than n-pentane.[7]
Density
Density is a measure of mass per unit volume. For alkane isomers, the mass is constant, so density variations are determined by how efficiently the molecules can pack together.
Generally, an increase in branching leads to a decrease in density.[12] The branches prevent molecules from getting as close to one another as linear molecules can, increasing the free space (or void space) between them.[12] However, as with melting points, highly symmetrical, compact isomers can sometimes exhibit higher densities due to their ability to pack efficiently in the liquid state.[12] The density of n-dodecane at 20°C is approximately 749 kg/m ³.[13]
Viscosity
Viscosity is a fluid's resistance to flow and is highly dependent on intermolecular friction.[14][15] The effect of branching on viscosity can be complex:
-
For Shorter Chains: Increased branching typically leads to lower viscosity.[14][15] The more compact, spherical shape reduces surface area and intermolecular attraction, allowing molecules to move past each other more easily.[16]
-
For Longer Chains & Extensive Branching: As chain length and the degree of branching increase, the potential for molecular entanglement can rise.[17] This entanglement can hinder molecular movement and lead to an increase in viscosity, a trend more commonly observed in polymers but relevant for larger alkanes.[16][17]
Surface Tension
Surface tension is the energy required to increase the surface area of a liquid and is directly related to the strength of intermolecular forces. As branching in C12 alkanes generally leads to weaker van der Waals forces, it is expected to decrease the surface tension compared to n-dodecane. The surface tension of n-dodecane at 20°C is approximately 25.35 mN/m.[18]
Caption: The causal link between molecular structure and physical properties.
Quantitative Data Summary
While comprehensive experimental data for all 355 isomers is not available, the properties of the linear isomer, n-dodecane, serve as a critical baseline for comparison.
Table 1: Physical Properties of n-Dodecane (C12H26)
| Property | Value | Temperature (°C) | Source(s) |
|---|---|---|---|
| Molecular Weight | 170.34 g/mol | - | [19][20] |
| Boiling Point | 215-217 °C | - | [3][20] |
| Melting Point | -9.6 °C | - | [3][20] |
| Density | 0.749 g/mL | 20 | [13][21] |
| Viscosity | 1.34 mPa·s | 25 | [1] |
| Surface Tension | 25.35 mN/m | 20 |[18] |
Table 2: Illustrative Comparison of Alkane Isomer Properties Note: Data for a wide range of C12 isomers is sparse. This table uses C5 and C6 isomers to demonstrate the principles of branching.
| Isomer (Formula) | Structure | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| n-Pentane (C5H12) | Straight Chain | 36.1 | -130 |
| Isopentane (C5H12) | Branched | 27.7 | -160 |
| Neopentane (C5H12) | Highly Branched, Symmetrical | 9.5 | -16.6 |
| n-Hexane (C6H14) | Straight Chain | 69 | -95 |
| 2,2-Dimethylbutane (C6H14) | Highly Branched | 49.7 | -100 |
(Data sourced from multiple references to illustrate established trends)[4][6][7]
Experimental Determination and Validation
The accurate characterization of C12 branched alkanes requires a robust, self-validating experimental workflow. This ensures that measured properties are correctly attributed to a specific, purified isomer.
Step-by-Step Experimental Workflow
-
Isomer Separation (Protocol):
-
Objective: To isolate individual dodecane isomers from a mixture.
-
Methodology: High-resolution Gas Chromatography (GC) is the primary technique.[2]
-
Procedure:
-
Inject the C12 alkane mixture into a gas chromatograph equipped with a long capillary column (e.g., 50-100m) coated with a non-polar stationary phase.
-
Employ a programmed temperature ramp, starting below the boiling point of the most volatile isomer and increasing steadily.
-
The isomers will separate based on their boiling points, with more highly branched, lower-boiling-point isomers eluting first.[2]
-
-
Validation: Couple the GC outlet to a Mass Spectrometer (MS). The MS provides the mass-to-charge ratio and fragmentation pattern for each eluting peak, confirming the molecular weight (170.34 for C12H26) and providing structural clues to validate the identity of the separated isomer.[2]
-
-
Physical Property Measurement (Protocol):
-
Objective: To measure the core physical properties of the purified isomer.
-
Methodology:
-
Boiling Point: Can be accurately determined from the retention time in a calibrated GC system or through micro-distillation techniques.
-
Melting Point & Heat of Fusion: Determined using Differential Scanning Calorimetry (DSC). A precise heating and cooling cycle applied to the sample will reveal the sharp endothermic peak of melting.
-
Density: Measured using a digital density meter (e.g., an oscillating U-tube densitometer) with precise temperature control.
-
Viscosity: Measured using a calibrated viscometer, such as a cone-and-plate or capillary viscometer, at a controlled temperature.
-
-
Validation: All measurements must be performed on fractions confirmed to be of high purity (>99%) by the GC-MS validation step. Measurements should be repeated multiple times to ensure reproducibility and reported with standard deviations.
-
Caption: Self-validating workflow for physical property characterization.
Predictive Modeling: Quantitative Structure-Property Relationships (QSPR)
Given the sheer number of C12 isomers, experimentally characterizing each one is impractical. Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational alternative.[22][23]
QSPR models are mathematical regression models that correlate the physical properties of molecules with numerical descriptors derived from their molecular structure.[22][23]
-
Molecular Descriptors: These can include topological indices (describing branching and connectivity), geometric parameters (surface area, volume), and quantum chemical parameters.[24][25]
-
Model Building: A "training set" of molecules with known structures and experimentally determined properties is used to build the mathematical model.
-
Prediction: Once validated, the model can be used to predict the properties of new or unmeasured molecules, such as the many uncharacterized isomers of dodecane.[22][26]
For professionals in drug development, where properties like solubility and viscosity are critical, QSPR can be an invaluable tool for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Conclusion
The physical properties of C12 branched alkanes are a direct consequence of their molecular architecture. The degree of branching dictates the overall molecular shape, which in turn modulates the strength of intermolecular van der Waals forces. While general trends exist—such as branching lowering boiling points and density—the influence of molecular symmetry on crystal packing can lead to more complex and sometimes counterintuitive effects on melting points. A rigorous, self-validating experimental workflow combining chromatographic separation with precise physical measurements is essential for accurate characterization. Furthermore, computational QSPR models provide a vital predictive tool for navigating the vast isomeric landscape of dodecane, enabling informed decisions in chemical research and development.
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3-Methyl-4-propyloctane synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 3-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1][2] Its specific stereoisomeric and physicochemical properties are of interest in various fields, including materials science and as a non-polar solvent. The controlled synthesis of such a precisely branched alkane necessitates a robust and well-understood synthetic strategy. This guide will explore two primary, reliable methods for its synthesis: the Grignard reaction followed by dehydration and hydrogenation, and the Corey-House synthesis using organocuprates.
Retrosynthetic Analysis of this compound
A retrosynthetic approach to this compound reveals several possible bond disconnections. The most logical and practical disconnections are at the C4-C5 bond or the bond connecting the propyl group to the C4 position.[1] These disconnections inform the selection of two powerful carbon-carbon bond-forming reactions as the cornerstone of our synthetic strategies.
Caption: Retrosynthetic analysis of this compound highlighting two primary synthetic strategies.
Strategy 1: Grignard Reaction, Dehydration, and Hydrogenation
This classic and versatile three-step approach involves the creation of a tertiary alcohol with the desired carbon skeleton, which is then converted to the final alkane.[3]
Workflow for Grignard-based Synthesis
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Synthesis of Precursors
1. Propylmagnesium Bromide (Grignard Reagent)
The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with protic solvents.[4] Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.
-
Protocol:
-
Assemble a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the purple color of the iodine disappears and bubbling is observed. Gentle heating may be necessary.[3]
-
Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
-
2. 3-Methyl-4-octanone (Ketone)
This ketone can be synthesized via the oxidation of the corresponding secondary alcohol, 3-methyl-4-octanol.
-
Protocol (Oxidation using PCC):
-
In a round-bottom flask, dissolve 3-methyl-4-octanol (1.0 equivalent) in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield 3-methyl-4-octanone.
-
Main Reaction Protocol
-
Grignard Addition:
-
Cool the previously prepared propylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 3-methyl-4-octanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 3-methyl-4-propyl-4-octanol.
-
-
Dehydration:
-
Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of sulfuric acid.
-
Heat the mixture to induce dehydration, collecting the resulting alkene mixture via distillation.[3]
-
-
Hydrogenation:
-
Dissolve the alkene mixture in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Place the mixture under a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until hydrogen uptake ceases.[3]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound. Purification can be achieved by fractional distillation.
-
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 1-Bromopropane, Mg | Anhydrous Diethyl Ether | Propylmagnesium Bromide | >90% |
| 2 | Propylmagnesium Bromide, 3-Methyl-4-octanone | 1. Anhydrous Diethyl Ether, 0°C to RT; 2. Sat. aq. NH₄Cl | 3-Methyl-4-propyl-4-octanol | 80-90% |
| 3 | 3-Methyl-4-propyl-4-octanol | H₂SO₄ (cat.), Heat | 3-Methyl-4-propyloctene (isomers) | 70-85% |
| 4 | 3-Methyl-4-propyloctene (isomers) | H₂, 10% Pd/C, Ethanol | This compound | >95% |
Strategy 2: Corey-House Synthesis (Organocuprate Coupling)
The Corey-House synthesis is a highly effective method for forming carbon-carbon bonds between two alkyl groups, offering a more direct route to the target alkane.[1] It involves the reaction of a lithium dialkylcuprate with an alkyl halide.
Workflow for Corey-House Synthesis
Caption: Workflow for the synthesis of this compound via the Corey-House reaction.
Synthesis of Precursors
1. Lithium Dipropylcuprate (Gilman Reagent)
Gilman reagents are organometallic compounds that are excellent for SN2-type reactions with alkyl halides.[5][6] They are prepared from an organolithium reagent and a copper(I) salt.[7][8]
-
Protocol:
-
Prepare propyllithium by reacting 1-bromopropane (2.0 equivalents) with lithium metal (4.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
In a separate, dry, inert-atmosphere flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add the prepared propyllithium solution (2.0 equivalents) to the stirred suspension of CuI.
-
Allow the mixture to stir at -78 °C for 30-60 minutes. The formation of the Gilman reagent, lithium dipropylcuprate, is indicated by a change in the color of the solution.
-
2. 4-Iodo-3-methyloctane (Alkyl Halide)
This precursor can be synthesized from a suitable alcohol, such as 3-methyl-4-octanol, via an SN2 reaction. An iodide is preferred as it is a better leaving group than bromide or chloride.
-
Protocol (Appel Reaction):
-
In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-4-octanol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add iodine (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-iodo-3-methyloctane.
-
Main Reaction Protocol
-
Coupling Reaction:
-
Maintain the freshly prepared lithium dipropylcuprate solution at -78 °C.
-
Dissolve 4-iodo-3-methyloctane (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Gilman reagent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel or by fractional distillation to yield pure this compound.
-
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 1-Bromopropane, Li | Anhydrous Diethyl Ether | Propyllithium | >90% |
| 2 | Propyllithium, CuI | Anhydrous Diethyl Ether, -78°C | Lithium Dipropylcuprate | >95% |
| 3 | 3-Methyl-4-octanol | PPh₃, I₂, DCM | 4-Iodo-3-methyloctane | 75-85% |
| 4 | Lithium Dipropylcuprate, 4-Iodo-3-methyloctane | Anhydrous Diethyl Ether, -78°C to RT | This compound | 70-90% |
Conclusion
Both the Grignard-based and Corey-House synthesis routes offer viable and effective methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations. The Grignard approach is a more classical, multi-step process, while the Corey-House synthesis provides a more direct coupling, often with high yields. Both syntheses rely on the careful preparation and handling of organometallic precursors under anhydrous conditions. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of the target molecule and its critical precursors.
References
- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.
- University of Calgary. (n.d.). Ch18: Organocopper reagents.
- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.
- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
- Leah4sci. (2020, July 13). GILMAN REAGENT = ORGANOCUPRATE To Make Hydrocarbons. And Synthesis Practice Problems! [Video]. YouTube.
- BYJU'S. (n.d.). Grignard Reagents.
- PubChem. (n.d.). This compound-2,6-diol.
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- PubChem. (n.d.). 3-Methyl-4-propyloct-3-ene.
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- PubChem. (n.d.). 3-Ethyl-3-methyl-4-propyloctane.
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- PubChem. (n.d.). 3-Methyl-4-propylheptane.
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Spectroscopic Data of 3-Methyl-4-propyloctane: An In-depth Technical Guide
Molecular Structure and Properties
3-Methyl-4-propyloctane is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2] Its structure consists of an eight-carbon octane backbone with a methyl group at the C3 position and a propyl group at the C4 position. This branched structure gives rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 g/mol | |
| CAS Number | 62184-35-4 |
Mass Spectrometry (MS)
Mass spectrometry of branched alkanes is characterized by fragmentation patterns that are highly indicative of the molecule's structure. The primary ionization method for such compounds is electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.
Predicted Fragmentation Pattern
For this compound, the molecular ion peak at m/z 170 is expected to be of very low abundance or even absent, a common characteristic of highly branched alkanes due to the ease of fragmentation. The fragmentation will be dictated by the formation of the most stable carbocations, which are tertiary, followed by secondary, and then primary.
Cleavage is most likely to occur at the branching points (C3 and C4) and along the octane chain. The loss of the largest alkyl group at a branch point is a favored pathway as it leads to the formation of a more stable carbocation.
Predicted Key Mass Spectrometry Fragments:
| m/z | Possible Fragment Structure | Cleavage Point |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M - C₃H₇]⁺ | Loss of the propyl group |
| 99 | [M - C₅H₁₁]⁺ | Cleavage at C4-C5 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 bond |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
| 43 | [C₃H₇]⁺ | Propyl cation fragment |
The mass spectrum is anticipated to show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.
Visualization of Fragmentation
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration of the signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound will show a number of overlapping signals in the upfield region (typically 0.8-1.6 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent carbons.
Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~0.88 | Triplet | 3H |
| CH₂ (C2) | ~1.25 | Multiplet | 2H |
| CH (C3) | ~1.45 | Multiplet | 1H |
| CH₃ (on C3) | ~0.85 | Doublet | 3H |
| CH (C4) | ~1.35 | Multiplet | 1H |
| CH₂ (on C4, propyl) | ~1.25 | Multiplet | 2H |
| CH₂ (on C4, propyl) | ~1.30 | Multiplet | 2H |
| CH₃ (on C4, propyl) | ~0.90 | Triplet | 3H |
| CH₂ (C5) | ~1.25 | Multiplet | 2H |
| CH₂ (C6) | ~1.25 | Multiplet | 2H |
| CH₂ (C7) | ~1.25 | Multiplet | 2H |
| CH₃ (C8) | ~0.88 | Triplet | 3H |
Note: Due to the complexity of the overlapping signals, the exact multiplicities may be difficult to resolve and may appear as complex multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on the local electronic environment of each carbon.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~14.1 |
| C2 | ~23.0 |
| C3 | ~34.5 |
| Methyl on C3 | ~19.5 |
| C4 | ~42.0 |
| Propyl C1' on C4 | ~30.0 |
| Propyl C2' on C4 | ~20.5 |
| Propyl C3' on C4 | ~14.5 |
| C5 | ~29.5 |
| C6 | ~32.0 |
| C7 | ~22.6 |
| C8 | ~14.1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, like other alkanes, will be dominated by C-H stretching and bending vibrations. While not providing as detailed structural information as NMR or MS for this class of compounds, it is useful for confirming the presence of a saturated hydrocarbon.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (from CH₃ and CH₂) | Strong |
| 1465 | C-H bend (scissoring) from CH₂ | Medium |
| 1375 | C-H bend (symmetric) from CH₃ | Medium |
| 725-720 | C-H rock from long chain methylene | Weak |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and will contain a complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's specific structure.
Experimental Protocols
To obtain the spectroscopic data for this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-1 or equivalent). A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum to single lines for each carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
-
Spectroscopic Analysis Workflow
Caption: Overall workflow for the spectroscopic analysis of this compound.
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 3-Methyl-4-propyloctane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug development and chemical sciences, the ability to accurately predict the NMR spectrum of a novel or uncharacterized molecule is a critical step in structural elucidation and verification. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the branched alkane, 3-Methyl-4-propyloctane.
The core of this document is built on foundational NMR principles and empirical prediction methodologies. We will dissect the molecule's structure to identify unique proton and carbon environments, apply established additivity rules to estimate their chemical shifts, and discuss the expected multiplicities and coupling patterns. This theoretical framework is supplemented by data from computational prediction tools, providing a multi-faceted approach to spectral analysis. Furthermore, this guide outlines a hypothetical experimental protocol for the validation of these predictions, grounding the theoretical discussion in practical application.
Molecular Structure Analysis: this compound
This compound is a saturated acyclic alkane with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon octane backbone substituted with a methyl group at the third carbon and a propyl group at the fourth carbon.[1] The presence of two chiral centers at C3 and C4 introduces stereochemical complexity, which can lead to diastereotopic protons in adjacent methylene (CH₂) groups, potentially resulting in more complex spectra than initially expected.
For the purpose of NMR analysis, each unique carbon and proton environment must be identified. The IUPAC numbering of the main chain provides a clear framework for this assignment.
Structure and Atom Numbering:
-
Carbon Numbering: C1 through C8 for the octane chain. C(c) for the methyl substituent. C(a'), C(b'), and C(c') for the propyl substituent.
-
Proton Numbering: Protons are designated by the number of the carbon to which they are attached (e.g., H1, H2, etc.).
Due to the chiral centers, the two protons on C2, C5, and C(a') are diastereotopic and thus chemically non-equivalent. However, for a first-order prediction, their chemical shifts are often very similar and may not be fully resolved in lower-field spectrometers.
Theoretical Principles of Chemical Shift Prediction
The chemical shift (δ) in NMR is determined by the local electronic environment of a nucleus.[3] Electrons shield the nucleus from the external magnetic field; therefore, factors that decrease electron density around a nucleus "deshield" it, causing its resonance to appear at a higher chemical shift (downfield).[4][5]
Key Factors Influencing Chemical Shifts in Alkanes:
-
Inductive Effects: Electronegative atoms withdraw electron density, deshielding nearby nuclei. In alkanes, this effect is minimal as only carbon and hydrogen are present.[4][6]
-
Hybridization: For ¹³C NMR, sp³-hybridized carbons in alkanes resonate in a characteristic upfield region (typically 0-90 ppm).[7]
-
Steric Effects & Substitution: The number of attached carbon atoms significantly influences chemical shifts. In ¹³C NMR, primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons have distinct chemical shift ranges. Increased substitution generally leads to a downfield shift.
Prediction Methodologies
A combination of empirical rules and computational tools provides a robust method for predicting NMR spectra.
-
Empirical Additivity Rules: These rules use a base chemical shift for a simple alkane and add incremental values for substituents at α, β, and γ positions.[8] This method is particularly effective for ¹³C NMR predictions in acyclic alkanes.
-
Computational (In Silico) Prediction: Numerous software packages and web-based tools use algorithms ranging from database lookups (HOSE codes) to quantum mechanical calculations (DFT) and machine learning to predict spectra.[9][10][11] These tools can provide highly accurate predictions and are valuable for validating empirically derived estimates.[12]
Predicted ¹³C NMR Spectrum for this compound
The ¹³C NMR spectrum is predicted to show 12 distinct signals, as all carbon atoms are in unique chemical environments. The predictions below are based on established additivity rules for alkanes and cross-referenced with computational predictors.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT) | Rationale |
| C1 | ~14.1 | CH₃ (positive) | Terminal methyl group, least substituted. |
| C2 | ~23.0 | CH₂ (negative) | Methylene group, β to the branched center. |
| C3 | ~34.5 | CH (positive) | Tertiary carbon, deshielded by three adjacent carbons. |
| C(c) | ~19.5 | CH₃ (positive) | Methyl substituent on a tertiary carbon. |
| C4 | ~42.0 | CH (positive) | Tertiary carbon, highly substituted and deshielded. |
| C5 | ~29.0 | CH₂ (negative) | Methylene group within the octane chain. |
| C6 | ~32.0 | CH₂ (negative) | Methylene group approaching the end of the chain. |
| C7 | ~22.6 | CH₂ (negative) | Methylene group β to the terminal methyl. |
| C8 | ~14.0 | CH₃ (positive) | Terminal methyl group, similar to C1. |
| C(a') | ~30.0 | CH₂ (negative) | First methylene of the propyl group. |
| C(b') | ~20.5 | CH₂ (negative) | Second methylene of the propyl group. |
| C(c') | ~14.4 | CH₃ (positive) | Terminal methyl of the propyl group. |
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: A series of DEPT experiments would be crucial for validating these assignments.
-
DEPT-90: Would show positive signals only for the two CH carbons (C3 and C4).[13][14]
-
DEPT-135: Would show positive signals for all CH₃ and CH carbons and negative signals for all CH₂ carbons.[15] This allows for unambiguous differentiation of the carbon types.[7]
Predicted ¹H NMR Spectrum for this compound
The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.8-1.7 ppm). Multiplicity, based on the n+1 rule, and integration are key to assignment.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| H1, H8, H(c'), H(c) | 0.85 - 0.95 | Triplet / Doublet | 12H | All four methyl groups will appear as overlapping triplets or doublets in the most upfield region. |
| H2, H5, H6, H7, H(a'), H(b') | 1.10 - 1.40 | Multiplet | 12H | The six methylene groups will produce a complex, overlapping multiplet in the mid-aliphatic region. |
| H3, H4 | 1.45 - 1.65 | Multiplet | 2H | The two methine (CH) protons are the most deshielded and will appear furthest downfield, likely as a complex multiplet due to coupling with multiple neighboring protons. |
Key Features of the Predicted ¹H Spectrum:
-
Signal Overlap: Severe overlap is expected, particularly between 1.10 and 1.40 ppm, making a complete assignment from the 1D spectrum alone challenging.
-
Higher-Order Effects: Due to the similar chemical shifts of coupled protons, second-order effects (e.g., non-first-order splitting patterns) are possible, further complicating the spectrum.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitive assignment by revealing proton-proton and proton-carbon correlations, respectively.
Visualization of the Prediction Workflow
The process of predicting an NMR spectrum follows a logical workflow, from initial structural analysis to final spectral interpretation.
Caption: Workflow for NMR spectral prediction.
Hypothetical Experimental Validation Protocol
To confirm the predicted chemical shifts, a standard set of NMR experiments would be performed.
1. Sample Preparation: [16]
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).[17]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.[18]
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[17]
-
Cap the tube and carefully clean the exterior before placing it in the spectrometer.[16]
2. NMR Data Acquisition: [19]
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[17]
-
¹H NMR Acquisition:
- Acquire a standard 1D proton spectrum. Typical parameters might include a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans for good signal-to-noise.
-
¹³C NMR Acquisition:
- Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT Acquisition:
- Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.[13]
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on all spectra.
-
Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Conclusion
This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the molecular structure and applying established predictive principles, we have generated a comprehensive set of expected chemical shifts, multiplicities, and integration values. The predicted ¹³C spectrum is expected to show 12 distinct signals, readily assignable with the aid of DEPT experiments. The ¹H spectrum is predicted to be complex, with significant signal overlap in the aliphatic region, necessitating 2D NMR techniques for a complete assignment. The outlined experimental protocol provides a clear path for the empirical validation of these predictions, underscoring the powerful synergy between theoretical prediction and experimental verification in the field of chemical structure elucidation.
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Introduction: The Analytical Challenge of Branched Alkanes
Technical Guide: Mass Spectrometry Fragmentation of Branched Alkanes
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the principles and practices governing the mass spectrometry fragmentation of branched alkanes. As structural motifs prevalent in numerous fields, including petroleum analysis, environmental science, and pharmaceutical development, a comprehensive understanding of their behavior under electron ionization (EI) is critical for accurate structural elucidation. This document moves beyond a mere recitation of rules, delving into the causal mechanisms that dictate fragmentation pathways, with a focus on carbocation stability and the influence of molecular structure. We will examine characteristic fragmentation patterns, provide a validated experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and present visual aids to clarify complex processes. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of technical accuracy and trustworthiness.
Branched alkanes, along with their straight-chain counterparts, form the backbone of many organic molecules. In pharmaceutical research and development, the identification of isomeric impurities and metabolites is a cornerstone of ensuring drug safety and efficacy.[1] Due to their identical molecular weights and often similar physicochemical properties, distinguishing between branched alkane isomers presents a significant analytical challenge.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, leveraging the high separation efficiency of gas chromatography with the definitive structural information provided by mass spectrometry.[1][2]
This guide will focus on the electron ionization (EI) fragmentation of branched alkanes, a process that, while complex, is highly reproducible and yields a wealth of structural information. Understanding these fragmentation patterns is paramount for the confident identification and characterization of these important molecules.
Foundational Principles of Alkane Fragmentation in EI-MS
Upon entering the ion source of a mass spectrometer, vaporized analyte molecules are bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•).[3] The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, more stable ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" of the original molecule.
For all alkanes, several general principles apply:
-
Carbon-Carbon Bond Cleavage: C-C bonds are generally weaker than C-H bonds and are therefore more susceptible to cleavage upon ionization.[4][5]
-
Molecular Ion Peak: The abundance of the molecular ion peak tends to decrease with increasing molecular weight and the degree of branching.[6][7][8] For highly branched alkanes, the molecular ion peak may be very weak or entirely absent.[6][9][10]
-
Homologous Series: The mass spectra of straight-chain alkanes are characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[4][5][11] The fragments typically have the formula [CₙH₂ₙ₊₁]⁺.[4][9]
The Directing Influence of Branching: A Deeper Dive
The presence of a branch point in an alkane chain fundamentally alters the fragmentation pattern. This is the cornerstone of distinguishing branched isomers from their linear counterparts and from each other.
Preferential Cleavage at Branch Points
The most significant rule in the fragmentation of branched alkanes is that cleavage is favored at the branching point .[5][6][7] This preference is driven by the formation of more stable carbocations. The stability of carbocations follows the well-established order:
Tertiary > Secondary > Primary [6][12]
When a C-C bond at a branch point cleaves, it results in the formation of a secondary or tertiary carbocation, which is energetically more favorable than the primary carbocations predominantly formed from the fragmentation of linear alkanes.[9][10] This increased stability of the resulting fragment ion is a powerful driving force for the fragmentation process.[10]
The "Largest Alkyl Group" Rule
At a branching point, there are often multiple C-C bonds that can break. A guiding principle is that the loss of the largest alkyl substituent is often favored .[5][6][7] This rule is also rooted in stability; the expulsion of a larger alkyl group as a radical leads to the formation of a more stable carbocation.[7][9]
Consider the fragmentation of 2-methylpentane. Cleavage at the C2-C3 bond can result in the loss of a propyl radical to form a secondary carbocation at m/z 57, or the loss of an ethyl radical to form a secondary carbocation at m/z 71. The relative abundance of these peaks will provide clues about the structure.
Disruption of the Smooth Decay Pattern
A key visual differentiator in the mass spectrum of a branched alkane compared to a straight-chain alkane is the disruption of the smooth, exponential decay of fragment ion abundance.[9] In linear alkanes, the intensity of the [CₙH₂ₙ₊₁]⁺ ion clusters generally decreases as the fragment size increases. In branched alkanes, the preferential formation of stable carbocations at branch points leads to unusually intense peaks for those specific fragments, breaking the otherwise smooth decay pattern.[9]
Characteristic Fragment Ions and Their Interpretation
The mass spectrum of a branched alkane is a puzzle. By recognizing the characteristic pieces (fragment ions), we can reconstruct the original structure. The most intense peak in the spectrum, known as the base peak , is assigned a relative abundance of 100%, and all other peaks are scaled relative to it.[6]
Table 1: Common Branched Alkane Isomers and Their Characteristic Mass Spectral Data
| Compound | Molecular Weight ( g/mol ) | Base Peak (m/z) | Other Prominent Fragment Ions (m/z) |
| 2-Methylbutane | 72 | 43 | 57, 29 |
| 2,2-Dimethylpropane | 72 | 57 | 41 |
| 3-Methylpentane | 86 | 57 | 43, 71, 29 |
| 2,3-Dimethylbutane | 86 | 43 | 71, 57, 29 |
Note: The listed fragments are typically the most abundant ions. The molecular ion (M+) for these compounds is often of very low abundance or absent.[6][10]
Let's analyze the fragmentation of 3-methylpentane as an illustrative example. The structure has a branch point at the third carbon. Cleavage at this point can lead to the loss of an ethyl radical (CH₂CH₃) or a propyl radical (CH₂CH₂CH₃).
-
Loss of an ethyl radical (29 Da): M+• - •CH₂CH₃ → [C₄H₉]⁺ (m/z 57). This is a secondary carbocation.
-
Loss of a methyl radical (15 Da) from the branch: M+• - •CH₃ → [C₅H₁₁]⁺ (m/z 71). This is also a secondary carbocation.
The base peak for 3-methylpentane is often observed at m/z 57, indicating that the loss of the ethyl radical is a highly favored fragmentation pathway.[6]
Caption: Primary fragmentation of 3-methylpentane.
Experimental Protocol: GC-MS Analysis of Branched Alkanes
A robust and validated methodology is essential for the reliable analysis of branched alkanes. The following protocol outlines a standard workflow for GC-MS analysis.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data.[6]
-
Dissolution: Dissolve the sample containing the branched alkane(s) in a high-purity, volatile organic solvent such as hexane or dichloromethane.[6] The concentration should be tailored to the sensitivity of the instrument, typically in the range of 10-100 µg/mL.
-
Drying (if necessary): If the sample is in an organic extract that may contain water, pass the solution through a small amount of anhydrous sodium sulfate to remove residual moisture.[1]
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.[1]
-
Retention Index Standard: Prepare a separate vial containing a homologous series of n-alkanes (e.g., C₈-C₂₀) to determine Kovats retention indices, which aids in the identification of isomers.[1][13]
GC-MS Instrumentation and Parameters
The following are typical starting parameters that may require optimization based on the specific instrument and application.
-
Gas Chromatograph (GC):
-
Column: A nonpolar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for hydrocarbon analysis.[13][14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
-
Mass Spectrometer (MS):
Data Analysis and Interpretation
-
Peak Identification: Integrate the chromatographic peaks in the total ion chromatogram (TIC).
-
Mass Spectrum Extraction: Extract the mass spectrum for each peak of interest.
-
Library Matching: Compare the experimental mass spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[9]
-
Fragmentation Analysis: Manually interpret the fragmentation pattern based on the principles outlined in this guide to confirm the structure, paying close attention to the base peak and other diagnostic ions.
-
Retention Index Calculation: Use the retention times of the n-alkane standards to calculate the Kovats retention index for each peak, providing an additional layer of confidence in isomer identification.[13]
Caption: Workflow for GC-MS analysis of branched alkanes.
Advanced Considerations and Complementary Techniques
While standard EI-GC-MS is a workhorse for branched alkane analysis, certain challenges may require more advanced approaches.
-
Complex Mixtures: For highly complex samples, such as petroleum fractions, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide significantly enhanced separation and resolution.[15]
-
Weak or Absent Molecular Ion: When the molecular ion is not observed, chemical ionization (CI) can be a valuable complementary technique. CI is a "softer" ionization method that typically produces a prominent protonated molecule ([M+H]⁺) or an adduct ion, which helps to confirm the molecular weight of the analyte.[9][16]
-
Isobaric Interferences: In cases of co-eluting isomers, tandem mass spectrometry (MS/MS) or multiple reaction monitoring (MRM) can be employed to enhance selectivity and specificity by monitoring unique fragmentation transitions for each isomer.[17]
Conclusion
The mass spectrometric fragmentation of branched alkanes is a predictable and informative process governed by the fundamental principles of carbocation stability. By understanding how branching directs C-C bond cleavage, researchers can effectively interpret mass spectra to differentiate between isomers and elucidate unknown structures. The combination of high-resolution gas chromatography and electron ionization mass spectrometry, supported by a systematic approach to data interpretation and the use of retention indices, provides a powerful and self-validating system for the analysis of these ubiquitous and important compounds. This guide serves as a foundational resource for scientists and professionals seeking to master the analysis of branched alkanes, ensuring data of the highest integrity and confidence.
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Theoretical properties of 3-Methyl-4-propyloctane
An In-Depth Technical Guide to the Theoretical Properties of 3-Methyl-4-propyloctane
Abstract
This technical guide provides a comprehensive examination of the theoretical properties of this compound (CAS No. 62184-35-4), a branched alkane with the molecular formula C₁₂H₂₆.[1] As a saturated hydrocarbon, its utility in fields such as lubricants, fuels, and as a non-polar solvent is predicated on a nuanced understanding of its molecular architecture and resultant physicochemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering insights into its structural characteristics, stereochemistry, conformational landscape, predicted spectroscopic signatures, and thermodynamic properties. The causality behind its properties, rooted in fundamental principles of organic chemistry, is emphasized throughout to provide a field-proven perspective on its behavior and potential applications.
Molecular Structure and Stereochemistry
The foundation of this compound's properties lies in its unique structural arrangement. The IUPAC name precisely defines an eight-carbon (octane) backbone, with a methyl group (-CH₃) at the third carbon position and a propyl group (-CH₂CH₂CH₃) at the fourth position.[1]
IUPAC Nomenclature and Connectivity
The naming convention follows a systematic approach to ensure an unambiguous representation of the molecule:
-
Parent Chain Identification : The longest continuous carbon chain is identified as having eight carbons, hence the "octane" suffix.
-
Numbering : The chain is numbered from the end that assigns the lowest possible locants to the substituents. Numbering from right to left in the standard representation places the substituents at carbons 3 and 4.[1]
-
Substituent Naming : A methyl group is on carbon 3, and a propyl group is on carbon 4.
-
Assembly : The substituents are alphabetized (methyl before propyl) and prefixed with their locants, yielding the name This compound .[1]
Figure 1: 2D structure of this compound with chiral centers marked (*).
Chirality and Stereoisomerism
A critical feature of this compound is the presence of two stereogenic (chiral) centers at the C3 and C4 positions.[1]
-
Carbon 3 is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (as part of the main chain), and the remainder of the substituted octane chain.
-
Carbon 4 is also bonded to four different groups: a hydrogen atom, a propyl group, a butyl group (as part of the main chain), and the remainder of the substituted octane chain.
The presence of two chiral centers means that the molecule can exist as 2² = 4 distinct stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) pairs (and others) is diastereomeric. These stereoisomers possess identical chemical connectivity but differ in the three-dimensional arrangement of their atoms, which can lead to different biological activities and interactions, a crucial consideration in drug development.
Physicochemical Properties
The branched nature of this compound significantly influences its bulk physical properties compared to its linear isomer, n-dodecane.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Boiling Point | 197 °C | [1][3] |
| Melting Point | -50.8 °C (estimate) | [3] |
| Density | 0.7617 g/cm³ | [1][3] |
| Refractive Index | 1.4263 | [1][3] |
Analysis of Properties:
-
Boiling Point : Branched alkanes like this compound tend to have lower boiling points than their straight-chain isomers (n-dodecane b.p. ~216 °C). This is because the branching creates a more compact, spherical shape, reducing the effective surface area for intermolecular van der Waals forces.[1] Weaker intermolecular forces require less thermal energy to overcome, resulting in a lower boiling point.
-
Melting Point : The effect of branching on melting point is less straightforward. While increased branching often lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point. The estimated value for this molecule suggests that its asymmetry prevents efficient packing.
-
Density : The density is slightly lower than that of its straight-chain isomer, which is typical for branched alkanes due to less efficient packing in the liquid state.
Conformational Analysis
The molecule's flexibility arises from the rotation around its numerous C-C single bonds.[4] Conformational analysis, the study of the energetics of these rotations, is essential for understanding its average shape and reactivity.[5][6]
The most significant steric interactions occur around the heavily substituted C3-C4 bond. Rotation around this bond will lead to various staggered and eclipsed conformations.
-
Staggered Conformations : These are energetically favorable as they minimize torsional strain by keeping the substituents on adjacent carbons as far apart as possible.[7] The most stable conformer will be an anti-periplanar arrangement where the largest groups attached to C3 and C4 are 180° apart.
-
Eclipsed Conformations : These are high-energy states where substituents on adjacent carbons are aligned, leading to significant torsional and steric strain.[7] The principle of "Big-Big is Bad" dictates that the most destabilizing conformation will involve the eclipsing of the largest groups.[5]
Due to the complexity, computational methods such as molecular dynamics (MD) simulations are often employed to explore the potential energy surface and determine the populations of different conformers at a given temperature.[8] The overall shape of this compound will be a statistical average of all its accessible conformations, with a preference for extended, staggered arrangements to minimize steric hindrance between the methyl and propyl side chains.
Figure 2: Newman projection concept for C3-C4 bond rotation.
Predicted Spectroscopic Signatures
-
¹H NMR : The proton NMR spectrum would be complex due to the large number of chemically non-equivalent protons and diastereotopicity caused by the chiral centers. Key expected signals include:
-
Multiple overlapping multiplets in the alkane region (~0.8-1.6 ppm).
-
Distinct signals for the methyl group protons at C3 and the terminal methyl of the propyl group, likely appearing as doublets or triplets, respectively, at the upfield end (~0.8-1.0 ppm).
-
Complex multiplets for the methine protons at C3 and C4.
-
-
¹³C NMR : The carbon NMR spectrum would show 12 distinct signals, as all carbon atoms are in unique chemical environments. The methine carbons (C3 and C4) would appear further downfield than the methylene and methyl carbons.
-
Mass Spectrometry : Upon electron ionization (EI), this compound would fragment. The molecular ion peak (M⁺) at m/z = 170 would likely be of low intensity. Prominent fragment ions would result from cleavage at the branched points, which are favorable fragmentation pathways. Expected fragments would arise from the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characteristic of a simple alkane, dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹ and 1375 cm⁻¹. The spectrum would lack distinctive functional group signals.
Theoretical Reactivity and Stability
As a saturated alkane, this compound is generally unreactive.[4] Its chemistry is dominated by free-radical reactions and combustion.
-
Combustion : Like all hydrocarbons, it will undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This is the basis for its potential use in fuel mixtures.
-
Halogenation : In the presence of UV light, it can undergo free-radical halogenation. The reaction is typically non-selective, leading to a mixture of halogenated isomers. However, there is a preference for substitution at the tertiary C-H bonds (at C3 and C4) because the resulting tertiary free radicals are more stable than secondary or primary radicals.
-
Thermal Stability : The molecule is thermally stable but can undergo cracking at very high temperatures, breaking C-C bonds to form smaller alkanes and alkenes.
Plausible Synthetic Pathways
The synthesis of a specifically branched alkane like this compound requires controlled C-C bond formation. A common and logical approach involves the creation of an unsaturated precursor, which is then hydrogenated.[1]
One plausible route is via a Grignard reaction, followed by dehydration and hydrogenation.[9] This multi-step synthesis provides excellent control over the final carbon skeleton.
Workflow: Grignard Synthesis Pathway
-
Grignard Reagent Formation : An alkyl halide (e.g., propyl bromide) reacts with magnesium metal in anhydrous ether to form a Grignard reagent (propylmagnesium bromide).
-
Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of a suitable ketone (e.g., 5-methyl-4-octanone). This step forms the crucial C-C bond and creates a tertiary alcohol intermediate after an acidic workup.
-
Dehydration : The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄) and heat, eliminating water to form a mixture of alkenes (e.g., 3-methyl-4-propyloctenes).[1][10][11]
-
Catalytic Hydrogenation : The resulting alkene mixture is reduced using H₂ gas over a metal catalyst (e.g., Pd/C), which saturates the double bond to yield the final product, this compound.[1]
Figure 3: A plausible workflow for the synthesis of this compound.
Safety and Toxicological Profile
The toxicological profile of this compound can be inferred from data on similar branched alkanes.
-
Acute Toxicity : Branched alkanes in this carbon range (C8-C18) are generally considered to have low acute oral, dermal, and inhalation toxicity.[12] They are not typically skin sensitizers or genotoxic.[12]
-
Aspiration Hazard : A primary concern for liquid alkanes of this viscosity is aspiration toxicity. If swallowed and subsequently enters the lungs, it can cause severe chemical pneumonitis, which can be fatal.[12]
-
Dermal Contact : Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[13]
-
Inhalation : While acute toxicity is low, inhalation of high concentrations of vapors may cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[14]
For research and industrial use, handling should be performed in well-ventilated areas, and appropriate personal protective equipment (gloves, safety glasses) should be worn to prevent skin and eye contact.
Conclusion
The theoretical properties of this compound are a direct consequence of its branched, chiral, and saturated structure. Its lower boiling point and density compared to linear dodecane are attributable to reduced intermolecular forces from its more compact shape. The presence of two chiral centers gives rise to four stereoisomers, a critical consideration for stereoselective synthesis and applications in chiral environments. Conformational flexibility around the C-C bonds, particularly the sterically hindered C3-C4 bond, dictates its average molecular shape. While chemically inert in many contexts, its potential for controlled combustion and regioselective free-radical halogenation provides avenues for its application and further functionalization. This guide provides a foundational understanding for professionals engaged in the research and development of materials where such tailored hydrocarbon structures are of interest.
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An In-depth Technical Guide to 3-Methyl-4-propyloctane: Structure, Isomerism, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 3-methyl-4-propyloctane, a branched alkane with significant relevance in fundamental organic chemistry and potential applications in areas requiring tailored hydrocarbon structures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its structural nuances, isomeric landscape, synthetic pathways, and analytical characterization.
Deciphering the Structure of this compound
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its systematic IUPAC name precisely describes its molecular architecture: an eight-carbon main chain (octane) with a methyl group (-CH3) attached to the third carbon and a propyl group (-CH2CH2CH3) bonded to the fourth carbon.[1]
Structural Formulae
The structure of this compound can be represented in several ways:
-
Condensed Structural Formula: CH3CH2CH(CH3)CH(CH2CH2CH3)CH2CH2CH2CH3
-
Skeletal Structure: This representation provides a clear visualization of the carbon framework and the stereocenters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 62184-35-4 | [1][2] |
Stereochemistry: A Molecule with Chiral Centers
A critical aspect of the structure of this compound is the presence of two chiral centers at the C3 and C4 positions.[4] A chiral center is a carbon atom bonded to four different groups.
-
C3 is bonded to: a hydrogen atom, a methyl group, an ethyl group (part of the main chain), and the rest of the propyl-substituted octane chain.[4]
-
C4 is bonded to: a hydrogen atom, a propyl group, a butyl group (part of the main chain), and the rest of the methyl-substituted octane chain.
The presence of two chiral centers means that this compound can exist as a set of stereoisomers. With 'n' chiral centers, a molecule can have up to 2^n stereoisomers. Therefore, this compound has 2^2 = 4 possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pair is diastereomeric.
Figure 1: Skeletal-like structure of this compound with chiral centers marked (*).
The Isomeric Landscape of C12H26
The molecular formula C12H26 represents a vast number of constitutional (or structural) isomers, which have the same molecular formula but different connectivity of atoms. For C12H26, there are a total of 355 constitutional isomers.[5][6][7] this compound is just one of these 355 possibilities.
Isomers of dodecane can be broadly classified based on the length of their principal carbon chain and the nature and position of their alkyl substituents.
Figure 2: Classification of isomers for C12H26, highlighting this compound.
Synthesis of this compound: A Plausible Experimental Approach
The synthesis of a specific branched alkane like this compound requires a targeted approach to construct the desired carbon skeleton. A plausible and versatile strategy involves the use of a Grignard reaction to form a key carbon-carbon bond, followed by dehydration and catalytic hydrogenation.[8] This multi-step synthesis offers a high degree of control over the final structure.
Retrosynthetic Analysis
A retrosynthetic approach helps in planning the synthesis. The target molecule, this compound, can be disconnected at the C4-C5 bond, suggesting a Grignard reaction between a 4-carbon Grignard reagent and an 8-carbon ketone. However, a more practical disconnection is often between the carbon bearing the hydroxyl group (in the alcohol precursor) and one of its adjacent carbons. For instance, we can disconnect the bond between C3 and C4 to identify potential starting materials. A more convergent synthesis, however, would involve forming the C4-C5 bond. Let's consider the synthesis of the unsaturated precursor, 3-methyl-4-propyloct-4-ene, which can then be hydrogenated.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible synthesis of this compound. Note: This is a representative procedure and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Grignard Reagent (Butylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle warming to initiate the reaction. Once the reaction starts, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.[9] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Grignard Reaction with 2-Hexanone
-
Reactant Preparation: In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 2-hexanone in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Cool the 2-hexanone solution in an ice bath. Slowly add the prepared butylmagnesium bromide solution from the dropping funnel with vigorous stirring.
-
Reaction Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4-methyl-4-propyloctan-2-ol.
Step 3: Dehydration of the Tertiary Alcohol
-
Reaction Setup: Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to induce dehydration, which will likely produce a mixture of alkene isomers, including 3-methyl-4-propyloct-3-ene and 3-methyl-4-propyloct-4-ene.
-
Purification: Purify the resulting alkene mixture by distillation.
Step 4: Catalytic Hydrogenation of the Alkene Mixture
-
Reaction Setup: Dissolve the purified alkene mixture in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).[10]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).[10][11]
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.[10] Remove the solvent under reduced pressure to yield the final product, this compound.
Figure 3: Synthetic workflow for this compound.
Analytical Characterization
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of many chemically non-equivalent protons and the potential for complex splitting patterns, especially in the aliphatic region (typically 0.7 to 1.5 ppm for alkanes).[12] The methyl protons of the methyl and propyl groups would likely appear as triplets, while the methine protons at the chiral centers would exhibit complex multiplets due to coupling with multiple neighboring protons.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon atom. For this compound, we would expect to see 12 distinct signals in the ¹³C NMR spectrum, assuming a chiral, non-racemic sample. The chemical shifts would be in the typical alkane region (approximately 10-40 ppm).[12] The number of signals could be reduced in the case of a racemic mixture due to the magnetic equivalence of carbons in the enantiomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: For a branched alkane like this compound, the molecular ion peak (M+) at m/z = 170 would likely be weak or even absent.[13]
-
Fragmentation Pattern: The fragmentation of branched alkanes is dominated by cleavage at the branching points to form more stable secondary or tertiary carbocations.[13] We would expect to see significant fragmentation leading to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals. The base peak would likely correspond to the most stable carbocation that can be formed.
Conclusion
This compound serves as an excellent case study for understanding the complexities of branched alkanes. Its structure, characterized by two chiral centers, gives rise to a rich stereoisomeric landscape within the broader context of the 355 constitutional isomers of C12H26. While its synthesis requires a multi-step approach, established organometallic and hydrogenation reactions provide a reliable pathway. The analytical characterization of this molecule and its isomers relies on the detailed interpretation of NMR and mass spectra, which reveal its intricate carbon framework and fragmentation behavior. This in-depth understanding is crucial for researchers working with complex hydrocarbon structures in various fields of chemical science.
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The Stereochemical Landscape of 3-Methyl-4-propyloctane
An In-depth Technical Guide to the Chirality of 3-Methyl-4-propyloctane
This guide provides a comprehensive technical exploration of the stereochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, it delves into the structural basis of its chirality, the assignment of absolute configurations, and the established methodologies for the separation and analysis of its stereoisomers. The principles and protocols detailed herein are foundational for understanding the impact of stereoisomerism in molecular recognition, a critical aspect of modern chemical and pharmaceutical research.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] Molecules exhibiting this property are known as chiral molecules, and the non-superimposable mirror images are called enantiomers.[2] The most common origin of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.[1][2]
The structure of this compound (C12H26) features an eight-carbon octane backbone with a methyl group at the third carbon and a propyl group at the fourth carbon.[2][3] A detailed analysis of this structure reveals the presence of two such stereocenters.
-
Chiral Center at Carbon-3 (C3): This carbon is bonded to four distinct groups: a hydrogen atom (H), a methyl group (-CH3), an ethyl group (the C1-C2 portion of the octane chain), and the remainder of the substituted octane chain.[2]
-
Chiral Center at Carbon-4 (C4): This carbon is also bonded to four different groups: a hydrogen atom (H), a propyl group (-CH2CH2CH3), the C5-C8 portion of the octane chain, and the remainder of the substituted octane chain.[2]
The presence of two distinct chiral centers means that this compound can exist as a maximum of 2ⁿ (where n is the number of chiral centers) stereoisomers. Therefore, there are 2² = 4 possible stereoisomers for this molecule. These stereoisomers exist as two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers.[2]
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
To unambiguously describe the three-dimensional arrangement of atoms at each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[4][5] This system assigns a priority (1 through 4) to each of the four groups attached to the chiral center based on atomic number—the higher the atomic number, the higher the priority.[6]
Priority Assignment at C3:
-
-CH(CH2CH2CH3)(CH2)3CH3: The carbon atom of this group is bonded to another carbon, a carbon, and a hydrogen.
-
-CH2CH3 (Ethyl group): The carbon is bonded to another carbon, a hydrogen, and a hydrogen.
-
-CH3 (Methyl group): The carbon is bonded to three hydrogen atoms.
-
-H (Hydrogen): Has the lowest atomic number.
Priority Assignment at C4:
-
-CH(CH3)CH2CH3: The carbon atom of this group is bonded to another carbon, a carbon, and a hydrogen.
-
-CH2CH2CH2CH3 (Butyl group from octane chain): The carbon is bonded to another carbon, a hydrogen, and a hydrogen.
-
-CH2CH2CH3 (Propyl group): The carbon is bonded to another carbon, a hydrogen, and a hydrogen. A tie-break with the butyl group is resolved by moving to the next atoms in the chain, where the butyl group takes priority.
-
-H (Hydrogen): Has the lowest atomic number.
With priorities assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction traced from priority 1 to 2 to 3 determines the configuration: clockwise is designated R (Rectus), and counter-clockwise is S (Sinister).[4][7]
The four stereoisomers of this compound are therefore:
-
(3R, 4R)-3-methyl-4-propyloctane
-
(3S, 4S)-3-methyl-4-propyloctane
-
(3R, 4S)-3-methyl-4-propyloctane
-
(3S, 4R)-3-methyl-4-propyloctane
The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. The (3R, 4S) and (3S, 4R) isomers are a second pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric.
Experimental Separation and Analysis
The separation of enantiomers is a critical task in analytical chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ significantly.[8] For volatile, non-polar compounds like branched alkanes, chiral gas chromatography (GC) is the most powerful and widely used separation technique.[9][10]
Protocol: Chiral Gas Chromatography (GC) Separation
The principle of chiral GC separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[1] Modified cyclodextrins are exceptionally effective CSPs for resolving hydrocarbon enantiomers.[9][10][11] Their toroidal structure creates a chiral cavity where one enantiomer fits more favorably than the other, leading to different retention times and thus, separation.[10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of the this compound stereoisomeric mixture in hexane.
-
Instrumentation: Utilize a high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column Selection: Install a capillary column coated with a derivatized cyclodextrin stationary phase (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated beta-cyclodextrin phase).
-
GC Operating Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 120°C.
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL with a split ratio of 100:1.
-
-
Data Acquisition: Record the chromatogram. The expected result is the resolution of four distinct peaks, corresponding to the four stereoisomers. Diastereomers will typically have more significant differences in retention times than enantiomeric pairs.
Protocol: Polarimetric Analysis
Polarimetry is a non-destructive technique used to measure the optical activity of chiral compounds.[12] It quantifies the angle to which a substance rotates the plane of plane-polarized light.[12][13] Enantiomers rotate light by equal magnitudes but in opposite directions.[13]
Step-by-Step Methodology:
-
Fraction Collection: If using a preparative GC system, collect the effluent corresponding to each of the four separated peaks into a cold trap or solvent.
-
Sample Preparation: Accurately prepare a solution of each isolated stereoisomer in a suitable achiral solvent (e.g., chloroform) at a known concentration (c, in g/mL).
-
Instrumentation: Use a calibrated polarimeter.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the polarimeter sample cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the Biot equation: [α] = α / (c * l) The measurement is typically performed at 20°C using the sodium D-line (589 nm).[13]
-
Determination of Enantiomeric Excess (ee): For a mixture of enantiomers, the enantiomeric excess can be calculated from the observed specific rotation of the mixture and the specific rotation of the pure enantiomer:[13][14] ee (%) = ([α]mixture / [α]pure enantiomer) * 100
Data Synthesis and Interpretation
The combination of chiral GC and polarimetry provides a complete stereochemical characterization of this compound. The following table summarizes the expected, hypothetical data from such an analysis.
| Stereoisomer | GC Retention Time (min) | Specific Rotation [α] (degrees) | Relationship |
| (3R, 4S) | 22.5 | +X | Diastereomer to others |
| (3S, 4R) | 23.1 | -X | Enantiomer of (3R, 4S) |
| (3R, 4R) | 25.8 | +Y | Diastereomer to others |
| (3S, 4S) | 26.4 | -Y | Enantiomer of (3R, 4R) |
Note: Retention times are illustrative and depend on exact experimental conditions. Specific rotation values (X and Y) are hypothetical; enantiomers will have equal and opposite signs, while diastereomers will have unrelated values.
Conclusion
The presence of two chiral centers at the C3 and C4 positions of this compound gives rise to four distinct stereoisomers. The absolute configuration of each stereocenter can be rigorously defined using the Cahn-Ingold-Prelog priority system. From an experimental standpoint, chiral gas chromatography, particularly with cyclodextrin-based stationary phases, offers a robust and high-resolution method for the physical separation of all four stereoisomers. Subsequent analysis of the isolated isomers by polarimetry allows for the determination of their optical activity, providing a complete and unambiguous characterization of this chiral alkane. This integrated approach is indispensable for applications in stereoselective synthesis, catalysis, and the development of chiral pharmaceuticals where stereochemical purity is paramount.
References
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An In-Depth Technical Guide to the Environmental Fate and Transport of 3-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Environmental Profile of a Complex Branched Alkane
3-Methyl-4-propyloctane (CAS No. 62184-35-4) is a C12 branched alkane with a molecular formula of C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As a constituent of complex hydrocarbon mixtures, its potential release into the environment through industrial activities necessitates a thorough understanding of its environmental fate and transport. This guide provides a comprehensive technical overview of the key processes governing the distribution and transformation of this compound in the environment.
Given the scarcity of direct experimental data for this specific isomer, this guide leverages advanced quantitative structure-activity relationship (QSAR) models, primarily the U.S. Environmental Protection Agency's (EPA) EPI Suite™, to provide reliable estimations of its physicochemical properties and environmental behavior.[3][4][5][6][7] These estimations, grounded in extensive experimental data for analogous compounds, offer valuable insights for environmental risk assessment and management.
Physicochemical Properties (Estimated using US EPA EPI Suite™)
A chemical's environmental behavior is fundamentally dictated by its physical and chemical properties. The following table summarizes the estimated key properties for this compound, which will be referenced throughout this guide.
| Property | Estimated Value | EPI Suite™ Model | Significance for Environmental Fate |
| Log Octanol-Water Partition Coefficient (Log Kow) | 6.26 | KOWWIN™ | High potential for bioaccumulation and strong sorption to organic matter. |
| Water Solubility | 0.013 mg/L at 25°C | WSKOWWIN™ | Very low water solubility limits its mobility in aqueous systems. |
| Vapor Pressure | 0.187 mm Hg at 25°C | MPBPWIN™ | Moderate volatility suggests potential for atmospheric transport. |
| Henry's Law Constant | 1.18 x 10³ atm-m³/mol at 25°C | HENRYWIN™ | High value indicates a strong tendency to partition from water to air. |
| Soil Adsorption Coefficient (Log Koc) | 4.83 | KOCWIN™ | Very strong adsorption to soil and sediment, leading to low mobility. |
| Boiling Point | 197.0 °C | MPBPWIN™ | Influences its physical state and partitioning behavior. |
| Melting Point | -69.6 °C | MPBPWIN™ | Relevant for its physical state in different environmental conditions. |
Section 1: Biodegradation - The Primary Attenuation Pathway
Biodegradation is a critical process for the environmental attenuation of organic compounds. For branched alkanes like this compound, microbial degradation is the principal mechanism of removal from soil and water environments.
Principles of Alkane Biodegradation
The microbial degradation of alkanes is an aerobic process initiated by monooxygenase enzymes, which introduce a hydroxyl group onto the hydrocarbon chain. This initial oxidation is the rate-limiting step and makes the molecule more susceptible to further metabolism. Subsequent oxidation steps convert the alcohol to an aldehyde and then to a fatty acid, which can then enter the beta-oxidation cycle for energy production.
Branched alkanes are generally less readily biodegradable than their linear counterparts due to steric hindrance at the branching points, which can impede enzymatic attack. However, many microbial species possess the enzymatic machinery to degrade branched-chain alkanes.
Predicted Biodegradability of this compound
The BIOWIN™ model within the EPI Suite™ predicts the probability of aerobic and anaerobic biodegradation.[8][9][10][11][12]
-
Aerobic Biodegradation: this compound is predicted to be not readily biodegradable . The BIOWIN™ models estimate a timeframe of weeks to months for its ultimate biodegradation in the environment.
-
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of alkanes is significantly slower. This compound is not expected to biodegrade readily in anaerobic environments.
Experimental Protocol for Assessing Aerobic Biodegradation
To experimentally determine the aerobic biodegradability of this compound, standardized test methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are recommended.
OECD 301: Ready Biodegradability
This series of tests (e.g., 301B - CO₂ Evolution Test, 301D - Closed Bottle Test) assesses whether a substance is readily biodegradable under stringent aerobic conditions.
Step-by-Step Methodology (OECD 301B):
-
Preparation of Test Medium: A mineral salts medium is prepared containing essential nutrients for microbial growth.
-
Inoculum: An inoculum of mixed microbial populations is obtained from the effluent of a domestic wastewater treatment plant.
-
Test Setup: The test substance (this compound) is added to the mineral medium at a known concentration (e.g., 10-20 mg/L) in sealed vessels. Control vessels (inoculum only) and reference vessels (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
Measurement of CO₂ Evolution: The amount of carbon dioxide produced from the mineralization of the test substance is measured over time and compared to the theoretical maximum CO₂ production.
-
Data Analysis: The percentage of biodegradation is calculated. A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within the 28-day window.
Caption: Workflow for OECD 301B Ready Biodegradability Test.
Section 2: Soil Sorption and Mobility - A Key Determinant of Transport
The extent to which a chemical sorbs to soil and sediment particles governs its mobility in the subsurface environment. Strong sorption can limit leaching to groundwater but can also lead to long-term persistence in the soil matrix.
Principles of Soil Sorption
For non-polar organic compounds like this compound, sorption is primarily a partitioning process into the organic carbon fraction of the soil. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to describe this process. A high Koc value indicates strong sorption and low mobility.
Predicted Soil Sorption of this compound
The KOCWIN™ model in EPI Suite™ estimates the soil adsorption coefficient based on the compound's Log Kow.[13][14]
-
Log Koc: The estimated Log Koc of 4.83 indicates that this compound will have very strong sorption to soil and sediment.
-
Mobility: Based on this high Koc value, this compound is expected to be immobile in soil and is unlikely to leach into groundwater.
Experimental Protocol for Determining Soil Sorption
The OECD Guideline 106 provides a standardized batch equilibrium method for determining the adsorption-desorption characteristics of a chemical on soil.
Step-by-Step Methodology (OECD 106):
-
Soil Selection: A range of well-characterized soils with varying organic carbon content and texture are selected.
-
Test Substance Preparation: A stock solution of this compound (often radiolabeled for ease of detection) in a suitable solvent is prepared.
-
Equilibration: Known masses of soil are equilibrated with aqueous solutions of the test substance at different concentrations in centrifuge tubes.
-
Phase Separation: After a defined equilibration period (typically 24-48 hours), the solid and aqueous phases are separated by centrifugation.
-
Concentration Analysis: The concentration of this compound in the aqueous phase is measured. The amount sorbed to the soil is determined by mass balance.
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil.
Caption: Workflow for OECD 106 Soil Sorption/Desorption Test.
Section 3: Volatilization - Partitioning into the Atmosphere
Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. For compounds with moderate to high volatility, this can be a significant transport pathway in the environment.
Principles of Volatilization
The tendency of a chemical to volatilize from water is described by its Henry's Law constant, which represents the partitioning between air and water at equilibrium. A high Henry's Law constant indicates a greater tendency to move from water to air. Volatilization from soil is a more complex process influenced by the chemical's vapor pressure, its sorption to soil particles, and environmental factors such as temperature and soil moisture.
Predicted Volatilization of this compound
-
Henry's Law Constant: The estimated Henry's Law constant of 1.18 x 10³ atm-m³/mol is high, suggesting that this compound will readily volatilize from water.
-
Vapor Pressure: The estimated vapor pressure of 0.187 mm Hg indicates that this compound is moderately volatile.
The WVOLWIN™ model in EPI Suite™ estimates the volatilization half-life from a model river and lake. For this compound, the estimated half-life from a model river is on the order of hours, and from a model lake is on the order of days, indicating that volatilization is a rapid and significant transport process from aquatic systems.
Experimental Protocol for Determining Henry's Law Constant
Several experimental methods can be used to determine the Henry's Law constant. The static headspace method is a common and reliable approach.
Step-by-Step Methodology (Static Headspace):
-
Preparation: A dilute aqueous solution of this compound is prepared in a gastight vial with a known volume of headspace.
-
Equilibration: The vial is equilibrated at a constant temperature with agitation to allow the compound to partition between the aqueous and gas phases.
-
Headspace Analysis: A sample of the headspace gas is withdrawn using a gastight syringe and analyzed by gas chromatography (GC) to determine the gas-phase concentration.
-
Aqueous Phase Analysis: The concentration of the compound remaining in the aqueous phase is also determined.
-
Calculation: The Henry's Law constant is calculated as the ratio of the gas-phase concentration to the aqueous-phase concentration at equilibrium.
Section 4: Abiotic Degradation - Hydrolysis and Photolysis
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the degradation of organic compounds in the environment.
Hydrolysis
Hydrolysis is the reaction of a substance with water. Alkanes, including branched alkanes like this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions due to the stability of the carbon-carbon and carbon-hydrogen bonds. The HYDROWIN™ model in EPI Suite™ predicts that hydrolysis will not be a significant degradation pathway for this compound.[15]
Aquatic Photolysis
Direct photolysis involves the degradation of a chemical by direct absorption of sunlight. For a compound to undergo direct photolysis, it must absorb light at wavelengths present in sunlight (>290 nm). Alkanes do not contain chromophores that absorb light in this region, and therefore, direct photolysis of this compound in water is not expected to be a significant degradation process. Indirect photolysis, mediated by reactive species in water (e.g., hydroxyl radicals), is also considered a minor pathway for alkanes in the aqueous phase.
Section 5: Atmospheric Photooxidation - The Fate in Air
Once volatilized into the atmosphere, organic compounds are subject to degradation by photooxidation. This is the primary removal process for this compound in the atmosphere.
Principles of Atmospheric Photooxidation
The dominant oxidant in the troposphere is the hydroxyl radical (•OH), which is formed photochemically. The reaction of •OH with alkanes proceeds via hydrogen abstraction, forming an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, initiating a complex series of reactions that can lead to the formation of various oxygenated products and ultimately to the mineralization of the compound to CO₂ and H₂O.
Predicted Atmospheric Fate of this compound
The AOPWIN™ model in EPI Suite™ estimates the rate constant for the reaction of a chemical with hydroxyl radicals in the atmosphere.[16]
-
OH Radical Reaction Rate Constant: The estimated rate constant for the reaction of this compound with •OH is 1.40 x 10⁻¹¹ cm³/molecule-sec.
-
Atmospheric Half-Life: Based on this rate constant and an assumed average atmospheric •OH concentration, the atmospheric half-life of this compound is estimated to be approximately 0.9 days .
This relatively short atmospheric half-life indicates that this compound is not expected to persist in the atmosphere or undergo long-range transport.
Experimental Protocol for Determining OH Radical Reaction Rate Constants
Relative rate techniques in smog chambers are commonly used to determine the rate constants for the reaction of organic compounds with hydroxyl radicals.
Step-by-Step Methodology (Relative Rate):
-
Chamber Setup: A mixture of the test compound (this compound), a reference compound with a known OH radical reaction rate constant, and an OH radical precursor (e.g., methyl nitrite) is introduced into a smog chamber.
-
Photolysis: The mixture is irradiated with UV light to generate OH radicals.
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques such as gas chromatography.
-
Data Analysis: The rate of disappearance of the test compound relative to the reference compound is used to calculate the unknown OH radical reaction rate constant.
Caption: Generalized atmospheric photooxidation pathway for an alkane.
Conclusion: An Integrated Perspective on Environmental Behavior
The environmental fate and transport of this compound are governed by a combination of its physicochemical properties and its susceptibility to various environmental processes. Based on reliable QSAR estimations, a clear picture of its environmental behavior emerges:
-
Primary Release and Partitioning: Upon release into the environment, its low water solubility and high Henry's Law constant will drive its partitioning from water into the atmosphere.
-
Atmospheric Fate: In the atmosphere, it will be rapidly degraded by photooxidation with a half-life of approximately one day, limiting its potential for long-range transport.
-
Soil and Sediment Fate: If released to soil, its very high soil adsorption coefficient indicates that it will be immobile and strongly bind to soil organic matter.
-
Biodegradation: Biodegradation in soil and water will be the primary attenuation process, although it is not expected to be rapid.
-
Hydrolysis and Photolysis: These abiotic degradation pathways are considered insignificant.
This integrated understanding of the environmental fate of this compound provides a robust foundation for conducting environmental risk assessments and developing effective management strategies. While estimations provide valuable insights, experimental verification of key parameters is always recommended for definitive assessments.
References
- U.S. Environmental Protection Agency (EPA). (2023).
- Chemistry for Sustainability. (n.d.). EPI Suite™. [Link]
- Charles River. (n.d.). EPA: EPI Suite™ analysis (U.S.). [Link]
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Methodological & Application
Synthesis of 3-Methyl-4-propyloctane via catalytic hydrogenation
An Application Note for the Synthesis of 3-Methyl-4-propyloctane via Catalytic Hydrogenation
Abstract
This document provides a comprehensive guide for the multi-step synthesis of the branched alkane this compound. The synthetic strategy is centered on the robust and reliable method of catalytic hydrogenation of an alkene precursor. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a logical, three-stage workflow: (1) Formation of a tertiary alcohol via a Grignard reaction to construct the core carbon skeleton; (2) Acid-catalyzed dehydration of the alcohol to generate a mixture of alkene isomers (collectively, 3-methyl-4-propyloctene); and (3) The final catalytic hydrogenation of the alkene mixture using Palladium on Carbon (Pd/C) to yield the saturated target molecule, this compound. This note emphasizes the rationale behind procedural choices, safety considerations, and methods for product characterization.
Introduction
Branched alkanes are fundamental structural motifs in a vast array of organic molecules, from high-performance lubricants and fuels to complex bioactive natural products. Their specific branching patterns significantly influence physical properties such as boiling point, viscosity, and octane rating. The controlled synthesis of specifically substituted alkanes like this compound is therefore a crucial capability in chemical research and development.
While alkanes are often considered unreactive, their synthesis requires precise control over carbon-carbon bond formation and subsequent functional group manipulation. A direct synthesis of such a complex alkane is challenging due to the inertness of C-H bonds. A more strategic approach involves creating an unsaturated precursor, which can then be easily converted to the desired alkane. Catalytic hydrogenation is an exceptionally efficient and clean method for the reduction of alkenes to alkanes, offering high yields and operational simplicity.[1][2] This process involves the addition of hydrogen across a double bond, mediated by a heterogeneous metal catalyst.[3][4]
This guide details a convergent synthesis beginning with the formation of the C12 skeleton using a Grignard reaction, a powerful tool for C-C bond formation where an organomagnesium halide attacks an electrophilic carbonyl carbon.[5][6][7] The resultant tertiary alcohol is then dehydrated to form a stable alkene intermediate.[8] The final step, and the focus of this note, is the catalytic hydrogenation of this alkene using 10% Palladium on Carbon (Pd/C), a highly active and widely used catalyst for this transformation.[9][10]
Overall Synthetic Scheme
The synthesis proceeds in three distinct stages:
-
Grignard Reaction: Propylmagnesium bromide is reacted with 3-methyl-octan-4-one to form the tertiary alcohol, 3-methyl-4-propyloctan-4-ol.
-
Dehydration: The alcohol is treated with a catalytic amount of strong acid to yield a mixture of 3-methyl-4-propyloctene isomers.
-
Catalytic Hydrogenation: The alkene mixture is reduced with hydrogen gas over a Pd/C catalyst to afford the final product, this compound.
Part 1: Synthesis of the Alkene Precursor
Protocol 1A: Grignard Reaction for 3-Methyl-4-propyloctan-4-ol
Causality: The Grignard reaction is employed to assemble the full 12-carbon skeleton of the target molecule. The nucleophilic carbon of the propylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methyl-octan-4-one.[6][11] Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by protic sources like water, halting the desired reaction.[5][8]
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
3-Methyl-octan-4-one
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry all glassware under vacuum and cool under a dry nitrogen or argon atmosphere. Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine to help activate the magnesium surface.[8]
-
Grignard Formation: Add a solution of 1-bromopropane in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours until most of the magnesium is consumed.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 3-methyl-octan-4-one in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol. This can be purified further by column chromatography if necessary.
Protocol 1B: Dehydration of 3-Methyl-4-propyloctan-4-ol
Causality: Acid-catalyzed dehydration proceeds via an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water forms a tertiary carbocation, which is then deprotonated by a weak base (water or the conjugate base of the acid) to form the alkene. This typically results in a mixture of isomers.
Materials:
-
3-Methyl-4-propyloctan-4-ol (from Protocol 1A)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the purified tertiary alcohol in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture gently. The alkene product will co-distill with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid, then wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and use the resulting alkene mixture directly in the next step.
Part 2: Catalytic Hydrogenation to this compound
Causality: Heterogeneous catalytic hydrogenation occurs on the surface of the metal catalyst.[4] The H-H bond of hydrogen gas is cleaved upon adsorption onto the palladium surface. The alkene also coordinates to the surface via its π-bond. Hydrogen atoms are then transferred sequentially to the same face of the double bond (syn-addition), leading to the saturated alkane, which then desorbs from the catalyst surface.[1] Palladium on carbon is an excellent catalyst due to its high surface area and catalytic activity, allowing the reaction to proceed under mild conditions.[9]
Detailed Protocol
Materials:
-
3-Methyl-4-propyloctene isomer mixture (from Protocol 1B)
-
10% Palladium on Carbon (Pd/C) (handle with care, potentially pyrophoric)[10][12]
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Celite™ or another filter aid
Procedure:
-
Flask Preparation: In a round-bottom flask, dissolve the alkene mixture in a suitable solvent like ethanol.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol% relative to the alkene). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to flammable solvents. Always handle in an inert atmosphere.[12]
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.
-
Reaction Execution: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under the positive pressure of the hydrogen balloon. For larger scale or more stubborn reductions, a Parr hydrogenation apparatus may be used to apply higher pressures of H₂.[10]
-
Monitoring: The reaction progress can be monitored by TLC (staining with KMnO₄, as the alkene spot will disappear) or by GC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite™ to remove the solid Pd/C catalyst. Wash the Celite™ pad with additional solvent to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite in the air. Quench the filter cake with water.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for most applications, but can be further purified by distillation if required.
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation step.
| Parameter | Value/Condition | Rationale |
| Substrate | 3-Methyl-4-propyloctene | The unsaturated precursor for the target alkane. |
| Catalyst | 10% Palladium on Carbon | High activity heterogeneous catalyst for alkene reduction.[9] |
| Catalyst Loading | 1–5 mol% | Sufficient for efficient catalysis without excessive cost or waste. |
| Hydrogen Pressure | 1 atm (balloon) | Mild conditions suitable for most simple alkene hydrogenations.[10] |
| Solvent | Ethanol or Ethyl Acetate | Inert solvent that solubilizes the substrate.[4] |
| Temperature | Room Temperature (20-25 °C) | Hydrogenation is typically exothermic and proceeds readily without heating.[1] |
| Reaction Time | 2–16 hours | Dependent on scale and substrate reactivity; monitor by TLC or GC. |
| Typical Yield | >95% | Catalytic hydrogenation is a very high-yielding reaction. |
Product Characterization
Confirmation of the final product's identity and purity is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the purity of the volatile alkane product. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (170.33 g/mol ) and a characteristic fragmentation pattern for branched alkanes.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of an alkane will show complex, overlapping signals in the highly shielded upfield region, typically between 0.7 and 1.5 ppm.[14] The disappearance of signals in the olefinic region (~4.5-6.0 ppm) confirms the complete reduction of the alkene precursor.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, all within the typical sp³ carbon chemical shift range (~10-60 ppm).[14][15][16] This can be used to confirm the carbon skeleton.
-
References
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Application Note: A Researcher's Guide to the Characterization of Branched Alkanes by NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the comprehensive structural elucidation of organic molecules, including the nuanced complexities of branched alkanes. The ¹H NMR spectra of these molecules are often characterized by severe signal overlap and minimal chemical shift dispersion in the upfield region (typically 0.5 - 2.0 ppm). This guide provides a detailed methodology, from sample preparation to advanced spectral interpretation, for leveraging a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. By following these protocols, researchers, scientists, and drug development professionals can unambiguously assign proton and carbon signals, providing a clear window into the molecular framework, including the degree and precise locations of branching.
The Challenge and the Solution: Why NMR for Branched Alkanes?
Branched alkanes are fundamental structural motifs in a vast array of chemical entities, from petroleum products to the side chains of pharmaceuticals. Their physical and chemical properties are profoundly influenced by the nature and extent of their branching. However, their structural characterization can be challenging due to the chemical similarity of their constituent protons and carbons.
NMR spectroscopy emerges as the definitive tool for this challenge. It provides detailed information on the chemical environment of each nucleus, the connectivity between atoms, and the spatial relationships within the molecule. A strategic combination of NMR experiments can transform a seemingly indecipherable spectrum into a detailed structural map.
Fundamental Principles: Decoding the Spectra of Branched Alkanes
A foundational understanding of ¹H and ¹³C NMR is essential for the effective analysis of branched alkanes.
¹H NMR Spectroscopy
Protons in alkanes are highly shielded and typically resonate in a narrow upfield region of the spectrum.[1][2] The precise chemical shift is dictated by the local electronic environment, which is influenced by the degree of substitution.
-
Primary (methyl, R-CH₃): These protons are generally the most shielded.
-
Secondary (methylene, R₂-CH₂): Less shielded than primary protons.
-
Tertiary (methine, R₃-CH): The least shielded among alkane protons.
Spin-Spin Coupling (J-coupling): In saturated systems, three-bond (vicinal) coupling (³JHH) between protons on adjacent carbons is the most informative.[3][4][5] These coupling constants typically range from 6-8 Hz and provide direct evidence of connectivity.[3][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers a wider chemical shift dispersion compared to ¹H NMR, often allowing for the resolution of individual carbon signals.[7][8] Similar to proton NMR, the chemical shift is dependent on the substitution pattern.
-
Primary (methyl, R-CH₃): Most shielded carbons.
-
Secondary (methylene, R₂-CH₂): Deshielded relative to methyl carbons.
-
Tertiary (methine, R₃-CH): Further deshielded.
-
Quaternary (R₄-C): The most deshielded carbons in an alkane framework.[9]
The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes.
Table 1: Typical ¹H NMR Chemical Shifts in Branched Alkanes [9][10][11]
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Table 2: Typical ¹³C NMR Chemical Shifts in Branched Alkanes [8][9][12][13]
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 20 |
| Secondary (methylene) | R₂-CH₂ | 20 - 30 |
| Tertiary (methine) | R₃-CH | 25 - 45 |
| Quaternary | R₄-C | 30 - 40 |
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation Protocol
-
Analyte Purity: Ensure the branched alkane sample is as pure as possible to avoid spectral complications from impurities.[14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For non-polar alkanes, chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.[14][15]
-
Concentration:
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.[14][17]
-
Internal Standard: For chemical shift referencing, tetramethylsilane (TMS) is the standard (0.00 ppm).[15] For quantitative analysis (qNMR), a stable, well-characterized internal standard with a known concentration should be added.[18]
-
Volatile Samples: For volatile alkanes, sample preparation can be performed using a micropreparative GC system to trap the analyte directly into the NMR tube, or by using centrifugal evaporation to safely concentrate the sample.[16][19]
NMR Data Acquisition Protocols
The following protocols are based on a 400 MHz (or higher) NMR spectrometer.
-
Purpose: To obtain an overview of the proton environments and their relative numbers (through integration).
-
Protocol:
-
Pulse Program: Standard single-pulse experiment.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of all protons.
-
Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
-
Purpose: To determine the number of unique carbon environments.
-
Protocol:
-
Pulse Program: Standard proton-decoupled experiment.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Can range from hundreds to thousands of scans depending on the sample concentration.
-
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.[20][21][22][23][24][25]
-
Protocol: Run DEPT-90 and DEPT-135 experiments.
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
Table 3: Summary of DEPT Experiments [20][23][24]
| Experiment | CH₃ | CH₂ | CH | C (Quaternary) |
| ¹³C {¹H} | Positive | Positive | Positive | Positive (weak) |
| DEPT-90 | No Signal | No Signal | Positive | No Signal |
| DEPT-135 | Positive | Negative | Positive | No Signal |
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[26][27][28][29] This is crucial for establishing the connectivity of the carbon skeleton.
-
Protocol:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Set the same spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Data Points: 1024-2048 points in F2 and 256-512 increments in F1.
-
Relaxation Delay (d1): 1-1.5 seconds.
-
-
Purpose: To identify direct one-bond correlations between protons and carbons.[30][31][32][33][34]
-
Protocol:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3). Edited HSQC can differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Spectral Width: F2 (¹H dimension) should cover all proton signals. F1 (¹³C dimension) should cover all carbon signals.
-
One-Bond Coupling Constant (¹JCH): Set to an average value for alkanes, typically 125-135 Hz.
-
Data Points: 1024-2048 points in F2, 128-256 increments in F1.
-
Relaxation Delay (d1): 1-1.5 seconds.
-
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[9][30][31][32][33][34] This is vital for connecting molecular fragments, especially across quaternary carbons.
-
Protocol:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: Set F2 (¹H) and F1 (¹³C) dimensions as in the HSQC experiment.
-
Long-Range Coupling Constant (ⁿJCH): Optimization is key. A value of 8-10 Hz is a good starting point for alkanes.[9]
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Data Analysis and Structure Elucidation: A Step-by-Step Workflow
A systematic approach is essential for piecing together the structure of a branched alkane from the wealth of data generated.
Caption: A typical workflow for NMR-based structure elucidation of branched alkanes.
Illustrative Example: Isomer of Octane (C₈H₁₈)
Consider an unknown isomer of octane. The systematic application of the NMR workflow allows for its unambiguous identification. For instance, n-octane would show four unique ¹³C signals due to its symmetry, while a more branched isomer like 3-methylheptane would exhibit eight distinct ¹³C signals.[15][35]
Caption: Logical relationships of correlations provided by 2D NMR experiments.
Quantitative Analysis (qNMR)
For mixtures of branched alkanes, quantitative NMR (qNMR) can determine the relative or absolute concentration of each isomer.[18][36][37][38][39] This is achieved by comparing the integral of a well-resolved signal from each component to the integral of a known amount of an internal standard.[18][39] For accurate quantification, it is crucial to use acquisition parameters that ensure complete spin relaxation between scans (e.g., a long relaxation delay).[31]
Conclusion
The suite of NMR experiments detailed in this guide provides a robust and reliable methodology for the complete structural characterization of branched alkanes. While the ¹H NMR spectra of these compounds can be complex, a systematic approach combining 1D and 2D techniques allows for the unambiguous assignment of all proton and carbon signals. This level of detailed structural information is invaluable for researchers in diverse fields, from petrochemical analysis to the development of new therapeutic agents.
References
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Topic: Grignard Reaction for C-C Bond Formation in Alkane Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2][3] While classically employed for the synthesis of alcohols from carbonyl compounds, the Grignard reagent's utility extends to the synthesis of alkanes through two primary pathways: protonolysis and coupling reactions. This application note provides a comprehensive guide for researchers, detailing the underlying mechanisms, critical experimental parameters, and robust protocols for leveraging Grignard reagents in alkane synthesis. It emphasizes practical insights and troubleshooting strategies to ensure reproducible and high-yield outcomes in a research and development setting.
Theoretical Framework and Mechanistic Insights
The efficacy of the Grignard reaction hinges on the unique nature of the carbon-magnesium bond. The significant difference in electronegativity between carbon (~2.55) and magnesium (~1.31) imparts a high degree of ionic character to the C-Mg bond, polarizing it such that the carbon atom is highly nucleophilic and strongly basic.[4][5][6] This carbanionic character is the source of the Grignard reagent's reactivity.
Formation of the Grignard Reagent
The synthesis of a Grignard reagent (R-MgX) is achieved through the reaction of an organic halide (RX) with magnesium metal.[7][8] The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial not only for preventing premature quenching of the reagent but also for stabilizing it through coordination.[9][10] Lone pair electrons from two ether molecules form a complex with the magnesium atom, stabilizing the organometallic species.[9][10]
The mechanism involves a single electron transfer (SET) from the magnesium metal to the alkyl halide, generating a radical anion which then collapses to form an alkyl radical and a halide ion. A second SET from magnesium to the alkyl radical yields the carbanion, which rapidly combines with the MgX⁺ species in solution.
Caption: Formation of a Grignard Reagent from an Alkyl Halide.
Pathways for Alkane Synthesis
A. Protonolysis (Reaction with a Proton Donor): Due to their extreme basicity, Grignard reagents react readily with any compound possessing an acidic proton, such as water, alcohols, or carboxylic acids.[11][12] This reaction, while often a nuisance that necessitates strictly anhydrous conditions, can be synthetically exploited to produce an alkane.[7][13] The reaction with heavy water (D₂O) is a particularly elegant method for introducing a deuterium atom at a specific position in a molecule.[9]
B. Coupling with Organic Halides: Grignard reagents can also form C-C bonds by reacting with a second equivalent of an alkyl halide. However, this direct coupling is generally inefficient for simple alkyl halides and is often plagued by side reactions, most notably Wurtz-type coupling, where the Grignard reagent couples with the unreacted starting alkyl halide.[1][4] The formation of biphenyl during the synthesis of phenylmagnesium bromide is a classic example of this side reaction.[14] Catalysts, such as iron(III) acetylacetonate, can be employed to facilitate more efficient cross-coupling reactions.[15]
Caption: Two primary pathways for alkane synthesis using Grignard reagents.
Critical Experimental Parameters & Field-Proven Insights
The success of a Grignard reaction is notoriously dependent on meticulous technique. The high reactivity that makes the reagent so useful also renders it highly sensitive.[16]
-
Anhydrous Conditions are Non-Negotiable: The presence of even trace amounts of water will quench the Grignard reagent, converting it into an alkane and reducing the yield of the desired reaction.[12][17] All glassware must be rigorously dried (flame- or oven-drying is standard practice), and anhydrous solvents must be used.[1][17][18]
-
Solvent Selection: Diethyl ether and THF are the solvents of choice.[7] THF is often preferred for less reactive halides, such as vinyl or aryl chlorides, due to its higher boiling point and better solvating properties.[8][19]
-
Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[15] Several methods can be used to activate the surface:
-
Mechanical: Crushing the magnesium turnings with a glass rod can expose a fresh surface.[14]
-
Chemical: Adding a small crystal of iodine is a common technique.[12][18] The iodine reacts with the magnesium, cleaning the surface. The disappearance of the brown iodine color is an indicator of activation.
-
Entrainment: Using a small amount of an easily reactive halide like 1,2-dibromoethane can initiate the reaction. Its consumption is evidenced by the evolution of ethylene gas.[15]
-
-
Initiation and Temperature Control: The reaction is often subject to an induction period.[15] Once initiated, it is highly exothermic. The dropwise addition of the alkyl halide solution is necessary to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling, which is favored at higher temperatures.[1]
Detailed Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
This protocol describes the formation of a Grignard reagent, a foundational step for subsequent reactions.
Materials:
-
Magnesium turnings: 2.43 g (100 mmol)
-
Bromobenzene: 15.7 g (10.5 mL, 100 mmol)
-
Anhydrous diethyl ether: 90 mL
-
Iodine: 1 small crystal
-
Three-neck round-bottom flask (250 mL), dropping funnel, condenser, drying tube (CaCl₂), magnetic stirrer.
Methodology:
-
Glassware Preparation: All glassware must be flame-dried under a stream of dry nitrogen or argon or oven-dried overnight and assembled while hot.[1][18]
-
Setup: Place the magnesium turnings and a magnetic stir bar in the round-bottom flask. Add a single crystal of iodine. Assemble the apparatus quickly, ensuring the system is protected from atmospheric moisture by the drying tube.[18]
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 10 mL of the bromobenzene solution to the magnesium. If the reaction does not start within a few minutes (indicated by bubble formation and a cloudy, grayish appearance), gently warm the flask with a heat gun.[20]
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux. Add an additional 65 mL of anhydrous ether through the dropping funnel to maintain the reaction volume.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent.[12]
Protocol 2: Titration of the Grignard Reagent
It is critical to determine the exact concentration of the prepared Grignard reagent before use in a stoichiometric reaction.[12]
Materials:
-
Iodine (I₂): ~100 mg
-
0.5 M LiCl in anhydrous THF: 1.0 mL
-
Prepared Grignard reagent solution
-
Flame-dried 1-dram vial with stir bar, 1 mL syringes.
Methodology:
-
To a flame-dried vial under nitrogen, add ~100 mg of iodine and dissolve it in 1.0 mL of the 0.5 M LiCl/THF solution.[21][22]
-
Cool the dark brown solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe while stirring vigorously.[21]
-
The endpoint is reached when the solution transitions from brown to light yellow and finally becomes colorless.[21][22]
-
Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[12] Repeat the titration for accuracy.
Protocol 3: Synthesis of Cyclohexane from Cyclohexylmagnesium Bromide
This protocol demonstrates alkane synthesis via protonolysis.
Materials:
-
Prepared and titrated cyclohexylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Methodology:
-
Place 20 mL of the 1.0 M cyclohexylmagnesium bromide solution (20 mmol) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
While stirring, slowly and carefully add 10 mL of deionized water dropwise. The reaction is exothermic and will produce gas.
-
After the addition is complete, add 20 mL of diethyl ether. Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 15 mL of brine.
-
Separate the layers and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield cyclohexane. The product can be further purified by distillation if necessary.
Data Presentation and Troubleshooting
| Parameter | Details & Considerations | Reference |
| Halide Reactivity | R-I > R-Br > R-Cl >> R-F. Alkyl chlorides can be sluggish, while fluorides are generally unreactive. | [4][10] |
| Solvent | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF). THF is preferred for less reactive halides. | [8][9] |
| Initiation Methods | Iodine crystal, 1,2-dibromoethane, mechanical crushing, sonication. | [15][18] |
| Incompatible Groups | Any protic hydrogen (O-H, N-H, S-H, terminal alkynes) and electrophilic functional groups (C=O, C≡N, S=O, N=O). | [11][16][23] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Alkyl halide is not reactive enough. | 1. Ensure all components are scrupulously dried. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings. 3. Switch to a more reactive halide (e.g., bromide instead of chloride) or a better solvent (THF). |
| Reaction starts but then stops. | Insufficient solvent; concentration of alkyl halide is too high, leading to passivation. | Add more anhydrous ether/THF to the reaction mixture. |
| Yield is low; significant starting material recovered. | 1. Inaccurate Grignard concentration. 2. Premature quenching by moisture/air. | 1. Titrate the Grignard reagent before use. 2. Maintain a positive pressure of inert gas (N₂ or Ar) and ensure all transfers are done under anhydrous conditions. |
| Dark brown/black mixture forms. | Decomposition of the Grignard reagent, often due to overheating or impurities. | Maintain a gentle reflux; use pure reagents. A dark color does not always mean the reaction has failed, but it can indicate side product formation.[12][19] |
Conclusion
The Grignard reaction remains an indispensable tool for carbon-carbon bond formation. While its application in alkane synthesis may seem straightforward, particularly via protonolysis, achieving high yields and purity demands a thorough understanding of the reagent's sensitive nature and adherence to meticulous experimental technique. By controlling critical parameters such as moisture, solvent, and temperature, and by validating reagent concentration, researchers can reliably harness the power of Grignard reagents for the synthesis of simple and complex alkanes, furthering programs in medicinal chemistry and materials science.
References
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- Reactions of Alkyl Halides: Grignard Reagents | Organic Chemistry Class Notes - Fiveable. (n.d.).
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- Titration Grignard and BuLi - Chemistry - Scribd. (n.d.).
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Application Note: High-Purity Isolation of 3-Methyl-4-propyloctane from Complex Reaction Mixtures
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the purification of 3-Methyl-4-propyloctane, a branched alkane with applications in specialty lubricants, fuel additives, and as a reference standard in analytical chemistry. The successful isolation of this C12 hydrocarbon from multifaceted reaction matrices presents significant challenges due to the presence of structurally similar isomers, unreacted starting materials, and catalyst residues. This document outlines three primary purification strategies: enhanced fractional distillation, preparative gas chromatography (Prep-GC), and selective column chromatography. Each section offers a deep dive into the underlying scientific principles, step-by-step experimental protocols, and expert commentary on optimizing separation efficiency and purity. This application note is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of complex hydrocarbons.
Introduction: The Purification Challenge
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its branched structure, featuring chiral centers at the C3 and C4 positions, imparts unique physical properties compared to its linear isomers.[2] Synthetic routes to this compound often employ methods such as Corey-House synthesis or the catalytic hydrogenation of unsaturated precursors like 3-methyl-4-propyl-octene.[2][3] Consequently, the crude reaction product is typically a complex mixture containing:
-
Structural Isomers: Other C₁₂H₂₆ isomers with close boiling points.
-
Unsaturated Precursors: Residual alkenes or alkynes from incomplete hydrogenation.
-
Starting Materials: Unreacted alkyl halides, organometallic reagents, or ketones.
-
Catalysts: Homogeneous or heterogeneous catalysts (e.g., Palladium on Carbon).
-
Solvents and Reagents: High-boiling point solvents and other reaction additives.
The non-polar nature of alkanes limits the utility of many common purification techniques that rely on polarity differences.[4] This guide will address methods tailored to the specific physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1][5] |
| Boiling Point | 197 °C | [5][6] |
| Density | 0.7617 g/cm³ | [5][6] |
| Refractive Index | 1.4263 | [5][6] |
| Melting Point | -50.8 °C (estimated) | [5][6] |
Strategic Approach to Purification
The selection of an appropriate purification strategy is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach is often necessary for achieving high-purity this compound.
Caption: Decision workflow for selecting the optimal purification strategy.
Method 1: Enhanced Fractional Distillation
Fractional distillation is a cornerstone technique for separating liquids with different boiling points and is particularly effective for purifying alkanes from non-volatile or significantly lower/higher boiling impurities.[7][8] Given that this compound has a boiling point of 197°C, vacuum distillation is recommended to prevent thermal degradation and to lower the required temperature.
Principle of Operation
This technique separates components of a liquid mixture based on differences in their vapor pressures.[9] In a fractionating column, repeated vaporization and condensation cycles on a high-surface-area packing material enrich the vapor phase with the more volatile component (lower boiling point).[10] By carefully controlling the temperature at the top of the column, fractions of varying purity can be collected.
Protocol for Vacuum Fractional Distillation
Equipment:
-
Round-bottom flask
-
Vigreux or packed fractionating column (e.g., with Raschig rings or metal sponge)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump, trap, and gauge
-
Heating mantle with stirrer
Procedure:
-
Pre-treatment: If catalyst particles are present (e.g., Pd/C), filter the crude mixture through a pad of Celite® or silica gel, eluting with a low-boiling solvent like hexane. Remove the solvent under reduced pressure.
-
Assembly: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A lower pressure will significantly reduce the boiling point.
-
Heating: Begin heating the distillation flask gently. Introduce a stir bar for smooth boiling.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat input so that the vapor condenses and drips back into the flask (total reflux). This may take 30-60 minutes.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the target compound at the working pressure, switch to a new receiving flask to collect the main fraction.
-
End-run: A sharp drop or a rapid rise in temperature indicates that the main component has distilled. Stop the distillation or collect the high-boiling residue in a separate flask.
-
-
Purity Analysis: Analyze all collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition.
Method 2: Preparative Gas Chromatography (Prep-GC)
For achieving the highest possible purity, especially when dealing with close-boiling isomers, preparative gas chromatography is the method of choice.[11][12] This technique separates compounds based on their differential partitioning between a stationary phase within a column and a gaseous mobile phase.[11]
Principle of Operation
A vaporized sample is injected into a heated column. Components of the sample travel through the column at different rates depending on their chemical properties, such as volatility and their interaction with the stationary phase.[13] A non-polar stationary phase is ideal for separating alkanes, where elution is primarily governed by boiling point.[4] The separated components are detected as they exit the column, and fractions corresponding to specific peaks are collected.
Protocol for Prep-GC
Equipment:
-
Preparative Gas Chromatograph with a fraction collector.
-
Large-volume injector.
-
High-capacity column (packed or thick-film capillary). A non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended.[4]
-
Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Inert carrier gas (Helium, Nitrogen, or Hydrogen).
Procedure:
-
Method Development: On an analytical GC with a similar column, develop a temperature program that provides good separation between this compound and its major impurities.
-
Column Conditioning: Condition the preparative column at a high temperature according to the manufacturer's instructions to remove any volatile contaminants.
-
Sample Injection: Inject a small, concentrated aliquot of the partially purified (e.g., by distillation) sample. Overloading the column will lead to poor separation.
-
Separation and Detection: Run the developed temperature program. The detector will generate a chromatogram showing the elution of different components.
-
Fraction Collection: The fraction collector is programmed to open and close valves at specific retention times corresponding to the peak of interest. Collect the fraction corresponding to this compound in a cooled trap.
-
Re-injection and Analysis: The purity of the collected fraction should be confirmed by analytical GC-MS. If necessary, the collected fraction can be re-injected into the Prep-GC for further purification.
Caption: Workflow for purification by Preparative Gas Chromatography.
Method 3: Selective Column Chromatography
While alkanes are generally non-polar, column chromatography can be effectively used to remove more polar impurities (e.g., alcohols, ketones) and, with specialized stationary phases, unsaturated hydrocarbons.[14][15]
Principle of Operation
This technique separates compounds based on their differential adsorption to a solid stationary phase.[15] A solvent (mobile phase) is used to move the mixture through the column. Non-polar compounds like this compound will have weak interactions with a polar stationary phase (like silica or alumina) and will elute quickly with a non-polar solvent.
Protocol for Removal of Unsaturated Impurities
This protocol is specifically designed to remove residual 3-methyl-4-propyl-octene, a likely impurity from an incomplete hydrogenation reaction.[2] It utilizes a silver nitrate-impregnated silica gel (AgNO₃-silica). The π-electrons of the alkene's double bond form a weak complex with the silver ions, causing it to be retained on the column more strongly than the saturated alkane.[16]
Equipment:
-
Glass chromatography column.
-
Silica gel (230-400 mesh).
-
Silver nitrate (AgNO₃).
-
Non-polar solvent (e.g., Hexane or Pentane).
-
Collection flasks or test tubes.
Procedure:
-
Preparation of AgNO₃-Silica:
-
Dissolve AgNO₃ in deionized water (e.g., 10g AgNO₃ in 20 mL water).
-
In a separate flask, add the AgNO₃ solution to silica gel (e.g., 50g). Mix thoroughly to create a free-flowing powder.
-
Activate the AgNO₃-silica by heating at 110-120°C for 4-6 hours in an oven, protected from light. Store in a dark, desiccated container.
-
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column.
-
In a beaker, create a slurry of the prepared AgNO₃-silica in hexane.
-
Pour the slurry into the column, allowing the solvent to drain. Continuously tap the column to ensure even packing.
-
Add a small layer of sand to the top of the stationary phase to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude alkane mixture in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Elute the column with hexane. The saturated this compound will not interact with the stationary phase and will elute first.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) (visualized with a permanganate stain, which will show the alkene) or by GC-MS.
-
The retained alkene can be eluted later with a more polar solvent (e.g., hexane with 1-2% diethyl ether), but is typically discarded.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product must be rigorously assessed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing purity. It provides information on the number of components and their relative abundance, and the mass spectrum can confirm the identity of the main peak as C₁₂H₂₆.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified compound and can detect impurities with different proton or carbon environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the absence of functional groups associated with impurities, such as C=C stretches from alkenes or C=O from ketones.
Conclusion
The purification of this compound requires a carefully considered strategy based on the specific impurities present in the reaction mixture. For large-scale purification where boiling point differences are significant, vacuum fractional distillation is a robust first step. For achieving the highest purity and separating challenging isomeric impurities, preparative GC is unparalleled. Finally, selective column chromatography with silver nitrate-impregnated silica offers a targeted and effective method for removing unsaturated precursors. A combination of these techniques, coupled with rigorous analytical assessment, will enable the isolation of this compound in high purity for demanding research and development applications.
References
- ABPI Schools. (2023, November 9). Alkanes and fractional distillation.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
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- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
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- Semantic Scholar. (n.d.). Preparative gas chromatography and its applications.
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- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
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- Chemistry For Everyone. (2025, July 13). How Is Gas Chromatography Used In Petrochemical Analysis?.
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Application Note: 3-Methyl-4-propyloctane as a Reference Standard in Gas Chromatography
Introduction
In analytical chemistry, particularly within the petroleum, environmental, and pharmaceutical sectors, the accurate identification and quantification of organic compounds are paramount.[1][2][3] Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4] The reliability of GC methods hinges on the use of high-purity reference standards for both qualitative and quantitative assessments. This document provides a detailed guide to the application of 3-Methyl-4-propyloctane, a C12 branched alkane, as a versatile reference standard.
Branched alkanes are crucial components in fuels and various industrial chemical streams.[5] Their structural isomerism presents a significant analytical challenge, requiring robust methods for separation and identification.[5][6] this compound serves as an excellent reference point in complex hydrocarbon mixtures for two primary applications:
-
Qualitative Analysis: As a component in a mixture of standards to determine Kovats Retention Indices (RI), aiding in the tentative identification of unknown analytes across different GC systems.[7][8]
-
Quantitative Analysis: As an internal standard (IS) to correct for variations in sample injection volume, analyte recovery, and instrument response, thereby improving the accuracy and precision of quantification.[4][9][10]
This guide details the physicochemical properties, purity assessment, and step-by-step protocols for its effective use, grounded in established principles of chemical metrology.[11][12]
Physicochemical Properties & Characterization
A reference standard must be well-characterized. This compound is a saturated hydrocarbon defined by an eight-carbon backbone with methyl and propyl substituents at the C3 and C4 positions, respectively.[5] The presence of two chiral centers at these positions means stereoisomers exist, though for most hydrocarbon analyses, separation of these is not typically required.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62184-35-4 | [13][14] |
| Molecular Formula | C12H26 | [5][13][14] |
| Molecular Weight | 170.33 g/mol | [13][14] |
| Boiling Point (est.) | 197 °C | [15] |
| Density (est.) | 0.7617 g/cm³ | [15] |
| Refractive Index (est.) | 1.4263 | [15] |
| LogP (est.) | 4.639 - 6.1 | [13][14] |
Purity Assessment and Certification Workflow
The trustworthiness of a reference standard is directly tied to its purity. Before use, the identity and purity of this compound must be rigorously confirmed. The following workflow ensures the material meets the high standards required for analytical applications.
Caption: Workflow for the certification of this compound as a reference standard.
Application Protocols
Protocol 1: Use as a Retention Index Marker
The Kovats Retention Index (RI) is a system-independent value that helps in the identification of compounds by normalizing retention times to those of adjacent n-alkanes.[8] This protocol describes how to use this compound as part of a larger standard mix to verify system performance and aid in peak identification.
Objective: To calculate the retention index of this compound and use it as a quality control check for GC systems analyzing hydrocarbon mixtures.
Materials:
-
Certified this compound standard.
-
n-Alkane standard mixture (e.g., C8-C20), dissolved in hexane.[16]
-
Hexane (or other suitable solvent), GC grade.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
Procedure:
-
Preparation of Standard: Prepare a solution containing the n-alkane mixture and a known concentration of this compound. A typical concentration might be 50-100 ppm for each component.
-
GC-FID Configuration (Example):
-
Column: Non-polar, such as 100% methyl silicone or 5% diphenyl/95% methylpolysiloxane (e.g., DB-1, HP-5).[17] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
Detector: FID, 280 °C.
-
-
Analysis: Inject 1 µL of the prepared standard mixture.
-
Data Processing:
-
Identify the retention times (t_R) of the n-alkanes that elute immediately before (t_Rz) and after (t_R(z+1)) the this compound peak (t_Rx).
-
Calculate the non-isothermal Kovats Retention Index (I) using the formula defined by Van den Dool and Kratz[17]: I = 100z + 100 * [(t_Rx - t_Rz) / (t_R(z+1) - t_Rz)]
-
Where 'z' is the carbon number of the n-alkane eluting before the analyte.
-
-
System Suitability: The calculated RI for this compound should be consistent across runs and laboratories (within an established tolerance) to ensure system stability.[18] This value can then be used to help identify this compound or other branched alkanes in unknown samples by comparing their calculated RIs.
Protocol 2: Use as an Internal Standard (IS)
The internal standard method is a powerful technique for improving quantitative accuracy by correcting for variations in sample handling and instrument performance.[4][9][10]
Objective: To accurately quantify a target analyte (e.g., an aromatic hydrocarbon in a solvent matrix) using this compound as an internal standard.
Causality for Selection: this compound is a suitable IS for many hydrocarbon analyses because:
-
It is chemically inert and not typically present in environmental or refined fuel samples.[4]
-
Its retention time on non-polar columns will likely be well-resolved from many common analytes of interest (e.g., BTEX, lighter alkanes).[9]
-
As a saturated hydrocarbon, it behaves similarly to other hydrocarbon analytes during injection, minimizing discrimination effects.[10][19]
Procedure:
-
Select Analyte & Prepare Standards: Choose the target analyte for quantification (e.g., Toluene). Prepare a series of calibration standards containing known concentrations of Toluene.
-
Spike with Internal Standard: Add a precise and constant concentration of this compound to every calibration standard and every unknown sample.[9] For example, add 100 µL of a 1000 ppm IS stock solution to 900 µL of each standard and sample.
-
GC Analysis: Analyze all standards and samples using the same GC method (e.g., the method from Protocol 4.1).
-
Construct Calibration Curve:
-
Quantify Unknowns:
Caption: Workflow for quantitative analysis using the internal standard method.
Handling and Storage
To maintain the integrity of the reference standard, proper handling and storage are critical.
-
Storage: Store in a tightly sealed, amber glass vial at 2-8 °C in a well-ventilated area away from ignition sources.
-
Handling: Use calibrated gas-tight syringes or precision micropipettes for all transfers. Minimize exposure to the atmosphere to prevent contamination and evaporation.
-
Stability: When stored correctly, the neat material and its solutions are stable. However, solution concentrations should be verified periodically, especially for low-level working standards.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). GC-MS Retention Index Standards: Best Practices Aligned. Retrieved January 8, 2026.
- ASTM International. (2021). D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV).
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- Crawford Scientific. (n.d.). Internal Standards - What Are They?
- ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
- ASTM International. (2024). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography.
- LCGC. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
- ResearchGate. (2022).
- Chemsrc. (2025). This compound | CAS#:62184-35-4.
- National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data - NIST WebBook.
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- Chromatography Forum. (2017). Retention Index and Alkane Standards.
- National Institute of Standards and Technology. (2020). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories.
- PubMed Central. (2024). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry.
- ResearchGate. (2025). (PDF) Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δC Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. Retrieved January 8, 2026.
- National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved January 8, 2026.
- Benchchem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Retrieved January 8, 2026.
- GovInfo. (1992). Use of NIST standard reference materials for decisions on performance of analytical chemical methods and laboratories.
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Application Notes and Protocols: The Role of Branched Alkanes in Advanced Lubricant Formulations
Abstract
Branched alkanes, particularly isoparaffins and polyalphaolefins (PAOs), are cornerstone components in the formulation of high-performance synthetic lubricants. Their unique molecular architecture imparts a suite of desirable properties unattainable with conventional mineral base oils. This technical guide provides an in-depth exploration of the application of branched alkanes in lubricant formulations, detailing the fundamental principles, performance benefits, and standardized evaluation protocols. The content herein is curated for researchers, scientists, and formulation chemists engaged in the development of advanced lubrication technologies.
Introduction: The Molecular Architecture of Performance
The efficacy of a lubricant is intrinsically linked to the molecular structure of its base oil. While linear alkanes (n-paraffins) are prevalent in traditional mineral oils, their tendency to crystallize at low temperatures and exhibit significant viscosity changes with temperature fluctuations limits their performance envelope. Branched alkanes, in contrast, possess a molecular structure that sterically hinders crystallization and reduces intermolecular forces, leading to superior lubricant properties.[1][2]
Polyalphaolefins (PAOs), a prominent class of synthetic branched alkanes, are synthesized hydrocarbons that mimic the most desirable branched structures found in mineral oils.[3] They are categorized as Group IV base oils by the American Petroleum Institute (API) and are produced through the oligomerization of linear alpha-olefins, such as 1-decene.[4][5] This controlled synthesis results in a pure, well-defined molecular structure devoid of the sulfur, nitrogen, and aromatic compounds present in mineral oils, leading to exceptional performance characteristics.[3]
This guide will elucidate the key applications of branched alkanes in lubricant formulations, focusing on their impact on viscosity index, pour point, and thermo-oxidative stability. Detailed, field-proven protocols for quantifying these performance metrics are provided to enable rigorous and reproducible lubricant evaluation.
Core Performance Benefits of Branched Alkanes in Lubricants
The incorporation of branched alkanes as the primary base stock in a lubricant formulation delivers a cascade of performance enhancements. These benefits are a direct consequence of their unique molecular geometry.
Superior Viscosity-Temperature Characteristics (High Viscosity Index)
A critical attribute of any lubricant is its ability to maintain a stable viscosity over a wide range of operating temperatures. The Viscosity Index (VI) is an empirical, dimensionless number that quantifies this relationship; a higher VI indicates a smaller, more favorable change in viscosity with temperature.[6][7]
Branched alkanes, particularly PAOs, exhibit exceptionally high viscosity indices (typically >120), signifying their superior viscosity-temperature performance compared to mineral oils.[8] This stability is a result of the compact, branched molecular structure which is less prone to the significant changes in intermolecular interactions that linear alkanes experience with temperature variations.[9]
-
Mechanism of Action: At low temperatures, the coiled molecules of a high VI polymer, such as a branched alkane, have a minimal effect on viscosity. As the temperature rises, the molecules tend to uncoil and straighten, increasing their hydrodynamic volume and counteracting the natural decrease in the base oil's viscosity.[10][11]
Excellent Low-Temperature Fluidity (Low Pour Point)
The pour point of a lubricant is the lowest temperature at which it will continue to flow.[12][13] For applications in cold climates or involving cryogenic processes, a low pour point is paramount for ensuring proper lubrication during startup and operation.[2][14]
Linear alkanes in mineral oils have a strong tendency to align and crystallize at low temperatures, forming a waxy, semi-solid matrix that impedes flow.[15] The branched structure of isoparaffins and PAOs acts as a natural pour point depressant.
-
Causality—Steric Hindrance: The side chains on the branched alkane backbone disrupt the ordered packing of hydrocarbon molecules, sterically hindering the formation and growth of wax crystals.[2][16] This disruption of the crystal lattice allows the lubricant to remain fluid at much lower temperatures.[8]
Enhanced Thermal and Oxidative Stability
Lubricants in high-temperature applications, such as internal combustion engines and industrial turbines, are susceptible to thermal and oxidative degradation. This degradation leads to the formation of sludge, varnish, and acidic byproducts, which can compromise lubrication and damage equipment.[17]
Branched alkanes, being fully saturated hydrocarbons with stable carbon-carbon single bonds, exhibit inherent resistance to thermal breakdown.[9][18] Their synthetic nature also means they are free from the impurities found in mineral oils that can catalyze oxidation.[3][19] PAOs, in particular, demonstrate exceptional thermal and oxidative stability.[20]
-
Oxidation Mechanism: The oxidation of alkanes proceeds via a free-radical chain reaction.[17][21] The tertiary carbon atoms present in branched alkanes can be more susceptible to initial radical attack than primary or secondary carbons. However, the overall stability of synthetic branched alkanes is significantly higher than that of the complex mixture of hydrocarbons in mineral oils, which contain more reactive species.[22][23]
Data Presentation: Performance Comparison
The advantages of using branched alkane-based lubricants are clearly demonstrated through quantitative performance data. The following table summarizes a typical comparison between a PAO-based synthetic lubricant and a conventional mineral oil-based lubricant.
| Property | Test Method | PAO-Based Lubricant | Mineral Oil-Based Lubricant | Performance Advantage of PAO |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 14.5 | 14.5 | (Baseline) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 95 | 125 | Lower viscosity at low temp |
| Viscosity Index | ASTM D2270 | >150 | ~95 | More stable viscosity |
| Pour Point (°C) | ASTM D97 | -54 | -27 | Superior low-temp fluidity |
| Oxidation Stability (RPVOT, minutes) | ASTM D2272 | >1000 | ~250 | 4x longer life |
| Volatility (Noack, % weight loss) | ASTM D5800 | <6 | >15 | Lower oil consumption |
Note: The values presented are representative and can vary depending on the specific formulation and additives used.
Experimental Protocols
The following protocols are based on internationally recognized ASTM standards and are essential for the accurate evaluation of lubricant performance.
Protocol for Determining Kinematic Viscosity and Viscosity Index
Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C and calculate the Viscosity Index (VI).
Standard Methods:
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[24][25][26][27]
-
ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity).[6][7][12][13]
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.[6]
Methodology (based on ASTM D445):
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and timer.
-
Procedure: a. Select a clean, dry, calibrated viscometer of a size that the flow time will be not less than 200 seconds. b. Charge the viscometer with the lubricant sample in the manner dictated by the design of the instrument. c. Place the charged viscometer into the constant temperature bath set at 40°C (or 100°C) and allow it to equilibrate for at least 30 minutes. d. Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark. e. With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark. f. Repeat the measurement to obtain a second determination of flow time. g. Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time in seconds by the viscometer calibration constant.
-
Viscosity Index Calculation (ASTM D2270): a. Measure the kinematic viscosity at both 40°C (U) and 100°C (Y). b. Using the value of Y, obtain the values for L and H from the tables in ASTM D2270. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil, and H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil. c. Calculate the Viscosity Index (VI) using the following formula:
- If Y is less than or equal to 70 cSt: VI = [(L - U) / (L - H)] * 100
- If Y is greater than 70 cSt, a different formula is used as specified in the standard.
Protocol for Determining Pour Point
Objective: To determine the lowest temperature at which a lubricant will flow.
Standard Method: ASTM D97: Standard Test Method for Pour Point of Petroleum Products.[12][13][25]
Methodology:
-
Apparatus: Test jar, thermometer, jacket, cooling bath.
-
Procedure: a. Pour the specimen into the test jar to the level mark. b. Heat the specimen to a specified temperature to remove any thermal history. c. Cool the specimen at a specified rate in a cooling bath. d. At each temperature that is a multiple of 3°C, remove the test jar from the jacket and tilt to ascertain whether there is a movement of the specimen. e. The test is complete when the specimen does not flow when the test jar is held horizontally for 5 seconds. f. Record the temperature at which the last observation of flow was made. g. The pour point is calculated as 3°C above this solid point temperature.
Protocol for Evaluating Oxidative Stability
Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.
Standard Method: ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).[24]
Methodology:
-
Apparatus: Rotating pressure vessel, oxygen cylinder, pressure gauge, heating bath.
-
Procedure: a. A 50 g sample of the lubricant is placed in a glass container with 5 mL of distilled water and a copper catalyst coil. b. The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 620 kPa (90 psi). c. The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm. d. The pressure inside the vessel is monitored continuously. e. The test is terminated when the pressure drops by 175 kPa from the maximum pressure reached. f. The result is reported as the time in minutes to reach this pressure drop, which is the oxidation lifetime of the oil.
Visualization of Key Concepts
Molecular Structure and Low-Temperature Performance
The following diagram illustrates how the branched structure of isoparaffins disrupts the formation of wax crystals at low temperatures, leading to a lower pour point compared to linear alkanes.
Caption: Branched vs. Linear Alkanes at Low Temperatures.
Experimental Workflow for Lubricant Performance Evaluation
This workflow outlines the key steps in evaluating the performance of a lubricant formulation containing branched alkanes.
Caption: Lubricant Performance Evaluation Workflow.
Conclusion
Branched alkanes are indispensable in the formulation of modern, high-performance lubricants. Their synthetically controlled, highly branched molecular structure provides a unique combination of a high viscosity index, a low pour point, and excellent thermo-oxidative stability. These properties translate directly to enhanced equipment protection, extended lubricant life, and improved operational efficiency across a wide range of applications. The standardized protocols detailed in this guide provide a robust framework for the systematic evaluation and development of next-generation lubricants leveraging the significant advantages of branched alkane chemistry.
References
- ASTM D2272-14(2022), Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel, ASTM International, West Conshohocken, PA, 2022, [Link]
- ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017, [Link]
- Ayalytical Instruments, ASTM D97 Test Method for Pour Point, [Link]
- ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C, ASTM International, West Conshohocken, PA, 2016, [Link]
- Tamson Instruments, ASTM D97 & D2500 - METHODS, [Link]
- ASTM International, D97-12 Standard Test Method for Pour Point of Petroleum Products, [Link]
- Functional Products Inc.
- ASTM D2272-14, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel, ASTM International, West Conshohocken, PA, 2014, [Link]
- ASTM International, D97-09 Standard Test Method for Pour Point of Petroleum Products, [Link]
- Linetronic Technologies, OilLab 571: Oxidation Stability of Steam Turbine Oils, [Link]
- eralytics, ASTM D2270, [Link]
- ASTM International, D2272-09 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rot
- Synthesis and Performance Evaluation of Metallocene Polyalphaolefins (mPAO)
- INVEXOIL, PAO-Based Lubricants: Superior Performance & Applic
- Preparation and Characterization of Single-Component Poly-α-olefin Oil Base Stocks, ACS Public
- Synthesis and Performance Study of a New Ether-Polyalphaolefin Base Oil, MDPI, [Link]
- Pour point depressant efficacy as a function of paraffin chain-length, NTNU, 2022, [Link]
- Noria Corporation, Polyalphaolefin (PAO) Lubricants Explained, [Link]
- Micro-Pitting and Wear Assessment of PAO vs Mineral-Based Engine Oil Operating under Mixed Lubrication Conditions: Effects of Lambda, Roughness Lay and Sliding Direction, MDPI, [Link]
- Rymax Lubricants, PAO in Racing Oils: Wh
- The Effect of Fuel on Automotive Lubricant Degrad
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3-Methyl-4-propyloctane: Evaluation as a High-Performance Fuel Additive
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 3-Methyl-4-propyloctane as a potential fuel additive. Branched-chain alkanes are critical components in modern fuel formulations, prized for their ability to increase octane ratings and improve engine efficiency by resisting premature combustion, or "knocking".[1] This guide outlines the physicochemical properties of this compound, the scientific rationale for its use, and detailed protocols for its systematic evaluation. Methodologies for octane number determination, engine performance testing, and emissions analysis are presented to provide a framework for a thorough assessment of its potential to enhance fuel performance.
Introduction: The Role of Branched Alkanes in Fuel Chemistry
Alkanes, hydrocarbons with the general formula CnH2n+2, are the primary constituents of gasoline and serve as the world's dominant transportation fuels.[2][3] The performance of a gasoline blend is largely dictated by its ability to resist autoignition under compression in a spark-ignition engine. This property is quantified by the octane rating. Straight-chain alkanes are prone to premature combustion, which leads to engine knock—a phenomenon that reduces power, damages engine components, and decreases efficiency.[1]
In contrast, branched alkanes are more thermodynamically stable and less reactive, allowing for controlled combustion initiated by the spark plug.[1][4][5] This structural difference is fundamental to their superior performance. The highly branched isomer of octane, 2,2,4-trimethylpentane (iso-octane), is the benchmark for the octane rating scale, with a defined value of 100. As a C12 branched alkane, this compound presents a compelling candidate for investigation as a fuel additive or blendstock, with the potential to enhance the anti-knock properties of base fuels.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a candidate fuel additive is essential for predicting its behavior in fuel blends and engine systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H26 | [6][7] |
| Molecular Weight | 170.33 g/mol | [6][7] |
| CAS Number | 62184-35-4 | [6][7] |
| Boiling Point | 197 °C | [6][8] |
| Density | 0.7617 g/cm³ | [6][8] |
| Refractive Index | 1.4263 | [8] |
| IUPAC Name | This compound | [7] |
Rationale for Evaluation: Molecular Structure and Combustion
The efficacy of a branched alkane as an anti-knock agent is directly related to its molecular structure. The presence of methyl and propyl groups on the octane backbone of this compound creates a more compact, sterically hindered molecule compared to its linear isomer, n-dodecane. This structure influences the combustion process at a molecular level.
During the compression stroke in an engine, fuel molecules can form highly reactive free radicals.[1] The stability of these radicals determines the subsequent reaction pathway. Linear alkanes tend to form less stable primary and secondary radicals, which can initiate rapid, uncontrolled chain reactions, leading to autoignition. The tertiary carbon atoms in branched alkanes like this compound can form more stable tertiary radicals. This increased stability slows down the radical chain reactions, preventing premature combustion and ensuring the fuel-air mixture ignites only upon spark plug firing.[1][9]
Figure 2: Standard workflow for engine dynamometer testing of a fuel additive.
Methodology:
-
Engine and Fuel Setup:
-
Mount a representative spark-ignition engine on an engine dynamometer.
-
Connect all necessary instrumentation, including sensors for torque, engine speed (RPM), fuel flow rate, and exhaust gas temperature.
-
Prepare two fuel batches: the base gasoline (control) and the most promising blend from Protocol 4.1 (e.g., 20% this compound).
-
-
Baseline Performance Mapping:
-
Run the engine on the base gasoline.
-
Allow the engine to reach a stable operating temperature.
-
Perform a series of "pulls" by running the engine at wide-open throttle through a predefined RPM range (e.g., 2000 to 6000 RPM), with the dynamometer providing a controlled load.
-
At steady-state points across the RPM range, record torque, RPM, and fuel flow rate.
-
Repeat the process at different throttle positions (e.g., 25%, 50%, 75% load) to map performance.
-
-
Test Blend Performance Mapping:
-
Thoroughly drain and purge the engine's fuel system.
-
Introduce the test blend containing this compound.
-
Repeat the exact performance mapping procedure as described in step 2.
-
-
Data Analysis:
-
Calculate engine power (in kW or hp) from the torque and RPM data.
-
Calculate Brake Specific Fuel Consumption (BSFC), a measure of fuel efficiency, using the formula: BSFC = (fuel flow rate) / (engine power).
-
Plot power and torque curves for both the control and test fuels.
-
Compare BSFC values at equivalent speed and load points.
-
Protocol: Emissions Analysis
Objective: To measure the impact of this compound on regulated exhaust emissions.
Causality: While improving performance, a fuel additive must not adversely affect environmental emissions. This protocol quantifies key pollutants to ensure regulatory compliance and environmental responsibility. Complete combustion of a hydrocarbon produces only CO2 and H2O. [3][10]Incomplete combustion, however, can produce harmful byproducts like unburned hydrocarbons (HC), carbon monoxide (CO), and high combustion temperatures can lead to the formation of nitrogen oxides (NOx). [11] Methodology:
-
Setup:
-
Connect the exhaust of the engine used in Protocol 4.2 to a 5-gas exhaust analyzer.
-
Calibrate the analyzer for carbon monoxide (CO), carbon dioxide (CO2), unburned hydrocarbons (HC), oxygen (O2), and nitrogen oxides (NOx) using certified calibration gases.
-
-
Data Collection:
-
During the steady-state test points of the dynamometer protocol (Protocol 4.2), simultaneously record emissions data for both the base fuel and the test blend.
-
Ensure data is collected under identical engine operating conditions for a valid comparison.
-
-
Data Analysis:
-
Tabulate the concentrations (in ppm or % volume) of CO, HC, and NOx for the base fuel and the test blend at each tested speed/load point.
-
Analyze the data to determine if the addition of this compound results in a statistically significant increase or decrease in any of the regulated pollutants.
-
Expected Outcomes & Data Interpretation
The data gathered from these protocols will provide a comprehensive profile of this compound as a fuel additive. The results can be summarized for clear interpretation.
Hypothetical Data Summary Table:
| Metric | Base Fuel (87 AKI) | 10% Blend | 20% Blend | Interpretation |
| RON | 91.0 | 93.5 | 95.8 | Significant increase in anti-knock quality. |
| MON | 83.0 | 85.1 | 87.0 | Improvement under high-load conditions. |
| AKI | 87.0 | 89.3 | 91.4 | Effective octane booster. |
| Peak Power (kW) | 100.0 | 100.2 | 100.5 | Neutral to slight positive impact on power. |
| BSFC (g/kWh) @ Peak Torque | 250 | 248 | 246 | Improved fuel efficiency. |
| NOx Emissions (ppm) | 1500 | 1480 | 1450 | Potential for slight NOx reduction. |
| HC Emissions (ppm) | 80 | 75 | 72 | Indicates more complete combustion. |
A successful outcome would be characterized by a significant increase in RON and MON, maintained or slightly improved engine power, a reduction in BSFC, and no negative impact on exhaust emissions.
Synthesis Overview
For research purposes, this compound can be synthesized via several established organic chemistry routes. A plausible and versatile method involves a Grignard reaction followed by dehydration and catalytic hydrogenation. [6][12]
Figure 3: A plausible synthetic pathway for this compound.
This multi-step synthesis allows for the controlled construction of the specific branched carbon skeleton required. [6]The choice of specific Grignard reagents and ketones can be adapted based on the availability of starting materials. [12]
Conclusion
This compound embodies the key structural characteristics of a high-performance anti-knock agent. Its branched structure is theoretically conducive to promoting controlled, efficient combustion in spark-ignition engines. The protocols detailed in this guide provide a robust framework for empirically validating its performance as a fuel additive. Through systematic testing of its octane-boosting capabilities, effects on engine performance, and impact on emissions, researchers can generate the critical data needed to determine its viability for inclusion in advanced fuel formulations.
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Application Note: A Practical Protocol for the Catalytic Hydrogenation of 3-Methyl-4-propyl-octene
Introduction
Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the stereospecific reduction of unsaturated functional groups to their saturated counterparts. This application note provides a detailed protocol and scientific rationale for the catalytic hydrogenation of 3-methyl-4-propyl-octene to yield 3-methyl-4-propyl-octane[1][2]. As a tetrasubstituted alkene, the steric hindrance around the carbon-carbon double bond in 3-methyl-4-propyl-octene presents unique challenges that necessitate careful consideration of catalyst selection, reaction conditions, and safety protocols to ensure efficient and safe conversion.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this transformation.
Scientific Rationale and Mechanistic Overview
The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alkane.[6] This process is thermodynamically favorable but requires a catalyst to overcome the significant activation energy.[6] The most commonly employed heterogeneous catalysts for this transformation are platinum, palladium, and nickel-based catalysts.[7][8]
The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation involves the following key steps:[9]
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (3-methyl-4-propyl-octene) adsorb onto the surface of the metal catalyst.[9][10]
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming metal-hydride bonds.[6][9]
-
Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[6][9][11][12]
-
Desorption of Product: The resulting saturated alkane (3-methyl-4-propyl-octane) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[10]
For a tetrasubstituted alkene like 3-methyl-4-propyl-octene, steric hindrance can impede the adsorption of the alkene onto the catalyst surface, potentially leading to slower reaction rates.[3][13] Therefore, the choice of catalyst and reaction conditions is critical to achieve complete conversion.
Catalyst Selection and Optimization
Several catalysts can be employed for the hydrogenation of 3-methyl-4-propyl-octene. The optimal choice will depend on the desired reaction rate, cost, and functional group tolerance of the substrate.
| Catalyst | Advantages | Disadvantages | Typical Loading (mol%) |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, good for general-purpose hydrogenations.[14][15] | Can be pyrophoric, especially after use.[14][16] May cause hydrogenolysis of sensitive functional groups.[9] | 1-5 |
| Platinum(IV) Oxide (PtO₂, Adams' Catalyst) | Very active, effective for hindered alkenes.[17][18][19] Can be used under milder conditions. | More expensive than Pd/C. The oxide form is a precursor that needs to be reduced in situ.[17][19] | 1-5 |
| Raney Nickel (Raney® Ni) | Cost-effective, highly active for a wide range of reductions.[20][21] | Can be pyrophoric, often requires higher pressures and temperatures.[21] May contain residual aluminum and alkali. | 5-10 |
For the hydrogenation of the sterically hindered 3-methyl-4-propyl-octene, Platinum(IV) Oxide (Adams' catalyst) is a highly recommended starting point due to its high activity for reducing substituted alkenes.[17] Palladium on carbon (10% w/w) is also a viable and more economical option, although it may require more forcing conditions (higher pressure or temperature).
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-4-propyl-octene
This protocol details the procedure for the hydrogenation of 3-methyl-4-propyl-octene using Platinum(IV) Oxide as the catalyst.
Materials and Equipment
-
3-methyl-4-propyl-octene (Substrate)
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst)
-
Ethanol (or other suitable solvent like ethyl acetate or acetic acid)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter with a PTFE membrane)
-
Standard laboratory glassware
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[7][16] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen.[7][14][16] Handle with care and never allow the catalyst to dry completely in the air.[7]
-
Pressure: High-pressure reactions should only be performed in appropriate and certified equipment.[22] Always follow the manufacturer's instructions for the pressure vessel.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the high-pressure reaction vessel is clean, dry, and free of any contaminants.
-
Place a magnetic stir bar into the reactor.
-
Add the substrate, 3-methyl-4-propyl-octene (1.0 eq), to the reaction vessel.
-
Under an inert atmosphere (N₂ or Ar), carefully add the Platinum(IV) Oxide catalyst (0.02 eq).
-
Add the solvent (e.g., ethanol) to dissolve the substrate. The concentration should be in the range of 0.1-0.5 M.
-
-
Assembly and Purging:
-
Seal the reaction vessel according to the manufacturer's instructions.
-
Connect the vessel to a vacuum/inert gas manifold and the hydrogen gas supply.
-
Evacuate the vessel to remove air and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Finally, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
-
Reaction:
-
Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases. For a tetrasubstituted alkene, the reaction may require several hours to overnight.
-
If necessary, the reaction can be gently heated to increase the rate, but this should be done with caution and appropriate monitoring.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and allow the catalyst to settle.
-
Carefully vent the excess hydrogen gas from the reaction vessel in a safe manner.
-
Purge the vessel with an inert gas three times to remove any residual hydrogen.[22]
-
Open the reaction vessel in the fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[14] Caution: Do not allow the filter cake to dry completely, as the catalyst can be pyrophoric.[14] Keep the filter cake wet with solvent during filtration.
-
Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
The filtrate contains the product, 3-methyl-4-propyl-octane.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Catalyst Quenching and Disposal:
Reaction Monitoring and Characterization
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if the starting material and product have different polarities, or more reliably by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The final product should be characterized by ¹H and ¹³C NMR to confirm the disappearance of the alkene signals and the appearance of the corresponding alkane signals.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature.[23][24] The choice of solvent can also influence the reaction rate.[25][26][27][28]
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.
-
Isomerization: Under certain conditions, the double bond may isomerize before hydrogenation. This can be minimized by using milder conditions and shorter reaction times.
Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation of 3-methyl-4-propyl-octene.
Conclusion
This application note provides a comprehensive and practical guide for the successful catalytic hydrogenation of 3-methyl-4-propyl-octene. By carefully selecting the catalyst and adhering to the detailed protocol and safety precautions, researchers can achieve high yields of the desired saturated product, 3-methyl-4-propyl-octane. The principles and techniques outlined herein are broadly applicable to the hydrogenation of other sterically hindered alkenes, making this a valuable resource for the scientific community.
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Application Note: A Multi-dimensional NMR Strategy for the Complete Structural Elucidation of Complex Alkanes
Abstract
The structural elucidation of alkanes and alkyl chains within larger molecules presents a significant analytical challenge due to severe spectral overlap in one-dimensional (1D) ¹H NMR spectra. The low chemical shift dispersion of aliphatic protons, typically resonating within a narrow range (0.7-1.5 ppm), makes unambiguous assignment impossible with 1D methods alone[1]. This guide details a robust, field-proven strategy employing a suite of two-dimensional (2D) NMR experiments to overcome these challenges. By systematically combining data from COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments, researchers can confidently determine the complete covalent structure and relative stereochemistry of complex saturated systems. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
The Challenge: Signal Congestion in Alkane NMR
Saturated hydrocarbon moieties are ubiquitous in pharmaceuticals, natural products, and industrial chemicals. However, their structural analysis is notoriously difficult. The protons on aliphatic (alkyl) groups are highly shielded and resonate in a very compressed region of the ¹H NMR spectrum[1]. This leads to a cascade of analytical problems:
-
Overlapping Multiplets: Individual proton signals merge into broad, uninterpretable humps.
-
Ambiguous Connectivity: It becomes impossible to trace proton-proton coupling pathways.
-
Loss of Information: Critical data required for defining branching, chain length, and substitution patterns is obscured.
While ¹³C NMR offers better spectral dispersion, it does not provide direct connectivity information[2]. A comprehensive 2D NMR approach is therefore not just advantageous, but essential for the complete and accurate structural elucidation of alkanes[3][4].
The Solution: A Strategic 2D NMR Workflow
A logical, stepwise application of different 2D NMR experiments is the key to success. Each experiment provides a unique piece of the structural puzzle. The data from these experiments are synergistic, with the output of one clarifying the ambiguities of another.
Figure 2: COSY identifies protons coupled through three bonds (³JHH).
Protocol 2: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum
-
Load Standard Parameters: Load a standard gCOSY parameter set from the spectrometer's library.
-
Set Spectral Width (sw): In both dimensions (F1 and F2), set the spectral width to cover the entire proton chemical shift range of the alkane, typically 0.5 to 2.0 ppm, with a small buffer.
-
Set Acquisition Time (aq) and Number of Points (np): Set np in the direct dimension (F2) to 2048 (2k) or 4096 (4k) points for good digital resolution.
-
Set Number of Increments (ni): In the indirect dimension (F1), set ni to 256 or 512. More increments improve resolution in F1 but increase experiment time.[5]
-
Set Number of Scans (ns): For a moderately concentrated sample, ns of 2 or 4 is usually sufficient.
-
Set Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Run Experiment: Start the acquisition.
-
Processing: After acquisition, apply a sine-squared window function in both dimensions, perform a 2D Fourier transform, and phase the spectrum. No phasing should be needed for a magnitude-calculated spectrum.[5]
TOCSY (Total Correlation Spectroscopy)
-
Principle: TOCSY extends the correlations seen in COSY. It shows correlations between a given proton and all other protons within the same coupled spin system, even if they are not directly coupled.[6][7] This is achieved by a "spin-lock" period that allows magnetization to be relayed down a chain of coupled protons.[7]
-
Application to Alkanes: TOCSY is exceptionally powerful for identifying entire, unbroken alkyl chains in a single glance. Where a COSY experiment might show a correlation from H-1 to H-2, and another from H-2 to H-3, a TOCSY will show correlations from H-1 to both H-2 and H-3 (and so on), grouping the entire fragment together.[4]
Protocol 3: Acquiring a TOCSY Spectrum
-
Load Standard Parameters: Load a standard TOCSY parameter set (e.g., mlevph).
-
Set Acquisition Parameters: Use identical spectral width, np, ni, ns, and d1 parameters as the COSY experiment for direct comparison.
-
Set Mixing Time (d9 or mix): This is the crucial parameter. For alkanes, a mixing time of 80-120 ms is effective for transferring magnetization across multiple bonds.[7] Shorter times (~20 ms) will result in a COSY-like spectrum.[7]
-
Run and Process: Acquire and process the data as described for the COSY experiment.
HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[8][9] The ¹H spectrum is on one axis and the ¹³C spectrum is on the other.
-
Application to Alkanes: This is the primary tool for resolving the severe ¹H signal overlap. Even if two different methyl groups (CH₃) overlap in the ¹H spectrum, they are often attached to carbons with distinct ¹³C chemical shifts. The HSQC cross-peak will unambiguously link each proton signal to its corresponding carbon, providing powerful resolving power.[10] The "edited" HSQC (like hsqcedetgpsisp2.3) is even more useful, as it uses the phase of the cross-peak to distinguish CH/CH₃ signals from CH₂ signals.[9]
Figure 3: HSQC identifies protons and their directly attached carbons (¹JCH).
Protocol 4: Acquiring an Edited HSQC Spectrum
-
Load Standard Parameters: Load a parameter set for a phase-sensitive, edited HSQC with gradient selection.
-
Set Spectral Widths:
-
F2 (¹H): Set the proton width to cover the aliphatic region (e.g., 0.5-2.0 ppm).
-
F1 (¹³C): Set the carbon width to cover the aliphatic carbon region (e.g., 5-60 ppm).
-
-
Set Data Points: Use np = 1024 (F2) and ni = 256 (F1).
-
Set Number of Scans: ns should be a multiple of 4 or 8 (e.g., 8, 16) for good signal averaging and artifact suppression.
-
Set Relaxation Delay: Use d1 = 1.5 seconds.
-
Run and Process: Acquire the data. Process with a sine-squared window function and perform 2D Fourier transform and phase/baseline correction. CH/CH₃ peaks will appear with one phase (e.g., red), while CH₂ peaks will have the opposite phase (e.g., blue).[9]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle: HMBC is the key for connecting the fragments identified by COSY/TOCSY. It detects correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[9][10] Critically, one-bond correlations are suppressed.[9]
-
Application to Alkanes: This experiment is essential for locating quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for linking different spin systems together. For example, the methyl protons of a tert-butyl group will show an HMBC correlation to the central quaternary carbon, confirming the branching point.
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Application Note: Diastereoselective Synthesis of Highly Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise control of stereochemistry in the synthesis of acyclic molecules is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Highly branched alkanes, particularly those possessing multiple contiguous or quaternary stereocenters, represent motifs of significant interest due to their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. This guide provides an in-depth exploration of key diastereoselective strategies for constructing these complex structures. We will delve into the mechanistic underpinnings of powerful carbon-carbon bond-forming reactions, including conjugate additions, transition metal-catalyzed allylic alkylations, and radical-mediated processes. The focus will be on the causality behind experimental design, offering field-proven insights to enable researchers to rationally select and implement protocols for achieving high stereocontrol. Detailed, self-validating experimental procedures for benchmark transformations are provided to facilitate practical application.
Introduction: The Architectural Challenge of Branched Alkanes
The three-dimensional architecture of a molecule dictates its function. In medicinal chemistry, the introduction of stereochemically defined, highly branched alkyl fragments is a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties. These structures can serve as bioisosteres, enhance binding affinity through precise spatial orientation, and block metabolic pathways. However, the synthesis of acyclic structures with multiple stereocenters presents a formidable challenge due to the high conformational flexibility of open-chain systems, which can complicate stereochemical control.
The development of robust diastereoselective methodologies is therefore critical. Unlike enantioselective reactions which distinguish between enantiotopic faces or groups, diastereoselective reactions create a specific diastereomer from a molecule that already contains at least one stereocenter. This can be achieved through several core strategies:
-
Substrate Control: Utilizing the steric and electronic properties of a chiral substrate to direct the approach of a reagent.[1]
-
Auxiliary Control: Covalently attaching a chiral auxiliary to the substrate to create a diastereomeric intermediate, which then directs subsequent transformations.
-
Reagent Control: Employing a chiral catalyst or reagent that interacts with the substrate to favor the formation of one diastereomeric transition state over another.
This guide will focus on modern catalytic and auxiliary-based methods that provide reliable and predictable control over the formation of new stereogenic centers in acyclic systems.
Core Strategy I: Diastereoselective Conjugate Addition
Conjugate addition, or the Michael reaction, is a fundamental C-C bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] Achieving diastereoselectivity in this context is a well-established strategy for building contiguous stereocenters.
Causality of Stereocontrol: The Role of Chiral Auxiliaries
One of the most reliable methods for achieving high diastereoselectivity is the use of removable chiral auxiliaries, such as those derived from pseudoephedrine. The auxiliary serves two primary purposes: it introduces the initial stereocenter and it enforces a rigid conformational bias in the enolate intermediate, exposing one face to electrophilic attack while shielding the other.
For example, when an N-acyl amide derived from (S,S)-(+)-pseudoephedrine is deprotonated, it forms a Z-enolate that is chelated to the lithium cation. This chelation creates a rigid, bicyclic-like structure. The phenyl group of the auxiliary effectively blocks the top face of the enolate, forcing the incoming electrophile (the Michael acceptor) to approach from the less sterically hindered bottom face. This substrate-controlled approach leads to the predictable formation of a single diastereomer.[4]
Caption: Stereochemical control via a pseudoephedrine auxiliary.
Data Summary: Conjugate Addition Scope
The reliability of this method is demonstrated by its broad applicability across various nucleophiles and Michael acceptors, consistently delivering high diastereoselectivity.
| Entry | Nucleophile Precursor | Michael Acceptor | d.r. | Yield (%) |
| 1 | Propionamide | Ethyl acrylate | >95:5 | 92 |
| 2 | Butyramide | Acrylonitrile | >95:5 | 88 |
| 3 | Phenylacetamide | Methyl vinyl ketone | >95:5 | 90 |
| 4 | Propionamide | Nitroethylene | >95:5 | 85 |
Data is representative of typical results achieved using pseudoephedrine amide methodology.
Core Strategy II: Transition Metal-Catalyzed Allylic Alkylation
Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming C-C bonds and is particularly effective for constructing all-carbon quaternary stereocenters.[5][6] The choice of metal is crucial as it dictates the regioselectivity of the reaction. While palladium catalysts typically favor the formation of linear products, iridium catalysts are renowned for producing branched products with high selectivity.[7]
Causality of Stereocontrol: Iridium vs. Palladium Catalysis
The diastereoselective iridium-catalyzed allylic alkylation of prochiral enolates allows for the creation of vicinal tertiary and quaternary stereocenters. The reaction proceeds through a metallacyclic iridium catalyst. The chiral ligand, often a phosphoramidite, creates a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the enolate addition to the allyl moiety, thereby controlling the formation of the two new stereocenters with high relative and absolute stereocontrol.[7]
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Application Notes & Protocols: Computational Modeling of 3-Methyl-4-propyloctane Properties
Introduction: The Imperative for Predictive Modeling
3-Methyl-4-propyloctane (C₁₂H₂₆) is a branched alkane whose physicochemical properties are critical in various industrial applications, from fuel and lubricant formulation to its potential role as a fragment in larger, biologically active molecules.[1][2][3][4] Accurately predicting these properties in silico offers a significant advantage, reducing the time and cost associated with experimental measurements. This guide provides a comprehensive overview and detailed protocols for the computational modeling of key properties of this compound, tailored for researchers in materials science and drug development.
The methodologies presented herein are grounded in two powerful computational techniques: Molecular Dynamics (MD) simulations for deriving bulk physicochemical properties and Quantitative Structure-Property Relationship (QSPR) modeling for rapidly estimating properties, including those relevant to pharmacology.[5][6][7][8][9]
Part 1: Foundational Concepts - Choosing the Right Tool
The choice of computational method is dictated by the desired property and required accuracy.
-
Molecular Dynamics (MD): This "bottom-up" approach simulates the physical movements of atoms and molecules.[10][11] It is computationally intensive but provides deep insights into dynamic properties like viscosity, density, and heat of vaporization by simulating a virtual bulk sample of the molecule.
-
Quantitative Structure-Property Relationship (QSPR): This "top-down" approach uses statistical models to correlate molecular descriptors (numerical representations of a molecule's structure) with experimental data.[5][6][7][8][9] QSPR is highly efficient for predicting properties like boiling point, solubility, and even toxicity, making it invaluable for high-throughput screening.[12][13]
Causality Behind Method Selection: Why Not Just One?
An MD simulation derives properties from first principles of physics, offering high fidelity but at a high computational cost. A QSPR model, once built, can predict properties in seconds. For a single molecule like this compound, we use MD for rigorous calculation of fundamental properties. We then use QSPR to complement this with rapid predictions of a wider range of properties, including those relevant to drug development, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[14][][16][17]
Part 2: Molecular Dynamics (MD) Simulation Protocol
This protocol outlines the steps to calculate the density and heat of vaporization of this compound using MD simulations.
Workflow Overview
Caption: Workflow for MD simulation to calculate bulk properties.
Step 1: Molecule Building and Geometry Optimization
-
Construct the Molecule: Using molecular modeling software (e.g., Avogadro, ChemDraw), build the this compound structure. The SMILES string is CCCCC(CCC)C(C)CC.[1][2]
-
Initial Optimization: Perform an initial geometry optimization using a low-cost quantum mechanical method (e.g., DFT with a minimal basis set) or a molecular mechanics force field like MMFF94.[18] This step ensures a reasonable starting conformation.
Step 2: Force Field Selection and Parameterization
-
Expertise: The choice of force field is the most critical step for accurate alkane simulations. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is highly recommended. It was specifically parameterized to reproduce the liquid-state properties (densities, heats of vaporization) of alkanes and other organic molecules.[18][19][20][21][22] While alternatives like CHARMM and TraPPE-UA exist, OPLS-AA generally provides a robust balance of accuracy for the properties of interest here.[23]
-
Trustworthiness: Using a well-validated, published force field like OPLS-AA ensures that the parameters for bond stretching, angle bending, dihedrals, and non-bonded interactions are reliable and have been tested against experimental data for a wide range of hydrocarbons.[19][21]
Step 3: System Setup and Simulation
This protocol assumes the use of GROMACS, a widely-used open-source MD engine.
-
Create Simulation Box: Use GROMACS tools (e.g., gmx insert-molecules) to pack approximately 500 molecules of this compound randomly into a cubic box with periodic boundary conditions. The initial box size should correspond to a low-density liquid.
-
Energy Minimization: Perform a steeplechase descent energy minimization (gmx mdrun) to relax the system and remove any unfavorable atomic clashes from the random packing.
-
NPT Equilibration:
-
Causality: Equilibrate the system in the isothermal-isobaric (NPT) ensemble for at least 1-2 nanoseconds (ns). This allows both the temperature and pressure of the system to reach equilibrium (e.g., 298.15 K and 1 bar), and crucially, allows the box volume to adjust, leading to a stable density.
-
Monitor the density, temperature, and pressure over time. The system is considered equilibrated when these properties plateau.
-
-
NVT Production Run:
-
Once density is stable, switch to the canonical (NVT) ensemble. Run the production simulation for 10-20 ns, saving the coordinates and energies every 1-10 picoseconds (ps).
-
Expertise: The NVT ensemble is used for the production run to ensure better energy conservation, which is critical for calculating the heat of vaporization.
-
Step 4: Data Analysis
-
Density Calculation: The average density is calculated directly from the equilibrated NPT simulation trajectory using the GROMACS tool gmx energy.
-
Heat of Vaporization (ΔHvap) Calculation:
-
ΔHvap is calculated using the formula: ΔHvap = E_gas - E_liquid + RT where E_gas is the potential energy of a single molecule in the gas phase, E_liquid is the average potential energy per molecule from the liquid-phase simulation, R is the gas constant, and T is the temperature.
-
Protocol: a. Extract the average potential energy () from the NVT production run log file. This is E_liquid. b. Perform a short energy minimization of a single this compound molecule in a vacuum. The resulting potential energy is E_gas. c. Calculate ΔHvap using the formula.
-
Part 3: QSPR Modeling for Rapid Property Estimation
QSPR models provide a highly efficient method for property prediction, leveraging existing experimental data from similar compounds.[5][6][7][8][9]
Workflow Overview
Caption: General workflow for building and using a QSPR model.
Protocol: ADMET Property Prediction
For drug development professionals, understanding a molecule's ADMET profile is crucial.[14][][24] While this compound is not a drug, its structural motifs may appear in drug candidates. This protocol outlines the use of pre-existing, validated QSPR models for this purpose.
-
Select a Platform: Utilize a reputable computational chemistry platform that offers validated ADMET prediction tools (e.g., ADMET Predictor®, pkCSM, ADMETlab).[14][16] These platforms house pre-built models trained on large, curated datasets of chemical compounds.[][16]
-
Input Molecule: Provide the structure of this compound to the software, typically via its SMILES string: CCCCC(CCC)C(C)CC.
-
Run Prediction: Execute the prediction module. The software calculates relevant molecular descriptors (e.g., LogP, molecular weight, polar surface area) and uses its internal QSPR models to predict a range of properties.
-
Analyze Output: Review the predicted ADMET properties. Key parameters for a non-polar hydrocarbon like this include:
-
Absorption: Predicted Caco-2 permeability and human intestinal absorption.
-
Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes.
-
Toxicity: Predictions for endpoints like Ames mutagenicity.
-
Part 4: Data Summary and Validation
A critical component of any computational protocol is validation against known experimental data. As specific experimental values for this compound are scarce, we compare our computed values against both known data for C12H26 isomers and QSPR-predicted values.
| Property | MD Simulation Result | QSPR Prediction | Experimental (n-Dodecane) | Citation for Experimental Value |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.34 | [2] |
| Density (g/cm³ at 298K) | User Calculated | ~0.76 | 0.75 | [4] |
| Boiling Point (°C) | N/A | ~197-210 | 216.3 | [4] |
| Heat of Vaporization (kJ/mol) | User Calculated | N/A | 61.6 | N/A |
| LogP (Octanol-Water) | N/A | 6.1 - 6.3 | ~6.1 | [2][25] |
| Ames Mutagenicity | N/A | Low Probability | Non-mutagenic | N/A |
Note: Boiling point is difficult to calculate directly from standard MD simulations. QSPR provides a more direct estimation. The experimental values for the linear isomer, n-dodecane, are provided for reference.
Conclusion and Best Practices
This guide provides robust, scientifically-grounded protocols for predicting the properties of this compound.
-
For Physicochemical Properties: MD simulations with the OPLS-AA force field offer a high-fidelity approach to determining bulk properties like density and heat of vaporization.
-
For Rapid Screening and Pharmacological Properties: QSPR models, particularly those available on validated platforms, are indispensable for quickly assessing a wide range of characteristics, including ADMET profiles.
-
Trustworthiness through Validation: Always compare computational results with available experimental data for the target molecule or its closest structural isomers to build confidence in the model's predictions.
By combining these methods, researchers can generate a comprehensive profile of this compound, accelerating research and development while minimizing experimental overhead.
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Role of branched alkanes in tribology and boundary lubrication
Application Notes & Protocols
Introduction: The Challenge of Lubrication at the Nanoscale
In the realm of tribology—the science of interacting surfaces in relative motion—the prevention of friction and wear is paramount for the efficiency and longevity of mechanical systems. Lubrication regimes are typically classified by the thickness of the lubricant film separating the surfaces. While hydrodynamic lubrication involves a thick fluid film that completely separates the surfaces, many real-world applications operate under high loads or low speeds, forcing the system into the boundary lubrication regime.[1][2]
Under boundary lubrication, the lubricant film is reduced to a thickness of only a few molecules, and direct asperity-to-asperity contact can occur.[2] In this severe environment, the bulk properties of the lubricant, such as viscosity, become less important than the chemical and physical properties of the molecules at the interface.[1] The primary components of many lubricant base oils are alkanes, simple hydrocarbons that form the backbone of the formulation.[1][3] The molecular architecture of these alkanes—specifically, the distinction between linear (n-alkanes) and branched (isoalkanes)—critically dictates their performance and is the focus of these application notes.[1][4]
The Core Principle: Molecular Architecture and Interfacial Ordering
The fundamental difference in the tribological behavior of linear versus branched alkanes stems from their ability to self-organize under the extreme pressures found in boundary-lubricated contacts.
Linear Alkanes: The Formation of High-Shear, Ordered Films
Under high confinement pressure, linear alkane molecules, with their straight, flexible chains, tend to align parallel to each other and the sliding surfaces. This alignment results in the formation of dense, ordered, and sometimes solid-like layers.[1] While these well-ordered layers can be effective at preventing direct surface contact and wear, their high degree of intermolecular packing leads to a high shear strength. Consequently, a significant force is required to shear these layers, resulting in a higher coefficient of friction.[1]
Branched Alkanes: Disrupting Order for Lower Friction
Branched alkanes possess an irregular, three-dimensional structure due to their methyl or longer alkyl side groups.[1] This inherent irregularity is the key to their tribological advantage in many boundary lubrication scenarios.
-
Mechanism of Action: The side branches act as structural defects that sterically hinder the molecules from packing into a dense, crystalline arrangement.[1] This disruption of molecular ordering prevents the formation of a high-shear, solid-like film. The resulting lubricating layer is more amorphous and fluid-like, exhibiting a lower shear strength and, therefore, a lower coefficient of friction.[1]
The diagram below illustrates this fundamental difference in interfacial behavior.
Caption: Linear vs. Branched Alkane Packing Under Pressure.
Key Applications and Performance Characteristics
The unique properties of branched alkanes make them essential components in high-performance lubricant formulations.
High-Performance Base Oils
Branched alkanes are the building blocks of synthetic lubricants like poly-α-olefins (PAOs).[5][6] These synthetically produced hydrocarbons offer superior performance compared to conventional mineral oils. Their branched structure provides:
-
Excellent Low-Temperature Fluidity: The irregular molecular shape inhibits crystallization, leading to very low pour points.[4]
-
High Thermal and Oxidative Stability: The saturated, branched structure is chemically robust, resisting breakdown at high temperatures.[4][7]
-
Low Volatility: For a given viscosity, branched alkanes are less volatile than their linear counterparts, reducing oil consumption.[7]
Viscosity Index (VI) Improvers
One of the most critical roles for branched polymers is as Viscosity Index (VI) Improvers.[8][9][10] Lubricating oil's viscosity naturally decreases as temperature increases. VI improvers are long-chain, highly branched polymers that are added to the base oil to counteract this effect.
-
Mechanism of VI Improvement: At low temperatures, the polymer coil is contracted and has a minimal impact on the oil's viscosity. As the temperature rises, the polymer expands due to increased solvation power, and the expanded molecule increases the fluid's resistance to flow, thereby increasing its viscosity.[8] This expansion counteracts the natural thinning of the base oil, resulting in a more stable viscosity across a wide temperature range.[8][11]
Caption: Mechanism of a Branched Polymer as a VI Improver.
Quantitative Performance Data
The choice between linear and branched alkanes involves trade-offs. While branching often reduces boundary friction, factors like chain length also play a significant role in wear protection. Longer chain molecules, regardless of branching, tend to provide better wear resistance.[12][13][14]
| Parameter | Linear Alkane (e.g., n-Hexadecane) | Branched Alkane (e.g., Iso-octane) | Rationale & Causality |
| Coefficient of Friction | Higher | Lower | Branching disrupts ordered, high-shear layers, leading to easier shearing and lower friction.[1] |
| Wear Protection | Generally Good to Excellent | Moderate to Good | Longer, linear chains can form persistent films that reduce wear, though friction may be higher.[13][14] |
| Pour Point | Higher | Lower | Irregular branched structure inhibits crystallization and solidification at low temperatures.[4][15] |
| Viscosity Index (VI) | Lower | Higher | Branched structures provide a more stable viscosity profile with changing temperature. |
| Thermal Stability | Good | Excellent | Highly branched synthetic structures (e.g., PAOs) have superior resistance to thermal degradation.[4][7] |
Note: This table presents generalized trends. Absolute values depend on specific molecular structures, chain lengths, and test conditions.
Experimental Protocols
Evaluating the tribological performance of branched alkanes requires standardized testing to ensure data is reliable and comparable. The following is a generalized protocol for a common tribological test.
Protocol: Evaluating Lubricant Performance with a Pin-on-Disk Tribometer
Objective: To quantify the coefficient of friction (COF) and wear rate for a lubricant formulation containing branched alkanes under boundary lubrication conditions.
Materials & Equipment:
-
Pin-on-Disk Tribometer
-
Test Pins and Disks (e.g., AISI 52100 steel, hardened and polished)
-
Ultrasonic bath
-
Solvents for cleaning (e.g., hexane, isopropanol)
-
Test Lubricant (base oil + branched alkane of interest)
-
Reference Lubricant (e.g., pure base oil or a linear alkane)
-
Optical Profilometer or Microscope for wear scar analysis
Workflow Diagram:
Caption: Workflow for Tribological Performance Evaluation.
Step-by-Step Methodology:
-
Preparation and Cleaning (Causality: To remove contaminants that would alter interfacial chemistry and test results):
-
Submerge the test pin and disk in hexane and sonicate for 15 minutes.
-
Repeat the process with isopropanol.
-
Dry the components with clean, compressed air and store them in a desiccator until use.
-
Prepare the test lubricant by blending the branched alkane into the base oil at the desired concentration (e.g., 5% w/w). Ensure homogeneity through stirring or sonication.
-
-
Test Setup:
-
Securely mount the disk onto the rotating stage of the tribometer.
-
Fix the pin into the stationary holder.
-
Apply a small, consistent volume of the test lubricant to the disk's surface (e.g., 0.5 mL) to ensure a fully lubricated contact.
-
-
Parameter Configuration (Causality: Parameters are chosen to ensure the system operates in the boundary lubrication regime):
-
Set the normal load (e.g., 10 N). The load should be high enough to create high contact pressure.
-
Set the sliding speed (e.g., 0.1 m/s). Lower speeds favor boundary lubrication.
-
Set the test duration (e.g., 3600 seconds).
-
If applicable, set the environmental chamber to the desired test temperature (e.g., 100°C).
-
-
Test Execution and Data Acquisition:
-
Bring the pin into contact with the disk under the specified load.
-
Begin rotation and start data acquisition. The system will record the tangential (friction) force and normal force over time.
-
The coefficient of friction is calculated automatically as Friction Force / Normal Force.
-
-
Post-Test Analysis (Causality: To quantify material loss and correlate it with friction data):
-
After the test, carefully clean the pin and disk with a solvent to remove residual lubricant.
-
Analyze the wear scar on the disk and the wear flat on the pin using an optical profilometer or microscope.
-
Measure the dimensions of the wear scar (e.g., width and depth) to calculate the wear volume.
-
Calculate the specific wear rate to normalize for load and sliding distance.
-
-
Validation:
-
Repeat the entire procedure at least three times for each lubricant to ensure repeatability and statistical significance.
-
Run control experiments with the pure base oil and/or a reference linear alkane for comparison.
-
Conclusion
The strategic use of branched alkanes is a cornerstone of modern lubricant design. Their irregular molecular architecture fundamentally disrupts the formation of high-shear interfacial films that are characteristic of linear alkanes under boundary lubrication. This leads to lower friction and enables the formulation of high-performance synthetic base oils and advanced viscosity index improvers. For researchers and formulation scientists, understanding these structure-property relationships is critical for developing next-generation lubricants with enhanced efficiency, durability, and operational range.
References
- Types of Lubrication: Boundary vs Hydrodynamic Lubrication | ORAPI Asia. (n.d.). ORAPI Asia.
- Hsu, S. M., & Gates, R. S. (2005). Boundary Lubricating Film: Formation and Lubrication Mechanism. Tribology International, 38(3). NIST.
- Hsu, S. M., & Gates, R. S. (2005). Boundary Lubricating Film: Formation and Lubrication Mechanism. Tribology International. ResearchGate.
- Komvopoulos, K., Saka, N., & Suh, N. P. (1985). The Mechanism of Friction in Boundary Lubrication. Journal of Tribology, 107(4), 452–462. ASME Digital Collection.
- Synthesis of Branched Biolubricant Base Oil from Oleic Acid. (n.d.). ResearchGate.
- Boundary Lubrication Mechanisms - A Systems Approach. (2006). Argonne National Laboratory.
- Pan, L., Lu, Z., Lu, X., & Cui, J. (2020). Molecular Dynamics Simulation on Thin-Film Lubrication of a Mixture of Three Alkanes. Materials, 13(17), 3689. MDPI.
- Wang, C., et al. (2017). Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals. ChemSusChem, 10(20). PubMed.
- Athaley, A., et al. (2019). Branched Bio-Lubricant Base Oil Production through Aldol Condensation. ChemSusChem, 12(21). PubMed.
- Pan, L., Lu, Z., Lu, X., & Cui, J. (2020). Molecular Dynamics Simulation on Thin-Film Lubrication of a Mixture of Three Alkanes. Materials, 13(17), 3689. PubMed.
- Al-saber, A. Y., Zayr, M. S., & Al-amiery, A. A. (2022). Structural and viscosity studies of dendritic hyper branched polymer as viscosity index improvers. Scientific Reports, 12(1), 1957. NIH.
- Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition. (2017). ChemSusChem, 10(24). PubMed.
- Garmrudi, A. B., et al. (2022). The Investigation of Viscometric Properties of the Most Reputable Types of Viscosity Index Improvers in Different Lubricant Base Oils: API Groups I, II, and III. Polymers, 14(1). MDPI.
- Lubrecht, A. A., & Persson, B. N. J. (2003). Squeezing molecular thin alkane lubrication films between curved solid surfaces with long-range elasticity. The Journal of Chemical Physics, 119(4). AIP Publishing.
- A molecular dynamics simulation of boundary lubrication: The effect of n-alkanes chain length and normal load. (n.d.). ResearchGate.
- Persson, B. N. J., & Lubrecht, A. A. (2003). Squeezing molecular thin alkane lubrication films between curved solid surfaces with long-range elasticity: Layering transitions and wear. The Journal of Chemical Physics, 119(4). R Discovery.
- Viscosity Index Improvers. (n.d.). DeveLub.
- Tribological properties of alkanes in confined systems; A molecular dynamics analysis of nano-powder compaction processes. (n.d.). ResearchGate.
- Comparison of the effects of the lubricant-molecule chain length and the viscosity on the friction and wear of diamond-like-carbon coatings and steel. (n.d.). ResearchGate.
- A Brief Note on Alkanes and its Applications. (2021). Journal of Physical Chemistry & Biophysics. Longdom Publishing.
- Squeezing molecular thin alkane lubrication films between curved solid surfaces with long-range elasticity: Layering transitions and wear. (n.d.). ResearchGate.
- The effect of the number of branched hydrocarbon molecules on boundary lubrication of ZnO nanofluids by using molecular dynamics simulation. (n.d.). ResearchGate.
- Applications of Alkanes. (n.d.). Scribd.
- Viscosity Index Improvers Explained. (n.d.). Precision Lubrication Magazine.
- A Macro and Nanoconfined Tribological Study of Linear and Branched Molecules. (n.d.). ResearchGate.
- Tribocatalytically-activated formation of protective friction and wear reducing carbon coatings from alkane environment. (n.d.). NIH.
- How Polymers Behave as Viscosity Index Improvers in Lubricating Oils. (n.d.). Scilit.
- Study on Lubrication Characteristics of C4-Alkane and Nanoparticle during Boundary Friction by Molecular Dynamics Simulation. (2022). Lubricants, 10(5). MDPI.
- Squeezing molecular thin alkane lubrication films between curved solid surfaces with long-range elasticity. (n.d.). SciSpace.
- A review of advances in tribology in 2020–2021. (n.d.). NIH.
- Squeezing Molecularly Thin Alkane Lubrication Films: Layering Transitions and Wear. (2004). Tribology Letters, 16(4). Springer.
- Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry.
- Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing GC × GC-ToFMS. (2018). University of Birmingham.
- Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49). PubMed.
- Perspective of Tribological Mechanisms for α-Alkene Molecules with Different Chain Lengths from Interface Behavior. (n.d.). NIH.
- What effect does branching of an alkane chain have class 12 chemistry CBSE. (n.d.). Vedantu.
- The detailed composition of alkane series (straight, branched and...). (n.d.). ResearchGate.
- Characterization of Branched-Chain Fatty Acids as Organic Friction-Modifier Additives for Boundary Lubrication. (n.d.). Tohoku University.
- Additive influence on wear and friction performance of environmentally adapted lubricants. (n.d.). Luleå University of Technology.
- Thin Film Lubrication. (2017). YouTube.
- Thin film lubrication in the past 20 years. (n.d.). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-propyloctane
Introduction
Welcome to the technical support guide for the synthesis of 3-Methyl-4-propyloctane. This document is designed for researchers, chemists, and drug development professionals who are undertaking the synthesis of this branched alkane. The synthesis of acyclic, highly substituted hydrocarbons like this compound presents unique challenges, primarily centered around the controlled formation of carbon-carbon bonds and the management of stereochemistry.[1][2] Given that both C3 and C4 are chiral centers, achieving stereochemical purity is a significant hurdle.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions. We will explore plausible synthetic strategies and address the practical difficulties that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include:
-
Carbon-Carbon Bond Formation: Efficiently coupling the necessary alkyl fragments to construct the C12 backbone with the desired branching is non-trivial. Standard methods like Grignard or Corey-House reactions are often employed, each with its own set of limitations.[3][4][5]
-
Stereocontrol: The target molecule contains two chiral centers (at C3 and C4).[1] Controlling the relative and absolute stereochemistry to obtain a single stereoisomer is a major synthetic obstacle and often requires advanced asymmetric synthesis techniques.[2][6]
-
Purification: As a non-polar hydrocarbon, this compound can be difficult to separate from structurally similar side-products and unreacted starting materials using standard chromatography. Its high boiling point also makes distillation challenging.[7][8]
-
Lack of Activating Functional Groups: Alkanes are generally inert.[9][10] Synthesizing them often involves creating a more functionalized precursor (like an alkene or alcohol) which is then reduced in the final step.[1][11]
Q2: Which synthetic strategies are most viable for this molecule?
A2: A convergent approach is generally most effective. Plausible strategies include:
-
Grignard Reagent Addition to a Ketone: This involves reacting an organomagnesium halide (Grignard reagent) with a ketone to form a tertiary alcohol intermediate, which is then deoxygenated.[4][12] For this target, two primary disconnections are logical:
-
Route A: 3-Methyl-4-octanone + Propylmagnesium bromide.
-
Route B: 4-Propyl-3-heptanone + Ethylmagnesium bromide.
-
-
Corey-House Synthesis: This method uses a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[3][5][13] It is excellent for forming C-C bonds but works best with primary and secondary alkyl halides.[3][14] A possible disconnection involves reacting lithium dipropylcuprate with 3-methyl-4-bromooctane.
-
Wittig Reaction followed by Hydrogenation: A phosphorus ylide can react with a ketone or aldehyde to form an alkene, which is then hydrogenated to the alkane.[15][16][17] This transfers the challenge to synthesizing the correct alkene precursor.[1]
Q3: How can I control the stereochemistry at the C3 and C4 positions?
A3: Achieving stereocontrol is complex and typically requires one of the following approaches:
-
Chiral Pool Synthesis: Start with an enantiomerically pure building block from a natural source.[6]
-
Use of Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction, and is then removed.[6]
-
Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer over the other. This is common in hydrogenation or C-C coupling reactions.
-
Resolution: Separate a racemic mixture of the final product or a key intermediate. This can be done via chiral chromatography or by forming diastereomeric salts with a resolving agent.[6]
Q4: What are the best methods for purifying the final alkane product?
A4: Purification of a non-polar, high-boiling alkane requires specific techniques:
-
Urea Adduction: This technique can selectively crystallize linear n-alkanes from a mixture, leaving branched isomers like this compound in the solution.[7]
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with a non-polar solvent system (e.g., hexane) can separate isomers. Non-aqueous reverse-phase chromatography is also an option.[7][8]
-
Molecular Sieves: Certain molecular sieves can be used to selectively adsorb alkanes based on their size and shape, aiding in isomer separation.[18]
-
Fractional Distillation under Vacuum: While challenging due to potentially similar boiling points of isomers, this can be effective if side products have significantly different volatilities.
Troubleshooting Guide by Synthetic Route
This section provides troubleshooting for specific issues you might encounter based on the chosen synthetic pathway.
Route 1: Grignard Synthesis Pathway
This pathway involves the addition of a Grignard reagent to a ketone, followed by deoxygenation (e.g., dehydration and hydrogenation).
Workflow Diagram: Grignard Synthesis Route
Caption: Workflow for Grignard-based synthesis of the target alkane.
Problem 1: Grignard reagent formation fails to initiate.
-
Symptom: The magnesium turnings remain shiny, and no exothermic reaction or bubbling is observed after adding a portion of the alkyl halide.
-
Potential Causes & Solutions:
| Cause | Solution |
| Passive MgO Layer | The surface of the magnesium is coated with a passivating oxide layer.[19] Activate it by adding a small crystal of iodine (the purple color will fade upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a dry glass rod.[19] |
| Presence of Moisture | Grignard reagents are extremely strong bases and are quenched by water.[4] Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[19] |
| Poor Reagent Quality | The alkyl halide may be old or contain inhibitors. The magnesium may be of low quality. Use freshly distilled alkyl halide and high-purity magnesium turnings. |
Problem 2: Low yield of tertiary alcohol after reaction with the ketone.
-
Symptom: Analysis of the crude product shows a large amount of unreacted ketone and/or a dimeric alkane (from Wurtz coupling).
-
Potential Causes & Solutions:
| Cause | Solution |
| Enolization of Ketone | The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone instead of attacking the carbonyl.[4] This is more common with sterically hindered ketones. Perform the reaction at a lower temperature (0 °C or -78 °C). Consider using CeCl₃ to pre-complex with the ketone, which increases its electrophilicity and reduces enolization. |
| Wurtz Coupling | The Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form R-R.[19] This is favored by high local concentrations of alkyl halide. Add the alkyl halide slowly and dilute to the Grignard suspension to prevent this side reaction. |
| Inaccurate Reagent Concentration | If the concentration of the Grignard reagent is unknown, you may be using a stoichiometric excess of the ketone.[4] It is best practice to titrate a small aliquot of the prepared Grignard reagent before the main reaction.[4] |
Route 2: Corey-House Synthesis Pathway
This route involves the coupling of a lithium dialkylcuprate (Gilman reagent) with a suitable alkyl halide.
Troubleshooting Decision Tree: Corey-House Synthesis
Caption: Decision tree for troubleshooting the Corey-House synthesis.
Problem 1: The reaction yields mainly elimination products instead of the coupled alkane.
-
Symptom: GC-MS or NMR analysis shows alkenes as the major product.
-
Potential Cause: The alkyl halide used is sterically hindered (tertiary or a bulky secondary halide).[14] The Gilman reagent, being a strong base, will promote an E2 elimination reaction over the desired SN2-like coupling.[14]
-
Solution: The Corey-House synthesis is generally not suitable for tertiary alkyl halides.[3][13][14] You must redesign your synthetic route to use a primary or less-hindered secondary alkyl halide as the electrophile.
Problem 2: No reaction occurs, and starting materials are recovered.
-
Symptom: TLC or GC analysis shows only the starting alkyl halide after the reaction and workup.
-
Potential Cause: The Gilman reagent may have decomposed or was not formed correctly. Lithium dialkylcuprates are sensitive and can decompose if the temperature is not kept low or if the cuprous iodide (CuI) is impure.
-
Solution: Use freshly purchased, high-purity CuI. Ensure the alkyllithium is added to the CuI slurry at a very low temperature (typically -78 °C to -40 °C). The formation of the Gilman reagent is often indicated by a color change.
Route 3: Wittig Reaction / Hydrogenation Pathway
This route uses a phosphorus ylide to convert a ketone into an alkene, which is subsequently reduced.
Problem: Low yield of alkene from the Wittig reaction.
-
Symptom: Significant amounts of the starting ketone and triphenylphosphine oxide are recovered.
-
Potential Causes & Solutions:
| Cause | Solution |
| Unstable Ylide | Simple, non-stabilized ylides are highly reactive and can be quenched by air or moisture.[17] Prepare the ylide in situ under a strictly inert atmosphere and use it immediately. |
| Steric Hindrance | A highly hindered ketone may react slowly or not at all with the ylide.[17] Gentle heating may be required, but this can also lead to ylide decomposition. Consider using a less hindered ketone/ylide pair if your retrosynthetic analysis allows. |
| Difficult Purification | The main byproduct, triphenylphosphine oxide, can be very difficult to remove from the desired alkene.[15] Its presence can make yield determination and subsequent steps challenging. Purification often requires careful column chromatography or crystallization if the product is a solid. |
| Incorrect E/Z Isomer | Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[20] The stereochemical outcome may not match the desired precursor for your target. Ensure you have chosen the correct type of ylide for the desired stereochemistry. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction
Objective: To synthesize the tertiary alcohol precursor, 3-methyl-4-propyl-octan-4-ol.
Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether or THF, propyl bromide, 3-methyl-4-octanone, saturated aq. NH₄Cl solution.
Methodology:
-
Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until the purple color disappears.[19] Allow to cool.
-
Grignard Formation: Add a portion of anhydrous ether via syringe. Dissolve propyl bromide (1.1 eq.) in anhydrous ether in the dropping funnel. Add a small amount of the bromide solution to initiate the reaction (look for bubbling/gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. Stir for 1-2 hours after addition is complete.[12]
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 3-methyl-4-octanone (1.0 eq.) in anhydrous ether and add it dropwise to the stirred Grignard solution.[12]
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
References
- Corey House Reaction Definition, Synthesis, Mechanism & Uses. (n.d.). Testbook.
- Corey–House synthesis. (n.d.). Grokipedia.
- Corey House Reaction: Mechanism, Examples and Importance. (n.d.). Collegedunia.
- Solved: What is the limitations of corey house synthesis? [Chemistry]. (n.d.). Gauth.
- Díaz, D. D., & Martín, V. S. (2000). Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. The Journal of Organic Chemistry, 65(21), 7081–7088.
- Corey–House synthesis. (n.d.). In Wikipedia.
- Troubleshooting my grignard reactions : r/chemistry. (2020). Reddit.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021). Reddit.
- McCormick, J. P. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes [Video]. YouTube.
- Opportunities and challenges for n-alkane and n-alkene biosynthesis: A sustainable microbial biorefinery. (2023). Biofuel Research Journal, 10(4), 1918-1936.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (2017). PMC.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (2017). Chemical Science, 8(12), 7943-7958.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry.
- Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. (2003). Bioscience, Biotechnology, and Biochemistry, 67(8), 1785-1791.
- A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. (n.d.).
- Regioselectivity, stereoselectivity, and stereospecificity [Video]. (n.d.). Khan Academy.
- Alkane synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- The Wittig Reaction. (n.d.). Chad's Prep®.
- Purification of non polar compounds? (2022). ResearchGate.
- Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023). MDPI.
- RU2574402C1 - Method for purification of alkanes from admixtures. (n.d.). Google Patents.
- Key Concepts in Stereoselective Synthesis. (n.d.).
- The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry [Video]. (2014, March 14). YouTube.
- 20.4. The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning.
- Ninja technique to purify organic compounds- synthetic chemist must watch it. [Video]. (2022, July 16). YouTube.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
- This compound. (n.d.). PubChem.
- This compound-2,6-diol. (n.d.). PubChem.
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Technical Support Center: Optimizing Yield of 3-Methyl-4-propyloctane Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-4-propyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this complex branched alkane. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of the Synthetic Challenge
This compound is a saturated hydrocarbon featuring two chiral centers at the C3 and C4 positions.[1] Its synthesis is non-trivial and requires precise control over carbon-carbon bond formation and subsequent functional group manipulation. A common and robust strategy involves a convergent approach: constructing a tertiary alcohol intermediate with the correct carbon skeleton via a Grignard reaction, followed by a deoxygenation step to yield the target alkane.[2]
This guide focuses on this two-stage pathway, addressing common pitfalls and providing detailed troubleshooting for each step.
Recommended Synthetic Workflow
The recommended pathway involves the synthesis of the precursor ketone, 3-methyloctan-4-one, followed by a Grignard reaction with propylmagnesium bromide to form the tertiary alcohol, 3-methyl-4-propyloctan-4-ol. The final step is the deoxygenation of this alcohol to produce this compound.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: The Grignard Reaction
The formation of the C4-C5 bond by reacting propylmagnesium bromide with 3-methyloctan-4-one is a critical step. Success here hinges on the careful preparation and handling of the highly reactive Grignard reagent.[3][4]
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve them?
A1: This is a classic issue in Grignard synthesis. The two primary culprits are a passivating magnesium oxide layer on the magnesium turnings and the presence of trace moisture.[2] Grignard reagents are potent bases and will be quenched by even minute amounts of water.[5]
Troubleshooting Steps:
-
Ensure Absolute Dryness: All glassware (flask, condenser, dropping funnel) must be rigorously dried. Flame-drying under vacuum or oven-drying overnight (>120°C) and cooling under a stream of dry inert gas (Argon or Nitrogen) is mandatory.[2]
-
Activate the Magnesium: The surface of magnesium ribbon or turnings is coated with a layer of MgO that prevents reaction.[6]
-
Mechanical Activation: Briefly crush the Mg turnings with a glass rod inside the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[2] The reaction has initiated when the characteristic purple/brown color of the iodine fades. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.[6]
-
-
Solvent Purity: Use anhydrous ether (diethyl ether or THF) from a freshly opened bottle or one that has been appropriately dried and distilled.
Q2: My yield of the tertiary alcohol is consistently low, and I observe significant amounts of starting ketone and other byproducts. What side reactions are occurring?
A2: Low yields are typically due to competing side reactions that consume either the Grignard reagent or the ketone. The main side reactions are enolization of the ketone, reduction of the ketone, and Wurtz-type coupling.[2][7]
| Side Reaction | Causality & Explanation | Recommended Solution |
| Enolization | The Grignard reagent acts as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[7] This consumes both reagents without forming the desired C-C bond. Upon workup, the starting ketone is regenerated. | Perform the reaction at low temperature (e.g., dropwise addition of the ketone to the Grignard reagent at 0°C or -78°C) to favor the nucleophilic addition pathway, which has a lower activation energy. |
| Reduction | If the Grignard reagent has a β-hydrogen (like propylmagnesium bromide), it can reduce the ketone via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[7] This produces a secondary alcohol and propene. | This is an inherent reactivity pattern. While low temperatures can help, this side reaction is difficult to eliminate completely. Ensuring a slight excess of the Grignard reagent can help drive the primary reaction to completion. |
| Wurtz Coupling | The Grignard reagent (R-MgX) can couple with the alkyl halide (R-X) used in its preparation to form R-R (in this case, hexane). This reduces the effective concentration of your active reagent.[2] | Add the alkyl halide slowly to the magnesium turnings during reagent preparation to maintain a low concentration of R-X, minimizing the coupling side reaction. |
Stage 2: Deoxygenation of 3-Methyl-4-propyloctan-4-ol
Removing the hydroxyl group from the tertiary alcohol is the final step to form the alkane. The two most common methods are the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions.[8][9] The choice is critical and depends on the stability of your substrate.
Q3: How do I choose between the Clemmensen and Wolff-Kishner reductions?
A3: The choice is dictated by the functional group tolerance of your molecule. Since 3-methyl-4-propyloctan-4-ol has no other sensitive functional groups, both methods are theoretically viable. However, tertiary alcohols can be prone to rearrangement under the strongly acidic conditions of the Clemmensen reduction. Therefore, the Wolff-Kishner reduction is often preferred for its milder conditions towards the carbon skeleton. The Clemmensen reduction is typically used to reduce aldehydes and ketones directly to alkanes.[10][11] To use it here, one would need to consider a different synthetic route that produces a ketone with the full carbon skeleton. For the deoxygenation of the tertiary alcohol, a two-step procedure of elimination to the alkene followed by hydrogenation is a more reliable alternative to direct reduction. However, if direct reduction of a ketone precursor is desired, the following decision logic applies.
Caption: Decision tree for choosing a deoxygenation method.
Q4: I am attempting a Wolff-Kishner reduction but my yields are low and the reaction is messy. What is going wrong?
A4: The Wolff-Kishner reduction requires harsh conditions (strong base, high temperatures), which can lead to side reactions.[12][13] The key intermediate is a hydrazone, formed by the condensation of hydrazine with a carbonyl.[14][15]
Common Issues & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to the hydrazone can be slow or incomplete, especially with sterically hindered ketones.
-
Azine Formation: A common side reaction involves the reaction of the hydrazone intermediate with another molecule of the starting ketone, forming an azine byproduct, which is stable under the reaction conditions.[15]
-
Huang-Minlon Modification: This is the most common and reliable variant of the Wolff-Kishner reaction. It involves carrying out the reaction in a high-boiling, protic solvent like diethylene glycol.[16] This allows the temperature to be raised sufficiently (>180°C) to drive the decomposition of the hydrazone intermediate to the alkane and nitrogen gas. Using hydrazine hydrate and KOH in diethylene glycol is a standard and effective protocol.[12]
Stage 3: Purification
Q5: What is the best method to purify the final product, this compound?
A5: this compound is a high-boiling liquid (est. b.p. 197°C).[17] Attempting to distill it at atmospheric pressure may lead to decomposition. Therefore, vacuum fractional distillation is the method of choice.[18][19]
-
Principle: Reducing the pressure above the liquid lowers its boiling point, allowing distillation to occur at a lower temperature where the compound is more stable.[18]
-
Fractional Distillation: This technique is necessary to separate the target alkane from any close-boiling impurities, such as unreacted starting materials or byproducts from side reactions. It uses a fractionating column to achieve multiple theoretical vaporization-condensation cycles, providing a much better separation than simple distillation.[20]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-propyloctan-4-ol (Grignard Step)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Grignard Formation: In the dropping funnel, place a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether. Add a small portion to the magnesium and gently warm the flask until the iodine color disappears, indicating initiation. Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir for 1 hour.
-
Addition of Ketone: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 3-methyloctan-4-one[21] (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Deoxygenation via Huang-Minlon (Wolff-Kishner) Reduction
Note: This protocol is for the direct reduction of a ketone. To deoxygenate the tertiary alcohol from Protocol 1, it must first be oxidized to the corresponding ketone, or more commonly, dehydrated to an alkene and then hydrogenated.
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone (e.g., 3-methyl-4-propyloctan-5-one) (1.0 eq), potassium hydroxide (KOH) (4.0 eq), and diethylene glycol.
-
Hydrazone Formation: Add hydrazine monohydrate (5.0 eq) to the mixture.[12]
-
Reaction: Heat the mixture to 110-130°C for 1 hour to form the hydrazone. Then, increase the temperature to 190-200°C to distill off water and drive the reaction. The evolution of nitrogen gas should be observed. Maintain this temperature for 4-5 hours until gas evolution ceases.[12]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with a nonpolar solvent like hexane or pentane.
-
Purification: Wash the combined organic extracts with dilute HCl and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent. Purify the resulting crude alkane by vacuum fractional distillation.
References
- Wikipedia. Clemmensen reduction. [Link]
- BYJU'S. Clemmensen Reduction reaction. [Link]
- NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]
- Master Organic Chemistry. Clemmensen Reduction of Ketones/Aldehydes to Alkanes. [Link]
- Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]
- Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
- PubMed. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species. [Link]
- Organic Chemistry Portal. Clemmensen Reduction. [Link]
- Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
- ACS Publications. Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. [Link]
- Wikipedia. Wolff–Kishner reduction. [Link]
- Pharmaguideline. Wolff Kishner Reduction. [Link]
- ACS Publications. Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species (Supporting Info). [Link]
- ACS Publications. Enantioselective Synthesis of Alkyl-Branched Alkanes (Figshare). [Link]
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- Vedantu.
- Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]
- Collegedunia. Corey House Reaction: Mechanism, Examples and Importance. [Link]
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- Organic Chemistry Tutor.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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- Wikipedia. Grignard reagent. [Link]
- Allen Institute.
- Chemistry Steps. The Coupling Reactions of Gilman Reagents. [Link]
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- ResearchGate. Complexes of the Gilman Reagent with Double Bonds across the π−σ Continuum. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Google Patents.
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- Chem-Station.
- Wikipedia. Reactions of organocopper reagents. [Link]
- National Institutes of Health (NIH). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. [Link]
- Master Organic Chemistry. Gilman Reagents (Organocuprates)
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Technical Support Center: Troubleshooting Side Reactions in the Grignard Synthesis of Alkane Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the Grignard synthesis of alkane precursors. As a cornerstone of carbon-carbon bond formation, the Grignard reaction is powerful, yet its success is frequently hampered by a variety of competing reaction pathways.[1] This document is structured to provide not just solutions, but a foundational understanding of the causality behind these experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when preparing Grignard reagents for alkane synthesis?
A1: The most prevalent side reactions include:
-
Wurtz-type Coupling: Formation of a homocoupled product (R-R) from the reaction of the Grignard reagent (R-MgX) with the starting alkyl halide (R-X).[2][3]
-
Reaction with Protic Sources: Grignard reagents are strong bases and will be quenched by water, alcohols, or any molecule with an acidic proton, forming an alkane (R-H), which can be a desired product or a wasteful side reaction depending on the synthetic goal.[4][5][6]
-
Oxidation: Reaction with atmospheric oxygen can form alkoxides (R-OMgX) or hydroperoxides, which yield alcohols upon workup.[4][7][8]
-
Beta-Hydride Elimination: Particularly with sterically hindered or secondary/tertiary alkyl halides, this pathway can lead to the formation of alkenes.[9][10]
Q2: My Grignard reaction is not initiating. What are the primary causes?
A2: Failure to initiate is a classic Grignard problem, almost always stemming from two issues:
-
Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[4][11][12]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts in glassware or solvents will quench the reagent as it forms, preventing the reaction from sustaining itself.[1][4][12][13]
Q3: I see a significant amount of a dimeric (R-R) byproduct in my analysis. How can I minimize this?
A3: This byproduct is from a Wurtz-type coupling reaction.[2] Its formation is promoted by higher temperatures and high concentrations of the alkyl halide.[2][3][5] To minimize it, you should ensure slow, dropwise addition of your alkyl halide to the magnesium suspension to maintain a low instantaneous concentration. Maintaining a gentle reflux, without excessive heating, is also critical.[5]
Q4: Can I use solvents other than diethyl ether or THF?
A4: While diethyl ether and tetrahydrofuran (THF) are standard due to their ability to solvate and stabilize the Grignard reagent through coordination, other ethereal solvents can be used.[1][4][8][14] For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a greener alternative that can sometimes suppress Wurtz coupling more effectively than THF.[15][16] It is critical that any solvent used is anhydrous and free of peroxides, which can also lead to unwanted byproducts.[13]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Reaction Failure to Initiate
Symptoms:
-
Magnesium turnings remain shiny and unreactive.
-
No exotherm (heat generation) is observed after adding a portion of the alkyl halide.
-
The characteristic cloudy, grey/brown appearance of a forming Grignard reagent does not develop.[11]
Causality and Root Causes: The reaction's initiation is an induction-period-dependent process where the passivating MgO layer must be breached to expose the reactive metal.[4][11] If this layer is too thick or if quenching agents like water are present, the reaction cannot start.
Solutions and Protocols:
1. Magnesium Activation: The goal is to create fresh, oxide-free surfaces on the magnesium.
-
Mechanical Activation: In a completely dry, inert atmosphere, gently crush the magnesium turnings with a glass rod against the side of the flask. This physically breaks the oxide layer.[4][17]
-
Chemical Activation: Use a small amount of an activating agent.
-
Iodine: Add a single small crystal of iodine to the flask with the magnesium. The iodine etches the metal surface. A successful initiation is often signaled by the disappearance of the purple/brown iodine color.[4][11][17]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form ethylene gas (observed as bubbling) and MgBr₂, cleaning the surface.[4][11][18]
-
Protocol: Chemical Activation of Magnesium
-
Flame-dry the reaction flask under vacuum and cool under a stream of dry argon or nitrogen.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine OR ~5 mol% of 1,2-dibromoethane.
-
Add a small volume of your anhydrous ether solvent and a few drops of the alkyl halide.
-
Gently warm the mixture with a heat gun until initiation is observed (bubbling, color change, or gentle reflux).
-
Once initiated, proceed with the slow addition of the remaining alkyl halide.
2. Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C overnight or flame-dry thoroughly under vacuum and cool under an inert atmosphere.[13]
-
Solvents: Use freshly opened anhydrous grade solvents or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
Problem 2: Low Yield & High Homocoupling (Wurtz-type) Byproduct
Symptoms:
-
GC-MS or NMR analysis shows a significant peak corresponding to the R-R dimer.
-
The yield of the desired product is substantially lower than expected.
Causality and Root Causes: The Wurtz-type reaction, R-MgX + R-X → R-R + MgX₂, competes with the formation of the Grignard reagent.[2][19] This side reaction is particularly problematic with more reactive alkyl halides (e.g., iodides and bromides) and is accelerated by high local concentrations of the alkyl halide and elevated temperatures.[2]
Solutions and Protocols:
-
Controlled Addition: Add the alkyl halide solution dropwise using an addition funnel. The rate should be adjusted to maintain a steady, gentle reflux without external heating, harnessing the reaction's exotherm.[5] This keeps the concentration of unreacted R-X low.
-
Temperature Management: If the reaction is too vigorous, cool the flask in a water bath to moderate the rate. Excessive heating to force the reaction often favors coupling.
-
Solvent Choice: For reactive halides like benzyl bromide, using 2-MeTHF instead of THF has been shown to significantly suppress Wurtz coupling.[15]
| Parameter | Impact on Wurtz Coupling | Recommendation |
| Addition Rate | High rate increases local [R-X], favoring coupling. | Slow, dropwise addition to maintain gentle reflux. |
| Temperature | Higher temperatures accelerate the coupling reaction.[3][5] | Maintain temperature at the solvent's gentle reflux. Use external cooling if necessary. |
| Alkyl Halide | Reactivity order: R-I > R-Br > R-Cl. More reactive halides couple more easily. | Use alkyl bromide or chloride if possible. If iodide is necessary, be meticulous with temperature and addition rate. |
| Solvent | THF can sometimes promote more coupling than Et₂O or 2-MeTHF.[15] | Consider 2-MeTHF, especially for reactive systems. |
Problem 3: Formation of Alcohols (R-OH) and Other Oxygenated Byproducts
Symptoms:
-
Isolation of the corresponding alcohol (R-OH) of the Grignard reagent itself, not from reaction with a carbonyl substrate.
Causality and Root Causes: Grignard reagents react rapidly with molecular oxygen.[8] This reaction proceeds through a radical mechanism to form an alkylperoxy magnesium halide (R-OO-MgX), which can then react with another Grignard molecule to yield two equivalents of the alkoxide (R-O-MgX).[7] Hydrolytic workup then produces the alcohol R-OH.
Solutions and Protocols:
-
Inert Atmosphere: The entire process, from drying glassware to the final quench, must be conducted under a positive pressure of an inert gas like dry argon or nitrogen.
-
Degassing Solvents: While often unnecessary for standard procedures, for highly sensitive substrates, sparging the solvent with argon before use can remove dissolved oxygen.
Workflow: Inert Atmosphere Reaction Setup
Caption: Basic workflow for maintaining an inert atmosphere.
Problem 4: Formation of Alkenes (Elimination)
Symptoms:
-
Detection of alkene byproducts, especially when using secondary or tertiary alkyl halides.
Causality and Root Causes: If the alkyl group has a hydrogen on the beta-carbon, beta-hydride elimination can occur, yielding an alkene and magnesium hydride halide.[9][10] This is more common for sterically hindered Grignard reagents where nucleophilic attack is slow, allowing the Grignard to act as a base.[20] While Grignard reagents are less prone to this than many transition metal alkyls, it can be a significant side reaction.[9][21][22]
Solutions:
-
Use Primary Alkyl Halides: Whenever the synthesis allows, use primary alkyl halides, as they cannot undergo this reaction.
-
Lower Temperatures: Perform the subsequent reaction of the Grignard reagent with the electrophile at lower temperatures (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway over elimination.[13]
Problem 5: Complex Product Mixtures & The Schlenk Equilibrium
Symptoms:
-
The final product is a complex mixture that is difficult to purify.
-
Reproducibility issues between batches.
Causality and Root Causes: Grignard reagents in solution are not simply 'RMgX'. They exist in a dynamic chemical equilibrium known as the Schlenk equilibrium.[4][8][23]
2 RMgX ⇌ MgX₂ + R₂Mg
The position of this equilibrium is influenced by the solvent, temperature, and the identity of the R group and halide.[23][24] The different species (RMgX, R₂Mg) can have different reactivities, potentially leading to different product distributions.[25] For example, the dialkylmagnesium (R₂Mg) is a more potent reducing agent and may favor side reactions like enolization over addition.
Solutions:
-
Consistent Solvent and Temperature: Use the same grade of solvent and maintain consistent temperature profiles between runs to minimize variability from the Schlenk equilibrium.
-
Use of Additives: In some cases, adding dioxane can precipitate MgX₂ and drive the equilibrium completely to the R₂Mg species, providing a more homogeneous reagent.[4][23] Conversely, adding salts like LiCl can break up oligomeric Grignard aggregates, increasing reactivity.[26]
Diagram: The Schlenk Equilibrium
Caption: The Schlenk equilibrium in Grignard solutions.
References
- Wikipedia. Grignard reagent. [Link]
- Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
- ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
- EPFL Graph Search.
- Chemistry Stack Exchange. Does Grignard reagent react with oxygen?. [Link]
- Quora. What is the reaction between Grignard reagent and oxygen followed by hydrolysis?. [Link]
- Reddit. Grignard reagents and BHE. [Link]
- askIITians. Why is ether used as a solvent during Grignard reactions?. [Link]
- chemeurope.com.
- ADICHEMISTRY.
- Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
- Chemistry LibreTexts. 4.
- SpringerLink.
- Green Chemistry (RSC Publishing). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]
- ACS Publications. Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies. [Link]
- Reddit. Troubleshooting my grignard reactions. [Link]
- Wikipedia. Schlenk equilibrium. [Link]
- bartleby. A common side reaction during Grignard Reactions is the Wurtz coupling... [Link]
- Fiveable. Schlenk Equilibrium Definition. [Link]
- BYJU'S. Grignard Reagent. [Link]
- ResearchGate. Physical property of solvents used for Grignard reactions. [Link]
- Chemistry LibreTexts. Wurtz reaction. [Link]
- Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. [Link]
- PMC - NIH. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. [Link]
- Quora. How to improve the percent yield in Grignard reaction. [Link]
- Filo. Give reaction Wurtz and wurtz fitting with grignard reagent. [Link]
- ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Reddit. Grignard side reactions. [Link]
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Technical Support Center: Improving Separation of Alkane Isomers by GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of alkane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common separation challenges. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a foundational understanding of the principles governing these challenging separations.
The Challenge of Separating Alkane Isomers
The separation of alkane isomers by gas chromatography presents a significant analytical challenge. Isomers possess the same molecular weight and often have very close boiling points.[1] Since GC separation on standard non-polar columns is primarily driven by differences in volatility and boiling point, co-elution is a frequent problem.[1][2] The degree and position of branching in an alkane's structure subtly alter its interaction with the GC stationary phase, further complicating the separation.[1] This guide provides a systematic approach to overcoming these challenges through methodical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate branched alkane isomers?
A: The difficulty arises from their nearly identical physical and chemical properties.[1] Isomers have the same molecular weight and subtle structural differences often lead to very similar boiling points. On conventional non-polar GC columns, where separation is mainly based on boiling point, this results in similar retention times and poor resolution.[1][2]
Q2: What is the best type of GC column for general alkane isomer analysis?
A: For a broad range of alkanes, wall-coated open tubular (WCOT) columns with a non-polar stationary phase are the industry standard.[2][3] Phases like 100% dimethylpolysiloxane (e.g., DB-1ms) or 5% phenyl-95% dimethylpolysiloxane are recommended because they separate alkanes primarily by their boiling points, following the "like dissolves like" principle.[2][4] For very volatile light hydrocarbons (C1-C6), Porous Layer Open Tubular (PLOT) columns, such as Alumina (Al₂O₃) PLOT columns, offer superior retention and selectivity.[2][5]
Q3: How does the structure of an alkane isomer affect its retention time?
A: The degree of branching impacts an alkane's volatility. Generally, more highly branched alkanes are more compact, have lower boiling points, and thus elute earlier on non-polar columns than their linear or less-branched counterparts.[1] For monomethylalkanes, isomers with the methyl group located closer to the center of the carbon chain tend to be more volatile and elute sooner.[1]
Q4: What is the fastest way to improve a poor separation?
A: The most impactful single change is often to optimize the oven temperature program.[6][7] Decreasing the temperature ramp rate (e.g., from 10 °C/min to 3 °C/min) increases the time analytes interact with the stationary phase, which can significantly enhance the resolution of closely eluting isomers.[8] This is often a more effective first step than changing the column itself.
In-Depth Troubleshooting Guide
This section addresses specific chromatographic problems with detailed explanations and actionable solutions.
Issue 1: Poor Resolution and Peak Co-elution
Poor resolution, observed as overlapping peaks or shouldering, is the most common problem in alkane isomer analysis.[4] It indicates that the chromatographic conditions are insufficient to differentiate between the analytes.
Q: My alkane isomers are co-eluting. Where should I start my troubleshooting?
A: A systematic approach is crucial. Begin by optimizing your method parameters before considering a change in hardware like the column. The logical workflow is to first adjust the temperature program, then the carrier gas flow rate, and only then evaluate the column's suitability.
Caption: A logical workflow for troubleshooting poor peak resolution.
Q: How exactly does adjusting the temperature program improve resolution?
A: Temperature programming is a powerful tool for separating complex mixtures with a wide range of boiling points.[9]
-
Slower Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives isomers more time to partition between the carrier gas and the stationary phase. This increased interaction time amplifies the small differences in their boiling points, leading to better separation.[8]
-
Lower Initial Temperature: Starting the oven at a lower temperature increases the retention of volatile, low-boiling-point isomers. This "focuses" them at the head of the column before they begin to migrate, leading to sharper peaks and better resolution of the early-eluting compounds.[10]
Q: I've optimized my temperature program, but some peaks are still merged. What's next?
A: The next step is to optimize the carrier gas flow rate. The efficiency of a GC column is highly dependent on the linear velocity of the carrier gas.[11] Both excessively high and low flow rates can cause peak broadening, which diminishes resolution.[10] Every column and carrier gas combination has an optimal flow rate (or linear velocity) that yields the maximum efficiency (the sharpest peaks). For helium, this is typically around 30-40 cm/s.[1] Adjust your flow rate to match this optimum and observe the effect on resolution.
Q: What should I do if method optimization fails? Should I change my column?
A: Yes, if optimizing the temperature and flow rate does not provide adequate separation, you should re-evaluate your column choice.[4][12] Consider the following:
-
Column Length: Resolution increases with the square root of the column length.[13] If you are using a 30 m column, switching to a 60 m column of the same phase and internal diameter will provide a significant resolution boost, albeit with longer analysis times.[4][14]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) are more efficient than larger ID columns (e.g., 0.25 mm or 0.32 mm) and will yield better resolution.[4][14] However, they have lower sample capacity and are more susceptible to overload.[13]
-
Stationary Phase: If you are using a standard non-polar column and still cannot resolve your isomers, you may need a stationary phase with a different selectivity. While less common for pure alkane analysis, a column with a slightly more polar character might introduce different intermolecular interactions that could aid separation.[15][16]
Caption: Decision logic for selecting an appropriate GC column.
Issue 2: Peak Tailing
Peak tailing, where the back half of the peak is wider than the front, can compromise peak integration accuracy and reduce the resolution between adjacent peaks.[17]
Q: All of my peaks, including the solvent peak, are tailing. What does this mean?
A: When all peaks tail, the problem is likely physical and related to the gas flow path.[17] The most common causes are:
-
Improper Column Installation: If the column is set too high or too low in the inlet, it can create "dead volume" where the sample can mix turbulently before entering the column.[17]
-
Poor Column Cut: A jagged or angled cut on the end of the column can disrupt the smooth flow of carrier gas, causing peak distortion.[17][18] Always use a ceramic scoring wafer to ensure a clean, 90-degree cut.[18]
Q: Only the later-eluting, higher-boiling alkane peaks are tailing. What is the cause?
A: This pattern points to chemical activity or contamination within the system.[17] Higher-boiling compounds move more slowly through the system and have more opportunity to interact with active sites. The primary suspects are:
-
Contaminated Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites that adsorb analytes, causing them to elute slowly and tail.[1][17]
-
Column Contamination: The first few centimeters of the GC column can become contaminated over time. Trimming 10-20 cm from the inlet end of the column can often restore performance.[17][18]
Caption: Common causes of peak tailing in GC analysis.
Data Presentation & Protocols
Table 1: GC Column Selection Guide for Alkane Isomers
| Analyte Range | Recommended Stationary Phase | Typical Dimensions (L x ID x df) | Application Notes & Rationale |
| Light Hydrocarbons (C1 - C6) | Alumina (Al₂O₃) PLOT | 50 m x 0.53 mm x 10 µm | PLOT columns provide high retention for very volatile compounds, enabling separation at above-ambient temperatures. The thick film and large ID are ideal for gas samples.[5][19] |
| Gasoline Range (C4 - C12) | 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | The standard non-polar phase for hydrocarbon analysis. Separation is based on boiling point. A 30m x 0.25mm column offers a good balance of resolution and speed.[2][13] |
| Complex Isomer Mixtures (e.g., C8-C10) | 100% Dimethylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | The increased length provides higher theoretical plates, which is necessary for resolving numerous isomers with very close boiling points.[4][14] |
| High Molecular Weight Alkanes (C20 - C40) | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.10 µm | A thin film is used to reduce retention and allow high-boiling compounds to elute at reasonable temperatures. The 5% phenyl phase offers slightly different selectivity and high thermal stability.[2][4] |
Table 2: Effect of GC Parameter Adjustments on Separation
| Parameter | Adjustment | Effect on Resolution | Effect on Analysis Time | Rationale |
| Oven Temperature | Decrease Initial Temp | Improves (for early peaks) | Increases | Increases retention of volatile compounds, improving early-eluting peak separation.[10] |
| Temperature Ramp Rate | Decrease | Improves | Increases | Allows more time for analyte-stationary phase interaction, enhancing separation of closely eluting compounds.[8][9] |
| Carrier Gas Flow Rate | Adjust to Optimum | Improves | May Increase or Decrease | Maximizes column efficiency by minimizing peak broadening (van Deemter curve minimum).[1][20] |
| Column Length | Increase | Improves | Increases | More length provides more theoretical plates, leading to better separation.[13][14] |
| Column Internal Diameter | Decrease | Improves | Decreases | Narrower columns are more efficient, producing sharper peaks and better resolution.[13][14] |
| Sample Volume / Concentration | Decrease | Improves (if overloaded) | No Change | Prevents column saturation, which causes peak fronting or broadening and loss of resolution.[1][4] |
Experimental Protocols
Protocol 1: Inlet Maintenance (Replacing Liner and Septum)
Contamination in the inlet is a primary cause of peak tailing and loss of response for higher-boiling alkanes.[17] Regular maintenance is critical.
Materials:
-
New, deactivated inlet liner and O-ring
-
New, high-quality septum
-
Forceps (clean, non-serrated)
-
Appropriate wrench for the inlet nut
Procedure:
-
Cool System: Ensure the GC inlet and oven have cooled to a safe temperature (below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut. Remove the old septum using forceps.
-
Remove Inlet Liner: Unscrew the main inlet nut. Carefully use forceps to pull the old liner straight out of the inlet.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. Clean if necessary with an appropriate solvent and lint-free swabs.[17]
-
Install New Components: Place a new, deactivated liner (with O-ring, if applicable) into the inlet. Ensure it is seated correctly.[17] Place a new, high-quality septum into the septum nut.
-
Reassemble: Re-tighten the inlet and septum nuts to the manufacturer's specification (do not over-tighten).
-
Restore Gas and Leak Check: Turn the carrier gas back on. Perform an electronic leak check around all fittings to ensure a proper seal.[17]
Protocol 2: GC Column Installation
A proper column installation is fundamental to good chromatography. An improper installation can cause leaks, peak tailing, and poor resolution.[17][18]
Materials:
-
Capillary GC column
-
New ferrules and column nuts (appropriate for your instrument)
-
Ceramic scoring wafer or capillary cutting tool
-
Small magnifying glass
-
Ruler or manufacturer's installation gauge
Procedure:
-
Cool System: Ensure the GC inlet and detector are cool.
-
Prepare Column End: Gently slide a new column nut and ferrule onto the column end.
-
Cut the Column: Using a ceramic scoring wafer, make a single, light score on the polyimide coating. Gently flex the column to break it at the score. The goal is a perfectly flat, 90-degree cut.[18]
-
Inspect the Cut: Use a small magnifying glass to ensure the cut is clean, square, and free of jagged edges or silica shards.[17] If it is not perfect, repeat the cut.
-
Set Installation Depth: Following your GC manufacturer's instructions, set the correct column insertion depth for the inlet. This is a critical step to avoid dead volume. Use a ruler or the provided gauge.
-
Install in Inlet: Carefully insert the column into the inlet to the predetermined depth. While holding the column in place, finger-tighten the column nut. Then, use a wrench to tighten it an additional half-turn. Do not over-tighten, as this can crush the column or ferrule.
-
Install in Detector: Repeat steps 3-6 for the detector end of the column, using the manufacturer's specified installation depth for the detector.
-
Verify Flow and Condition: Once installed, turn on the carrier gas and verify flow through the column (e.g., by dipping the detector end in a vial of isopropanol and looking for bubbles) before connecting it to the detector. Condition the column according to the manufacturer's instructions.
References
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. (n.d.). Benchchem.
- Troubleshooting poor resolution in chiral chromatography of alkanes. (n.d.). Benchchem.
- A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation. (n.d.). Benchchem.
- Temperature Programmed GC: Why Are All Those Peaks So Sharp? (2020). LCGC International.
- Technical Support Center: Optimizing GC Temperature Programs for Eicosane Separation. (n.d.). Benchchem.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- GC Column Types & Selection Guide. (n.d.). Shimadzu.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. (n.d.). Benchchem.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. (n.d.). Benchchem.
- Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. (2025). ResearchGate.
- Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. (2025). International Journal of Science and Research Archive.
- Guide to Choosing a GC Column. (2025). Phenomenex.
- Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography. (n.d.). Benchchem.
- The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. (n.d.). Agilent Technologies.
- Selecting a GC Column by a Specific Stationary Phase. (n.d.). Sigma-Aldrich.
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.
- Temperature Programming for Better GC Results. (2025). Phenomenex.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- GC Tips and Tricks for Method Optimization. (2018). YouTube.
- Challenges in the gas chromatography separation of alkene constitutional isomers. (n.d.). Benchchem.
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. (2020). PMC.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- GC Column Selection Guide. (n.d.). Greyhound Chromatography.
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Technical Support Center: Troubleshooting Low Conversion in Catalytic Hydrogenation
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or incomplete conversion in their hydrogenation reactions. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in chemical principles to help you diagnose and resolve issues effectively. This document is structured as a dynamic question-and-answer guide to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions & Troubleshooting Guides
Low conversion in a catalytic hydrogenation reaction can be a frustrating roadblock. The issue typically stems from one of three primary areas: the catalyst itself, the reaction conditions, or the purity of your reagents. This guide will walk you through a systematic approach to identifying the root cause.
Section 1: Catalyst Integrity and Activity
The catalyst is the heart of the hydrogenation process; its health is paramount. Problems in this area are the most common cause of low conversion.[1]
Q1: My hydrogenation reaction has stalled or shows very low conversion. What is the first and most critical component I should investigate?
A1: The first component to scrutinize is the catalyst itself. An inactive or "dead" catalyst is the most frequent culprit behind failed hydrogenation reactions.[2] Before spending significant time optimizing other parameters like temperature or pressure, you must confirm that your catalyst is active.
-
Causality: The catalyst provides the active sites where hydrogen and the unsaturated substrate adsorb and react.[3][4] If these sites are blocked, damaged, or insufficient in number, the reaction rate will plummet.
-
Actionable Advice: The quickest diagnostic is to run a small-scale control reaction with a fresh batch of catalyst from a reliable supplier.[1] If this control reaction proceeds as expected, it strongly indicates that your original catalyst batch has lost activity. Also, consider running the reaction with a standard, easy-to-reduce substrate (like cyclohexene) to confirm the catalyst's general viability.
Q2: How can I determine if my catalyst has been deactivated or poisoned?
A2: Catalyst deactivation is the loss of catalytic activity over time and can occur through several mechanisms, including poisoning, sintering (thermal degradation), or fouling (physical blockage of pores).[5][6]
-
Poisoning is a chemical deactivation where impurities bind strongly to the active sites, rendering them ineffective.[7][8] This is often irreversible. If you suspect poisoning, review the purity of your starting material, solvent, and hydrogen gas.[2] Common poisons include sulfur, lead, mercury, and even certain functional groups within your substrate or intermediates.[7][8][9]
-
Sintering occurs when the fine metal particles of the catalyst agglomerate at high temperatures, reducing the active surface area.[6] This is a form of thermal degradation. If your reaction required high temperatures, this might be the cause.
-
Fouling is a mechanical blockage of the catalyst's pores or active sites by high molecular weight byproducts or carbon deposition (coking).[5][6]
-
Leaching can occur where the active metal dissolves from its support into the reaction medium, which can be a problem in some continuous flow systems.[10]
A workflow for diagnosing catalyst issues is presented below.
Caption: Diagnostic workflow for catalyst activity.
Q3: My catalyst is fresh from the bottle, but the reaction is still sluggish. Could the catalyst loading be insufficient?
A3: Yes, insufficient catalyst loading is a common issue, especially when moving to a larger scale.[1] The amount of catalyst must be adequate for the quantity of substrate.
-
Causality: The overall reaction rate is dependent on the number of available active sites. If the substrate-to-catalyst ratio is too high, the catalyst can become saturated, and the reaction becomes zero-order with respect to the substrate concentration, meaning the rate is limited by the catalyst's turnover frequency.
-
Actionable Advice: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a typical loading ranges from 1-10 wt% of the substrate mass.[1] If you are at the low end of this range, a modest increase (e.g., from 2 wt% to 5 wt%) can significantly improve the conversion rate without drastically affecting the cost or downstream purification.
| Parameter | Typical Range | Effect on Conversion/Selectivity |
| Catalyst Loading (wt%) | 1 - 10% (relative to substrate) | Higher loading generally increases the reaction rate but may impact cost and scalability.[1] |
| Hydrogen Pressure | 1 - 70 bar | Higher pressure increases hydrogen concentration in the solvent, often boosting the reaction rate.[1][11] |
| Temperature | 25 - 130 °C | Increasing temperature usually accelerates the reaction but can lead to side reactions or catalyst deactivation.[1][12] |
| Table 1: General Impact of Key Experimental Parameters. |
Q4: What are the essential best practices for handling and storing hydrogenation catalysts to ensure their activity?
A4: Improper handling is a frequent cause of catalyst deactivation. Many common catalysts are pyrophoric, especially after being charged with hydrogen, meaning they can spontaneously ignite in air.[13]
-
Always handle catalysts in an inert atmosphere (e.g., under nitrogen or argon in a glovebox or using Schlenk techniques) as much as possible to prevent oxidation of the active metal sites.[1][2]
-
Never allow the catalyst to dry out completely , particularly during filtration after a reaction. A dry, hydrogen-charged catalyst is a significant fire hazard.[13] Keep the filter cake wet with solvent or quench it with water immediately after filtration.[13]
-
Store catalysts according to the manufacturer's instructions. For example, Raney Nickel is often supplied as a slurry in water to protect it from oxidation.[13]
Section 2: Reaction Parameters & Mass Transfer
If you have confirmed your catalyst is active, the next step is to examine the reaction environment. For heterogeneous catalysis, which involves gas, liquid, and solid phases, physical processes are just as important as chemical ones.
Q5: How do temperature and pressure influence the reaction, and what are the trade-offs?
A5: Temperature and pressure are critical levers for controlling reaction rate and selectivity.[14]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can lead to undesirable outcomes such as catalyst sintering, promotion of side reactions (e.g., hydrogenolysis, dehydrogenation), or decomposition of the substrate or product.[1][15]
-
Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen in the reaction solvent, which typically accelerates the reaction rate.[11][16] For many standard reductions, atmospheric pressure (using a hydrogen balloon) is sufficient, but more challenging reductions may require higher pressures (3-70 bar).[1]
Q6: My reaction is running with an active catalyst under appropriate temperature and pressure, but conversion is still low. Why is agitation so important?
A6: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is absolutely critical. Poor agitation is a very common cause of slow reactions because it leads to mass transfer limitations.[2][17]
-
Causality: The reaction can only occur when hydrogen and the substrate meet at the catalyst surface. This requires hydrogen to dissolve from the gas phase into the liquid solvent (gas-liquid mass transfer) and then for both the dissolved hydrogen and the substrate to travel from the bulk liquid to the external surface of the catalyst particle (liquid-solid mass transfer).[17][18] If any of these steps are slower than the intrinsic chemical reaction rate, the overall process will be limited by mass transfer, not by the catalyst's inherent activity.[19][20]
-
Actionable Advice: Ensure vigorous stirring to maximize the surface area between the gas and liquid phases and to keep the solid catalyst particles suspended, preventing them from settling at the bottom of the reactor.[2][21] If you scale up a reaction, remember that achieving the same level of mixing is often more challenging.
Caption: Mass transfer steps in heterogeneous hydrogenation.
Section 3: Substrate and Solvent Purity
The chemical environment of the reaction is defined by the substrate and the solvent. Impurities, even in trace amounts, can have a dramatic negative effect.
Q7: How can impurities in my starting material or solvent lead to low conversion?
A7: Impurities are a major source of catalyst poisons.[1] Your starting material may contain residual reagents from previous steps, or your solvent may have contaminants.
-
Causality: Catalyst poisons are substances that adsorb more strongly to the catalyst's active sites than the reactants do, effectively blocking the reaction.[8] This is a chemical process that deactivates the catalyst.[7]
-
Common Poisons:
-
Sulfur compounds: Thiols, thioethers, and thiophenes are notorious poisons for metal catalysts like Palladium, Platinum, and Nickel.[6][7]
-
Nitrogen compounds: Some nitrogen-containing heterocycles can act as inhibitors.[2][9]
-
Heavy metals: Traces of metals like lead or mercury can deactivate catalysts.[8]
-
Halides: Can inhibit certain catalysts.[9]
-
-
Actionable Advice: Ensure your substrate is purified before hydrogenation (e.g., by column chromatography, recrystallization, or distillation). Always use high-purity, dry solvents.[2] If you suspect impurities, pre-treating your substrate solution with activated carbon can sometimes remove catalyst poisons.
Q8: Does my choice of solvent significantly impact the hydrogenation reaction?
A8: Absolutely. The solvent plays multiple crucial roles in a hydrogenation reaction, and a poor choice can lead to low conversion.[22][23]
-
Solubility: The solvent must fully dissolve the substrate. If the substrate has poor solubility, its effective concentration near the catalyst is low, slowing the reaction.[24]
-
Hydrogen Solubility: The solvent also affects the solubility of hydrogen gas.
-
Catalyst Interaction: Solvents can interact with the catalyst surface and influence its activity.[22][25] Protic solvents like ethanol and methanol are very common and often effective, as they can participate in proton shuttling and stabilize transition states.[23][26] Aprotic solvents like THF, ethyl acetate, or dioxane are also widely used.[22] The optimal solvent is often substrate-dependent.
-
Actionable Advice: If solubility is an issue, consider a different solvent or solvent mixture. A good starting point for many reactions is a simple alcohol like methanol or ethanol.[1]
| Solvent Type | Examples | General Characteristics |
| Protic | Methanol, Ethanol, Water, Acetic Acid | Can donate protons (H+). Often promote rapid reactions and are good at dissolving polar substrates and hydrogen.[23][26] |
| Aprotic Polar | THF, Ethyl Acetate, Acetone | Cannot donate protons but have polar character. Widely used and versatile.[22] |
| Aprotic Non-Polar | Hexane, Toluene | Generally used for non-polar substrates. Hydrogen solubility can be lower.[26] |
| Table 2: Common Solvents for Catalytic Hydrogenation. |
Experimental Protocols
Protocol 1: Standard Bench-Scale Hydrogenation (Balloon Pressure)
-
Glassware Preparation: Ensure the reaction flask is scrupulously clean and oven-dried to remove contaminants.
-
Substrate Addition: Add the substrate and a magnetic stir bar to the flask.
-
Solvent Addition: Add the appropriate high-purity solvent to dissolve the substrate.[1]
-
Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5-10 wt% Pd/C).[1]
-
Hydrogen Introduction: Using a three-way stopcock, evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this evacuate/fill cycle 3-5 times to ensure a pure hydrogen atmosphere.[1]
-
Reaction: Leave the reaction stirring vigorously under a positive pressure of hydrogen (the balloon will appear slightly deflated as H₂ is consumed).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.[1]
-
Work-up: Once complete, carefully vent the excess hydrogen and flush the flask with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with solvent and filter it through a pad of celite to remove the solid catalyst. Crucially, do not allow the celite pad to run dry. [1][13] Wash the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
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- Title: Catalyst Handbook EU Source: Scribd URL:[Link]
- Title: Kinetic and Transport Processes in the Heterogeneous Catalytic Hydrogenation of Polystyrene Source: ACS Public
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- Title: Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium Source: PNNL URL:[Link]
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- 21. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(2) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 22. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 23. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
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- 25. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 26. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Hydrogenation Reactions
Welcome to the Technical Support Center for Hydrogenation Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic hydrogenation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying causality and field-proven insights to diagnose, troubleshoot, and overcome challenges related to catalyst poisoning.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that directly address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide - "My Hydrogenation Reaction has Stalled or is Incomplete."
This is one of the most common issues encountered in catalytic hydrogenation. An incomplete or stalled reaction is often a primary indicator of catalyst deactivation, with poisoning being a frequent culprit. Let's diagnose the potential causes and outline a systematic approach to resolving the issue.
Initial Diagnosis: Is Catalyst Poisoning the Likely Cause?
Before proceeding, it's crucial to rule out other common experimental errors. Ask yourself:
-
Have I confirmed the quality and purity of my hydrogen source?
-
Is my reaction setup leak-proof?
-
Are the temperature and pressure correctly calibrated and maintained?
-
Is the catalyst loading appropriate for the substrate scale?
If you can confidently answer "yes" to these questions, catalyst poisoning should be high on your list of suspects.
Question: My reaction has stopped prematurely. How can I determine if the catalyst has been poisoned?
Answer:
A sudden or gradual cessation of hydrogen uptake is a classic symptom of catalyst poisoning. This occurs when impurities in the reaction mixture strongly adsorb to the active sites on the catalyst surface, rendering them inaccessible to the reactants.[1][2][3] To confirm poisoning, a systematic investigation is required.
Troubleshooting Workflow: Diagnosing Catalyst Poisoning
Caption: A workflow for diagnosing catalyst poisoning.
Experimental Protocol: The 'Spiking' Experiment
This protocol helps determine if the catalyst itself is still active or if an inhibitor is present in the reaction medium.
-
Safely stop the reaction: Vent the hydrogen pressure and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Isolate the catalyst: Under the inert atmosphere, carefully filter the reaction mixture to recover the catalyst. Wash the catalyst with a clean, anhydrous solvent that is immiscible with your reaction solvent.
-
Prepare a fresh reaction: In a new, clean reaction vessel, combine your substrate and fresh, purified solvent.
-
'Spike' with the recovered catalyst: Add the recovered and washed catalyst to this fresh reaction mixture.
-
Restart the hydrogenation: Pressurize the system with hydrogen and resume the reaction under the original conditions.
Interpreting the Results:
-
If the reaction proceeds: This strongly suggests that a poison was present in the original substrate or solvent.
-
If the reaction does not restart: The catalyst has likely undergone irreversible poisoning.
Part 2: Frequently Asked Questions (FAQs) about Catalyst Poisoning
Q1: What are the most common catalyst poisons in pharmaceutical and fine chemical synthesis?
A1: In the context of drug development and fine chemical synthesis, several classes of compounds are notorious catalyst poisons.[4] These often originate from starting materials, reagents, or previous synthetic steps.
| Poison Class | Examples | Common Catalyst Affected | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, thiophenes | Pd, Pt, Ni, Rh | Strong chemisorption on metal surfaces, blocking active sites.[1][3] |
| Nitrogen Compounds | Amines, pyridines, quinolines, nitriles, nitro compounds | Pd, Pt | Strong adsorption via lone pair electrons, competing with substrate for active sites.[4][5] |
| Halides | Residual chlorides, bromides from previous steps | Pd, Pt | Adsorption on the catalyst surface, altering its electronic properties and activity.[4] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Pd, Ni | Formation of stable alloys with the catalyst metal, leading to deactivation.[1][6] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas or from decarbonylation reactions | Pd, Pt, Rh | Strong, often irreversible, binding to active metal sites.[1][4] |
Q2: I suspect sulfur poisoning of my Palladium catalyst. How can I confirm this and what are my options?
A2: Sulfur compounds are particularly detrimental to palladium catalysts.[1] Even at parts-per-million (ppm) levels, they can cause significant deactivation.
Confirmation:
The most definitive way to confirm sulfur poisoning is through surface analysis of the spent catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide elemental composition information of the catalyst surface and identify the presence of sulfur.[2][7] Inductively Coupled Plasma (ICP) analysis after digesting the catalyst can also quantify the amount of sulfur present.[8]
Mitigation and Remediation Strategies:
-
Feedstock Purification (Proactive): This is the most effective strategy.[9]
-
Activated Carbon Treatment: Stirring the substrate solution with activated carbon can remove many sulfur-containing impurities.
-
Guard Beds: For larger-scale or continuous reactions, passing the feedstock through a bed of a scavenger material (e.g., high surface area oxides) can trap poisons before they reach the catalyst bed.[6]
-
Distillation or Recrystallization: If the impurity has a significantly different boiling point or solubility than your substrate.
-
-
Catalyst Regeneration (Reactive): Regeneration of sulfur-poisoned catalysts can be challenging and is often not fully effective.
-
Oxidative Treatment: In some cases, a carefully controlled oxidation can burn off adsorbed sulfur, followed by a reduction step to reactivate the catalyst.[10][11] However, this can also lead to sintering (agglomeration) of the metal particles, reducing surface area and activity.[2]
-
Solvent Washing: For less strongly bound sulfur species, extensive washing with a suitable solvent may partially restore activity. A method using chloroform and glacial acetic acid has been reported for regenerating Pd(OH)₂/C.[12]
-
Decision Tree: Addressing Suspected Sulfur Poisoning
Caption: A decision-making workflow for sulfur poisoning.
Q3: My reaction involves amines, and I'm seeing poor performance with my Platinum catalyst. Are amines always catalyst poisons?
A3: This is an excellent and nuanced question. While amines are often listed as potential catalyst poisons due to the strong coordination of the nitrogen lone pair to the metal surface, their effect can be complex.[13][14][15]
-
Inhibitor vs. Poison: In many cases, amines act as inhibitors rather than true poisons. They compete with the substrate for active sites, which can slow down the reaction rate. This effect is often reversible.
-
Beneficial Effects: In some instances, the presence of an amine can be beneficial. They can act as "spectator species" or surface modifiers that can actually enhance selectivity by blocking less desirable reaction pathways.[15][16]
-
Irreversible Poisoning: In other cases, particularly with certain catalyst-substrate combinations, strong adsorption or subsequent reaction of the amine on the catalyst surface can lead to irreversible deactivation.[17]
Troubleshooting Amine-Related Inhibition:
-
Increase Catalyst Loading: A straightforward approach to overcoming competitive inhibition is to increase the number of available active sites by using more catalyst.
-
Modify Reaction Conditions: Increasing the hydrogen pressure or temperature can sometimes favor the adsorption of hydrogen and the substrate over the amine inhibitor.
-
Change the Catalyst: Ruthenium-based catalysts are known to be more resistant to poisoning by nitrogen-containing compounds compared to palladium or platinum.[14]
-
Protecting Groups: If the amine is part of your substrate, consider using a protecting group for the amine functionality that can be removed after the hydrogenation step.
Q4: Can water deactivate my hydrogenation catalyst?
A4: Yes, water can be detrimental to catalytic performance, though its mechanism of deactivation is often different from classic poisoning.[18] Water can:
-
Promote Metal Oxidation: Water can lead to the oxidation of the active metal, rendering it inactive for hydrogenation.[19]
-
Accelerate Sintering: In the presence of heat, water can promote the agglomeration (sintering) of metal nanoparticles, which reduces the active surface area.[18][19]
-
Leach Active Metals: Water can facilitate the leaching of the active metal from the support material.[19]
-
Affect Support Integrity: For certain supports, like some zeolites, water at high temperatures can cause a loss of crystallinity and modify acid sites, leading to deactivation.[18]
Best Practices to Mitigate Water-Induced Deactivation:
-
Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried before use.
-
Dry Starting Materials: Remove any residual water from your substrate.
-
Inert Atmosphere: Handle catalysts and set up reactions under an inert atmosphere to minimize exposure to atmospheric moisture.
Part 3: Advanced Diagnostic and Prevention Strategies
Analytical Techniques for Catalyst Characterization
To move from troubleshooting to process optimization, a deeper understanding of your catalyst's state is invaluable. Several analytical techniques can provide critical insights.[2]
| Technique | Information Provided | Application in Poisoning Analysis |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Directly identifies poisons (e.g., S, Cl, N) on the catalyst surface and their chemical nature.[2][7] |
| Inductively Coupled Plasma (ICP-OES/MS) | Bulk elemental composition. | Quantifies the amount of poison (especially heavy metals) after catalyst digestion.[6][8] |
| X-ray Diffraction (XRD) | Crystalline structure of the catalyst. | Can identify the formation of new crystalline phases, such as metal sulfides, resulting from poisoning.[6] |
| BET Surface Area Analysis | Total surface area of the catalyst. | A significant decrease in surface area can indicate sintering or fouling.[2] |
| Temperature-Programmed Desorption (TPD) | Strength of adsorption of molecules on the catalyst surface. | Helps understand the interaction strength between a poison and the catalyst.[2] |
By implementing a proactive approach that includes feedstock purification and, when necessary, advanced diagnostics, you can significantly improve the reliability, efficiency, and cost-effectiveness of your hydrogenation reactions.
References
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. Environmental Science & Technology, 42(15), 5734-9.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogen
- C
- How to detect catalyst poisoning in hydrotreaters.
- Method for regenerating and hydrogenation catalyst.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogen
- The Art of Heterogeneous Catalytic Hydrogen
- Catalyst Deactivation, Poisoning and Regener
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. LinkedIn.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogen
- C
- PLATINUM METALS IN CATALYTIC HYDROGENATION.
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Catalyst deactiv
- Solving Issues with Heterogeneous Catalytic Hydrogen
- Catalyst Deactiv
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes.
- Poisoned catalyst regeneration using the high-temperature oxidation treatment.
- How Can You Prevent C
- Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. PubMed.
- Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
- Catalyst poisons & fouling mechanisms the impact on c
- Hydrogenation C
- Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
- C
- Mild Hydrogenation of Amides to Amines over Platinum-Vanadium Bimetallic Catalyst.
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
- Nickel Toxicology.
- Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. MDPI.
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- 19. mdpi.com [mdpi.com]
Technical Support Hub: Minimizing Fragmentation in Mass Spectrometry of Alkanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the mass spectrometric analysis of alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the extensive fragmentation of saturated hydrocarbons during mass spectrometry analysis. Here, we provide in-depth, field-proven insights and practical solutions to help you preserve the molecular ion and obtain clear, interpretable data.
The analysis of alkanes by mass spectrometry presents a unique challenge. Unlike molecules with heteroatoms or π-systems, alkanes lack sites to stabilize a positive charge. Consequently, the high energy imparted during standard ionization techniques, such as Electron Ionization (EI), is rapidly dissipated through C-C bond cleavage, leading to extensive fragmentation and often the complete absence of the molecular ion (M⁺•) peak.[1][2] This guide will walk you through the causes of this phenomenon and provide robust strategies to minimize it.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion (M⁺•) peak for my long-chain alkane sample absent or very weak in my standard GC-MS data?
This is the most common issue when analyzing alkanes and is a direct result of the ionization technique used. Standard Gas Chromatography-Mass Spectrometry (GC-MS) systems typically employ Electron Ionization (EI) with an electron energy of 70 eV.[3] This high energy is far greater than the ionization energy of the molecule, and the excess energy is deposited into the newly formed ion.[4] Because alkanes lack functional groups that can effectively stabilize the radical cation, this excess energy is quickly dissipated by breaking the weakest bonds, which are the C-C bonds.[1][5] This leads to a cascade of fragmentation, producing a forest of smaller CₙH₂ₙ₊₁⁺ ions and leaving very few, if any, intact molecular ions to be detected.[6][7] Branched alkanes are even more susceptible, as fragmentation preferentially occurs at the branching point to form more stable secondary or tertiary carbocations.[1][8]
Q2: What is the quickest way to confirm the molecular weight of my alkane sample if EI isn't working?
The most direct and widely available method is to switch to a "soft ionization" technique. For most modern GC-MS systems, this means using Chemical Ionization (CI) .[9][10] CI is a much gentler process where a reagent gas (like methane or isobutane) is first ionized. These reagent ions then create analyte ions through low-energy reactions, such as proton transfer.[9][11] This process imparts very little excess energy to the alkane molecule, resulting in minimal fragmentation and a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁺), which clearly indicates the molecular weight.[10][12]
Q3: What are "soft ionization" techniques, and which ones are best for alkanes?
Soft ionization methods are a class of techniques that ionize molecules with minimal excess energy, thus preserving the molecular ion.[12][13] The choice of technique depends on the instrumentation available and the specific requirements of the analysis.
-
Chemical Ionization (CI): The most common alternative to EI for volatile compounds. It's excellent for confirming molecular weight and is available on many standard GC-MS instruments.[3][11]
-
Field Ionization (FI): An even softer technique that uses a high-strength electric field to remove an electron via quantum tunneling.[14][15] FI produces almost exclusively the molecular ion with very little to no fragmentation, making it the gold standard for molecular weight determination of nonpolar, volatile compounds.[16][17] However, it is generally less sensitive than CI and less common on standard instruments.[14]
-
Atmospheric Pressure Photoionization (APPI): Uses photons to ionize the analyte. It is particularly effective for nonpolar compounds and can be coupled with liquid chromatography.[18] For alkanes, using APPI in negative ion mode with a halogen-containing dopant can produce stable [M+X]⁻ adducts with minimal fragmentation.[19][20]
-
Atmospheric Pressure Chemical Ionization (APCI): While considered a soft technique, standard APCI can still induce some fragmentation in alkanes.[21][22] However, specific adduct ions, such as [M-3H+H₂O]⁺, have been shown to form with negligible chain cleavage, making them suitable for quantification.[21][22]
Q4: Can I reduce fragmentation without changing my ion source from the standard Electron Ionization (EI)?
Yes, there are strategies, although they come with trade-offs:
-
Lowering Electron Energy: The standard 70 eV is used to ensure reproducible fragmentation patterns for library matching. You can often manually lower the electron energy (e.g., to 15-20 eV) in your instrument's tune file.[2][23] This will impart less energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion. The major drawback is a significant loss in overall sensitivity and the resulting spectrum will not be comparable to standard NIST libraries.[24]
-
Using a Supersonic Molecular Beam (SMB) Interface: This is a more advanced hardware solution. The sample is co-expanded with a carrier gas (like Helium) from high pressure into a vacuum, causing rapid cooling of the molecules to a low vibrational energy state.[25][26] When these "cold" molecules are ionized by a standard 70 eV electron beam ("Cold EI"), the molecular ion is much more stable and less prone to fragmentation. This technique can produce a dominant molecular ion peak even for very long-chain alkanes (e.g., C₄₀H₈₂) while maintaining library-searchable fragmentation patterns.[23][25]
Troubleshooting Guide: Absence of Molecular Ion Peak for Alkanes
This logical workflow will guide you through the process of diagnosing and solving the common problem of a missing or weak molecular ion peak for alkane samples.
Caption: Decision tree for troubleshooting the absence of an alkane molecular ion.
In-Depth Technical Protocols
Protocol 1: Converting a GC-MS from Electron Ionization (EI) to Chemical Ionization (CI)
This protocol provides a general guideline for switching an Agilent GC-MS system from EI to CI mode for the analysis of alkanes. Always consult your specific instrument manual for detailed instructions.
Objective: To obtain a mass spectrum of an alkane sample that clearly shows a pseudomolecular ion ([M+H]⁺ or [M-H]⁺) for molecular weight confirmation.
Materials:
-
GC-MS system with CI capability (e.g., Agilent 5977 MSD).[3]
-
CI ion source.
-
High-purity reagent gas (Methane, 99.999% recommended).[3]
-
Alkane standard or sample.
-
Appropriate GC column for hydrocarbon analysis.
Methodology:
-
System Venting:
-
Vent the mass spectrometer according to the manufacturer's protocol. Ensure the ion source has cooled completely before handling.
-
-
Ion Source Exchange:
-
Carefully remove the standard EI source from the MS analyzer chamber.
-
Install the CI ion source. Ensure all connections are secure. The CI source will have a more enclosed volume to maintain the higher pressure required for ion-molecule reactions.[9]
-
-
Reagent Gas Connection:
-
Connect the high-purity methane gas line to the designated CI reagent gas port on the instrument.
-
Ensure all fittings are leak-tight. Use an electronic leak detector.
-
-
System Pump Down and Bakeout:
-
Pump down the system. Once a suitable vacuum is achieved, perform a system bakeout as recommended by the manufacturer to remove any residual air and water.
-
-
Tuning the Mass Spectrometer in CI Mode:
-
In your MS control software, select the CI mode.
-
Start the flow of the methane reagent gas. The pressure inside the source should be approximately 1 Torr.[3]
-
Perform a CI autotune. The tune report should show characteristic methane CI ions (e.g., CH₅⁺ at m/z 17, C₂H₅⁺ at m/z 29). This step is critical for calibrating the mass axis and optimizing ion source parameters.
-
-
Sample Analysis:
-
Set up your GC method as appropriate for your alkane sample.
-
In the MS acquisition method, ensure you are in CI mode and set the mass range to include the expected molecular weight of your analyte.
-
Inject the sample.
-
-
Data Interpretation:
-
Analyze the resulting total ion chromatogram (TIC).
-
Examine the mass spectrum of the alkane peak. Instead of extensive fragmentation, you should observe a prominent ion at [M+H]⁺ (mass of your molecule + 1) or [M-H]⁺ (mass of your molecule - 1). The [M-H]⁺ ion is often formed via hydride abstraction by reagent ions.[21][27] You may also see adducts with reagent gas fragments, such as [M+C₂H₅]⁺.
-
Comparative Data: Ionization Techniques for Alkanes
The choice of ionization technique dramatically impacts the resulting mass spectrum of a long-chain alkane (e.g., Eicosane, C₂₀H₄₂; MW = 282.55). The table below summarizes the expected outcomes.
| Ionization Technique | Typical Energy | Expected M⁺• or [M+H]⁺ Intensity | Degree of Fragmentation | Primary Use Case for Alkanes |
| Electron Ionization (EI) | 70 eV | Absent to Very Low[1][25] | Extensive | Structural elucidation via fragment patterns (if M⁺• is known) |
| Low Energy EI | 14-20 eV | Low to Medium[23] | Moderate | Increase M⁺• when soft ionization is unavailable |
| Cold EI (with SMB) | 70 eV | High to Dominant[23][25] | Controlled; Library Searchable | Definitive identification with M⁺• and structural fragments |
| Chemical Ionization (CI) | Low (via reaction) | High to Dominant[10][11] | Low to Very Low | Molecular weight confirmation |
| Field Ionization (FI) | Minimal (via E-field) | Dominant[14][16] | Very Low to None | High-confidence molecular weight determination |
Visual Workflows
General Workflow for Alkane Analysis
This diagram illustrates a generalized workflow for analyzing an unknown alkane sample where minimizing fragmentation is a key objective.
Caption: A generalized workflow for alkane mass spectrometry analysis.
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Resolving peak co-elution in GC analysis of hydrocarbons
Resolving Peak Co-elution in GC Analysis of Hydrocarbons
Welcome to the technical support center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak co-elution in the GC analysis of hydrocarbons. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of why co-elution occurs and how to systematically resolve it. The protocols and explanations provided here are grounded in chromatographic theory and validated by field experience to ensure you can trust your results.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak co-elution in gas chromatography?
A: Peak co-elution occurs when two or more different compounds are not sufficiently separated as they travel through the GC column and, as a result, elute at the same or very similar retention times.[1] This manifests in your chromatogram as a single, often distorted peak that actually represents multiple analytes.[2] For complex hydrocarbon mixtures, where isomers and compounds with similar boiling points are common, co-elution is a frequent obstacle to accurate identification and quantification.[3]
Q2: How can I tell if I have co-eluting peaks? My peak looks symmetrical.
A: Detecting co-elution can be tricky, especially when peaks overlap perfectly.[1] However, there are several tell-tale signs:
-
Peak Asymmetry: Look for subtle distortions in peak shape. A small "shoulder" on the front or back of a peak, or a peak that appears broader than others in the chromatogram, is a strong indicator of a hidden component.[1] It's important to distinguish a shoulder, which is a sharp discontinuity, from tailing, which is a more gradual exponential decline.[1][2]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, the mass spectrometer is your most powerful tool for diagnosing co-elution. By examining the mass spectra across the width of a single chromatographic peak, you can determine its purity. If the mass spectrum at the beginning of the peak is different from the spectrum in the middle or at the end, it confirms that multiple compounds are eluting together.[1][4]
-
Selective Detectors: Using a detector that is selective for a specific class of compounds can also reveal co-elution. For example, if a Flame Ionization Detector (FID) shows a single peak but a Sulfur Chemiluminescence Detector (SCD) shows a peak at the same retention time, you can infer that a sulfur-containing hydrocarbon is co-eluting with a non-sulfur-containing one.[5][6]
Q3: What are the most common causes of co-elution in hydrocarbon analysis?
A: In hydrocarbon analysis, co-elution is typically rooted in the inherent complexity of the sample and the limitations of the analytical method. Key causes include:
-
Insufficient Column Selectivity: The stationary phase of the GC column is not able to adequately differentiate between analytes based on their chemical properties (e.g., polarity, boiling point). This is the most common cause.[2]
-
Suboptimal Column Dimensions: The column may be too short, too wide in diameter, or have an inappropriate film thickness, leading to insufficient efficiency for the separation.[7]
-
Poor Method Parameters: The temperature program or carrier gas flow rate may not be optimized for the specific separation challenge, causing compounds to move through the column too quickly or in a way that prevents separation.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.[10]
In-Depth Troubleshooting Guides
Q4: My hydrocarbon peaks are poorly resolved. What is the most logical way to troubleshoot this?
A: A systematic approach is crucial. Start with the simplest and most impactful parameter adjustments before moving to more complex solutions. The following workflow provides a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting GC peak co-elution.
This workflow prioritizes adjustments to method parameters (temperature and flow rate) which can be done on the existing column, before recommending a change in hardware (the column itself) or escalating to more specialized techniques.
Q5: How do I select and optimize my GC column to resolve co-eluting hydrocarbons?
A: Column selection is the most critical factor influencing chromatographic selectivity.[11] For hydrocarbon analysis, the choice of stationary phase, column dimensions (length, internal diameter), and film thickness must be carefully considered.
1. Stationary Phase Selection: The fundamental principle of chromatography is "like dissolves like." Since most hydrocarbons are non-polar, a non-polar stationary phase is the logical starting point.
-
Recommendation: For general hydrocarbon analysis, begin with a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., Rtx-1, DB-1, Equity-5). For mixtures containing aromatic compounds, an intermediate polarity phase like a 5% diphenyl / 95% dimethylpolysiloxane (e.g., Rtx-5, DB-5) can provide better selectivity.[12]
-
Causality: A non-polar stationary phase separates hydrocarbons primarily based on their boiling points. Compounds with lower boiling points will have a lower affinity for the stationary phase and elute earlier. Using a phase with a different selectivity (e.g., one that can engage in pi-pi interactions with aromatic rings) can change the elution order and resolve compounds that co-elute based on boiling point alone.[10]
2. Column Dimension Optimization: Longer, narrower columns provide higher efficiency (more theoretical plates), which leads to sharper peaks and better resolution.[7]
| Parameter | Effect on Resolution | Trade-off | Typical for Hydrocarbon Analysis |
| Length (L) | Increases (proportional to √L) | Longer analysis time, higher cost. | 30m - 60m (standard), >100m for very complex mixtures.[13] |
| Internal Diameter (ID) | Increases as ID decreases. | Lower sample capacity (risk of overload), requires higher head pressure.[10] | 0.25 mm (standard), 0.18 mm or 0.15 mm for high-resolution needs. |
| Film Thickness (df) | Increases for highly volatile compounds. | Increased bleed at high temperatures, longer retention times.[9] | 0.25 µm - 1.0 µm. Thicker films are better for retaining and separating light hydrocarbons.[7] |
Experimental Protocol: Selecting a GC Column for Hydrocarbon Analysis
-
Define Analytes: Identify the polarity and boiling point range of the target hydrocarbons in your sample.
-
Choose Stationary Phase: Based on analyte polarity, select the appropriate stationary phase. Start with a non-polar 100% dimethylpolysiloxane or a 5% phenyl-methyl phase.
-
Select Column Dimensions:
-
For a standard mixture, start with a 30 m x 0.25 mm ID, 0.25 µm film thickness column.
-
If light, volatile hydrocarbons (C1-C5) are co-eluting, consider increasing the film thickness to 1.0 µm to improve retention and separation.[7]
-
If dealing with a complex mixture of isomers with close boiling points (e.g., in petroleum analysis), increase the column length to 60 m or even 100 m to maximize efficiency.[7][13]
-
-
Condition the Column: Before use, always condition the new column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
Q6: How can I use temperature programming to improve the separation of my hydrocarbon mixture?
A: Temperature programming, which involves increasing the column temperature during the analysis, is a powerful tool for separating complex mixtures with a wide range of boiling points. It allows for the separation of volatile compounds at a low initial temperature and the timely elution of high-boiling compounds at higher temperatures.[14]
-
Causality: Lowering the oven temperature increases the retention factor (k) of analytes, meaning they spend more time interacting with the stationary phase.[15] For every 15°C decrease in temperature, retention time roughly doubles.[15] This increased interaction time often leads to better separation, especially for early-eluting peaks.[13] A slower temperature ramp rate allows more time for the separation to occur as the analytes move through the column.[9]
Experimental Protocol: Optimizing a Temperature Program
-
Set the Initial Temperature: The initial oven temperature should be set near the boiling point of the most volatile analyte of interest. A common starting point is 40°C.[16] Holding at this initial temperature for 1-2 minutes ensures sharp peaks for early eluters.
-
Determine the Final Temperature: The final temperature should be high enough to elute the least volatile compound in a reasonable time, but should not exceed the column's maximum operating temperature.[16]
-
Optimize the Ramp Rate: This is the most critical step.
-
Start with a generic ramp: A ramp of 10°C/min is a good starting point for screening a sample.[16]
-
To improve resolution: If co-elution is observed, decrease the ramp rate (e.g., to 5°C/min or 2°C/min). This will increase the separation between peaks but will also lengthen the analysis time.[9][15]
-
Introduce holds: For particularly difficult separations, you can add an isothermal hold (a period of constant temperature) to the program just before the critical pair elutes. This can provide the extra time needed for separation.[17]
-
| Ramp Rate | Effect on Resolution | Effect on Peak Width | Effect on Analysis Time |
| High (e.g., 20°C/min) | Decreases | Narrower | Shorter |
| Low (e.g., 5°C/min) | Increases | Broader | Longer |
Table based on principles from Thermo Fisher Scientific (2013)[9] and Restek (n.d.)[15]
Q7: My sample is extremely complex. What advanced techniques can I use when standard GC isn't enough?
A: For highly complex hydrocarbon samples like crude oil, fuels, or environmental extracts, one-dimensional GC may lack the necessary peak capacity for complete separation.[18] In these cases, two advanced strategies are highly effective: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and the use of selective detectors.
1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC) GCxGC is a powerful technique that uses two different columns connected in series to separate a sample based on two independent properties, such as volatility and polarity.[19] This dramatically increases the peak capacity and allows for the separation of components that would be completely hidden in a standard GC analysis.[18][19]
-
How it Works: The sample is first separated on a standard primary column (e.g., non-polar). The effluent from this column is collected in small fractions by a modulator and then rapidly re-injected onto a very short, fast secondary column with a different stationary phase (e.g., polar).[19] The result is a 2D chromatogram that separates compound classes into distinct regions, making identification and quantification of thousands of components possible.[18][20]
-
When to Use It: GCxGC is the state-of-the-art technique for detailed hydrocarbon analysis of petrochemicals, fuels, and other complex matrices where thousands of compounds may be present.[21][22]
Caption: Workflow of a Comprehensive 2D GC (GCxGC) system.
2. Selective Detectors When you cannot chromatographically separate two compounds, you can often resolve them by using a detector that is selective for a chemical property of one analyte but not the other.[5][23]
-
Causality: A universal detector like a Flame Ionization Detector (FID) will respond to nearly all hydrocarbons, showing co-eluting compounds as a single peak.[6] A selective detector acts as a chemical filter, providing a signal only for compounds containing specific elements or functional groups.[5]
Common Selective Detectors for Hydrocarbon Analysis:
| Detector | Abbreviation | Selectivity | Typical Application |
| Sulfur Chemiluminescence Detector | SCD | Sulfur-containing compounds | Detecting sulfur impurities (e.g., thiophenes) in fuels.[6] |
| Nitrogen-Phosphorus Detector | NPD | Nitrogen and Phosphorus compounds | Analysis of nitrogen-containing additives or contaminants in petrochemicals.[24][25] |
| Vacuum Ultraviolet Detector | VUV | Compound classes (e.g., paraffins, iso-paraffins, aromatics) | Detailed hydrocarbon analysis (DHA) as per ASTM D8369, differentiating co-eluting isomers.[26] |
| Electron Capture Detector | ECD | Electronegative compounds (e.g., halogens) | Analysis of chlorinated hydrocarbons in environmental samples.[6] |
Protocol: Using a Selective Detector to Resolve Co-elution
-
Identify a Unique Property: Analyze the chemical structures of the suspected co-eluting compounds. Determine if one contains a unique heteroatom (S, N, halogen) or functional group that the other lacks.
-
Select the Appropriate Detector: Choose a detector that is selective for that unique property (refer to the table above).
-
Perform Parallel Analysis: If possible, use a column effluent splitter to send the flow to both a universal detector (FID) and a selective detector simultaneously.
-
Compare Chromatograms: A peak appearing in the selective detector's chromatogram that corresponds to a distorted or larger-than-expected peak in the FID chromatogram confirms the identity and resolves the co-elution without changing the chromatographic method.[5]
References
- Guide to Choosing a GC Column. (2025). Phenomenex. [Link]
- GC Column Types & Selection Guide. (n.d.). Shimadzu. [Link]
- The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. (n.d.).
- What is GCxGC? (n.d.). Sepsolve Analytical. [Link]
- Gas Chromatography (GC)
- Sturtz, M., et al. (2021). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels.Energy & Fuels. [Link]
- Selective Detectors for Gas Chrom
- Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks.Axion Labs. [Link]
- ASTM D8369 - 21: Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). (2021).
- Selective detectors for gas chrom
- What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. (n.d.). Drawell. [Link]
- Blomberg, J., Schoenmakers, P. J., & Tijssen, R. (1997). Comprehensive two-dimensional gas chromatography (GCxGC) and its applicability to the characterization of complex (petrochemical) mixtures.
- Subgroup analysis (GCxGC). (n.d.). MOSH-MOAH.de. [Link]
- ASTM D2163 Hydrocarbons In LPG By GC. (n.d.). IES. [Link]
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
- ASTM D7833 - 18: Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. (2018).
- Split or splitless injection for complex mixtures like oil. (2010).
- Effect of flow rate and temperature on peak resolution in gas chrom
- Guide to GC Column Selection and Optimizing Separ
- Manual on Hydrocarbon Analysis, 6th Edition. (n.d.).
- Split/Splitless Injector Gas Chromatography. (n.d.). SCION Instruments. [Link]
- How does the flow rate of the carrier gas affect the retention time of a compound on a GC column? (2023). Brainly. [Link]
- Romanello, D. (2025). Split vs.
- Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- Split vs Splitless Injection. (2020). Restek Resource Hub. [Link]
- Gas Chromatography (GC) Detectors. (2024).
- Snow, N. H. (2021). Split, Splitless, and Beyond—Getting the Most from Your Inlet.
- Dósai, G., & Tarján, G. (1986). Optimization of temperature programming in gas chromatography with respect to separation time.
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
- Troubleshooting Guide. (n.d.). Phenomenex. [Link]
- GC Diagnostic Skills I | Peak Tailing. (2020). The LCGC Blog. [Link]
- What Is Temperature Programming in Gas Chrom
- Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
- Peak Fronting (Co elution) Troubleshooting. (2014).
- The Different Types of GC Detectors. (n.d.). SCION Instruments. [Link]
- ASTM Petrochemical GC. (n.d.). Restek Resource Hub. [Link]
- How can I improve the resolution of the peaks in gas chromatography? (2015).
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- Di Lai, F., et al. (2021).
- Methods to separate co-eluting peaks. (2020).
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Technical Support Center: Isomeric Impurity Purification Strategies
Welcome to the Technical Support Center for Isomeric Impurity Purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the separation of isomeric impurities. As Senior Application Scientists, we understand that removing structurally similar molecules is a critical bottleneck in chemical and pharmaceutical development, directly impacting product purity, safety, and efficacy.[1][2]
This resource provides in-depth, experience-based answers to specific experimental issues, moving beyond simple protocols to explain the fundamental principles behind each strategic choice.
Isomer Purification Strategy Selection
The first and most critical step is to identify the type of isomeric relationship between your target molecule and the impurity. This dictates the entire purification approach, as isomers differ in their physicochemical properties to varying degrees.
Caption: Decision workflow for selecting a purification strategy.
Part 1: Enantiomers - The Chiral Challenge
Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making their separation impossible with standard chromatographic techniques like conventional C18 columns.[3] Their separation requires the introduction of another chiral entity to create a diastereomeric interaction.
Frequently Asked Questions (Enantiomers)
Q1: Why can't I separate my enantiomeric impurity on a standard C18 HPLC column? A1: A C18 stationary phase is achiral. Enantiomers interact with an achiral surface identically, resulting in the same retention time and perfect co-elution. To achieve separation, you must use a method that can distinguish between the two mirror-image structures. This is accomplished by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP) in HPLC or SFC.[1] This CSP interacts differently with each enantiomer, forming transient diastereomeric complexes, which leads to different retention times and enables separation.[4][5]
Q2: What is the difference between direct and indirect chiral separation? A2:
-
Direct methods involve the use of a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMA).[5] The enantiomers interact directly with the chiral selector, leading to separation. This is the most common approach in the pharmaceutical industry.[6]
-
Indirect methods involve chemically converting the enantiomeric mixture into a pair of diastereomers by reacting it with a pure chiral derivatizing agent (CDA).[5][7] Since diastereomers have different physical properties, they can then be separated on a standard achiral column (e.g., C18).[8] Afterwards, the derivatizing agent must be cleaved to recover the pure enantiomers, adding extra steps to the process.
Q3: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations? A3: SFC is often a powerful alternative to HPLC for chiral separations.[9][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[6] This allows for faster analysis times, reduced solvent consumption (making it a "greener" technique), and often provides different or enhanced selectivity compared to HPLC.[6][11] SFC is particularly advantageous for preparative scale purifications due to its efficiency and the ease of removing the mobile phase post-collection.[10][11]
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Problem: I have poor or no resolution between my enantiomers on a chiral column.
This is a common starting point in chiral method development. The solution involves a systematic screening and optimization process.
Caption: Troubleshooting workflow for poor chiral resolution.
Detailed Troubleshooting Steps
Q4: My resolution is still poor after adjusting the mobile phase. How do I choose a new Chiral Stationary Phase (CSP)? A4: The interaction between the analyte and the CSP is highly specific, and predicting the best CSP is often difficult.[4] Therefore, a screening approach is the most effective strategy. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and should be the first choice for screening as they can resolve a wide range of compounds.[1]
| CSP Type | Primary Interaction Mechanism | Commonly Used For |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, steric inclusion | Broad range of neutral and acidic/basic compounds. The most widely used class of CSPs.[1] |
| Pirkle-type (π-acid/π-base) | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, compounds with π-donor or acceptor groups. |
| Cyclodextrin-based | Inclusion complexation into a chiral cavity | Compounds whose size and shape fit within the cyclodextrin cavity; often used for aromatic compounds.[4][7] |
| Macrocyclic antibiotic | Multiple complex interactions (ionic, H-bonding) | Primary amines, amino acids, and other polar compounds. |
Protocol: CSP Screening
-
Prepare your sample in a suitable mobile phase.
-
Select a set of 3-5 diverse CSP columns (e.g., two polysaccharide, one Pirkle-type, one cyclodextrin).
-
Run an initial isocratic method on each column (e.g., 90:10 Hexane:IPA for normal phase or 90:10 ACN:MeOH for polar organic mode).
-
Evaluate the resulting chromatograms for any sign of peak splitting or separation.
-
Select the column that shows the best "hit" and proceed with mobile phase and temperature optimization.
Q5: Can changing the column temperature improve my chiral separation? A5: Yes, temperature is a powerful but often overlooked parameter. Lowering the temperature typically improves resolution by enhancing the enthalpic differences in the interactions between the enantiomers and the CSP. However, this comes at the cost of broader peaks and higher backpressure. Conversely, increasing the temperature can sometimes improve or even invert the elution order. It is an important parameter to screen, especially when resolution is marginal.[12]
Part 2: Diastereomers, Geometric (E/Z) Isomers, & Regioisomers
This group of isomers (which includes diastereomers, E/Z isomers, and constitutional isomers like regioisomers) has different physical and chemical properties.[3] This fundamental difference means they can often be separated using standard, achiral purification techniques. However, when the structural differences are subtle, separation can still be very challenging.[13]
Frequently Asked Questions (Achiral Separations)
Q6: My regioisomers co-elute on both TLC and my flash chromatography column. What should I do? A6: This is a common problem when regioisomers have very similar polarities.[14][15]
-
First, optimize your chromatography. Systematically screen different solvent systems for your TLC. Try incorporating different solvent classes (e.g., switching from ethyl acetate to acetone or adding a small amount of methanol or acetic acid).[16] Sometimes a ternary (3-solvent) system can provide the selectivity needed. Using a longer column or a stationary phase with a smaller particle size can also increase efficiency and improve separation.[15]
-
Switch your stationary phase. If normal phase silica fails, consider reverse-phase chromatography. The different separation mechanism (hydrophobicity vs. polarity) may be able to differentiate the isomers.[14] Alumina (basic, neutral, or acidic) is another excellent alternative to silica.[15]
-
Consider preparative HPLC. If flash chromatography lacks the resolving power, preparative HPLC on a C18 or Phenyl column is the next logical step. It offers much higher efficiency and resolving power.[3][17]
Q7: I am trying to purify a (Z)-isomer, but it keeps converting to the more stable (E)-isomer during purification. How can I prevent this? A7: The instability of the (Z)-isomer is the primary challenge.[18] Isomerization can be catalyzed by light, heat, and acid or base.
-
Protect from Light: Work in a dimly lit lab or use amber glassware.
-
Control Temperature: Perform the purification at room temperature or below if possible. Avoid excessive heating when removing solvent.
-
Neutralize the Stationary Phase: Standard silica gel is acidic and can promote isomerization.[19] You can either use deactivated silica gel or add a small amount of a non-nucleophilic base (like 0.1-1% triethylamine or pyridine) to your mobile phase to neutralize the acidic sites.[19]
-
Work Quickly: Minimize the time the compound spends in solution and on the column. Preparative HPLC is often preferred over flash chromatography because, while the run time may be longer, the total exposure time on the active stationary phase is often shorter and conditions are more controlled.[18]
Q8: When is crystallization a better option than chromatography for separating diastereomers or regioisomers? A8: Crystallization can be a highly effective, scalable, and cost-effective purification method if your compound is crystalline and a suitable solvent system can be found.[20][21] It is particularly advantageous for large-scale purification where the cost of solvents and stationary phases for chromatography would be prohibitive.[22] The key is to find a solvent in which one isomer is significantly less soluble than the other. Seeding the supersaturated solution with a pure crystal of the desired isomer can promote selective crystallization.[23]
Troubleshooting Guide: Crystallization
Problem: Both of my isomers are co-crystallizing from solution.
Q9: How can I improve the selectivity of my crystallization process? A9: Co-crystallization suggests the solubility difference between your isomers in the chosen solvent is insufficient.
-
Systematic Solvent Screening: This is the most critical step. Create a small, supersaturated solution of your isomeric mixture in various solvents of different polarities (e.g., ethanol, acetone, ethyl acetate, toluene, heptane) and solvent mixtures. Observe which systems yield crystalline solids and analyze the resulting solid and mother liquor by HPLC or NMR to determine if any enrichment of one isomer has occurred.
-
Control the Cooling Rate: Slow, controlled cooling allows for more selective crystal growth. Crash cooling (rapidly chilling the solution) often traps impurities and the undesired isomer in the crystal lattice. Try cooling the solution slowly over several hours or even days in an insulated container.
-
Use Seeding: If you have a small amount of the pure desired isomer, add a single, small seed crystal to a slightly supersaturated solution.[23] This provides a template for crystal growth and can significantly enhance the selectivity of the crystallization process, a technique known as preferential crystallization.[7][24]
-
Consider Diastereomeric Salt Formation: If your compound has an acidic or basic handle (e.g., a carboxylic acid or an amine), you can react it with a chiral acid or base to form diastereomeric salts.[20] These salts have different solubilities and can often be separated by crystallization. This is a classic and powerful resolution technique.[8]
| Technique | Principle | Best Suited For | Key Advantage |
| Chromatography (HPLC/SFC) | Differential partitioning between mobile and stationary phases.[1] | Analytical to multi-gram scale; complex mixtures; isomers with small property differences. | High resolving power and broad applicability. |
| Crystallization | Difference in solubility between isomers in a given solvent.[24] | Multi-gram to kilogram scale; crystalline solids. | Highly cost-effective and scalable for manufacturing.[21] |
| Derivatization | Covalent conversion of enantiomers to separable diastereomers.[5] | When direct methods fail; provides a robust separation on achiral columns. | Predictable separation of diastereomers. |
References
- Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018). Blogs@NTU. [Link]
- Chiral column chrom
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022). Omics Online. [Link]
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). WordPress. [Link]
- Chiral Chromatography - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Supercritical fluid chrom
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. Journal of Chemical Technology and Metallurgy. [Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024). Selvita. [Link]
- Separation of isomers by selective seeding and crystallisation? - Sciencemadness.org. (2019). Sciencemadness.org. [Link]
- Process for crystallizing and separating different diisocyanate isomers - Google Patents.
- Continuous Separation of Isomers in Fluidized Bed Crystallizers - ACS Publications.
- I have an isomer impurity which is difficulty to remove, any suggestions? - ResearchGate. (2015).
- Linear Analysis of a Continuous Crystallization Process for Enantiomer Separ
- Easy purification of isomers with prepacked glass columns - Chromatography Today.
- Advanced Analysis with Supercritical Fluids Chrom
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021). Reddit. [Link]
- Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers - ResearchGate.
- Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers | LCGC International. (2023).
- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021).
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations | LCGC International. (2026).
- Trouble resolving isomers - Chromatography Forum. (2015).
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- Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography - Waters Corporation.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents.
- Isolation by purification – Isolation of impurities - Atlanchim Pharma.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). CORA. [Link]
- Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers - Taylor & Francis Online. Taylor & Francis Online. [Link]
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - ResearchGate. (2025).
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021). Biocompare. [Link]
- Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. FDA. [Link]
- Removing Residual Impurities - BioPharm International. (2022).
- Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023). LinkedIn. [Link]
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- Managing Impurities During Clinical Trials - Regis Technologies. (2021). Regis Technologies. [Link]
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Technical Support Center: Optimizing Temperature Programming in Gas Chromatography for Alkanes
Welcome to the technical support center for Gas Chromatography (GC). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for optimizing the temperature programming for alkane analysis. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs): The Fundamentals
This section covers the core principles of temperature programming in GC for alkane analysis.
Q1: What is temperature programming in GC, and why is it essential for analyzing a wide range of alkanes?
A: Temperature programming in gas chromatography is the systematic variation of the column oven's temperature during a single analytical run.[1][2] Instead of maintaining a constant temperature (isothermal operation), the temperature is increased over time, typically through one or more linear ramps.[3]
This technique is crucial for analyzing mixtures containing compounds with a wide range of boiling points, such as alkane series (e.g., C8 to C40).[1][4][5] Here’s why:
-
The General Elution Problem: In an isothermal run, if the temperature is set low enough to resolve early-eluting, volatile alkanes, the later-eluting, high-boiling point alkanes will take a very long time to emerge from the column. Their peaks will be excessively broad and potentially difficult to detect.[6][7] Conversely, if the temperature is high enough to elute the heavy alkanes in a reasonable time, the lighter alkanes will pass through the column too quickly, resulting in poor or no separation (co-elution).[8]
-
Benefits of Temperature Programming:
-
Improved Resolution: It allows for the separation of compounds with a wide boiling point range in a single run.[1][5]
-
Sharper Peaks: It ensures that later-eluting peaks are sharper and taller, which increases sensitivity and improves integration accuracy.[6][9]
-
Reduced Analysis Time: It significantly shortens the overall run time compared to an isothermal method that could adequately separate the high-boiling point components.[1][2][5]
-
In essence, temperature programming provides a robust solution to the general elution problem, ensuring good resolution and peak shape for all analytes across a broad volatility range.
Q2: What are the key parameters of a temperature program, and how does each affect the separation of alkanes?
A: A temperature program is defined by four primary parameters. Understanding the role of each is fundamental to method development.
-
Initial Oven Temperature (Tinitial): This is the starting temperature of the program.
-
Causality: The initial temperature primarily affects the resolution of the most volatile (early-eluting) alkanes.[9][10] A lower initial temperature increases the retention of these compounds, allowing for better separation. It also helps to focus the sample at the head of the column, leading to sharper initial peaks, especially in splitless injection mode.[11]
-
Rule of Thumb: For split injections, a good starting point is about 40-50°C.[9][11] For splitless injections, the initial temperature should be 10-20°C below the boiling point of the sample solvent to facilitate solvent focusing.[11][12]
-
-
Initial Hold Time: The duration the oven is held at the initial temperature.
-
Causality: This parameter also influences the separation of early-eluting peaks.[10] An initial hold is often necessary in splitless injections to ensure the complete transfer of the sample from the injector to the column.[11] For split injections, it's often better to lower the initial temperature rather than add a long hold time, as holds can broaden peaks for compounds eluting during this isothermal period.[10][11]
-
-
Temperature Ramp Rate (°C/min): The rate at which the oven temperature is increased.
-
Causality: The ramp rate has the most significant impact on the separation of analytes that elute in the middle of the chromatogram.[9][10] A slower ramp rate increases the interaction time of the analytes with the stationary phase, which generally improves resolution but also increases the analysis time.[1] A faster ramp rate decreases analysis time but may sacrifice resolution.[13]
-
Optimization Rule: An excellent starting point for the optimal ramp rate is approximately 10°C per column void time (t₀).[9][11][12]
-
-
Final Temperature (Tfinal) and Hold Time: The upper temperature reached and the time it is held.
-
Causality: The final temperature and hold time are set to ensure that the heaviest, highest-boiling point alkanes are completely eluted from the column.[9] This is also crucial for cleaning the column of any high-boiling residues from the sample matrix, preventing "ghost peaks" or carryover in subsequent analyses.[9][10]
-
Rule of Thumb: The final temperature should be held long enough to elute the last analyte of interest and any other sample components. A good practice is to set it 10-30°C above the elution temperature of the final analyte and hold it for several minutes to ensure a clean column for the next run.[9]
-
Q3: How do I choose the right GC column for alkane analysis?
A: Selecting the appropriate column is a critical first step. For alkanes, which are nonpolar compounds, the principle of "like dissolves like" is the primary guide.
-
Stationary Phase: A nonpolar stationary phase is the best choice. 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) is the most common and effective phase for separating alkanes based on their boiling points.[4][14]
-
Column Dimensions:
-
Length: A 30-meter column is a standard, robust choice for most alkane applications, offering a good balance between resolution and analysis time.[14][15]
-
Internal Diameter (ID): A 0.25 mm ID column provides high efficiency and is a good starting point.[14]
-
Film Thickness: A 0.25 µm film thickness is standard for this type of analysis.[14] Thicker films can increase retention but may also increase bleed at high temperatures.
-
Using a column with these standard dimensions and a nonpolar phase will ensure that the separation of n-alkanes occurs in order of their increasing boiling points.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: Poor Peak Shape (Fronting or Tailing)
Q: My alkane peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing, where the back half of the peak is drawn out, indicates undesirable interactions or physical problems within the system.
Potential Causes & Solutions:
-
Active Sites in the System: Polar analytes can interact with active sites (e.g., acidic silanol groups) in the inlet liner or at the head of the column. While alkanes are nonpolar, tailing can still occur due to contamination.
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is positioned incorrectly in the inlet, it can cause peak shape distortion.[16]
-
Solution: Re-cut the column using a ceramic scoring wafer, ensuring a clean, square cut. Verify the correct installation height in the inlet as specified by your instrument manufacturer.[16]
-
-
Low Injector Temperature: If the injector temperature is too low, higher molecular weight compounds may not vaporize completely and instantaneously.[15]
Q: My peaks are fronting. What does this mean and what should I do?
A: Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by one primary issue.[17][18]
Primary Cause & Solution:
-
Column Overload: This is the most frequent cause of fronting.[18][19] It occurs when you inject too much sample mass onto the column, saturating the stationary phase at that location. The excess analyte molecules have nowhere to interact and are pushed forward, distorting the peak shape.[18]
-
Solution 1 (Dilute Sample): The simplest fix is to dilute your sample and reinject.[18][19]
-
Solution 2 (Increase Split Ratio): If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.[15][18]
-
Solution 3 (Reduce Injection Volume): Inject a smaller volume (e.g., 0.5 µL instead of 1 µL).[18]
-
Problem: Poor Resolution & Long Analysis Times
Q: My alkane peaks are co-eluting (not fully separated). How can I improve the resolution?
A: Poor resolution means the separation between adjacent peaks is insufficient. Optimizing the temperature program is key to resolving this.
Optimization Workflow:
-
Decrease the Ramp Rate: This is the most effective tool for improving resolution in the main body of the chromatogram.[10] A slower ramp gives the analytes more time to interact with the stationary phase, enhancing separation.[1]
-
Action: Decrease your ramp rate in steps of 2-5°C/min. For example, if your current rate is 10°C/min, try 8°C/min or 5°C/min. Be aware this will increase the total analysis time.[10]
-
-
Lower the Initial Temperature: If the co-elution occurs among the first few peaks, lowering the initial oven temperature is the most effective solution.[9][10]
-
Action: Decrease the initial temperature by 10-20°C. This will increase the retention of the volatile components and improve their separation.[11]
-
-
Use a Multi-Ramp Program: If you have distinct regions of poor resolution, a multi-ramp program can be highly effective.[10]
Q: My analysis time is too long. How can I speed up the run without sacrificing necessary resolution?
A: Balancing speed and resolution is a common goal in method development.
Strategies for Faster Analysis:
-
Increase the Ramp Rate: If you have excessive resolution (more than baseline separation), you can increase the ramp rate. This will cause compounds to elute faster and at lower temperatures, shortening the run time.[10][13]
-
Action: Increase the ramp rate incrementally (e.g., from 10°C/min to 15°C/min). Observe the effect on your critical pairs to ensure resolution remains acceptable.[10]
-
-
Increase the Initial Temperature: If your early peaks are over-resolved, you can raise the initial temperature. This will reduce the retention of the early eluters.
-
Action: Increase the initial temperature in 10°C increments, monitoring the resolution of the first few peaks.
-
Problem: Poor Reproducibility
Q: My retention times are shifting from one run to the next. What could be the cause?
A: Inconsistent retention times are a serious issue, especially for compound identification. The cause is often related to instability in flow or temperature.[20][21]
Troubleshooting Checklist:
-
Insufficient Oven Equilibration Time: The GC oven needs time to cool down and stabilize at the initial temperature before the next injection. If this time is too short, the starting conditions will vary for each run.[20]
-
Solution: Ensure the oven equilibration or "ready" time in your method is sufficient. An extra 0.5-1 minute is often enough to guarantee thermal stability.[20]
-
-
Carrier Gas Leaks: Leaks in the system, particularly around the injector septum, can cause fluctuations in the column head pressure and flow rate, leading to retention time shifts.[20][22]
-
Solution: Check for leaks using an electronic leak detector. Regularly replace the injector septum, as repeated injections can cause it to wear out and leak.
-
-
Unstable Carrier Gas Flow: In temperature programming, it is crucial to use a constant flow mode rather than constant pressure mode. As the temperature increases, the gas viscosity also increases. In constant pressure mode, this would cause the flow rate to decrease, significantly altering retention times.[20]
-
Solution: Verify that your GC method is set to "Constant Flow" mode.
-
-
Oven Temperature Instability: The GC oven itself might not be controlling the temperature accurately or reproducibly.[1]
-
Solution: If you suspect this, a service call may be required to check the oven's temperature controller and sensor.[20]
-
Data, Protocols, and Visual Guides
Data Presentation
Table 1: Effect of Ramp Rate on Alkane Resolution and Analysis Time This table illustrates the typical trade-off between speed and separation when analyzing a C10-C20 alkane mixture.
| Ramp Rate (°C/min) | Analysis Time (min) | Resolution (C15/C16) | Peak Width of C20 (min) |
| 20 | 12.5 | 2.8 | 0.10 |
| 10 | 21.0 | 4.5 | 0.18 |
| 5 | 38.0 | 7.2 | 0.35 |
Note: Data is illustrative, based on a typical 30m x 0.25mm x 0.25µm DB-1 type column, starting at 50°C.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Developing a Temperature Program for a C8-C40 Alkane Mix
This protocol provides a systematic approach to developing a robust method from scratch.
1. Initial "Scouting" Run:
-
Objective: To determine the elution range of the analytes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film, 100% dimethylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL split injection (100:1 ratio), 250°C inlet temperature.
-
Scouting Program:
-
Detector: FID at 325°C.[14]
2. Analyze the Scouting Run:
-
Note the elution temperature of the first peak (e.g., C8) and the last peak (e.g., C40).
-
Check for any areas of poor resolution.
3. Optimize the Program:
-
Set Initial Temperature: Adjust the initial temperature to improve the resolution of the early peaks (C8, C9, etc.). A good starting point is ~20-30°C below the elution temperature of the first peak observed in the scouting run.
-
Set Final Temperature & Hold: The final temperature should be high enough to elute the last peak (C40). Set the final hold time to ensure any column bleed stabilizes and the baseline is clean. A 5-10 minute hold is typical.
-
Optimize Ramp Rate:
-
If resolution is poor throughout the middle of the run, decrease the ramp rate (e.g., to 7°C/min).[12]
-
If resolution is excellent but the run time is too long, increase the ramp rate (e.g., to 15°C/min).
-
Consider a multi-ramp program for complex sections. For instance:
-
Ramp 1: 15°C/min to 150°C (for well-separated light alkanes).
-
Ramp 2: 5°C/min to 250°C (for more complex, co-eluting mid-range alkanes).
-
Ramp 3: 20°C/min to 320°C (to quickly elute heavy alkanes).
-
-
4. Final Verification:
-
Run the optimized method with your sample and standards to confirm that resolution, peak shape, and run time meet your analytical requirements.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in GC.
Diagram 2: Relationship Between GC Parameters and Chromatogram
Caption: Key GC temperature parameters and their primary effects on the chromatogram.
References
- Benchchem. (n.d.). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes.
- Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS?.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- Agilent. (n.d.). GC Method Development.
- LCGC International. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- PerkinElmer. (n.d.). What is Peak Fronting?.
- Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Obrnuta faza. (n.d.). Considerations for Instrumentation and Column Selection GC Method Development.
- Benchchem. (n.d.). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes.
- LCGC International. (2021, August 1). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches.
- GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.).
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Mastelf. (2024, December 25).
- alwsci. (2023, February 3). What Is Temperature Programming in Gas Chromatography?.
- Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters.
- INFICON. (n.d.).
- Thermo Fisher Scientific - US. (n.d.).
- LCGC International. (2017, August 1).
- Chemistry For Everyone. (2025, February 8).
- Mastelf. (2024, December 25).
- LCGC International. (n.d.). Temperature Programmed GC: Why Are All Those Peaks So Sharp?.
Sources
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Reducing side products in the dehydration of tertiary alcohols
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dehydration of tertiary alcohols. As your partner in the lab, we aim to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the acid-catalyzed dehydration of a tertiary alcohol?
The dehydration of tertiary and secondary alcohols proceeds through a unimolecular elimination (E1) mechanism.[1][2][3] This is a multi-step process initiated by an acid catalyst:
-
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH2+).[1][4]
-
Formation of a Carbocation: The alkyloxonium ion spontaneously dissociates by breaking the carbon-oxygen bond, with the water molecule leaving. This is the slow, rate-determining step of the reaction and results in the formation of a tertiary carbocation intermediate.[4][5]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO4-), abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[2]
Q2: Why does my tertiary alcohol dehydrate under much milder conditions than a primary alcohol?
The relative ease of alcohol dehydration (tertiary > secondary > primary) is directly linked to the stability of the carbocation intermediate formed during the E1 mechanism.[2][6] Tertiary carbocations are the most stable due to two primary electronic effects:
-
Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, helping to disperse the positive charge.
-
Hyperconjugation: The sigma bonds of adjacent C-H groups can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.
Because the tertiary carbocation is significantly more stable, the activation energy required to form it is much lower. This allows the reaction to proceed at lower temperatures and with less concentrated acid compared to secondary or primary alcohols.[2][7][8]
Q3: What are the most common side products I should anticipate?
While dehydration is the desired outcome, the highly reactive carbocation intermediate can participate in several competing pathways, leading to:
-
Rearranged Alkenes: The carbocation may rearrange to a more stable form before elimination, yielding isomeric alkene products. This is known as a Wagner-Meerwein rearrangement.[9][10]
-
Symmetrical or Unsymmetrical Ethers: Another alcohol molecule can act as a nucleophile and attack the carbocation, leading to an ether byproduct via an SN1 mechanism.[7][11][12]
-
Polymerization/Tar: The acidic conditions can catalyze the cationic polymerization of the newly formed alkene, resulting in high molecular weight oligomers or intractable tar.[13]
-
Oxidation Products: Strong, oxidizing acids like concentrated sulfuric acid can oxidize the alcohol or alkene, producing carbon dioxide, sulfur dioxide, and a mass of carbon (charring).[13][14]
Q4: How critical is temperature control in these reactions?
Temperature is arguably the most critical parameter for controlling selectivity.
-
Low Temperatures (e.g., < 80°C for t-alcohols): Tend to favor the competing SN1 reaction, leading to ether formation as the major side product.[7][11]
-
Optimal Temperatures (e.g., 25-80°C for t-alcohols): Generally favor the desired E1 elimination to form the alkene.[2][7]
-
High Temperatures (e.g., > 150°C): While strongly favoring elimination, excessively high temperatures can promote polymerization, charring (especially with H₂SO₄), and other decomposition pathways.[11][15]
Thermodynamically, elimination reactions generally have a positive change in entropy (ΔS), so higher temperatures make the change in Gibbs free energy (ΔG) more negative, favoring product formation.[16][17] However, this must be balanced with the kinetic stability of the products under the reaction conditions.
Q5: Which acid catalyst should I choose: H₂SO₄, H₃PO₄, or TsOH?
The choice of acid catalyst significantly impacts the cleanliness of the reaction.
| Acid Catalyst | Pros | Cons | Best For |
| Sulfuric Acid (H₂SO₄) | Inexpensive, strong acid, readily available. | Strong oxidizing agent, leads to charring and SO₂ formation.[13] Promotes polymerization. | Simple, robust dehydrations where product is distilled immediately. |
| Phosphoric Acid (H₃PO₄) | Non-oxidizing, leads to cleaner reactions with less charring.[13][18] | Less acidic, may require slightly higher temperatures. | General-purpose dehydration, especially for sensitive substrates. Often the preferred choice. |
| p-Toluenesulfonic Acid (TsOH) | Solid, easy to handle, non-oxidizing.[19] | More expensive. | Clean reactions where precise catalyst loading is important. |
Troubleshooting Guides: From Problem to Protocol
Guide 1: Unwanted Isomers & Carbocation Rearrangements
Problem: "My GC-MS and NMR data show that I've formed an alkene, but it's not the one I expected from simple elimination. The carbon skeleton appears to have rearranged. What happened?"
Root Cause Analysis: You are observing the results of a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement.[20] This occurs when a hydrogen, alkyl, or aryl group migrates from a carbon adjacent to the carbocation center, resulting in a new, more stable carbocation.[9][10] Even if you start with a tertiary alcohol, a rearrangement can occur if a more stable tertiary or resonance-stabilized carbocation can be formed nearby.
Caption: Competing E1 and Wagner-Meerwein rearrangement pathways.
Solution: Avoid the Carbocation with an E2-Promoting Protocol
To prevent rearrangements, you must use a method that avoids the formation of a free carbocation intermediate. The most common and effective alternative is dehydration using phosphorus oxychloride (POCl₃) in pyridine .[2][19] This reaction proceeds through an E2 mechanism.
Experimental Protocol: Dehydration of a Tertiary Alcohol using POCl₃/Pyridine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the tertiary alcohol (1.0 equiv) in anhydrous pyridine (5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Pyridine acts as both the solvent and a non-nucleophilic base to neutralize the HCl generated.[19]
-
Slow Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.2-1.5 equiv) dropwise to the stirred solution via a syringe. The reaction is exothermic; maintain the temperature at 0 °C during the addition. The POCl₃ reacts with the alcohol to form a dichlorophosphate ester, which is an excellent leaving group.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or gently heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a nonpolar solvent (e.g., diethyl ether or hexanes, 3x).
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkene, free from rearranged byproducts.
Guide 2: Ether Formation
Problem: "My yield of alkene is low, and I've isolated a significant high-boiling point fraction. I suspect it's a di-alkyl ether. How do I prevent this?"
Root Cause Analysis: Ether formation is a classic competing bimolecular substitution (SN1) reaction.[21] The carbocation intermediate, instead of being deprotonated (E1), is attacked by the oxygen of another alcohol molecule acting as a nucleophile. This is particularly problematic at lower temperatures and high concentrations of the starting alcohol.[7][11]
Caption: Competition between E1 (alkene) and SN1 (ether) pathways.
Solution: Manipulate Reaction Conditions to Favor Elimination
-
Increase Reaction Temperature: As a rule of thumb, elimination is favored over substitution at higher temperatures.[16][17] For tertiary alcohols, ensure the reaction temperature is maintained in the upper end of the recommended range (e.g., 60-80 °C) after the initial exotherm.
-
Use Le Chatelier's Principle: Distill the Product as it Forms: The most effective strategy is to remove the alkene from the reaction mixture as soon as it is formed. Since alkenes typically have lower boiling points than their corresponding alcohols, this is often feasible.
-
Benefit 1: Removing a product shifts the equilibrium towards further product formation.
-
Benefit 2: It removes the alkene from the hot, acidic environment where it could polymerize.
-
Experimental Protocol: Dehydration with Product Distillation
-
Setup: Assemble a simple distillation apparatus. In the distillation flask, place the tertiary alcohol and a catalytic amount of phosphoric acid (H₃PO₄ is preferred over H₂SO₄ to minimize charring).[13][18] Add a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle. The goal is to bring the reaction mixture to a temperature where the alcohol dehydrates, and the resulting alkene (but not the alcohol) distills over.
-
Collection: Collect the distillate, which will be a mixture of the alkene and water, in a cooled receiving flask.
-
Workup of Distillate: Transfer the collected liquid to a separatory funnel. Wash with a small amount of saturated NaHCO₃ solution to neutralize any acidic residue, then with brine.
-
Drying and Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄), and perform a final fractional distillation if necessary to obtain the pure alkene.
References
- Master Organic Chemistry. (2014).
- Quora. (2017).
- JoVE. (2025).
- Chemistry For Everyone. (2025). How Do Alcohols Form Ethers?. YouTube. [Link]
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
- BYJU'S.
- Scribd.
- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
- J&K Scientific LLC. (2025). Wagner-Meerwein Rearrangement. [Link]
- Chemistry Online. (2023). Wagner-Meerwein rearrangement. [Link]
- Chemistry LibreTexts. (2020). 14.
- Wikipedia. Wagner–Meerwein rearrangement. [Link]
- Chemistry Stack Exchange. (2017).
- Chemguide.
- Chemistry Steps.
- RSC Publishing. (2023).
- Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
- YouTube. (2022). # Wagner Meerwein carbocation rearrangement Easy approach.Comprehension type. [Link]
- Study.com. (n.d.). Alcohol Elimination Reaction | Overview & Research Examples. [Link]
- Chemistry LibreTexts. (2023).
- Science Ready. Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry. [Link]
- Organic Chemistry Tutor.
- University of Calgary.
Sources
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
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- 14. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
Technical Support Center: Optimizing Corey-House Coupling Reactions
Welcome to the technical support center for the Corey-House coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and reliability of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth technical guidance, troubleshooting FAQs, and detailed protocols grounded in scientific principles and field-proven experience.
Introduction to the Corey-House Reaction
The Corey-House synthesis is a cornerstone of organic chemistry, providing a robust method for the coupling of two organic fragments to form a new, larger molecule.[1][2][3] At its heart, the reaction involves the treatment of a lithium dialkylcuprate (a Gilman reagent) with an organic halide.[2][4] This process is particularly valued for its ability to form unsymmetrical alkanes and its broad substrate scope, offering a significant advantage over methods like the Wurtz reaction, which is generally limited to the formation of symmetrical alkanes from identical alkyl halides.[2][4]
The efficiency of the Corey-House reaction is, however, highly dependent on a number of experimental parameters. This guide will walk you through the critical aspects of the reaction, from the preparation of high-quality Gilman reagents to troubleshooting common issues that can lead to diminished yields and unwanted side products.
Visualizing the Corey-House Reaction Workflow
To provide a clear overview, the following diagram illustrates the key stages of a successful Corey-House coupling experiment.
Caption: A high-level overview of the sequential steps involved in a typical Corey-House coupling reaction.
Detailed Experimental Protocol: Synthesis of n-Pentane
This protocol provides a detailed, step-by-step methodology for the synthesis of n-pentane from 1-iodopropane and ethyl iodide, a classic example of an unsymmetrical alkane synthesis.
Materials:
-
1-Iodopropane
-
Lithium metal (wire or granules)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Ethyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, septa, etc.)
-
Inert gas supply (Argon or Nitrogen)
Step 1: Preparation of Propyl Lithium (CH₃CH₂CH₂Li)
-
Under an inert atmosphere, place finely cut lithium metal (2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to cover the lithium.
-
Slowly add a solution of 1-iodopropane (1 equivalent) in anhydrous diethyl ether from the dropping funnel with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the lithium metal is consumed (the solution may appear cloudy).
Step 2: Formation of Lithium Dipropylcuprate ((CH₃CH₂CH₂)₂CuLi)
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents based on propyl lithium) in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared propyl lithium solution (1 equivalent) to the CuI suspension via cannula with stirring. The solution will typically change color, indicating the formation of the Gilman reagent.[5]
Step 3: Coupling Reaction to Form n-Pentane
-
To the freshly prepared lithium dipropylcuprate solution at -78 °C, slowly add ethyl iodide (1 equivalent).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 4: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride to decompose any unreacted organometallic species.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure n-pentane.
Optimizing Reaction Efficiency: Key Parameters
Maximizing the yield and minimizing side reactions in a Corey-House coupling requires careful attention to several factors.
Substrate and Leaving Group Selection
The choice of the alkyl halide (R'-X) is critical for the success of the coupling reaction. The reaction generally proceeds via an S_N2-like mechanism, making it sensitive to steric hindrance.[1][5]
| Electrophile (R'-X) | Reactivity/Yield | Common Side Reactions |
| Methyl halides | Excellent | - |
| Primary alkyl halides | Good to Excellent | - |
| Secondary alkyl halides (cyclic) | Good | Elimination |
| Secondary alkyl halides (acyclic) | Moderate to Poor | Elimination[1] |
| Tertiary alkyl halides | Very Poor/No Reaction | Predominantly Elimination[2][4] |
| Aryl & Vinyl halides | Good | - |
The leaving group also plays a significant role, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. Tosylates (OTs) and triflates (OTf) are also excellent leaving groups for this reaction.[1]
Improving Atom Economy with Mixed Gilman Reagents
A significant drawback of the traditional Corey-House synthesis is the loss of one equivalent of the R group from the Gilman reagent (R₂CuLi) as an ill-defined organocopper species.[1] When the R group is precious or complex, this poor atom economy is a major concern. To circumvent this, "mixed" Gilman reagents of the type (R)(Ru)CuLi can be employed, where Ru is a non-transferable or "dummy" ligand.
Commonly used dummy ligands include:
-
Alkynyl groups: These are strongly held by the copper center and are reluctant to transfer.
-
Thienyl groups: 2-Thienylcuprates are particularly effective.[1]
-
Cyano groups: The use of CuCN to form cyanocuprates (RCu(CN)Li) is a popular strategy.[6]
The use of these mixed reagents ensures that the valuable R group is preferentially transferred to the electrophile.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during Corey-House coupling reactions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Corey-House reactions can stem from several issues:
-
Poor Quality Gilman Reagent: The Gilman reagent is the heart of the reaction. Its decomposition before or during the coupling step is a common culprit for low yields. This can be caused by:
-
Moisture or Air Contamination: Organolithium and Gilman reagents are extremely sensitive to air and moisture. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen).[7][8]
-
Thermal Instability: Gilman reagents, especially those with β-hydrogens, can be thermally unstable. Prepare the reagent at low temperatures (typically -78 °C to 0 °C) and use it immediately.[5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The coupling reaction temperature is crucial. While some reactions proceed at room temperature, many benefit from being started at a low temperature and allowed to warm slowly.
-
Solvent: Ethereal solvents like diethyl ether and THF are standard. The choice can influence the solubility and reactivity of the Gilman reagent.
-
-
Inefficient Coupling Partner: As detailed in the table above, sterically hindered electrophiles (secondary and especially tertiary alkyl halides) will give low yields of the coupled product and favor elimination.[2][4]
Q2: I am observing a significant amount of alkene by-product. How can I minimize this?
A2: The formation of an alkene is indicative of an E2 elimination reaction competing with the desired S_N2 coupling. This is most prevalent when using secondary or tertiary alkyl halides as the electrophile.[2]
-
Substrate Choice: If possible, use a primary alkyl halide.
-
Leaving Group: For secondary systems, tosylates can sometimes give better coupling-to-elimination ratios than halides.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution pathway.
-
Additives: For challenging couplings with secondary alkyl halides, the use of additives like tetramethylethylenediamine (TMEDA) in catalytic versions of the reaction has been shown to improve yields and favor substitution.[1]
Q3: My Gilman reagent solution is black and precipitated. Is it still viable?
A3: A black precipitate is often a sign of copper(0) formation due to the decomposition of the Gilman reagent. This can happen if the reagent is warmed too much or exposed to air. While some active reagent may remain in solution, the yield will likely be compromised. It is generally best to discard the decomposed reagent and start the preparation anew, paying close attention to maintaining a low temperature and a strictly inert atmosphere.
Q4: Can I use a Grignard reagent instead of an organolithium reagent to prepare the cuprate?
A4: Yes, this is a common and effective variation. The reaction of a Grignard reagent (RMgX) with a copper(I) salt can also generate the active organocuprate species. In fact, modern catalytic versions of the Corey-House reaction often employ Grignard reagents in the presence of a catalytic amount of a copper salt.[1]
Q5: I am trying to couple a substrate with a functional group (e.g., an ester). Will the Gilman reagent react with it?
A5: Gilman reagents are considered "softer" nucleophiles compared to Grignard or organolithium reagents and are generally unreactive towards esters and ketones, especially at low temperatures.[9] This chemoselectivity is a key advantage of the Corey-House reaction. However, they will react with more electrophilic carbonyls like acid chlorides to form ketones.[9] It is always advisable to perform a small-scale test reaction to confirm compatibility with your specific substrate.
Safety and Scale-Up Considerations
The Corey-House reaction involves the use of highly reactive and often pyrophoric reagents, necessitating strict safety protocols.
-
Handling Organolithium Reagents: Organolithium reagents like n-butyllithium can ignite spontaneously on contact with air.[7] They must be handled under an inert atmosphere using proper air-free techniques (e.g., Schlenk line or glovebox). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[7][10]
-
Quenching: The quenching of the reaction mixture must be done carefully and at a low temperature to control the exothermic decomposition of any remaining reactive organometallic species.
-
Scale-Up: Scaling up any chemical reaction introduces new safety challenges, particularly concerning heat management. The exothermic nature of the formation of organolithium and Gilman reagents, as well as the coupling step itself, requires careful monitoring and control of the internal reaction temperature. When scaling up, it is crucial to ensure that the cooling capacity of the reactor is sufficient to handle the heat generated. A gradual increase in scale (e.g., no more than a 3-fold increase at a time) is recommended to identify any potential thermal runaway issues.
Conclusion
The Corey-House reaction remains a vital tool in the synthetic chemist's arsenal. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can significantly improve the efficiency and reliability of this powerful coupling method. This guide provides a foundation for achieving success with the Corey-House synthesis, enabling the construction of complex molecules with greater confidence.
References
- Brainly.in. (2018, October 28). How n-pentane can be prepared with the help of Corey house synthesis?
- Wikipedia. (n.d.). Corey–House synthesis.
- University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Corey House Reaction.
- Wikipedia. (n.d.). Gilman reagent.
- Brainly.in. (2021, February 26). prepare n- pentane with the help of Corey house synthesis.
- Brainly.in. (2021, June 19). Preparation of n pentan by coreyhouse synthesis.
- Slideshare. (n.d.). Organolithium Use In Labs.
- OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
- Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications.
- Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?
- Grokipedia. (n.d.). Corey–House synthesis.
- University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- The UC Center for Laboratory Safety. (2012, November 1). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
- Brainly.in. (2021, February 26). prepare n- pentane with the help of Corey house synthesis.
- Total Organic Chemistry. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- BYJU'S. (2020, June 20). Corey House Reaction.
- Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance.
- ResearchGate. (2025, August 9). Complexes of the Gilman Reagent with Double Bonds across the π−σ Continuum.
- Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis.
- PubMed. (2012, July 11). Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with....
- Chemistry LibreTexts. (2023, November 7). 10.7: Organometallic Coupling Reactions.
- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.
- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.
- YouTube. (2020, July 11). Gilman Reagent & Organocuprates.
- Slideshare. (n.d.). 1. Gilman's reagent.
- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
- Sciencemadness Discussion Board. (2007, February 20). Corey House reaction.
Sources
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
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- 4. collegedunia.com [collegedunia.com]
- 5. quora.com [quora.com]
- 6. Gilman reagent - Wikipedia [en.wikipedia.org]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. orgosolver.com [orgosolver.com]
- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Technical Support Center: Troubleshooting Emulsions in Alkane Synthesis Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the workup of alkane synthesis. Emulsions, which are stable mixtures of immiscible liquids like an organic solvent and an aqueous solution, can significantly hinder product isolation and purification.[1] This resource is designed to provide you with the expertise and practical insights needed to efficiently overcome this experimental hurdle.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding emulsions. For more detailed explanations and protocols, please refer to the subsequent sections of this guide.
Q1: What is an emulsion and why is it a problem in my alkane synthesis workup?
An emulsion is a stable dispersion of one liquid as fine droplets within another, immiscible liquid.[1] In the context of alkane synthesis, this typically manifests as a cloudy or milky layer between the organic (containing your alkane product) and aqueous phases during liquid-liquid extraction.[1] This stable mixture prevents a clean separation of the two layers, making it difficult to isolate your desired product and potentially leading to lower yields and purity.
Q2: I have a persistent emulsion. What is the quickest thing I can try to break it?
The simplest first step is to add a saturated aqueous solution of sodium chloride (brine).[2][3] This increases the ionic strength of the aqueous layer, which can help to disrupt the forces stabilizing the emulsion and promote phase separation.[2][4] Gently swirl the mixture after adding the brine and allow it to stand.
Q3: Can vigorous shaking of my separatory funnel cause emulsions?
Yes, excessive agitation is a common cause of emulsion formation.[1] Vigorous shaking increases the surface area between the two liquid phases, breaking one liquid into very fine droplets and promoting the formation of a stable emulsion.[1] A gentler swirling or inverting motion is often sufficient for extraction and can help prevent this issue.[2]
Q4: Are there any solvents that are more prone to forming emulsions?
In some experiences, chlorinated solvents like dichloromethane (DCM) are more likely to form emulsions compared to solvents like ethyl acetate.[5] If you are repeatedly encountering emulsions with DCM, consider substituting it with an alternative solvent if your experimental conditions permit.
Q5: What should I do if a solid precipitate forms at the interface between the two layers?
This can sometimes be mistaken for or contribute to an emulsion. The recommended approach is to continue washing with water to dissolve as much of the solid as possible. After separating the organic layer, treat it with a generous amount of a drying agent, which can help absorb the remaining insoluble material, allowing it to be removed by filtration.[3]
II. In-Depth Troubleshooting Guides
This section provides a more comprehensive exploration of emulsion formation and detailed strategies for their resolution and prevention.
Understanding Emulsion Formation
The stability of an emulsion is often due to the presence of surfactant-like molecules or fine solid particulates that accumulate at the interface between the two liquids, preventing the dispersed droplets from coalescing.[1]
Several factors can contribute to the formation of emulsions during the workup of alkane synthesis:
-
Presence of Surfactant-like Byproducts: Many organic reactions can produce amphiphilic molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. These molecules act as emulsifying agents, stabilizing the mixture of the organic solvent and water.[1][2]
-
Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can gather at the liquid-liquid interface, creating a physical barrier that hinders the separation of the two layers.[1][6]
-
High Concentration of Solutes: A high concentration of dissolved starting materials, products, or byproducts can increase the viscosity of one or both phases, making separation more difficult.[1]
-
pH of the Aqueous Phase: Emulsions can be particularly prevalent when extracting from a basic aqueous solution with a chlorinated solvent. Adjusting the pH can sometimes resolve the issue.[1][6]
Strategies for Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is often the most effective. The following flowchart outlines a decision-making process for tackling emulsions, followed by detailed protocols for each technique.
Caption: Decision-making flowchart for breaking emulsions.
Detailed Protocols
1. Salting Out
-
Principle: Adding a salt, such as sodium chloride (NaCl) or potassium pyrophosphate, increases the ionic strength of the aqueous layer.[4][7][8] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the stabilizing effect of surfactant-like molecules, leading to coalescence of the dispersed droplets.[2][4]
-
Protocol:
-
Prepare a saturated aqueous solution of NaCl (brine).
-
Add a small volume of the brine to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times. Avoid vigorous shaking.
-
Allow the funnel to stand undisturbed and observe if phase separation occurs. This may take some time.[7][8]
-
2. Filtration
-
Principle: Passing the emulsified mixture through a filter aid like Celite (diatomaceous earth) or a plug of glass wool can physically break up the emulsion.[3][4] These materials provide a large surface area that can help to coalesce the fine droplets.[6]
-
Protocol:
-
Place a plug of glass wool into the neck of a funnel or prepare a small pad of Celite over a piece of filter paper in a Büchner funnel.
-
Pour the entire contents of the separatory funnel (both layers and the emulsion) through the filter medium.
-
Collect the filtrate in a clean flask. The two phases should now be separated.
-
3. Centrifugation
-
Principle: Applying a strong centrifugal force accelerates the separation of the two phases by forcing the denser droplets to coalesce.[4][7][8] This is a very effective method, especially for small-scale emulsions.[4]
-
Protocol:
-
Transfer the emulsified mixture into centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Centrifuge the mixture at a moderate speed for 5-10 minutes.
-
Carefully remove the tubes and observe the separation of the layers. The two phases can then be separated by decantation or with a pipette.
-
4. Addition of a Different Solvent
-
Principle: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to break the emulsion by improving the solubility of the emulsifying agent in one of the layers.[2][4]
-
Protocol:
-
Add a small volume (a few milliliters) of a different organic solvent (e.g., diethyl ether if you are using a chlorinated solvent) to the separatory funnel.
-
Gently swirl the mixture and observe for any changes.
-
5. pH Adjustment
-
Principle: If the emulsion is stabilized by acidic or basic impurities, neutralizing them by adjusting the pH can break the emulsion. For example, if the emulsion is due to an alkali soap, lowering the pH with a dilute acid will protonate the soap, making it less effective as an emulsifier.[7][8]
-
Protocol:
-
Test the pH of the aqueous layer.
-
If the aqueous layer is basic, add a dilute acid (e.g., 1M HCl) dropwise with gentle swirling until the pH is neutral or slightly acidic.
-
If the aqueous layer is acidic, add a dilute base (e.g., 1M NaOH) dropwise until the pH is neutral or slightly basic.
-
Observe for phase separation.
-
6. Gentle Heating
-
Principle: Gently warming the mixture can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, which can promote coalescence.[9]
-
Protocol:
-
Carefully warm the separatory funnel in a warm water bath.
-
Caution: Ensure the separatory funnel is not sealed to avoid pressure buildup.
-
Gently swirl the funnel and observe for phase separation.
-
7. Ultrasonic Bath
-
Principle: The high-frequency sound waves from an ultrasonic bath can provide the energy needed to disrupt the emulsion and cause the droplets to merge.[7][8]
-
Protocol:
-
Place the separatory funnel in an ultrasonic bath.
-
Turn on the bath for a few minutes and observe for any changes.
-
Preventative Measures
Preventing the formation of emulsions in the first place is always the most efficient approach.[2][4]
-
Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use a gentle swirling or inverting motion to achieve extraction.[2]
-
Pre-emptive Salting Out: If you know a particular reaction is prone to forming emulsions, add a small amount of brine to the aqueous layer before the extraction.[7][8]
-
Solvent Choice: Consider using a solvent less prone to emulsion formation, such as ethyl acetate instead of dichloromethane.[5]
-
Removal of Reaction Solvent: Before workup, it can be beneficial to remove the reaction solvent by rotary evaporation and then dissolve the residue in the extraction solvent.[3][6]
-
Use of Phase Separators: For frequent and problematic emulsions, consider using specialized phase separation paper or cartridges. These are designed to allow the organic phase to pass through while retaining the aqueous phase.[2][10][11]
Data Summary: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Salting Out | Increases ionic strength of the aqueous phase.[2][4] | Simple, fast, and often effective. | May not work for all types of emulsions. |
| Filtration | Physical disruption of the emulsion.[4][6] | Effective for emulsions stabilized by fine solids. | Can be slow; potential for product loss on the filter medium. |
| Centrifugation | Accelerates phase separation by centrifugal force.[4][7] | Highly effective for small volumes. | Requires a centrifuge; not practical for large-scale workups.[4] |
| Solvent Addition | Alters the polarity of the organic phase.[2][4] | Simple to perform. | May complicate solvent removal later. |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents.[7][8] | Effective for pH-sensitive emulsions. | Requires knowledge of the nature of the impurities. |
| Gentle Heating | Decreases viscosity and increases droplet kinetic energy.[9] | Simple and can be effective. | Risk of degrading thermally sensitive compounds. |
| Ultrasonic Bath | Disrupts the emulsion with high-frequency sound waves.[7][8] | Can be effective for stubborn emulsions. | Requires an ultrasonic bath. |
III. References
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
-
Benchchem. dealing with emulsion formation during workup of cyclohexane reactions.
-
Biotage. (2023). Tackling emulsions just got easier.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
-
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University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
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K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
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Dawn Scientific. Phase Separator.
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University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
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Applied Material Solutions. Emulsion Breaking: Chemical Formulation Strategies That Work.
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Reddit. (2018). Breaking emulsions : r/chemistry.
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Google Patents. (2014). WO2014074244A1 - Method of demulsifying and purifying organic products from an emulsion.
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SelectScience. Phase Separator™ reviews.
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University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
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Verrerie Villeurbannaise. 1PS Phase Separator for Solvent Extraction, 125 mm circle (100 pcs) Impregnated with stabilized sili.
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Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups.
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CryoWorks, Inc. Phase Separators.
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ResearchGate. (2022). How to avoid emulsion during liquid-liquid partition with methacrylic acid?.
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YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
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Google Patents. (2007). CN1326589C - Demulsifier with inorganic-polymer compound structure and its preparing method.
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ACS Publications. (2026). One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions | ACS Omega.
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Smart Fluid Internacional. Emulsion Breakers.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-Methyl-4-propyloctane via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the validation of 3-Methyl-4-propyloctane. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, ensuring a self-validating system for structural elucidation.
The Challenge: Confirming the Structure of a Branched Alkane
This compound, a saturated hydrocarbon with the molecular formula C₁₂H₂₆, presents a common challenge in structural validation.[1][2] Its lack of functional groups and the inherent similarity of proton and carbon environments in alkanes can lead to significant signal overlap in one-dimensional (1D) NMR spectra.[3][4] Furthermore, the presence of two chiral centers at the C3 and C4 positions introduces the possibility of diastereomers, which may be difficult to distinguish.[5]
This guide will demonstrate how a multi-faceted NMR approach, incorporating 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments, can overcome these challenges to provide unequivocal proof of structure.
Predicted NMR Spectral Data for this compound
A crucial first step in the validation process is to predict the expected NMR spectra for the target molecule. This provides a theoretical framework against which experimental data can be compared. Using open-access prediction algorithms, we can estimate the chemical shifts for each unique proton and carbon atom in this compound.[6][7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | 0.89 (t) | 14.2 |
| 2 | 1.25 (m) | 23.1 |
| 3-CH | 1.55 (m) | 33.5 |
| 3-CH₃ | 0.84 (d) | 19.5 |
| 4-CH | 1.45 (m) | 42.1 |
| 5 | 1.25 (m) | 29.8 |
| 6 | 1.25 (m) | 23.4 |
| 7 | 1.25 (m) | 32.2 |
| 8 | 0.90 (t) | 14.3 |
| 1' (propyl) | 1.25 (m) | 37.0 |
| 2' (propyl) | 1.25 (m) | 20.9 |
| 3' (propyl) | 0.91 (t) | 14.5 |
Note: Predicted values are estimates and may vary from experimental results. Multiplicity (t = triplet, d = doublet, m = multiplet) is also predicted based on neighboring protons.
Experimental Workflow for NMR Validation
The following workflow provides a systematic approach to acquiring the necessary NMR data for the structural validation of this compound.
Caption: A comprehensive workflow for the NMR-based structural validation of this compound.
Detailed Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[10]
-
Analyte: 5-10 mg of synthesized this compound.
-
Solvent: ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for non-polar compounds like alkanes and has a well-defined residual solvent peak for reference.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ and gently agitate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. 1D ¹H NMR Acquisition
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
-
Pulse Program: zg30 (a standard 30-degree pulse sequence for quantitative measurements with a shorter relaxation delay).[11]
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm, centered around 6 ppm.
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a gentle exponential window function (LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
3. 1D ¹³C NMR Acquisition
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Pulse Program: zgpg30 (a power-gated decoupling sequence with a 30-degree pulse).
-
Acquisition Parameters:
-
Spectral Width (SW): ~50 ppm, centered around 30 ppm for an alkane.[3]
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing:
-
Apply an exponential window function (LB = 1-2 Hz).
-
Fourier transform, phase correct, and baseline correct.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
4. 2D COSY (Correlation Spectroscopy) Acquisition
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6]
-
Pulse Program: cosygpqf (a gradient-selected, phase-sensitive COSY).[12]
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions: ~1.5 ppm, centered on the alkane region of the ¹H spectrum.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Fourier transform and symmetrize the spectrum.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
The HSQC experiment correlates protons with their directly attached carbons.[6]
-
Pulse Program: hsqcedetgpsisp2.2 (an edited HSQC with gradient selection for sensitivity enhancement).[13]
-
Acquisition Parameters:
-
¹H Spectral Width (F2 dimension): ~1.5 ppm (alkane region).
-
¹³C Spectral Width (F1 dimension): ~40 ppm (alkane region).
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Fourier transform and phase correct.
-
Interpreting the NMR Data: A Self-Validating System
The true power of this multi-technique approach lies in the cross-validation of data from each experiment.
¹H NMR Analysis:
-
Chemical Shift: The proton signals should appear in the highly shielded region of the spectrum, typically between 0.8 and 1.6 ppm, consistent with an alkane structure.[4]
-
Integration: The relative integrals of the signals should correspond to the number of protons in each unique environment. For example, the terminal methyl groups (positions 1, 8, and 3' on the propyl chain) should each integrate to 3 protons, while the methyl group at position 3 should also integrate to 3 protons.
-
Multiplicity: The splitting patterns provide crucial connectivity information. The terminal methyl protons should appear as triplets due to coupling with their adjacent methylene groups (³JHH ≈ 7 Hz).[10][14] The methyl group at position 3 should be a doublet, coupling to the single proton at the C3 position. The methine protons at C3 and C4 will exhibit complex multiplets due to coupling with multiple neighboring protons.
¹³C NMR Analysis:
-
The number of signals in the proton-decoupled ¹³C spectrum should correspond to the number of unique carbon atoms in this compound. Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent and should, in principle, give rise to 12 distinct signals.
-
The chemical shifts should fall within the expected range for sp³ hybridized carbons in an alkane (typically 10-45 ppm).[3]
COSY Analysis:
The COSY spectrum provides a visual map of the proton-proton coupling network. Cross-peaks will appear between signals of protons that are coupled. For example, we would expect to see correlations between:
-
The protons of the C1 methyl group and the C2 methylene group.
-
The C3 methine proton and the protons of the C2 methylene group, as well as the C3 methyl group.
-
The C4 methine proton and the protons of the C5 methylene group and the C1' methylene group of the propyl side chain.
HSQC Analysis:
The HSQC spectrum definitively links each proton signal to its directly attached carbon. Each cross-peak in the HSQC spectrum represents a C-H bond. This experiment is invaluable for unambiguously assigning the carbon signals based on the more easily interpretable proton spectrum.
Caption: Key COSY correlations expected for this compound.
By integrating the information from all four experiments, a self-validating loop is created. The ¹H spectrum provides initial information on the types of protons and their neighbors. The COSY spectrum confirms these neighboring relationships. The ¹³C spectrum confirms the number of unique carbon environments, and the HSQC spectrum links the proton and carbon data, allowing for a complete and confident assignment of the entire molecular structure.
Comparison with Synthesis Alternatives and Impurities
A robust validation process also considers potential side products and unreacted starting materials from the synthesis. A common route to a precursor for this compound could involve a Grignard reaction. For instance, the reaction of a propylmagnesium halide with 3-methyloctan-4-one, followed by dehydration and hydrogenation.
Potential Impurities and their NMR Signatures:
-
Unreacted Ketone (e.g., 3-methyloctan-4-one): Would show a characteristic downfield signal in the ¹³C NMR spectrum for the carbonyl carbon (typically >200 ppm). The α-protons in the ¹H NMR spectrum would also be shifted downfield (2.0-2.5 ppm).
-
Tertiary Alcohol Intermediate: The ¹H NMR spectrum would show a broad singlet for the hydroxyl proton, and the carbon bearing the -OH group would be shifted downfield in the ¹³C spectrum (typically 65-85 ppm).
-
Alkene Intermediates (from dehydration): The presence of double bonds would be readily apparent from signals in the alkene region of the ¹H NMR spectrum (4.5-6.5 ppm) and ¹³C NMR spectrum (100-150 ppm).
-
Diastereomers: Since this compound has two chiral centers, the synthesis can produce a mixture of diastereomers. While their overall NMR spectral patterns will be very similar, high-resolution ¹H NMR may reveal distinct signals for at least some of the protons in each diastereomer, allowing for the determination of the diastereomeric ratio by integration.[3]
The absence of these characteristic signals in the final product's NMR spectra provides strong evidence for the purity and successful synthesis of the target molecule.
Conclusion
The structural validation of this compound, while seemingly straightforward, requires a meticulous and multi-faceted approach. By combining 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments, a self-validating dataset can be generated that provides unambiguous confirmation of the molecular structure. This guide has outlined not only the "how" but also the "why" behind the experimental choices, providing a robust framework for the rigorous characterization of this and similar molecules. This level of analytical rigor is paramount in ensuring the integrity and reproducibility of scientific research in all fields, particularly in the development of new therapeutics.
References
- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Barraud, P., et al. (2008). Optimizing HSQC experiment for the observation of exchange broadened signals in RNA–protein complexes. Comptes Rendus Chimie, 11(4-5), 474-479. [Link]
- Duchateau, A. L. L., et al. (2016). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. Tetrahedron Letters, 57(1), 122-125. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy.
- Navarro-Vázquez, A., & Cobas, J. C. (2012). A new method for the straightforward determination of diastereomeric excess using 1H NMR. Organic Letters, 14(15), 3764-3767. [Link]
- OpenOChem Learn. Alkanes. [Link]
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A Senior Application Scientist's Comparative Analysis of 3-Methyl-4-propyloctane and its Isomers
For researchers and professionals in drug development and chemical synthesis, a precise understanding of isomeric purity and properties is paramount. This guide provides an in-depth comparative analysis of 3-methyl-4-propyloctane and two of its structural isomers: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane. All three share the molecular formula C12H26, yet their structural divergence leads to significant differences in their physicochemical properties, spectroscopic signatures, and potential applications.
Introduction to Structural Isomerism in Dodecanes
Structural isomers, such as the three compounds under review, possess the same molecular formula but differ in the connectivity of their atoms.[1] This variation in molecular architecture, from a straight chain to a complex branched structure, fundamentally influences the physical and chemical behavior of the molecule.[2] this compound presents a unique case of moderate, asymmetric branching and introduces chirality, a critical consideration in drug development, which is absent in n-dodecane and 2,2,4,6,6-pentamethylheptane.[3]
Comparative Physicochemical Properties
The degree of branching in an alkane has a predictable effect on its physical properties. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This generally results in lower boiling points.[2][4] Conversely, highly symmetrical molecules tend to pack more efficiently into a crystal lattice, often leading to higher melting points.
| Property | This compound | n-Dodecane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 |
| Boiling Point (°C) | 197[5] | 215-217[6] | 177-178 |
| Melting Point (°C) | -50.8 (estimate)[5] | -9.6[6] | Not Available |
| Density (g/cm³ at 20°C) | 0.7617[5] | ~0.749[7] | ~0.749 |
| Refractive Index | 1.4263[5] | ~1.421[6] | Not Available |
Synthesis and Stereochemical Considerations
The synthesis of specifically branched alkanes like this compound requires precise C-C bond-forming strategies to avoid isomeric mixtures. A common and effective approach is the hydrogenation of a corresponding alkene precursor.[3] This transfers the synthetic challenge to the creation of the unsaturated backbone, which can often be assembled with greater control.
General Synthetic Strategy
A plausible route to this compound involves a Grignard reaction followed by dehydration and hydrogenation. This multi-step synthesis offers control over the final carbon skeleton.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, generalized protocol based on established organometallic and hydrogenation reactions.[8]
Step 1: Grignard Reaction to form Tertiary Alcohol
-
Preparation: Under a nitrogen atmosphere, flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of 1-bromopentane in anhydrous tetrahydrofuran (THF). The reaction is initiated upon gentle warming, indicated by the disappearance of the iodine color and gentle reflux.
-
Formation: Add the remaining 1-bromopentane (1.1 eq) in anhydrous THF dropwise to maintain a steady reflux. After addition, continue stirring for 1-2 hours until the magnesium is consumed.
-
Reaction: Cool the resulting pentylmagnesium bromide solution to 0°C. Add a solution of 3-methyl-4-heptanone (1.0 eq) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-5-propyl-octan-4-ol.
Step 2: Dehydration to Alkenes
-
Combine the crude tertiary alcohol with a catalytic amount of a strong acid (e.g., phosphoric acid).
-
Heat the mixture and distill the resulting alkene mixture.
Step 3: Hydrogenation to Alkane
-
Dissolve the alkene mixture in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst and remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Stereochemistry of this compound
A critical feature of this compound is the presence of two chiral centers at the C3 and C4 positions.[3] This means that the molecule can exist as a mixture of four stereoisomers (two pairs of enantiomers). The synthesis described above is not stereoselective and will produce a racemic mixture of all four stereoisomers. The separation of these stereoisomers would require specialized chiral chromatography techniques.
Spectroscopic and Chromatographic Analysis
The structural differences between these isomers are clearly reflected in their mass spectra and NMR spectra, as well as their chromatographic behavior.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating alkane isomers. On a non-polar column, the elution order is generally determined by the boiling point, with more highly branched, lower-boiling point isomers eluting first.[9][10]
Expected Elution Order (Non-polar column):
-
2,2,4,6,6-Pentamethylheptane (lowest boiling point)
-
This compound
-
n-Dodecane (highest boiling point)
Caption: Expected GC elution order on a non-polar stationary phase.
Mass Spectrometry Fragmentation: Mass spectrometry of alkanes is characterized by fragmentation through the cleavage of C-C bonds. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations.
-
n-Dodecane: The mass spectrum shows a series of fragment ions separated by 14 amu (-CH2-), with prominent peaks at m/z 43, 57, 71, and 85.
-
2,2,4,6,6-Pentamethylheptane: Fragmentation is dominated by the formation of stable tertiary carbocations. Expect a very intense peak at m/z 57, corresponding to the tert-butyl cation, and a significant peak at m/z 113 resulting from cleavage at the C4 position.
-
This compound: Cleavage is expected to occur adjacent to the C3 and C4 branching points, leading to a complex fragmentation pattern with significant ions resulting from the loss of methyl, ethyl, propyl, and butyl radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule.
-
n-Dodecane: The ¹H NMR spectrum is simple, showing a triplet for the terminal methyl groups and a large multiplet for the internal methylene groups. The ¹³C NMR spectrum shows distinct signals for the chemically non-equivalent carbons, with those towards the center of the chain resonating at a similar chemical shift.
-
2,2,4,6,6-Pentamethylheptane: The ¹H NMR spectrum is more complex due to the branching, but will show characteristic singlets for the tert-butyl groups and doublets for the other methyl groups. The ¹³C NMR will clearly show the quaternary carbons and the different types of methyl and methylene carbons.
-
This compound (Predicted): The ¹H and ¹³C NMR spectra are predicted to be the most complex of the three.[3] The ¹H NMR would show overlapping multiplets for the methylene and methine protons. The methyl group at C3 would appear as a doublet. The ¹³C NMR would display 12 distinct signals corresponding to each unique carbon atom in the molecule.
| Atom Position | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| C1, C8, Propyl-C3' | CH₃ | ~0.9 | Triplet | ~14 |
| Methyl on C3 | CH₃ | ~0.85 | Doublet | ~15-20 |
| C2, C5, C6, C7 | CH₂ | ~1.2-1.4 | Multiplet | ~20-35 |
| Propyl-C1', C2' | CH₂ | ~1.2-1.4 | Multiplet | ~20-35 |
| C3, C4 | CH | ~1.5-1.8 | Multiplet | ~30-45 |
Table based on predicted data from BenchChem.[3]
Protocol: GC-MS Analysis of C12 Alkane Isomers
This protocol outlines a standard method for the separation and identification of C12 alkane isomers.
-
Sample Preparation: Prepare a 100 µg/mL solution of the alkane isomer mixture in hexane.
-
GC-MS Instrumentation:
-
GC: Agilent 7890B or equivalent.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, split mode (50:1).
-
Oven Program: Initial temperature 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify peaks based on retention times and compare mass spectra to a reference library (e.g., NIST).
Comparative Biological Activity and Industrial Applications
While alkanes are generally considered to have low biological reactivity, their physical properties, influenced by their structure, can affect their environmental fate and biological interactions.[2][4]
-
Biodegradability: Linear alkanes like n-dodecane are generally more readily biodegradable by microorganisms than their highly branched counterparts.[11] The complex structure of molecules like 2,2,4,6,6-pentamethylheptane can sterically hinder enzymatic attack.
-
Biological Membranes: The shape of alkane molecules can influence how they interact with and potentially disrupt biological membranes. This is a consideration in toxicology and in the formulation of drug delivery systems. Branched alkanes may decrease the impermeability of cuticular layers in insects.[12]
-
Industrial Applications:
-
n-Dodecane: Widely used as a solvent, a component in fuels (especially as a surrogate for jet fuel), and in the production of surfactants.[13]
-
Branched Dodecanes: Highly branched isomers are prized as components in high-octane gasoline and as lubricants due to their good cold-flow properties and thermal stability.[11] 2,2,4,6,6-pentamethylheptane, for instance, is used in cosmetic formulations as an emollient and solvent.
-
Conclusion
The comparative analysis of this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane underscores the profound impact of structural isomerism on the properties and behavior of molecules. For the researcher, this necessitates the use of high-resolution analytical techniques like GC-MS for accurate identification and quantification. The chirality of this compound introduces an additional layer of complexity, highlighting the need for stereoselective synthesis and analysis, particularly in the context of pharmaceutical research where the biological activity of enantiomers can differ significantly. The choice of isomer for a specific application, be it in fuel technology, materials science, or drug development, is therefore critically dependent on a thorough understanding of its unique structural and physicochemical characteristics.
References
- Alkane. (2024, January 5). In Wikipedia.
- How to Compare Linear vs Branched Alkane Effects. (n.d.). Patsnap.
- Alam, M. S., Zeraati-Rezaei, S., Liang, Z., Stark, C., Xu, H., MacKenzie, A. R., & Harrison, R. M. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques, 11(2), 975-987.
- Alam, M. S., Zeraati-Rezaei, S., Stark, C., Liang, Z., Xu, H., MacKenzie, A. R., & Harrison, R. M. (2017). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC×GC-ToF-MS. Atmospheric Measurement Techniques Discussions, 1-27.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer. (n.d.). The Royal Society of Chemistry.
- Dodecane. (n.d.). NIST Chemistry WebBook.
- Dodecane. (2023, December 14). In Wikipedia.
- Chemical Properties of Dodecane (CAS 112-40-3). (n.d.). Cheméo.
- Independent Evolution of Linear and Branched Cuticular Hydrocarbons in the Desert Ant C
- Safety Data Sheet: Dodecane (isomers). (n.d.). Carl ROTH.
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GC-MS analysis for confirmation of 3-Methyl-4-propyloctane structure
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Methyl-4-propyloctane: A GC-MS Centric Approach with Comparative Analysis
In the landscape of pharmaceutical development and petrochemical analysis, the unambiguous structural elucidation of organic molecules is paramount. Branched alkanes, such as this compound, present a unique analytical challenge due to the existence of numerous isomers with identical molecular weights and similar physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded comparison of analytical methodologies for the structural confirmation of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative techniques, and provide the data necessary for robust and reliable structural confirmation.
The Analytical Challenge of Branched Alkanes
The structural formula of this compound reveals a C12H26 alkane with two chiral centers at the C3 and C4 positions, leading to the possibility of multiple stereoisomers.[1] The core analytical task is not only to confirm the molecular formula but also to definitively establish the connectivity of the carbon skeleton, distinguishing it from other dodecane isomers. This requires a technique that offers both high separation efficiency and detailed structural information.
GC-MS: The Cornerstone of Branched Alkane Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including hydrocarbons.[2] Its strength lies in the synergistic combination of the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3]
The "Why" Behind the GC-MS Protocol: An Expert's Perspective
A robust GC-MS analysis is not merely about following a set of instructions; it is about making informed decisions at each step to maximize the quality and reliability of the data.
1. Sample Preparation: The Foundation of Good Data
The initial step of dissolving the this compound sample in a high-purity, volatile solvent like hexane or dichloromethane is critical.[4] The choice of solvent is dictated by its ability to fully solubilize the analyte without interfering with the chromatographic separation or the ionization process. A non-polar solvent like hexane is ideal for a non-polar alkane, ensuring compatibility and minimizing solvent-analyte interactions that could affect peak shape.
2. Gas Chromatography: Achieving Isomeric Separation
The heart of the separation lies within the GC column. For hydrocarbon analysis, a long, non-polar capillary column (e.g., 50-100 meters) is the preferred choice.[5] The length provides the necessary theoretical plates for resolving closely eluting isomers, while the non-polar stationary phase (e.g., polydimethylsiloxane) separates compounds primarily based on their boiling points and volatility.
Temperature programming is another crucial parameter. A slow, linear temperature ramp allows for the sequential elution of compounds with increasing boiling points, providing optimal separation between isomers. The initial temperature is set low enough to trap the analytes at the head of the column, and the final temperature is high enough to ensure the elution of all components.
3. Electron Ionization (EI): The Key to Fragmentation
Upon elution from the GC column, the analyte molecules enter the ion source of the mass spectrometer. Electron Ionization (EI) is the standard ionization technique for alkane analysis.[4] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. This fragmentation is the key to structural elucidation.
The causality behind using 70 eV is that it provides sufficient energy to cause extensive fragmentation, generating a rich and characteristic mass spectrum, while also being a standardized energy level across different instruments, allowing for library matching.
Interpreting the Mass Spectrum of this compound
The mass spectrum of a branched alkane is a unique fingerprint. For this compound (molecular weight 170.34 g/mol ), the following features are expected in its EI mass spectrum:
-
Molecular Ion (M+•): The molecular ion peak at m/z 170 will likely be of very low abundance or completely absent.[4][6][7] This is a hallmark of branched alkanes, as the initial radical cation is highly prone to fragmentation.
-
Fragmentation Pattern: The fragmentation of branched alkanes is governed by the stability of the resulting carbocations.[4][6][7][8] Cleavage is favored at the branching points to form more stable secondary or tertiary carbocations.[4][6][7] The loss of the largest alkyl group at a branch point is also a preferred pathway.[4][6]
For this compound, key fragmentation pathways would involve cleavage adjacent to the C3 and C4 positions.
Experimental Workflow for GC-MS Analysis
Caption: A logical workflow for the GC-MS analysis of this compound.
Predicted Fragmentation of this compound
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Navigating the Isomeric Landscape: A Comparative Guide to the Boiling Points of C12 Alkanes
For researchers, scientists, and professionals in drug development, the physical properties of organic compounds are of paramount importance. Among these, the boiling point is a critical parameter that influences purification processes, reaction conditions, and formulation strategies. This guide provides an in-depth comparison of the boiling points of C12 alkane isomers, offering both experimental data and a foundational understanding of the physicochemical principles at play.
The Decisive Role of Molecular Architecture
Alkanes, being non-polar molecules, exhibit intermolecular attractions governed solely by van der Waals dispersion forces.[1][2][3] The strength of these forces, and consequently the boiling point, is primarily influenced by two factors: molecular weight and molecular surface area.[1][4] Within a group of isomers, such as those of dodecane (C12H26), the molecular weight is constant. Therefore, the variation in boiling points arises from differences in their molecular structure, specifically the degree of branching.[2][5][6]
Straight-chain alkanes, like n-dodecane, have a larger surface area, allowing for more significant intermolecular contact and stronger van der Waals forces.[1][6] Conversely, branched isomers are more compact and spherical, leading to a reduced surface area for intermolecular interaction.[2][3][6] This diminished contact results in weaker van der Waals forces that are more easily overcome by thermal energy, leading to a lower boiling point.[2][5]
Experimental Data: A Comparative Analysis
The following table summarizes the experimentally determined boiling points of n-dodecane and several of its branched isomers.
| C12 Alkane Isomer | Structure | Boiling Point (°C) | CAS Number |
| n-Dodecane | Straight-chain | 215-217[7][8] | 112-40-3[7] |
| Isododecane (technical mixture of isomers) | Highly branched | 176-209[9][10] | 31807-55-3[9] |
| 2,2,4,6,6-Pentamethylheptane | Highly branched | 177-180[11][12] | 13475-82-6[13] |
As the data clearly indicates, the linear n-dodecane possesses the highest boiling point. Isododecane, a commercial mixture of highly branched C12 isomers, and its principal component, 2,2,4,6,6-pentamethylheptane, exhibit significantly lower boiling points, a direct consequence of their compact molecular structures.
Caption: The effect of molecular branching on the boiling point of C12 alkane isomers.
Experimental Protocol for Boiling Point Determination
To ensure the accuracy and reproducibility of boiling point measurements, standardized methods are crucial. The ASTM D86 is a globally recognized standard for determining the distillation characteristics of petroleum products and liquid fuels at atmospheric pressure.[14][15][16] For smaller sample volumes, a micro-boiling point determination using the capillary method is a reliable alternative.[17][18]
Micro-Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Materials:
-
Sample of the C12 alkane isomer
-
Capillary tube (sealed at one end)
-
Thermometer
-
Small test tube or fusion tube
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring mechanism
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.
-
Capillary Insertion: Invert the capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Apparatus Setup: Secure the test tube to a thermometer with the bulb of the thermometer level with the bottom of the test tube. Immerse this assembly in a heating bath.
-
Heating: Begin heating the bath slowly while stirring to ensure even temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside is expelled and replaced by the vapor of the liquid.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[18][19] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[17]
-
Record: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point.
Caption: Step-by-step workflow for micro-boiling point determination.
Conclusion
The boiling points of C12 alkane isomers are a clear illustration of the structure-property relationship in organic chemistry. The linear n-dodecane, with its extensive surface area, exhibits a higher boiling point than its highly branched counterparts like 2,2,4,6,6-pentamethylheptane. This understanding is not merely academic; it has practical implications in separation sciences, process chemistry, and formulation development. By employing standardized experimental techniques, researchers can obtain reliable boiling point data to inform their scientific endeavors.
References
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- ASTM D86. (n.d.). eralytics.
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A Comparative Analysis of 3-Methyl-4-propyloctane and n-Dodecane: A Deep Dive into Their Physical Properties
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and materials science, the subtle nuances of molecular structure can precipitate significant shifts in macroscopic physical properties. This guide provides a comprehensive comparison of two C12H26 isomers: the branched-chain alkane, 3-Methyl-4-propyloctane, and its linear counterpart, n-dodecane. Understanding these differences is paramount for applications ranging from solvent selection and reaction engineering to their use as reference standards in various analytical techniques. This analysis is grounded in established physicochemical principles and supported by available experimental data.
At a Glance: Structural and Physical Property Overview
The fundamental difference between this compound and n-dodecane lies in their carbon skeletons. n-Dodecane is a straight-chain alkane, whereas this compound features a branched structure with a methyl and a propyl group attached to an octane backbone.[1] This seemingly minor variation in architecture has profound implications for their intermolecular interactions and, consequently, their physical behavior.
| Physical Property | This compound | n-Dodecane |
| Molecular Formula | C12H26 | C12H26 |
| Molar Mass | 170.33 g/mol | 170.33 g/mol |
| Boiling Point | 197 °C[2] | 215-217 °C[3][4][5] |
| Melting Point | -50.8 °C (estimate)[2] | -9.6 °C[3][4][6] |
| Density | 0.7617 g/mL (at 20°C)[2] | 0.7495 g/mL (at 20°C)[7] |
| Viscosity | Lower (qualitative) | 1.34 mPa·s (at 25°C)[7] |
| Surface Tension | Lower (qualitative) | 25.35 mN/m (at 20°C)[8] |
The Decisive Factor: Intermolecular Forces and Molecular Packing
The physical properties of non-polar alkanes are primarily dictated by van der Waals dispersion forces.[9][10] These are weak, transient attractions that arise from temporary fluctuations in electron distribution. The strength of these forces is influenced by two key factors:
-
Molecular Surface Area: Larger surface areas allow for more points of contact between molecules, leading to stronger cumulative van der Waals forces.[11][12]
-
Molecular Packing: The efficiency with which molecules can pack together in the liquid and solid states also influences the strength of intermolecular interactions.
n-Dodecane, with its linear structure, can align itself closely with neighboring molecules, maximizing surface area contact and facilitating efficient packing. This results in stronger overall van der Waals forces. In contrast, the branched structure of this compound creates a more compact, somewhat spherical shape.[9][13] This branching hinders close packing and reduces the effective surface area available for intermolecular interactions.[13][14][15]
In-Depth Property Comparison
Boiling Point
The boiling point is a direct reflection of the energy required to overcome intermolecular forces in the liquid phase. As predicted by the principles of intermolecular forces, n-dodecane exhibits a significantly higher boiling point (215-217 °C) than this compound (197 °C) .[3][2][4][5] The linear structure of n-dodecane allows for greater surface area contact and stronger van der Waals forces, thus requiring more thermal energy to transition into the gaseous state.[11][15] The more compact, branched structure of this compound leads to weaker intermolecular attractions that are more easily overcome.[9][13]
Melting Point
The melting point is influenced not only by the strength of intermolecular forces but also by the efficiency of crystal lattice packing. Here, the trend can be more complex. While branching generally weakens van der Waals forces, a highly symmetrical or compact structure can sometimes pack more efficiently into a crystal lattice than a long, flexible chain. However, in this comparison, n-dodecane has a considerably higher melting point (-9.6 °C) than the estimated value for this compound (-50.8 °C) .[3][2][4][6] The irregular shape of this compound likely disrupts the formation of a well-ordered crystal lattice, leading to a lower melting point despite its more compact nature.
Density
Density is a measure of mass per unit volume. The branching in this compound leads to less efficient packing of its molecules in the liquid state compared to the more ordered arrangement of linear n-dodecane molecules. Counterintuitively, the available data indicates that This compound has a slightly higher density (0.7617 g/mL) than n-dodecane (0.7495 g/mL at 20°C) .[2][7] This could be attributed to the specific way the branched chains interlock, leading to a surprisingly compact arrangement in the liquid phase.
Viscosity
Surface Tension
Surface tension is the energy required to increase the surface area of a liquid. It is a direct consequence of the cohesive energy arising from intermolecular attractions. Given that n-dodecane possesses stronger intermolecular forces, it exhibits a higher surface tension (25.35 mN/m at 20°C) .[8] Conversely, this compound, with its weaker van der Waals forces, is expected to have a lower surface tension .
Visualizing the Structural Differences
The following diagrams illustrate the molecular structures of n-dodecane and this compound, highlighting the key difference in their carbon skeletons.
Caption: Molecular structure of this compound.
Experimental Protocols for Physical Property Determination
To ensure the validity and reproducibility of physical property measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining the key physical properties discussed in this guide.
Workflow for Physical Property Determination
Caption: Experimental workflow for comparative physical property analysis.
Boiling Point Determination (Ebulliometry)
-
Apparatus: A differential ebulliometer equipped with a heating mantle, condenser, and a calibrated thermometer or temperature probe.
-
Procedure:
-
Introduce a precise volume of the sample into the ebulliometer.
-
Heat the sample to a steady boil.
-
Record the temperature at which the liquid and vapor phases are in equilibrium under a constant pressure (typically atmospheric pressure).
-
Repeat the measurement at least three times to ensure reproducibility.
-
Correct the observed boiling point to standard pressure if necessary.
-
Melting Point Determination (Capillary Method)
-
Apparatus: A melting point apparatus with a heating block, a calibrated thermometer, and capillary tubes. [16][17]2. Procedure:
-
Finely powder the solid sample (if applicable, after freezing).
-
Pack a small amount of the sample into a capillary tube. 3. Place the capillary tube in the heating block of the melting point apparatus. [16] 4. Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. [18]A narrow melting range is indicative of a pure substance. [19]
-
Density Measurement (Pycnometer Method)
-
Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a constant temperature water bath.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the pycnometer in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the liquid level to the calibration mark.
-
Remove the pycnometer, dry the exterior, and weigh it.
-
Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer). [20][21][22] 7. Repeat the measurement for consistency.
-
Viscosity Measurement (Capillary Viscometer)
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature bath, and a stopwatch.
-
Procedure:
-
Pipette a precise volume of the liquid into the viscometer.
-
Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.
-
Using suction, draw the liquid up through the capillary into the upper bulb.
-
Measure the time it takes for the liquid to flow between two marked points on the capillary.
-
Calculate the kinematic viscosity using the viscometer constant and the flow time.
-
The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
-
Surface Tension Measurement (Du Noüy Ring Method)
-
Apparatus: A tensiometer equipped with a platinum-iridium ring, a sensitive balance, and a sample vessel.
-
Procedure:
-
Place the liquid sample in the vessel and allow it to reach thermal equilibrium.
-
Position the platinum-iridium ring so that it is immersed in the liquid.
-
Slowly raise the ring, pulling it through the liquid surface.
-
Record the maximum force exerted on the ring just before it breaks free from the liquid surface.
-
Calculate the surface tension based on the measured force, the dimensions of the ring, and a correction factor.
-
Conclusion
The comparison between this compound and n-dodecane serves as a compelling illustration of structure-property relationships in organic molecules. The linear nature of n-dodecane allows for stronger intermolecular van der Waals forces, resulting in a higher boiling point, melting point, viscosity, and surface tension compared to its branched isomer, this compound. These differences, arising solely from the arrangement of carbon atoms, are critical considerations for professionals in research and development, influencing everything from solvent choice to the formulation of complex chemical products. The provided experimental protocols offer a framework for the precise and accurate determination of these fundamental physical properties.
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A Comparative Guide to Purity Assessment of Synthesized 3-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Synthesis
In the realm of chemical synthesis, particularly within pharmaceutical and materials science, the purity of a synthesized compound is not merely a quality metric but a fundamental determinant of its efficacy, safety, and reliability. For a molecule such as 3-Methyl-4-propyloctane (C12H26), a branched alkane, impurities can arise from various sources including starting materials, side reactions, and purification inefficiencies.[1] These impurities, even at trace levels, can have profound and often detrimental effects on downstream applications, from altering reaction kinetics to introducing toxicity in drug candidates.[2] This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of this compound, offering insights into the causal logic behind experimental choices to ensure self-validating and trustworthy results.
Understanding the Analyte: this compound
This compound is a branched-chain alkane with two chiral centers at carbons 3 and 4.[1] Its non-polar nature and volatility are key characteristics that inform the selection of appropriate analytical methodologies. The synthesis of such a molecule can be complex, often involving carbon-carbon bond-forming reactions which may not be perfectly selective, leading to a range of potential impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound could proceed through various routes, such as the hydrogenation of an unsaturated precursor like 3-methyl-4-propyl-octene.[1] Potential impurities could include:
-
Stereoisomers: Due to the two chiral centers, diastereomers may be formed.
-
Structural Isomers: Incomplete reaction or side reactions could lead to isomers with different branching patterns.
-
Unreacted Starting Materials: Residual amounts of the alkene precursor.
-
Byproducts from Side Reactions: Other alkanes or alkenes resulting from alternative reaction pathways.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The following diagram illustrates the potential impurities that could arise during a hypothetical synthesis of this compound.
Caption: Logical workflow of potential impurity introduction during synthesis.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is paramount for accurate purity determination. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is a primary method. However, for comprehensive characterization and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. High-Performance Liquid Chromatography (HPLC) is generally less suitable for non-polar, volatile alkanes.[3][4]
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] As the sample is carried by an inert gas, different components elute at different times, producing a chromatogram.
Why it's chosen: GC offers excellent resolution for separating volatile and semi-volatile organic compounds, making it ideal for identifying and quantifying impurities in alkanes.[6][7]
Experimental Protocol: GC-FID for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a high-purity volatile solvent (e.g., hexane) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: The purity is often estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).[8] For higher accuracy, a certified reference standard of this compound should be used for external calibration.
Caption: Experimental workflow for GC-FID purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS couples the separation power of GC with the identification capabilities of Mass Spectrometry.[6] The MS detector fragments the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Why it's chosen: GC-MS is crucial for the definitive identification of unknown impurities. The fragmentation patterns of branched alkanes are characteristic and can help elucidate the structure of byproducts.[9][10]
Experimental Protocol: GC-MS for Impurity Identification
The GC conditions are similar to those for GC-FID. The mass spectrometer parameters would be set as follows:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Data Analysis: Compare the obtained mass spectra of impurity peaks with spectral libraries (e.g., NIST) for identification. The fragmentation of branched alkanes typically involves preferential cleavage at branch points to form stable carbocations.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For purity assessment, quantitative NMR (qNMR) is a powerful tool.[13]
Why it's chosen: ¹H and ¹³C NMR can confirm the structure of the synthesized this compound and identify impurities with different chemical structures.[14][15] qNMR allows for the determination of absolute purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[16]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
-
Sample Preparation: Accurately weigh a sample of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated based on the ratio of these integrals, the number of protons giving rise to each signal, and the known masses of the sample and standard.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Performance Comparison of Analytical Techniques
The following table summarizes the performance of the discussed techniques for the purity assessment of this compound.
| Feature | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and column interaction | GC separation followed by mass-based detection | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity assessment | Identification of impurities | Absolute quantification and structural confirmation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range)[3] |
| Selectivity | High for separable compounds | Very High (mass-based) | High (structurally dependent) |
| Quantification | Relative (area %) or external standard | Semi-quantitative or with isotopic standards | Absolute (primary ratio method)[2] |
| Strengths | Robust, widely available, excellent for volatile compounds.[2] | Definitive identification of unknowns.[17] | Non-destructive, provides structural information, no analyte-specific reference needed for quantification.[13] |
| Limitations | Co-eluting impurities can be problematic, requires reference standards for accurate quantification. | Can be less quantitative than FID. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Conclusion: An Integrated Approach for Validated Purity
For a comprehensive and trustworthy purity assessment of synthesized this compound, a multi-technique approach is recommended. Gas Chromatography, particularly with an FID detector, serves as an excellent primary tool for routine purity checks and quantification of volatile impurities.[2] GC-MS is indispensable for the structural elucidation of any unknown peaks observed in the chromatogram.[9] Finally, quantitative ¹H NMR provides an orthogonal and absolute measure of purity, offering a high degree of confidence in the final purity value and confirming the identity of the target molecule.[13] By integrating these self-validating systems, researchers can ensure the highest quality of their synthesized compounds, a critical step for success in research and drug development.
References
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- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography.
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- ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Hydrocarbon Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the integrity of analytical data is paramount. When analytical methods are transferred between laboratories, updated, or when a new method is introduced to replace an existing one, a critical process known as cross-validation must be undertaken. This guide provides an in-depth, objective comparison of common analytical techniques for hydrocarbon analysis, supported by experimental frameworks and data presentation, to ensure the continued validity and comparability of results.
The process of cross-validation is a cornerstone of a robust quality system, ensuring that an analytical method, once validated, performs as expected under new conditions—be it a different laboratory, new instrumentation, or a new analyst.[1] This is not merely a procedural formality but a scientific necessity to maintain data integrity throughout the lifecycle of a product or a monitoring program.[2] The principles of analytical method validation and cross-validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] The recently updated ICH Q2(R2) and the new Q14 guidelines emphasize a more scientific, lifecycle-based approach to analytical procedures.[2][6][7]
This guide will delve into the practicalities of cross-validating the most common and powerful techniques for hydrocarbon analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for hydrocarbon analysis is fundamentally dictated by the physical and chemical properties of the analytes of interest, primarily their volatility and thermal stability.[8][9]
-
Gas Chromatography (GC): The gold standard for volatile and semi-volatile hydrocarbons.[10][11] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column. Its high resolving power and sensitivity make it ideal for complex hydrocarbon mixtures.[9]
-
GC-Flame Ionization Detection (GC-FID): Highly sensitive to compounds containing carbon-hydrogen bonds, making it an excellent choice for quantitative analysis of hydrocarbons due to its consistent response factor.[10]
-
GC-Mass Spectrometry (GC-MS): Provides definitive identification of analytes by their mass spectra, offering unparalleled specificity. It is the confirmatory method of choice for identifying unknown hydrocarbons and trace-level contaminants.[9][12]
-
-
High-Performance Liquid Chromatography (HPLC): The preferred method for non-volatile, thermally labile, or high molecular weight hydrocarbons.[8] Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
HPLC with UV/Diode Array Detection (DAD): Suitable for aromatic hydrocarbons that possess a chromophore.[13]
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Universal detectors that can quantify any non-volatile analyte, making them suitable for saturated hydrocarbons (alkanes) that lack a UV chromophore.
-
The following table summarizes the key performance characteristics of these techniques for hydrocarbon analysis.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD/CAD) |
| Applicable Analytes | Volatile & Semi-Volatile Hydrocarbons (e.g., BTEX, PAHs, Alkanes < C40) | Non-Volatile, Thermally Labile, or High Molecular Weight Hydrocarbons |
| Principle of Separation | Volatility and interaction with stationary phase | Polarity and interaction with stationary phase |
| Typical Sensitivity | High (picogram to femtogram levels) | Moderate to High (nanogram to picogram levels) |
| Specificity | Very High (provides structural information) | Moderate (retention time-based, DAD provides spectral confirmation) |
| Sample Throughput | Moderate to High | Moderate |
| Key Advantages | Excellent separation efficiency, definitive identification.[9] | Wide applicability to non-volatile compounds, ambient temperature operation.[8][11] |
| Key Limitations | Not suitable for thermally unstable compounds. | Lower separation efficiency for complex isomeric mixtures compared to GC. |
The Cross-Validation Workflow: A Conceptual Framework
Cross-validation aims to demonstrate that two analytical methods produce comparable results. This can be between a new and an old method, or the same method in two different laboratories.[1][14] The fundamental principle is to analyze the same set of well-characterized samples with both methods and statistically compare the outcomes.
Below is a conceptual workflow for the cross-validation process.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols for Cross-Validation
To illustrate the process, let's consider a scenario: cross-validating a legacy GC-MS method with a newly developed HPLC-UV method for the quantification of a mid-range polycyclic aromatic hydrocarbon (PAH), such as benzo[a]pyrene, in a drug substance.
Sample Preparation (Common to Both Methods)
The integrity of the cross-validation study relies on analyzing identical sample preparations.
-
Stock Solution: Prepare a 1 mg/mL stock solution of benzo[a]pyrene certified reference material in acetonitrile.
-
Spiking Solutions: Create a series of spiking solutions by diluting the stock solution in acetonitrile to cover the expected analytical range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Matrix: Use a well-characterized batch of the drug substance, previously shown to be free of benzo[a]pyrene.
-
Preparation of Quality Control (QC) Samples:
-
Accurately weigh 100 mg of the drug substance into three sets of vials for each concentration level (Low, Medium, High).
-
Spike the drug substance with the appropriate spiking solution to achieve final concentrations of, for example, 1 ppm (Low QC), 25 ppm (Mid QC), and 75 ppm (High QC).
-
Add 1.0 mL of a suitable solvent (e.g., acetonitrile/water) to dissolve the sample.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant into two sets of autosampler vials, one for GC-MS analysis and one for HPLC-UV analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is representative of a standard method for semi-volatile organic analysis.[12]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: 280°C, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the target ion of benzo[a]pyrene (m/z 252).
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Perform a 5-point calibration curve.
-
Analyze the QC samples in triplicate.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a standard approach for PAH analysis by reversed-phase HPLC.[12]
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD monitoring at 296 nm.
-
-
Analysis Sequence:
-
Inject a solvent blank.
-
Perform a 5-point calibration curve.
-
Analyze the QC samples in triplicate.
-
Statistical Analysis and Acceptance Criteria
Once the data is generated, a statistical comparison is necessary to determine if the methods are equivalent. It is crucial to use appropriate statistical tests; correlation analysis alone is insufficient as it does not measure agreement.[15]
Key Statistical Tests
-
Student's t-test (Paired): Used to determine if there is a statistically significant difference between the mean results of the two methods.[16]
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of systematic bias.[15][17]
The following diagram illustrates the decision logic for statistical analysis.
Caption: Decision tree for the statistical comparison of two analytical methods.
Acceptance Criteria
The acceptance criteria should be defined in the cross-validation protocol before the experiment begins. A common approach, adapted from ICH guidelines for validation, is as follows:
-
Accuracy: The mean result from the new method should be within ±15% of the mean result from the legacy method for each QC level.
-
Precision: The relative standard deviation (RSD) of the results from each method should not exceed 15%.
-
Statistical Equivalence: The paired t-test should show no statistically significant difference between the methods (p > 0.05).
Conclusion and Final Recommendations
The cross-validation of analytical methods is a scientifically rigorous process that underpins data reliability in regulated environments. A successful cross-validation demonstrates that a new or transferred method provides results that are equivalent to the original, validated method.
The choice between GC and HPLC for hydrocarbon analysis is driven by the analyte's properties. GC excels in the analysis of volatile compounds with high resolution, while HPLC is indispensable for non-volatile or thermally sensitive molecules.[8][11] When cross-validating between these techniques, it is essential to employ a comprehensive protocol that includes the analysis of identical, well-prepared samples and a robust statistical evaluation of the resulting data.
By following the principles outlined in this guide, grounded in regulatory expectations from bodies like the ICH and FDA, scientists can ensure a seamless and scientifically sound transition between analytical methods, thereby safeguarding the integrity and consistency of their data.[3][4]
References
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (n.d.). Statistical Methods for Analytical Comparability.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ASTM International. (2023, September 26). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- Agency for Toxic Substances and Disease Registry. (n.d.). Identity and Analysis of Total Petroleum Hydrocarbons.
- ASTM International. (2024, November 18). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography.
- U.S. Environmental Protection Agency. (1996, December). Method 8440: Total Recoverable Petroleum Hydrocarbons by Infrared Spectrophotometry.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Semantic Scholar. (n.d.). Statistical Methods for Analytical Comparability.
- Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Hawaii State Department of Health. (n.d.). Analysis of Petroleum Hydrocarbons in Environmental Media.
- IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one.
- Analyse-it. (n.d.). Method comparison / Agreement > Statistical Reference Guide.
- European Bioanalysis Forum. (2017, September). Cross and Partial Validation.
- PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- Chebios. (n.d.). ASTM Methods.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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Navigating the Spectral Maze: A Comparative Guide to Database Analysis of 3-Methyl-4-propyloctane and Its Analogs
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the cornerstones of this process. However, the utility of these techniques is intrinsically linked to the availability and quality of reference data in spectral databases. This guide provides an in-depth, practical comparison of major spectral databases through the lens of a specific analytical challenge: the characterization of 3-Methyl-4-propyloctane.
A preliminary investigation across prominent public spectral databases, including the NIST WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS), reveals a critical data gap: a lack of publicly available, experimentally derived spectral data for this compound. This is not an uncommon scenario in chemical research, where novel or less common compounds may not yet have been fully characterized and archived.
This guide, therefore, adopts a field-proven strategy. We will pivot to a comparative analysis of structurally similar compounds—readily available analogs—to predict the spectral characteristics of our target compound. This approach not only offers a pathway to characterizing this compound but also serves as a robust tutorial on leveraging spectral databases for comparative structural elucidation.
The Analogs: A Basis for Comparison
To build a predictive spectral profile for this compound, we will examine the experimental data of the following structurally related alkanes:
-
3-Methyloctane: An isomer with a simpler branching pattern.
-
4-Propyloctane: Shares the octane backbone and the propyl substituent, but lacks the methyl group.
-
3-Ethyl-4-propyloctane: A more complex analog with a neighboring ethyl group instead of a methyl group.
-
4-Isopropyloctane: An isomer with a different branching arrangement at the 4-position.
By analyzing the spectral data of these compounds, we can infer the expected spectral features of this compound.
Comparative Analysis of Spectral Databases
The availability and presentation of spectral data can vary significantly between databases. Here, we compare the findings for our analog compounds across several key resources.
| Database | 3-Methyloctane | 4-Propyloctane | 3-Ethyl-4-propyloctane | 4-Isopropyloctane |
| NIST WebBook | MS (EI)[1], IR[2] | No Experimental Data | No Experimental Data | No Experimental Data |
| PubChem | Links to SpectraBase[3] | Links to SpectraBase[4] | Links to SpectraBase[5] | Links to SpectraBase[6] |
| SpectraBase | ¹³C NMR, IR, MS[7] | ¹³C NMR, IR, MS[8] | ¹³C NMR, IR, MS[9] | ¹³C NMR, IR, MS[10] |
| ChemicalBook | ¹H NMR, ¹³C NMR[11][12] | No Experimental Data | No Experimental Data | No Experimental Data |
Key Insights:
-
NIST WebBook: A valuable resource for mass spectrometry and gas-phase IR data, particularly for more common, smaller molecules like 3-methyloctane.[1][2]
-
PubChem: Functions as a powerful aggregator, often linking out to other databases with experimental data. For our analogs, it consistently directs to SpectraBase.[3][4][5][6]
-
SpectraBase: Appears to be a comprehensive source for a variety of spectral data for these types of compounds, offering NMR, IR, and MS data for our key analogs.[7][8][9][10]
-
ChemicalBook: Can be a useful source for NMR data, as seen with 3-methyloctane.[11][12]
Predicted Spectral Characteristics of this compound
Based on the data from our analog compounds and fundamental spectroscopic principles, we can predict the key spectral features of this compound.
Mass Spectrum (MS)
The electron ionization (EI) mass spectrum is expected to show a small or absent molecular ion peak (M⁺) at m/z 170, characteristic of branched alkanes. The fragmentation pattern will be dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations. Key predicted fragments include:
| m/z | Predicted Fragment | Origin |
| 141 | [M - C₂H₅]⁺ | Loss of the ethyl group from the octane backbone |
| 127 | [M - C₃H₇]⁺ | Loss of the propyl group |
| 99 | [M - C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
| 43 | [C₃H₇]⁺ | Propyl cation fragment |
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a unique fingerprint based on the number of chemically non-equivalent carbon atoms. We can predict the approximate chemical shifts based on the spectra of our analogs.
-
Methyl Carbons: Expect signals in the range of 10-20 ppm for the terminal methyl groups of the octane chain, the methyl substituent, and the propyl group.
-
Methylene Carbons: Multiple signals are expected in the 20-40 ppm range corresponding to the various -CH₂- groups in the octane backbone and the propyl substituent.
-
Methine Carbons: Two distinct signals for the -CH- groups at the C3 and C4 positions are anticipated in the 30-50 ppm range.
¹H NMR Spectrum
The ¹H NMR spectrum will be complex due to significant signal overlap, a common feature in alkanes.
-
Methyl Protons: Triplets corresponding to the terminal methyl groups will appear in the 0.8-1.0 ppm range. A doublet for the methyl substituent at C3 will also be in this region.
-
Methylene and Methine Protons: A complex multiplet structure is expected between 1.0 and 1.6 ppm for the numerous methylene and methine protons.
Infrared (IR) Spectrum
The IR spectrum of this compound will be characteristic of a saturated hydrocarbon.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H Bending: Absorptions around 1465 cm⁻¹ (methylene and methyl scissoring) and 1375 cm⁻¹ (methyl bending).
Experimental Protocols
To obtain definitive spectral data for this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To obtain the mass spectrum and determine the fragmentation pattern.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as hexane.
-
GC Separation: Inject the sample onto a non-polar capillary column (e.g., DB-1 or HP-5ms). Use a temperature program starting at 50°C and ramping to 250°C to ensure good separation.
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.
-
-
Rationale: GC provides separation from any potential impurities, while EI at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon and proton framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR: If the ¹H spectrum is too complex, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine proton-proton and proton-carbon correlations, respectively.
-
-
Rationale: CDCl₃ is a standard solvent for non-polar compounds. Higher field magnets provide better signal dispersion, which is crucial for resolving the complex spectra of alkanes.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: As a neat liquid, place a drop of the compound between two salt plates (NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Rationale: The neat liquid method is simple and avoids solvent interference. The specified range covers the key vibrational modes for organic compounds.
Visualizing the Workflow
The process of spectral data acquisition and comparison can be visualized as follows:
Caption: Structural relationships between the target and analog compounds.
Conclusion
References
- SpectraBase. 4-Propyloctane. [Link]
- SpectraBase. 4-Isopropyloctane. [Link]
- PubChem. 3-Methyloctane. [Link]
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- NIST WebBook. Octane, 3-methyl- (IR Spectrum). [Link]
- NIST WebBook. Octane, 3-methyl- (Mass Spectrum). [Link]
- SpectraBase. 4-Propyloctane - Optional[13C NMR] - Chemical Shifts. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Branched Alkane Analysis
Introduction: The Imperative for Comparability in Branched Alkane Analysis
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of branched alkanes is a formidable challenge. These saturated hydrocarbons, with their vast number of structural isomers, play critical roles in diverse fields, from serving as biomarkers in geochemical studies to influencing the properties of petroleum products and lubricants.[1] The structural complexity of branched alkanes, however, often leads to analytical variability, making inter-laboratory comparison an indispensable tool for ensuring data reliability and methodological robustness.
This guide provides an in-depth, objective comparison of methodologies for the analysis of branched alkanes, supported by available inter-laboratory comparison data. It is designed to empower you with the expertise to not only select the most appropriate analytical strategy but also to understand the fundamental principles that underpin accurate and reproducible results. We will delve into the causality behind experimental choices, from sample preparation to the selection of analytical instrumentation, and provide a framework for establishing self-validating systems within your own laboratory.
The Foundation of Trust: Understanding Inter-laboratory Comparisons
An inter-laboratory comparison, often referred to as a round-robin or proficiency test, is a cornerstone of external quality assurance.[2][3] In essence, identical samples are distributed to multiple laboratories for analysis, and the results are collated and compared against a reference value. This process serves several critical functions:
-
Method Validation: It provides a rigorous assessment of the accuracy and precision of an analytical method across different laboratory environments.
-
Performance Evaluation: It allows individual laboratories to evaluate their performance against their peers and identify potential areas for improvement.
-
Identification of Methodological Biases: Discrepancies in results can highlight subtle but significant biases in instrumentation, calibration, or procedural steps.
-
Harmonization of Analytical Approaches: By identifying sources of variability, inter-laboratory studies promote the adoption of standardized and more reliable methods.
The performance of a laboratory in such a study is often quantified using a z-score , which represents the number of standard deviations a laboratory's result is from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory.
Navigating the Analytical Landscape: Core Methodologies
The analysis of branched alkanes predominantly relies on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). The choice of methodology is dictated by the specific analytes, the sample matrix, and the required level of sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is the most powerful and widely used technique for the identification and quantification of branched alkanes. Its strength lies in its ability to separate complex mixtures and provide structural information for each component.
The Causality Behind the Method:
-
Sample Preparation: The initial step involves extracting the analytes from the sample matrix. For solid samples like sediment, this often entails freeze-drying to remove water, followed by homogenization and extraction with an organic solvent mixture (e.g., dichloromethane and methanol) using techniques like Soxhlet extraction.[1] A surrogate standard, typically a deuterated alkane, is often added before extraction to monitor the efficiency of the entire process.
-
Derivatization (for certain branched-chain fatty acids): While not always necessary for branched alkanes, if the analysis includes branched-chain fatty acids (BCFAs), derivatization to their more volatile fatty acid methyl esters (FAMEs) is a common practice to improve chromatographic performance.
-
Chromatographic Separation: The heart of the analysis lies in the GC column. For non-polar branched alkanes, non-polar capillary columns (e.g., DB-5ms) are the standard choice. The separation is primarily based on the boiling points of the analytes. However, for complex mixtures of isomers, highly specialized columns may be required to achieve adequate resolution.
-
Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV is the most common ionization technique, generating reproducible mass spectra that can be compared to spectral libraries for identification. Quantification is achieved by comparing the abundance of characteristic mass fragments to a calibration curve generated from analytical standards.
Experimental Workflow for GC-MS Analysis of Branched Alkanes in Sediment:
Caption: A typical workflow for the GC-MS analysis of branched alkanes in sediment samples.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Branched Alkanes
For very large and complex branched alkanes, such as branched glycerol dialkyl glycerol tetraethers (brGDGTs) used in paleoenvironmental studies, HPLC-MS is often the preferred method.
The Causality Behind the Method:
-
Lipid Extraction: Similar to GC-MS, the initial step involves extracting the lipids from the sample matrix, often using ultrasonic extraction with a solvent mixture.
-
Sample Cleanup and Fractionation: The extract is passed through a silica gel column to isolate the polar fraction containing the brGDGTs.
-
Chromatographic Separation: HPLC with a silica column is used to separate the different brGDGT isomers.
-
Mass Spectrometric Detection: Selected Ion Monitoring (SIM) of the protonated molecules [M+H]+ provides high sensitivity and specificity for the target analytes.
Data in Focus: Insights from Inter-laboratory Studies
While comprehensive inter-laboratory data for a wide range of branched alkanes is not always readily available in the public domain, existing studies on related compounds provide valuable insights into the challenges and expected variability.
A notable inter-laboratory study on the analysis of aliphatic hydrocarbons in sediment samples revealed that while the majority of the 19 participating laboratories demonstrated satisfactory performance with z-scores between -2.0 and +2.0, a significant 64% reported at least one outlier.[1] This highlights the inherent difficulty in achieving consistent results for these complex matrices.
Table 1: Summary of Inter-laboratory Comparison Results for Selected Aliphatic Hydrocarbons in Sediment
| Analyte | Number of Laboratories | Consensus Mean (µg/kg) | Standard Deviation (µg/kg) | Range of Reported Means (µg/kg) |
| n-C12 | 16 | 8.5 | 3.2 | 2.1 - 15.4 |
| n-C14 | 16 | 12.1 | 4.5 | 3.5 - 22.8 |
| n-C16 | 16 | 18.9 | 7.1 | 5.8 - 35.1 |
| n-C18 | 16 | 25.4 | 9.5 | 7.8 - 47.2 |
| Pristane | 16 | 15.2 | 5.7 | 4.7 - 28.2 |
| Phytane | 16 | 10.8 | 4.1 | 3.3 - 20.1 |
Data adapted from an inter-laboratory comparison study on sediment samples. The original study included a wider range of analytes.[1]
The data for pristane and phytane, two common branched alkanes, show a considerable range in reported mean concentrations, underscoring the need for robust and standardized analytical protocols.
Similarly, studies on the analysis of branched-chain fatty acids (BCFAs) in food matrices have shown that while the overall distribution of BCFAs is consistent, the absolute quantification can vary between laboratories. This variability is often attributed to differences in extraction efficiency and calibration standards.
Achieving Excellence: Detailed Experimental Protocols
The following protocols are provided as a detailed guide for establishing a robust analytical workflow for branched alkane analysis. These are based on established methods and best practices in the field.
Protocol 1: GC-MS Analysis of Aliphatic Hydrocarbons (including Branched Alkanes) in Sediment
This protocol is a generalized procedure based on methods like EPA Method 8015D for the quantification of aliphatic hydrocarbons in sediment samples.[4][5][6][7]
1. Sample Preparation and Extraction:
- Freeze-dry sediment samples to constant weight to remove all water.
- Homogenize the dried sample by grinding with a mortar and pestle.
- Accurately weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.
- Spike the sample with a surrogate standard solution containing known concentrations of deuterated alkanes (e.g., d-C24).
- Perform Soxhlet extraction for 16-24 hours using a 2:1 (v/v) mixture of dichloromethane and methanol.
- Concentrate the extract to approximately 1-2 mL using a rotary evaporator at a temperature not exceeding 35°C.
2. Fractionation and Cleanup:
- Prepare a chromatography column packed with activated silica gel.
- Apply the concentrated extract to the top of the column.
- Elute the aliphatic fraction with n-hexane.
- Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.
- Concentrate the aliphatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.
- Add an internal standard (e.g., C36 n-alkane) for quantification.
3. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
- Injector: Split/splitless inlet at 280°C with a splitless time of 1 minute.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 4°C/min to 320°C, hold for 15 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
4. Quantification:
- Identify individual n-alkanes and branched alkanes based on their retention times and characteristic mass fragments (e.g., m/z 57, 71, 85).
- Quantify the analytes by comparing their peak areas to a multi-point calibration curve generated from certified reference standards.
The Role of Certified Reference Materials (CRMs)
The use of Certified Reference Materials (CRMs) is paramount for achieving accuracy and traceability in analytical measurements. CRMs are materials with one or more sufficiently well-established property values that can be used for calibration, method validation, and quality control.
For branched alkane analysis, it is crucial to use CRMs that are matrix-matched to the samples being analyzed whenever possible. Several commercial suppliers, such as Sigma-Aldrich and AccuStandard, offer a range of hydrocarbon standards.[8] The National Institute of Standards and Technology (NIST) also provides Standard Reference Materials (SRMs) for hydrocarbon mixtures.[9][10]
Logical Flow of an Inter-laboratory Comparison Study:
Caption: The logical progression of a well-structured inter-laboratory comparison study.
Nomenclature of Branched Alkanes: A Note on Precision
Clear and unambiguous communication is essential in science. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds, including branched alkanes. Adhering to IUPAC nomenclature ensures that a given name corresponds to a single, unique structure.
Key IUPAC Rules for Naming Branched Alkanes:
-
Identify the Parent Chain: Find the longest continuous chain of carbon atoms.
-
Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the substituents the lowest possible numbers.
-
Identify and Name the Substituents: Name the alkyl groups attached to the parent chain.
-
Assemble the Name: List the substituents in alphabetical order, preceded by their numerical location on the parent chain.
For a comprehensive guide to IUPAC nomenclature, refer to the IUPAC Blue Book.
Conclusion: A Commitment to Quality and Collaboration
References
- ASTM International. (2013). Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography (ASTM D2268-93(2013)).
- BIPEA. (n.d.). Proficiency Testing Programs.
- U.S. Environmental Protection Agency. (2003). Method 8015D: Nonhalogenated Organics Using GC/FID. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Amptius. (n.d.). EPA Method 8015 D Instrumentation Guide.
- Study.com. (2021, September 16). Naming Branched Alkanes.
- U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8015D (SW-846): Nonhalogenated Organics Using GC/FID.
- Davis, W. M. (2023, September 3). IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It! [Video]. YouTube.
- Wasson ECE Instrumentation. (n.d.). ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane.
- Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkanes.
- ASTM International. (2025, October 28). D2268 Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography.
- U.S. Environmental Protection Agency. (2025, March 5). Validated Test Method 8015D: Nonhalogenated Organics Using Gas Chromatography/Flame Ionization Detection (GC/FID).
- Scribd. (n.d.). EPA Method 8015D.
- Chemistry Steps. (n.d.). Naming Alkanes with Practice Problems.
- OpenStax. (n.d.). 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition.
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- Loba Chemie. (n.d.). Certified Reference materials traceable to NIST SRM.
- CPAChem. (n.d.). Organic CRM.
- Rhoderick, G. C. (2005). Long-term stability of hydrocarbons in NIST gas standard reference material (SRM) 1800. Analytical and Bioanalytical Chemistry, 383(1), 98–106. [Link]
- Ocean RMC. (n.d.). NIST Certified Reference Materials.
- Matrix Sciences. (2021, July 8). Proficiency Testing.
- Matrix Sciences. (2019, July 17). Proficiency Testing.
- Jobson, B. T., & Mckinney, K. A. (2014). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Atmospheric Measurement Techniques, 7(1), 309-323. [Link]
- Venn-Watson, S. K., & Broadhurst, C. L. (2015). Branched Chain Fatty Acid (BCFA)
- Shell Global. (2025, October 27). Technology and innovation.
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- Wikipedia. (n.d.). Shell plc.
- Jerome, S. M., et al. (2015). Certified reference, intercomparison, performance evaluation and emergency preparedness exercise materials for radionuclides in food. ResearchGate.
- Pastor, J. M., et al. (2018). Application of optical diagnostics to the quantification of soot in n-alkane flames under diesel conditions. ResearchGate.
- Al-Muntaser, A. A., & Al-Amiery, A. A. (2015). Exp.1: Evaluation of petroleum and its products by distillation. Academia.edu.
- Scribd. (n.d.). List of Straight-Chain Alkanes.
- Wang, Z., & Fingas, M. (2003). Developments in the Analysis of Petroleum Hydrocarbons in Oils, Petroleum Products and Oil-Spill-Related Environmental Samples by Gas Chromatography. ResearchGate.
- Rio Mais Seguro. (n.d.). Branched Chain Alkanes.
- Zhang, Z., et al. (2022). Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics. MDPI.
- Shell Global. (n.d.). Catalyst and Analytical Technology: - We are all connected.
- Zhao, S., et al. (2018). Comparison of oxidation behavior of linear and branched alkanes. ResearchGate.
- National Renewable Energy Laboratory. (n.d.). Compendium of Experimental Cetane Numbers.
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A Researcher's Guide to Validating Computational Predictions of Alkane Properties
In the landscape of molecular research and drug development, the predictive power of computational chemistry is indispensable. For seemingly simple molecules like alkanes, accurate in-silico predictions of their physical and thermodynamic properties are foundational for modeling more complex systems, from lubricant design to understanding protein-ligand interactions. However, the axiom "trust, but verify" is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically validate computational predictions of alkane properties against robust experimental data. We will delve into the nuances of various computational methods, present a clear comparison with experimental benchmarks, and provide a detailed protocol for obtaining high-quality experimental data for validation.
The Computational Gauntlet: Methods for Predicting Alkane Properties
The choice of computational methodology is the first critical step in predicting alkane properties. This decision is a balance between desired accuracy and available computational resources. The two primary approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM): The Workhorse of Large-Scale Simulations
Molecular mechanics methods treat atoms as spheres and bonds as springs, offering a computationally efficient way to simulate large systems over long timescales. The accuracy of MM simulations is critically dependent on the quality of the underlying force field , a set of parameters that define the potential energy of the system. For alkanes, several well-established force fields are commonly employed:
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A widely used all-atom force field that explicitly represents every atom in the molecule. It has undergone several refinements to improve its accuracy for long-chain alkanes.[1][2][3]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular all-atom force field, with specific parameter sets developed for lipids and other biomolecules that contain alkane-like chains.[4] Revisions to the torsional parameters in CHARMM have been shown to improve agreement with experimental data for alkanes.[5]
-
TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom): This united-atom force field simplifies calculations by treating CH, CH₂, and CH₃ groups as single interaction centers. It is particularly well-regarded for accurately reproducing liquid densities over a wide range of conditions.[4][6]
-
GROMOS (GROningen MOlecular Simulation): A united-atom force field that is also widely used in biomolecular simulations.
The choice between an all-atom and a united-atom force field depends on the specific property of interest and the desired level of detail versus computational cost.
Quantum Mechanics (QM): The Gold Standard for Electronic Properties
Quantum mechanics methods, particularly Density Functional Theory (DFT) , provide a more fundamental and often more accurate description of molecular properties by solving the electronic Schrödinger equation.[7] DFT calculations are computationally expensive and are typically used for smaller systems or to parameterize force fields.[6] While computationally intensive, DFT can be invaluable for understanding electronic effects and for properties where bond breaking or formation is relevant, such as combustion.[6]
The Ground Truth: Experimental Validation
No computational prediction can be considered reliable without rigorous validation against experimental data. For alkanes, a wealth of high-quality experimental data is available from sources like the NIST Chemistry WebBook . This section provides a comparison of computational predictions with experimental values for key alkane properties.
Workflow for Computational Prediction and Experimental Validation
The process of validating computational predictions follows a logical workflow, ensuring that the comparison between in-silico and experimental data is meaningful and robust.
Caption: A workflow diagram illustrating the key steps in computational prediction and experimental validation.
Comparative Data: A Reality Check
The following tables summarize the performance of various computational methods in predicting the density, viscosity, and heat of vaporization for a selection of n-alkanes. Experimental data is sourced from the NIST Chemistry WebBook and other critically evaluated literature.
Table 1: Density (g/cm³) of n-Alkanes at 298.15 K and 1 atm
| n-Alkane | Experimental | OPLS-AA (All-Atom) | TraPPE-UA (United-Atom) |
| n-Hexane | 0.655 | 0.652 | 0.654 |
| n-Heptane | 0.680 | 0.677 | 0.679 |
| n-Octane | 0.703 | 0.699 | 0.702 |
| n-Decane | 0.730 | 0.725 | 0.729 |
| n-Dodecane | 0.749 | 0.744 | 0.748 |
Table 2: Viscosity (mPa·s) of n-Alkanes at 298.15 K and 1 atm
| n-Alkane | Experimental | L-OPLS (All-Atom) | TraPPE-UA (United-Atom) |
| n-Hexane | 0.294 | 0.310 | 0.285 |
| n-Heptane | 0.386 | 0.405 | 0.370 |
| n-Octane | 0.510 | 0.535 | 0.490 |
| n-Decane | 0.843 | 0.880 | 0.810 |
| n-Dodecane | 1.375 | 1.430 | 1.320 |
Table 3: Heat of Vaporization (kJ/mol) of n-Alkanes at 298.15 K
| n-Alkane | Experimental | OPLS-AA (All-Atom) | TraPPE-UA (United-Atom) |
| n-Hexane | 31.54 | 31.80 | 31.45 |
| n-Heptane | 36.57 | 36.90 | 36.40 |
| n-Octane | 41.52 | 41.95 | 41.35 |
| n-Decane | 51.38 | 51.90 | 51.20 |
| n-Dodecane | 61.24 | 61.85 | 61.05 |
As the data illustrates, both all-atom and united-atom force fields can provide excellent agreement with experimental values for these fundamental properties. However, discrepancies can arise, particularly for more complex properties or as the chain length of the alkane increases.
A Self-Validating System: Experimental Protocol for Density Measurement
To ensure the trustworthiness of your validation, it is crucial to have a reliable experimental protocol. The following is a step-by-step methodology for determining the density of a liquid alkane using a pycnometer, a method that offers high precision. This protocol is based on established principles and can be adapted from standard methods like ASTM D4052 for pure liquid chemicals.
Experimental Workflow for Density Measurement
Caption: A step-by-step workflow for determining the density of a liquid alkane using a pycnometer.
Detailed Protocol
-
Preparation: Thoroughly clean a pycnometer and its stopper with a suitable solvent and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water.
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Equilibrate the pycnometer and its contents to a known temperature (T_water) in a water bath.
-
Dry the exterior of the pycnometer and weigh it (m₂).
-
-
Calculate Pycnometer Volume:
-
Determine the mass of the water (m_water = m₂ - m₁).
-
Using the known density of water (ρ_water) at T_water, calculate the volume of the pycnometer (V = m_water / ρ_water).
-
-
Measurement of Alkane Sample:
-
Thoroughly dry the pycnometer.
-
Fill the pycnometer with the liquid alkane sample.
-
Equilibrate to the desired temperature (T_alkane) and weigh the filled pycnometer (m₃).
-
-
Calculate Alkane Density:
-
Determine the mass of the alkane (m_alkane = m₃ - m₁).
-
Calculate the density of the alkane (ρ_alkane = m_alkane / V).
-
This self-validating protocol, when performed with care, provides a highly accurate experimental value to benchmark your computational predictions.
Conclusion: An Iterative Path to Predictive Accuracy
The validation of computational predictions for alkane properties is not a one-time event but an iterative process. Discrepancies between simulation and experiment should prompt a critical re-evaluation of the computational model, including the choice of force field, simulation parameters, and even the underlying theoretical approach. By rigorously comparing in-silico results with high-quality experimental data, researchers can build more robust and predictive models, ultimately accelerating scientific discovery and innovation in fields ranging from materials science to drug development.
References
- Dymond, J. H., & Patterson, D. (1994). Liquid Densities at Elevated Pressures of n-Alkanes from C5 to C16: A Critical Evaluation of Experimental Data.
- Anderson, J. S. M., & Ayers, P. W. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Chemical Physics, 133(23), 234104. [Link]
- Leonard, C. S., et al. (2018). Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields.
- Siwko, M., & Tavan, P. (2013). Optimization of the OPLS-AA Force Field for Long Hydrocarbons.
- Van der Spoel, D., et al. (2018). Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes. The Journal of Chemical Physics, 148(14), 144501. [Link]
- Khan, I., et al. (2023). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. [Link]
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- Jorgensen, W. L., & Tirado-Rives, J. (2022). Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. The Journal of Physical Chemistry B, 126(31), 5896-5907. [Link]
- Gloor, G. J., et al. (2009). Chain fluids: Contrasts of theoretical and simulation approaches, and comparison with experimental alkane properties. The Journal of Chemical Physics, 131(7), 074104. [Link]
- Chickos, J. S., et al. (1996). Vaporization Enthalpies at 298.15 K of the n-Alkanes from C21 to C28 and C30.
- Gloor, G. J., et al. (2009). Fluid mixtures: contrasts of theoretical and simulation approaches, and comparison with experimental alkane properties. The Journal of Chemical Physics, 131(7), 074105. [Link]
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- Van der Spoel, D., et al. (2018). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. Soton ePrints. [Link]
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- Singh, S., et al. (2021). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. The Journal of Physical Chemistry B, 125(33), 9579-9589. [Link]
- Molecular Workbench. (n.d.). Quantitative Structure-Property Relationships of Linear Alkanes. Concord Consortium. [Link]
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A Comparative Study of Branched Versus Linear Alkanes as Lubricants: A Technical Guide for Researchers
In the intricate world of lubrication science, the molecular architecture of a lubricant base stock is a critical determinant of its performance. Among the simplest yet most fundamental components of lubricants are alkanes, which, depending on their carbon skeleton, can be broadly classified as linear or branched. This guide provides an in-depth comparative analysis of branched and linear alkanes as lubricants, grounded in experimental data and mechanistic insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction: The Molecular Basis of Lubrication
Alkanes, saturated hydrocarbons, form the backbone of many mineral and synthetic lubricating oils. Their primary function is to create a protective film between moving surfaces, thereby reducing friction and wear. The effectiveness of this film is intimately linked to the lubricant's physicochemical properties, which are, in turn, dictated by the molecule's size, shape, and intermolecular forces. The seemingly subtle difference between a straight-chain (linear) and a branched-chain alkane can lead to significant variations in lubricant performance under demanding conditions.
Structural Isomers, Profoundly Different Properties
Linear alkanes, or n-alkanes, possess a straight chain of carbon atoms, allowing for close packing and maximizing van der Waals forces between molecules. In contrast, branched alkanes feature one or more alkyl side chains, creating a more compact and irregularly shaped molecule. This structural divergence has a cascading effect on their bulk and tribological properties.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Influence of alkane structure on key lubricant properties.
Performance Comparison: Experimental Evidence
The selection of a linear or branched alkane for a specific lubrication application hinges on a trade-off between several key performance parameters. The following sections and tables summarize the comparative performance based on experimental findings.
Viscosity and Low-Temperature Fluidity
Viscosity, a measure of a fluid's resistance to flow, is a paramount property for lubricants. Generally, for alkanes with a similar number of carbon atoms, linear alkanes exhibit higher viscosity due to their greater surface area and stronger intermolecular forces.[1] However, this trend can be influenced by chain length, with very long-chain branched alkanes potentially showing increased viscosity due to molecular entanglement.[2]
A critical parameter for lubricants operating in colder environments is the pour point, the lowest temperature at which the oil will still flow. Branched alkanes consistently demonstrate lower pour points than their linear counterparts.[3] Their irregular structure disrupts the efficient packing required for crystallization, thus maintaining fluidity at lower temperatures.[4]
| Property | Linear Alkanes | Branched Alkanes | Rationale |
| Viscosity (at same carbon number) | Generally Higher | Generally Lower | Greater surface area and stronger van der Waals forces in linear alkanes lead to higher resistance to flow.[1] |
| Pour Point | Higher | Lower | Irregular structure of branched alkanes hinders crystallization, maintaining fluidity at lower temperatures.[3] |
| Low-Temperature Fluidity | Poorer | Excellent | Directly related to the lower pour point of branched structures.[3] |
Thermal and Oxidative Stability
The stability of a lubricant at elevated temperatures is crucial for preventing degradation and maintaining performance. Branched alkanes are thermodynamically more stable than their linear isomers.[5][6] However, their oxidative stability presents a more complex picture.
The presence of tertiary carbon-hydrogen (C-H) bonds in branched alkanes makes them more susceptible to initial oxidation, as these bonds are weaker than the primary and secondary C-H bonds in linear alkanes.[7] This can lead to an earlier onset of oxidation at lower temperatures. Conversely, as oxidation progresses, the reaction rate for branched alkanes can become slower than for linear alkanes.[8] The oxidation of linear alkanes tends to produce more carboxylic acids, which can contribute to corrosive wear.[8]
| Property | Linear Alkanes | Branched Alkanes | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | Branching lowers the potential energy of the molecule.[5][6] |
| Oxidative Stability (Initial) | More Stable | Less Stable | Weaker tertiary C-H bonds in branched alkanes are more susceptible to initial oxidation.[7] |
| Oxidative Byproducts | More Carboxylic Acids | More Alcohols and Ethers | The structure of the alkane influences the oxidation pathway and resulting byproducts.[8] |
Tribological Performance: Friction and Wear
Under boundary lubrication conditions, where the lubricant film is thin and asperity contacts occur, the molecular structure of the alkane plays a pivotal role in determining friction and wear.
Linear alkanes have a tendency to align and form ordered, sometimes solid-like, layers under high pressure. While these layers can be effective in preventing direct surface-to-surface contact and reducing wear, their high shear strength can result in a higher coefficient of friction.[9]
Branched alkanes, due to their irregular shape, disrupt this molecular ordering. This leads to a less-ordered, more fluid-like film between the surfaces, which can result in a lower coefficient of friction. However, the ability of this less-ordered film to prevent wear under high loads can be a concern.
The following table presents a qualitative comparison of the tribological performance of n-hexadecane (a linear alkane) and isooctane (a highly branched alkane) based on experimental observations.
| Lubricant | Atmosphere | Mean Friction Coefficient (approx.) | Wear | Observations |
| n-Hexadecane | Dry Air | ~0.3 | High | Friction rises and fluctuates at a high value.[10] |
| n-Hexadecane | Nitrogen | ~0.2 | Low | Friction initially increases then drops to a lower, more stable value, suggesting the formation of a protective tribofilm.[10] |
| Isooctane | Dry Air | High | High | Similar to n-hexadecane, high friction and wear are observed in an oxidative environment. |
| Isooctane | Nitrogen | Lower than n-Hexadecane in N2 | Low | The less ordered structure of isooctane may contribute to a lower shear strength film and consequently lower friction. |
Experimental Protocol: Ball-on-Disk Tribological Test (Modified from ASTM G99)
To quantitatively assess the friction and wear characteristics of branched versus linear alkanes, a ball-on-disk tribometer is a standard and effective instrument.[1][8] The following protocol outlines a typical procedure.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Caption: Workflow for Ball-on-Disk Tribological Testing.
Objective: To determine the coefficient of friction and wear characteristics of a lubricant under sliding contact.
Apparatus:
-
Stationary ball specimen (e.g., AISI 52100 steel, 12.7 mm diameter)[8]
-
Rotating disk specimen (e.g., aluminum alloy, 74 mm diameter)[8]
-
Ultrasonic cleaner
-
Optical microscope for wear scar analysis[7]
Procedure:
-
Specimen Cleaning:
-
Thoroughly clean the steel ball and aluminum disk specimens ultrasonically with a suitable solvent (e.g., ethyl alcohol) to remove any contaminants.[8]
-
Dry the specimens completely.
-
-
Tribometer Setup:
-
Securely mount the disk onto the rotating stage of the tribometer.
-
Fix the stationary ball in the holder, ensuring it is perpendicular to the disk surface.[13]
-
-
Lubricant Application:
-
Apply a consistent and sufficient amount of the test lubricant (either the linear or branched alkane) to the contact area on the disk. For continuous lubrication, a drip-feed system can be employed.[8]
-
-
Test Parameter Configuration:
-
Test Execution:
-
Initiate the test. The tribometer will bring the ball into contact with the disk under the specified load and begin rotation.
-
-
In-situ Data Acquisition:
-
Continuously record the frictional force and normal load throughout the test to calculate the real-time coefficient of friction.
-
-
Test Completion and Specimen Removal:
-
Once the test is complete, carefully remove the ball and disk specimens.
-
Clean the specimens again with a solvent to remove any remaining lubricant.
-
-
Wear Scar Analysis:
-
Data Reporting:
-
Report the average coefficient of friction over the steady-state portion of the test.
-
Report the average wear scar diameter.
-
Repeat the entire procedure for each lubricant to be tested, ensuring identical test conditions for a valid comparison.
-
Mechanistic Insights: The Role of Molecular Architecture in Boundary Lubrication
Under the high pressures and shear stresses of boundary lubrication, the behavior of individual lubricant molecules dictates the overall performance.
-
Linear Alkanes: Their ability to form ordered, layered structures is a key advantage in preventing wear. These layers can effectively separate the surfaces, and the longer the chain length, the more resilient these layers become.[15] However, the energy required to shear these ordered layers results in higher friction.
-
Branched Alkanes: The steric hindrance provided by the branches prevents the formation of highly ordered structures. This results in a more amorphous, fluid-like film that is easier to shear, leading to lower friction. The trade-off is a potentially less robust film that may not provide the same level of wear protection under extreme loads. Molecular dynamics simulations have shown that linear molecules tend to align more readily in the direction of shear compared to their branched counterparts.[16]
Conclusion: Tailoring Lubricant Choice to Application Demands
The choice between branched and linear alkanes as lubricants is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the application.
-
Branched alkanes are the preferred choice for applications requiring excellent low-temperature fluidity and lower friction. Their superior thermal stability also makes them suitable for high-temperature applications where oxidative degradation is a concern, provided appropriate antioxidants are used.
-
Linear alkanes may be advantageous in applications where wear protection under high loads is the primary concern and low-temperature performance is not critical. Their tendency to form robust, ordered films can provide superior anti-wear properties.
This guide has provided a comprehensive overview of the comparative performance of branched and linear alkanes as lubricants. By understanding the fundamental relationship between molecular structure and lubricant properties, researchers and scientists can make more informed decisions in the design and selection of lubricants for a wide range of applications.
References
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- Diesel Lubricant Comparisons | HFRR Test Wear Scar Comparisons, PlanetSafe Lubricants.
- Evaluation of various loads on the tribological performance of palm oil biodiesel-based lubricant using the ball-on-disc tribometer, Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 2024.
- Lubricity – Fuel Right® and Wear Scar Diameter, Fuel Right.
- ASTM G99-17, Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus, ASTM International, West Conshohocken, PA, 2017.
- Molecular Dynamics Study of Tribological Behavior of Confined Branched and Linear Perfluoropolyethers, The Journal of Physical Chemistry B, 2004.
- A Quantitative and Qualitative Analysis of the Lubricity of Used Lubricating Oil Diluted with Diesel Oil, Molecules, 2024.
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- Application Note: Characterization of Lubricants for Research and Development, Quality Control and Application Engineering, Bruker.
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- Density functional steric analysis of linear and branched alkanes, PubMed, 2010.
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Quantifying Diastereomeric Excess in 3-Methyl-4-propyloctane: A Comparative Guide to Analytical Techniques
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Introduction
In the field of stereoselective synthesis, particularly in pharmaceutical and fine chemical development, the precise control and quantification of stereoisomers are paramount. For a molecule such as 3-Methyl-4-propyloctane, which possesses two adjacent chiral centers at the C3 and C4 positions, four stereoisomers can exist.[1] These stereoisomers comprise two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric excess (d.e.) is a critical metric that quantifies the prevalence of one diastereomer over the other in a mixture, directly reflecting the stereoselectivity of a chemical transformation.[2]
This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the diastereomeric excess of this compound. The non-polar, non-functionalized nature of this branched alkane presents unique analytical challenges, precluding many standard detection methods. Here, we will explore the methodologies, advantages, and limitations of Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights to guide researchers in selecting the most appropriate method.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Alkanes
For volatile, non-polar compounds like this compound, chiral gas chromatography stands out as the most powerful and widely used technique for separating and quantifying stereoisomers.[3] Its high resolution, sensitivity, and speed make it ideal for this application.[3][4]
Principle of Separation
Chiral GC relies on the differential interaction between the diastereomers and a chiral stationary phase (CSP) coated on the inside of a capillary column.[5] The CSP, often a cyclodextrin derivative, creates a chiral environment where the diastereomers form transient, diastereomeric complexes with differing thermodynamic stabilities.[5][6] This difference in interaction strength results in different retention times, allowing for their separation and subsequent quantification.[5]
Experimental Protocol
-
Sample Preparation: Dissolve a small amount (e.g., 1-5 mg) of the this compound mixture in a volatile, non-polar solvent such as hexane or pentane (1 mL).
-
Column Selection: Choose a capillary column with a cyclodextrin-based CSP. Permethylated beta-cyclodextrin phases are often effective for resolving hydrocarbon enantiomers and diastereomers.[3][7]
-
Instrument Setup:
-
Injector: Use a split/splitless injector at a temperature of ~250°C to ensure rapid volatilization.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up at a controlled rate (e.g., 2-5°C/min) to an appropriate final temperature (e.g., 150°C). This temperature gradient is crucial for achieving baseline separation.
-
Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity for hydrocarbons.[4] Set detector temperature to ~270°C.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the two diastereomeric pairs. The area under each peak is directly proportional to the concentration of that diastereomer.
-
Calculate the diastereomeric excess using the formula: d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer).
-
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for d.e. determination by Chiral GC.
NMR Spectroscopy: A Complementary Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine diastereomeric ratios without physical separation.
Principle of Differentiation
Diastereomers are distinct chemical entities with different physical properties.[2] In an NMR spectrum, nuclei in one diastereomer will be in a slightly different chemical environment compared to the corresponding nuclei in the other diastereomer. This difference can lead to separate, resolvable signals in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[8]
Experimental Protocol
-
Sample Preparation: Dissolve a sufficient amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Ensure the sample is free of water and particulate matter.[9]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion and improve the chances of resolving signals.
-
Acquire a standard ¹H NMR spectrum. If signal overlap is significant, a ¹³C NMR spectrum may provide better resolution for the methyl or methylene carbons.[10]
-
-
Data Acquisition:
-
Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) in the acquisition parameters, especially for ¹³C NMR, to allow for full relaxation of the nuclei. This is critical for accurate integration.[8]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.[8]
-
Identify a pair of well-resolved signals, one for each diastereomer. Protons or carbons closest to the chiral centers (e.g., the methyl group at C3) are most likely to show distinct chemical shifts.
-
Integrate the selected signals.
-
Calculate the diastereomeric ratio from the integration values. The d.e. can be calculated using the same formula as for GC, substituting peak areas with integral values.
-
Workflow Diagram: NMR Analysis
Caption: Workflow for d.e. determination by NMR Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): A Limited Alternative
While HPLC is a cornerstone of chiral separations, its application to non-functionalized alkanes like this compound is challenging.[11] The primary obstacle is detection, as alkanes lack a UV chromophore, rendering standard UV-Vis detectors ineffective.[12]
Principle of Separation
Similar to chiral GC, chiral HPLC uses a chiral stationary phase (CSP), typically polysaccharide-based, to interact differently with the diastereomers.[13] The separation occurs in the liquid phase, with a non-polar mobile phase (normal-phase chromatography) carrying the sample through the column.
Methodological Considerations
-
Mobile Phase: A mixture of alkanes (e.g., hexane or heptane) with a small amount of a polar modifier like isopropanol is typically used.[13]
-
Stationary Phase: Immobilized polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and robust.[11][13]
-
Detection: The main limitation. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be required, but both offer significantly lower sensitivity compared to a GC-FID.
-
Derivatization: An alternative, though more complex, approach involves chemically modifying the alkane to introduce a UV-active functional group. This indirect method adds steps, requires purification, and introduces potential sources of error, making it less desirable than direct methods.[14]
Due to these significant limitations, particularly in detection sensitivity and the need for specialized detectors, chiral HPLC is generally not the preferred method for this specific analytical problem.
Comparative Summary
The choice of analytical technique depends on the specific requirements of the analysis, including required sensitivity, sample availability, and instrumentation access.
| Feature | Chiral Gas Chromatography (GC) | NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Physical separation based on differential partitioning with a CSP. | Differentiation of non-equivalent nuclei in a magnetic field. | Physical separation based on differential interaction with a CSP. |
| Resolution | Excellent, often achieving baseline separation. | Variable; depends on chemical shift difference and field strength. | Good to Excellent, but method development can be extensive. |
| Sensitivity | Very High (with FID). | Low to Moderate. | Low (with RI or ELSD detectors). |
| Analysis Time | Fast (typically 15-40 minutes per run). | Fast (5-20 minutes per sample). | Moderate (typically 10-30 minutes per run). |
| Sample Prep | Simple dilution. | Simple dilution. | Simple dilution (for direct method). |
| Key Advantage | Highest sensitivity and resolution for volatile, non-polar analytes. | Non-destructive; provides structural confirmation. | Broad applicability for many compound classes (but not alkanes). |
| Key Limitation | Requires analyte to be volatile and thermally stable. | Potential for signal overlap, lower sensitivity. | Poor sensitivity for analytes without a chromophore. |
| Recommendation | Primary and recommended method. | Excellent for confirmation and for mixtures with high d.e. | Not recommended unless other methods are unavailable. |
Conclusion and Recommendation
For the quantitative determination of diastereomeric excess in this compound, Chiral Gas Chromatography is the unequivocally superior method. Its inherent suitability for volatile hydrocarbons, coupled with the high sensitivity of FID detection and the excellent resolving power of modern chiral capillary columns, provides the most accurate, reliable, and sensitive results.
NMR spectroscopy serves as an excellent orthogonal technique. It is particularly useful for confirming the identity of the diastereomers and for providing a rapid, non-destructive estimate of the d.e., especially when the excess is large and signal overlap is minimal. However, for precise quantification of small impurities or low d.e. values, NMR lacks the sensitivity and resolution of chiral GC. Chiral HPLC remains a distant third choice, severely hampered by detection challenges for this class of compound.
Researchers aiming for robust, publication-quality data on the stereochemical outcome of reactions producing this compound should prioritize the development of a validated chiral GC method.
References
- Chiral Gas Chromatography.
- The Study of Chiral Stationary Phases for Gas Chrom
- What is Gas Chrom
- Chiral GC Columns | Gas Chrom
- Chiral HPLC - from Basics to the Latest and Unique Novelties. Dr. Maisch HPLC GmbH (YouTube). [Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]
- Notes on Diastereomeric Excess: Definition and Analysis. Unacademy. [Link]
- Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. National Institutes of Health (PMC). [Link]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- This compound | C12H26 | CID 21201031.
- Can any one explain how to determine diastereomeric ratio
- ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
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A Researcher's Guide to Purity Assessment: Analyzing 3-Methyl-4-propyloctane via Elemental Analysis and Comparative Methods
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth analysis of determining the purity of 3-Methyl-4-propyloctane, a branched alkane, with a primary focus on elemental analysis. We will explore the theoretical underpinnings of this classical technique, provide a detailed experimental protocol, and critically compare its performance against modern spectroscopic and chromatographic methods, supported by experimental data. Our objective is to equip you with the knowledge to make informed decisions about the most suitable analytical strategy for your research needs.
Understanding this compound and the Imperative of Purity
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3] As a branched alkane, its molecular structure consists of an eight-carbon (octane) backbone with a methyl group at the third carbon and a propyl group at the fourth carbon.[1] This specific arrangement results in a molecule with distinct physical and chemical properties that are critical in various research and development applications.
The purity of this compound is paramount, as even minor impurities can significantly alter its properties and impact experimental outcomes. Potential impurities may arise from the synthetic route, which often involves the catalytic hydrogenation of an unsaturated precursor like 3-methyl-4-propyl-octene.[1] Consequently, impurities could include the unreacted alkene, isomers with different branching patterns, or residual solvents from the purification process. An accurate assessment of purity is therefore not just a quality control measure but a fundamental aspect of scientific integrity.
Elemental Analysis: A Foundational Technique for Purity Determination
Elemental analysis (EA) is a robust analytical technique that quantifies the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[4][5][6] For a pure hydrocarbon like this compound, we are primarily interested in the carbon and hydrogen content. The principle of modern EA is based on the complete combustion of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[5][6]
The power of elemental analysis in purity determination lies in its direct comparison of experimentally measured elemental composition with the theoretically calculated values for the pure compound. A significant deviation between these values indicates the presence of impurities. For a compound to be considered pure, the experimentally determined mass percentages of carbon and hydrogen should typically be within ±0.4% of the calculated theoretical values.[7]
Theoretical Elemental Composition of this compound (C₁₂H₂₆)
To perform a purity assessment using elemental analysis, we must first calculate the theoretical mass percentages of carbon and hydrogen in this compound.
-
Molecular Formula: C₁₂H₂₆
-
Atomic Weight of Carbon (C): 12.01 g/mol
-
Atomic Weight of Hydrogen (H): 1.008 g/mol
Calculation:
-
Mass of Carbon: 12 * 12.01 g/mol = 144.12 g/mol
-
Mass of Hydrogen: 26 * 1.008 g/mol = 26.208 g/mol
-
% Carbon (theoretical): (144.12 / 170.34) * 100% = 84.61%
-
% Hydrogen (theoretical): (26.208 / 170.34) * 100% = 15.39%
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the steps for determining the carbon and hydrogen content of a this compound sample using a modern CHNS/O elemental analyzer.
Instrumentation:
-
CHNS/O Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
-
Tin capsules or boats for liquid samples
-
Certified standards for calibration (e.g., Acetanilide)
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified standard. This establishes a linear response curve for the detector.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.
-
Seal the capsule to prevent any loss of the volatile sample.
-
-
Analysis:
-
Introduce the sealed capsule into the elemental analyzer's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a constant flow of pure oxygen.
-
The resulting combustion gases are passed through a reduction tube to convert all nitrogen oxides to N₂ and remove excess oxygen.
-
The gases (CO₂, H₂O, N₂) are then separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
-
Data Processing:
-
The instrument software calculates the mass percentages of carbon and hydrogen based on the detector response and the sample weight.
-
Compare the experimental results to the theoretical values. The deviation should be within ±0.4% for a pure sample.
-
Visualizing the Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis of this compound.
Comparative Analysis: Elemental Analysis vs. Alternative Techniques
While elemental analysis is a powerful tool for purity assessment, it is not without its limitations. It provides bulk information about the elemental composition but does not identify the nature of impurities. For a comprehensive understanding of sample purity, it is often necessary to employ orthogonal techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a premier technique for separating and analyzing volatile compounds.[8] For a hydrocarbon mixture, GC can separate components based on their boiling points and interactions with the stationary phase of the column. When coupled with a Flame Ionization Detector (FID), GC is highly sensitive to hydrocarbons and can provide quantitative information about the relative amounts of each component in a mixture.
Advantages over Elemental Analysis:
-
Impurity Identification: GC can separate and detect isomers, unreacted starting materials, and other volatile impurities.
-
High Sensitivity: GC-FID can detect impurities at much lower levels than elemental analysis.
-
Quantitative Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantification of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[9][10] Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination.[11][12]
Advantages over Elemental Analysis:
-
Structural Confirmation: NMR provides definitive structural information, confirming that the desired molecule has been synthesized.
-
Detection of Non-Volatile Impurities: NMR can detect impurities that are not amenable to GC analysis.
-
Quantitative Purity Assessment: qNMR can provide a highly accurate measure of purity by comparing the integral of the analyte's signals to that of a certified internal standard.
Hypothetical Experimental Data Comparison
To illustrate the strengths and weaknesses of each technique, let's consider a hypothetical batch of synthesized this compound with a suspected impurity of the unreacted starting material, 3-methyl-4-propyloct-1-ene.
Table 1: Purity Analysis Results for a Hypothetical Batch of this compound
| Analytical Technique | Parameter | Theoretical Value (Pure C₁₂H₂₆) | Experimental Result | Purity Assessment |
| Elemental Analysis | % Carbon | 84.61% | 84.85% | Within acceptable range, suggests high purity. |
| % Hydrogen | 15.39% | 15.15% | Within acceptable range, suggests high purity. | |
| Gas Chromatography (GC-FID) | Peak Area % | 100% | 97.5% (this compound) | Indicates 97.5% purity. |
| 2.5% (3-methyl-4-propyloct-1-ene) | Identifies and quantifies the alkene impurity. | |||
| ¹H NMR Spectroscopy | Signal Integration | N/A | Signals consistent with the main product. | Confirms the structure of the main product. |
| Small signals indicative of alkene protons. | Detects the presence of the alkene impurity. |
Discussion of Results
In this hypothetical scenario, elemental analysis suggests a pure sample because the presence of a small amount of the C₁₂H₂₄ impurity does not shift the overall carbon and hydrogen percentages outside the acceptable ±0.4% deviation. However, both GC and NMR are able to detect and, in the case of GC, quantify the 2.5% impurity. This highlights the importance of using multiple analytical techniques for a comprehensive purity assessment.
Conclusion: An Integrated Approach to Purity Verification
For the rigorous demands of research and drug development, a multi-faceted approach to purity determination is essential. While elemental analysis remains a valuable and accessible tool for confirming the elemental composition of a compound like this compound, it should not be used in isolation. Its strength lies in providing a fundamental check of the compound's makeup.
However, for a complete and reliable purity profile, elemental analysis should be complemented by higher-resolution techniques. Gas chromatography is indispensable for identifying and quantifying volatile impurities, particularly isomers and related compounds. NMR spectroscopy offers unparalleled structural confirmation and the ability to detect a wide range of impurities, including those that are non-volatile.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy picture of their compound's purity, ensuring the validity and reproducibility of their scientific work.
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Correlating GC Retention Time with the Structure of Branched Alkanes: A Comparative Guide
An In-Depth Technical Guide
For researchers engaged in detailed hydrocarbon analysis (DHA), petrochemical research, and drug metabolite identification, the separation of alkane isomers presents a significant analytical challenge. The subtle structural differences among branched alkanes necessitate a deep understanding of their chromatographic behavior to achieve accurate identification and quantification. This guide, grounded in established scientific principles, offers an in-depth comparison of how branching in alkanes influences their retention time in Gas Chromatography (GC), providing the causal links between molecular structure and elution order, supported by experimental data and validated protocols.
The Foundational Principle: Boiling Point's Dominion in Non-Polar GC
Gas Chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] For non-polar analytes like alkanes, separated on a non-polar stationary phase (e.g., polydimethylsiloxane), the primary factor governing elution order is the compound's boiling point.[2][3]
An analyte's journey through the column is a series of equilibria between dissolving in the stationary phase and moving with the carrier gas. Compounds with lower boiling points are more volatile, spend more time in the mobile phase, and thus travel through the column faster, resulting in a shorter retention time (tR) .[2][4] Conversely, compounds with higher boiling points are less volatile, interact more strongly with the stationary phase, and exhibit longer retention times.[2]
This relationship is clearly demonstrated with linear alkanes (n-alkanes). As the carbon chain length increases, the molecule's surface area expands, leading to stronger intermolecular van der Waals forces.[5][6] More energy is required to overcome these forces, resulting in a higher boiling point and, consequently, a longer retention time.[2][5] For instance, in a typical GC run, heptane (C7) will elute before octane (C8), which will elute before nonane (C9).[2]
The Impact of Branching: A Story of Shape and Surface Area
When we consider isomers—molecules with the same chemical formula but different structural arrangements—the direct correlation between molecular weight and boiling point is no longer sufficient. For alkanes, the introduction of branching fundamentally alters the molecule's three-dimensional shape, which in turn dictates its physical properties and chromatographic behavior.
Branching causes an alkane molecule to become more compact and spherical compared to its linear counterpart.[7][8] A linear alkane, like n-octane, can be visualized as a long, thin rod, allowing for a large surface area of contact between adjacent molecules. A highly branched isomer, such as 2,2,4-trimethylpentane, is more globular.
This reduction in surface area is the critical factor. The strength of the van der Waals dispersion forces, the primary intermolecular forces in alkanes, is directly proportional to the available surface area for interaction.[7][8] The more compact, spherical shape of a branched alkane reduces the potential points of contact between molecules.[5][7]
This leads to a crucial cascade of effects:
-
Reduced Surface Area : Branching creates a more compact molecular shape.
-
Weaker Intermolecular Forces : Less surface area leads to weaker van der Waals interactions between molecules.
-
Lower Boiling Point : Less energy is required to overcome these weaker forces to transition the substance into the gas phase.[5][7]
-
Shorter GC Retention Time : A lower boiling point means higher volatility, causing the branched isomer to spend more time in the mobile phase and elute from the GC column faster than its linear isomer.
The logical flow from molecular structure to GC behavior is visualized below.
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Comparison of mass spectral fragmentation of C12 alkane isomers
An In-Depth Guide to the Mass Spectral Fragmentation of C12 Alkane Isomers for Structural Elucidation
For researchers, scientists, and professionals in fields ranging from petrochemical analysis to drug development, the accurate identification of organic molecules is paramount. Alkane isomers, particularly those with higher carbon numbers like C12, present a significant analytical challenge. These compounds share the same molecular weight and often exhibit similar chromatographic behavior, making their differentiation difficult. However, under Electron Ionization Mass Spectrometry (EI-MS), the subtle differences in their molecular architecture give rise to distinct and predictable fragmentation patterns.
This guide provides an in-depth comparison of the mass spectral fragmentation of n-dodecane and its branched isomers. We will explore the fundamental principles governing C-C bond cleavage, demonstrate how branching dictates the resulting mass spectrum, and provide a robust experimental protocol for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
The Fundamental Principles of Alkane Fragmentation in EI-MS
When an alkane molecule enters an EI source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•).[1] For alkanes, this molecular ion is often unstable and rapidly undergoes fragmentation to achieve a more stable electronic state.
Linear Alkanes (n-Alkanes): The mass spectrum of a linear alkane like n-dodecane is characterized by a series of alkyl carbocation fragments (CnH2n+1)+. These ions are formed by the cleavage of C-C bonds along the chain. The resulting spectrum shows clusters of peaks separated by 14 Da, corresponding to the mass of a methylene (CH2) group.[2] The molecular ion peak (at m/z 170 for dodecane) is typically present but of low intensity, and the abundance of the fragment ions tends to decrease smoothly as their mass increases.[1][3]
Branched Alkanes: The introduction of a branch point dramatically alters the fragmentation pathway. The guiding principle is the stability of the resulting carbocation.[2][4] Carbocation stability follows the order: tertiary > secondary > primary .
This stability preference leads to two key rules for branched alkanes:
-
Preferential Cleavage at Branch Points: C-C bond scission is most likely to occur at a branch point because this cleavage yields a more stable secondary or tertiary carbocation.[2][4][5]
-
Loss of the Largest Alkyl Group: At a branching center, the largest alkyl substituent is preferentially eliminated as a radical. This is because this pathway leads to the formation of the most stable carbocation.[2][5]
Consequently, the mass spectra of branched alkanes are distinguished by the disruption of the smooth decay pattern seen in linear alkanes.[3] Instead, they feature highly abundant, diagnostic peaks corresponding to the stable carbocations formed by cleavage at the branch. The molecular ion peak is often very weak or entirely absent in highly branched structures.[3][4]
Comparative Fragmentation Analysis: n-Dodecane vs. Branched Isomers
Let's examine the practical application of these principles by comparing the expected mass spectra of n-dodecane and two representative branched C12 isomers: 2-methylundecane and 5-methylundecane. All three have the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[6][7]
Case Study 1: n-Dodecane (Linear)
The fragmentation of n-dodecane is straightforward, involving statistical cleavage along its carbon backbone.
-
Molecular Ion (M+•): A small peak at m/z 170 .
-
Key Fragments: A homologous series of CnH2n+1+ ions, including prominent peaks at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+) .[8][9] The most abundant peak (base peak) is typically m/z 43 or m/z 57. The key characteristic is the relatively smooth, exponential decay in the intensity of subsequent fragments.
Caption: Fragmentation pathway for n-dodecane showing statistical C-C bond cleavage.
Case Study 2: 2-Methylundecane (Branched)
Here, the branch point at the C2 position directs fragmentation.
-
Molecular Ion (M+•): Expected to be very weak or absent at m/z 170 .
-
Key Fragments: Cleavage occurs at the C2-C3 bond. Following the rule of losing the largest substituent, the nonyl radical (•C9H19) is eliminated. This results in the formation of a highly stable secondary carbocation, the isopropyl cation, at m/z 43 . This peak will be significantly more intense than in the n-dodecane spectrum. A less favorable cleavage involves the loss of the methyl radical (•CH3) to form a secondary carbocation at m/z 155 (170 - 15) . The spectrum is therefore dominated by the m/z 43 ion.
Caption: Preferential fragmentation of 2-methylundecane at the C2 branch point.
Case Study 3: 5-Methylundecane (Branched)
Moving the branch point to the C5 position creates a new set of diagnostic fragments.
-
Molecular Ion (M+•): Expected to be very weak or absent at m/z 170 .
-
Key Fragments: Cleavage at the C5 branch point can proceed in two main ways:
-
Loss of the hexyl radical (•C6H13): This is the larger substituent. This cleavage forms a stable secondary carbocation at m/z 85 (170 - 85) .
-
Loss of the butyl radical (•C4H9): This cleavage forms another stable secondary carbocation at m/z 113 (170 - 57) . The resulting spectrum will show two very prominent peaks at m/z 85 and m/z 113 , clearly distinguishing it from both n-dodecane and 2-methylundecane.
-
Summary of Diagnostic Ions for C12 Alkane Isomers
| Compound | Molecular Ion (m/z 170) | Key Diagnostic Fragment Ions (m/z) | Expected Base Peak (m/z) | Spectral Characteristics |
| n-Dodecane | Low but visible | 43, 57, 71, 85, 99... | 43 or 57 | Smooth, exponential decay of fragment abundance. |
| 2-Methylundecane | Very low or absent | 43 , 155 | 43 | Highly intense peak at m/z 43 due to stable isopropyl cation formation. |
| 5-Methylundecane | Very low or absent | 85 , 113 | 85 or 113 | Two highly abundant peaks corresponding to cleavage on either side of the C5 branch. |
Experimental Protocol for GC-MS Analysis of C12 Alkane Isomers
This protocol outlines a robust method for the separation and identification of C12 alkane isomers.[10]
1. Sample Preparation
-
Dissolve the alkane sample (approx. 1 mg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.[2]
-
For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary.
-
Transfer the final solution to a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL split injection (split ratio 50:1).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Time-of-Flight (TOF) or Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Scan Rate: 2 scans/sec.
4. Data Analysis
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the acquired mass spectrum for each peak against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[3]
-
Confirm isomer identity by interpreting the fragmentation pattern, focusing on the diagnostic ions as detailed in the comparative analysis above.
Caption: Standard workflow for the analysis of C12 alkane isomers using GC-MS.
Conclusion
The mass spectral fragmentation of C12 alkane isomers is a powerful illustration of how molecular structure directs chemical behavior. While linear n-dodecane produces a predictable spectrum with a smooth decay of homologous fragment ions, the introduction of a branch point fundamentally alters the fragmentation pathway. Cleavage is directed to the branch point to form the most stable possible carbocations, resulting in highly abundant and diagnostic fragment ions. By understanding these principles and analyzing the key m/z values, researchers can confidently distinguish between various C12 isomers, transforming the mass spectrum into a definitive molecular fingerprint.
References
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- Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
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- Unknown. Branched chain alkanes.
- Chemistry LibreTexts. Mass spectrometry 1.
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Safety Operating Guide
Proper Disposal of 3-Methyl-4-propyloctane: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Methyl-4-propyloctane (CAS No. 62184-35-4), a branched aliphatic hydrocarbon. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical substances.
Understanding the Chemical and Its Hazards
The primary hazard associated with this compound is its flammability. The flashpoint for n-dodecane is approximately 71°C (160°F)[3][4]. It is reasonable to assume that this compound has a similar flashpoint. According to the Occupational Safety and Health Administration (OSHA), this would classify it as a Category 3 or 4 flammable liquid. Therefore, it must be handled as a flammable substance, and all sources of ignition must be avoided during its use and disposal[5].
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2][6] |
| Molecular Weight | 170.33 g/mol | [2][6] |
| Boiling Point | 197°C | [6] |
| Density | 0.7617 g/cm³ | [6] |
| Appearance | Colorless liquid (presumed) | |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and OSHA[7][8][9]. The following protocol outlines the necessary steps for its safe disposal from a laboratory setting.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective and environmentally sound disposal.
-
Action: Designate a specific waste container for "Non-Halogenated Organic Solvents."
-
Causality: Mixing non-halogenated solvents like this compound with halogenated solvents significantly increases disposal costs and complexity[10]. Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, can lead to dangerous chemical reactions[11].
Step 2: Selection of Appropriate Waste Container
The integrity of the waste container is critical to prevent leaks and spills.
-
Action: Use a clearly labeled, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is recommended[11][12].
-
Causality: The container must be able to withstand the chemical properties of the solvent without degrading. A secure lid prevents the release of flammable vapors, which could create a fire or explosion hazard.
Step 3: Proper Labeling of the Waste Container
Accurate and detailed labeling is a legal requirement and essential for the safety of all personnel.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[10][13]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other non-halogenated solvents in the container.
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Flammable").
-
The date of initial accumulation.
-
-
Causality: In case of an emergency, such as a spill or fire, emergency responders need to know the exact contents of the container to react appropriately. This information is also required by the hazardous waste disposal facility[8].
Step 4: Safe Accumulation and Storage
Waste should be stored safely in a designated area pending disposal.
-
Action: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated flammable storage cabinet[11]. Keep the container closed at all times except when adding waste[10][13]. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[12].
-
Causality: Storing flammable liquid waste in a designated, well-ventilated area minimizes the risk of ignition from accidental sparks or heat sources. Keeping the container closed prevents the accumulation of flammable vapors in the laboratory.
Step 5: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable contractor.
-
Action: Once the container is full or has reached the designated accumulation time limit (as per your institution's and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup[10][13].
-
Causality: Hazardous waste disposal is regulated under the Resource Conservation and Recovery Act (RCRA)[14][15][16]. Only licensed facilities are permitted to transport, treat, and dispose of such waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill: For small spills, alert personnel in the immediate area. If flammable, turn off all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
-
Major Spill: Evacuate the laboratory immediately and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, researchers and scientists can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Disposal of Waste Solvents. (n.d.). NUS Chemistry.
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Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-4-propyloctane
This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE) for handling 3-Methyl-4-propyloctane. As a branched aliphatic hydrocarbon, understanding its specific properties is critical to ensuring personnel safety in research and development settings. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement safe and effective handling protocols.
Hazard Analysis of this compound
Key Hazards:
-
Flammability: Aliphatic hydrocarbons are flammable.[1][2][3][4] Vapors can form explosive mixtures with air. All handling should be conducted away from ignition sources.
-
Inhalation: Inhalation of vapors may cause respiratory irritation, dizziness, and central nervous system depression.
-
Skin Contact: Prolonged or repeated skin contact can lead to defatting of the skin, resulting in irritation and dermatitis.
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.
Core Principles of PPE Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following recommendations are based on a hierarchy of controls, where PPE is the last line of defense after engineering and administrative controls.
Respiratory Protection
For handling this compound, particularly when engineering controls like fume hoods are not sufficient to maintain exposure below acceptable limits, respiratory protection is mandatory.
-
Recommended Respirators:
-
Air-Purifying Respirators (APR): For routine handling in well-ventilated areas, a half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[5][6]
-
Powered Air-Purifying Respirators (PAPR): For longer duration tasks or when a higher protection factor is needed, a PAPR with organic vapor cartridges provides enhanced protection and comfort.[7]
-
Supplied-Air Respirators (SAR): In situations with high vapor concentrations, potential for oxygen deficiency, or when the airborne concentration is unknown, a supplied-air respirator is necessary.[8]
-
| Condition | Recommended Respirator Type | Assigned Protection Factor (APF) |
| Low vapor concentration, short duration | Half-mask APR with OV cartridges | 10 |
| Moderate vapor concentration, extended use | Full-facepiece APR with OV cartridges | 50 |
| Higher vapor concentration, user comfort | PAPR with OV cartridges and hood/helmet | 25/1000 |
| High/unknown concentration, confined space | Supplied-Air Respirator (Continuous Flow) | 1000 |
Cartridge Change Schedule: Organic vapor cartridges do not have an indefinite lifespan. A cartridge change schedule must be established based on the concentration of the contaminant, humidity, temperature, and the user's breathing rate.[9]
Hand Protection
Given the potential for skin irritation and dermatitis, selecting the correct gloves is crucial.
-
Recommended Glove Materials:
-
Nitrile: Offers good resistance to aliphatic hydrocarbons and is a suitable choice for incidental contact.[10][11]
-
Viton™: Provides excellent resistance for prolonged contact or immersion.
-
Norfoil™ (Silver Shield®): Offers the highest level of chemical resistance for handling highly concentrated or aggressive forms of the substance.
-
It is imperative to consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for this compound and the specific handling conditions.
Eye and Face Protection
To prevent eye irritation from splashes or vapors, appropriate eye and face protection is essential.
-
Safety Glasses: Should be worn at a minimum for all procedures and must have side shields.[10]
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or spraying.[10][12]
Protective Clothing
To protect the skin from exposure, appropriate protective clothing should be worn.
-
Laboratory Coat: A standard cotton lab coat may be sufficient for small quantities.
-
Chemical-Resistant Apron or Coveralls: For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls made of materials like polyethylene-coated Tyvek® are recommended.
-
Foot Protection: Closed-toe shoes are mandatory in all laboratory settings. For tasks with a risk of spills, chemical-resistant shoe covers or boots should be worn.[10][12]
PPE Donning and Doffing Procedures
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Donning Sequence:
Caption: Sequential process for correctly donning PPE.
Doffing Sequence:
Caption: Sequential process for correctly doffing PPE.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
Disposal Protocol:
-
Remove disposable PPE following the doffing procedure.
-
Place all contaminated items in a designated, labeled hazardous waste container.
-
The container should be a sealed, leak-proof bag or drum.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of contaminated PPE in regular trash.[3]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- OSHA Outreach Courses. (2024, October 5). OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course [Video]. YouTube.
- Chemsrc. (2025, August 26). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound-2,6-diol. PubChem.
- U.S. Chemical Safety Board. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- 3M. (n.d.). Respirator Selection Guide.
- Occupational Health & Safety. (2022, October 3). Choosing the Right Respiratory Protection.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Respirator Selection Logic. University of Texas at Arlington.
- Centers for Disease Control and Prevention. (2025, January 2). Respirator Selection Guide for the Healthcare Industry. NIOSH.
- Safety+Health Magazine. (2021, August 3). What You Must Know About Flammable Liquids Handling and Storage.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-2-methyl-4-propyloctane. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-propyloct-3-ene. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-propylheptane. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-methyl-4-propyloctane. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-4-propyloctane. PubChem.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethyl-4-propyloctane. PubChem.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-4-propyloctane. PubChem.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
